molecular formula C55H102O6 B016418 Palmitodiolein CAS No. 2190-30-9

Palmitodiolein

Numéro de catalogue: B016418
Numéro CAS: 2190-30-9
Poids moléculaire: 859.4 g/mol
Clé InChI: JFISYPWOVQNHLS-LBXGSASVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,2-dioleoyl-3-palmitoylglycerol is a triglyceride in which the acyl groups at positions 1 and 2 are specified as oleoyl while that at position 3 is specified as palmitoyl. It is functionally related to a hexadecanoic acid and an oleic acid.
1,2-Dioleoyl-3-palmitoylglycerol has been reported in Celastrus paniculatus with data available.

Propriétés

IUPAC Name

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFISYPWOVQNHLS-LBXGSASVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H102O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302803
Record name 1,2-Dioleoyl-3-palmitoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

859.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2190-30-9, 27071-84-7
Record name 1,2-Dioleoyl-3-palmitoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2190-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Palmito-1,2-diolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerol dioleate palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027071847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dioleoyl-3-palmitoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PALMITO-1,2-DIOLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDE56N1T4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biological Function of Palmitodiolein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitodiolein, a triglyceride comprising a glycerol (B35011) backbone with one palmitic acid and two oleic acid acyl chains, is a component of various vegetable oils and animal fats. As a triacylglycerol, its primary biological function is centered around energy storage and metabolic regulation. The specific stereochemistry of the fatty acids on the glycerol backbone can influence its metabolic fate and subsequent biological activity. This technical guide provides a comprehensive overview of the biological functions of this compound, drawing from the broader understanding of triglyceride metabolism, the individual roles of its constituent fatty acids, and specific research on its isomers, such as 1,3-Dioleoyl-2-palmitoylglycerol (B22191) (OPO). This document details its metabolic pathways, impact on cellular signaling, and methodologies for its study, aiming to provide a foundational resource for researchers in lipid biology and drug development.

Introduction to this compound

This compound is a mixed-acid triglyceride. Depending on the position of the palmitic acid, it can exist as different isomers, such as 1,2-dioleoyl-3-palmitoylglycerol or 1,3-dioleoyl-2-palmitoylglycerol (OPO).[1][2][3] These triglycerides are primarily obtained through dietary intake and play a crucial role in energy metabolism.[4][5] While research on "this compound" as a specific entity is limited, its biological functions can be inferred from the well-established pathways of triglyceride metabolism and the known activities of its hydrolysis products: palmitic acid and oleic acid. The isomer OPO, found in human breast milk, has been studied for its specific benefits in infant nutrition, particularly concerning intestinal health and development.[2][6][7]

Metabolic Pathway of this compound

The metabolism of this compound follows the general pathway of dietary triglycerides. This process begins with digestion and absorption in the intestine, followed by transport and utilization in various tissues.

Digestion and Absorption

In the lumen of the small intestine, dietary triglycerides are emulsified by bile salts and then hydrolyzed by pancreatic lipase (B570770). This enzyme cleaves the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone, releasing two free fatty acids and a 2-monoacylglycerol. In the case of 1,3-dioleoyl-2-palmitoylglycerol (OPO), this would yield two molecules of oleic acid and one molecule of 2-palmitoylglycerol. These products are then absorbed by enterocytes.

Chylomicron Assembly and Transport

Inside the enterocytes, the absorbed fatty acids and monoacylglycerols are re-esterified to form triglycerides. These newly synthesized triglycerides, along with cholesterol and apolipoproteins, are packaged into large lipoprotein particles called chylomicrons. Chylomicrons are secreted into the lymphatic system and subsequently enter the bloodstream.[8]

Lipoprotein Lipase (LPL) Mediated Hydrolysis and Tissue Uptake

In the circulation, chylomicrons interact with lipoprotein lipase (LPL), an enzyme located on the surface of capillary endothelial cells in adipose tissue, skeletal muscle, and the heart.[8] LPL hydrolyzes the triglycerides within the chylomicrons, releasing free fatty acids and glycerol.[9] The released fatty acids can then be taken up by adjacent tissues. In adipose tissue, they are re-esterified into triglycerides for storage.[4][9] In muscle and other tissues, they are primarily used for energy production through beta-oxidation.

Hepatic Metabolism

Chylomicron remnants, depleted of most of their triglyceride content, are taken up by the liver. The liver plays a central role in lipid metabolism, where it can synthesize triglycerides from excess carbohydrates and fatty acids.[4][9] These triglycerides are then packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream to supply energy to peripheral tissues.[5][8]

Biological Functions and Signaling Pathways

The biological functions of this compound extend beyond simple energy storage and are largely mediated by its constituent fatty acids, palmitic acid and oleic acid, which can act as signaling molecules.

Role of Palmitic Acid

Palmitic acid, a 16-carbon saturated fatty acid, can serve as a signaling molecule that influences various cellular processes. Emerging evidence suggests its involvement in the regulation of metabolic syndrome, cardiovascular diseases, and inflammation.[10] It can activate signaling pathways such as the protein kinase C (PKC), nuclear factor-κB (NF-κB), and mitogen-activated protein kinase (MAPK) pathways, leading to the production of cytokines.[10]

Role of Oleic Acid and Activation of G-Protein Coupled Receptors

Oleic acid, a monounsaturated omega-9 fatty acid, and other long-chain fatty acids can activate G-protein coupled receptors (GPCRs), specifically GPR40 (also known as FFAR1) and GPR120 (FFAR4).[11][12] These receptors are expressed in various tissues, including pancreatic β-cells, intestinal enteroendocrine cells, and immune cells.[11][13]

Activation of GPR40 in pancreatic β-cells by fatty acids potentiates glucose-stimulated insulin (B600854) secretion.[11] The signaling cascade involves the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, contributing to insulin exocytosis.[14]

GPR120 activation, also via the Gαq/11 pathway, in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion.[12] In macrophages, GPR120 activation has been shown to mediate potent anti-inflammatory effects.[12]

Specific Functions of the Isomer 1,3-Dioleoyl-2-palmitoylglycerol (OPO)

Research on the specific this compound isomer, OPO, has highlighted its importance in early life nutrition. OPO supplementation in infant formula has been shown to promote intestinal health in neonatal mice.[2] The proposed mechanism involves an increase in the number of intestinal stem cells, which promotes the growth of intestinal villi and crypts, as well as the differentiation of goblet and Paneth cells.[2][6] This leads to enhanced intestinal barrier function, as evidenced by increased expression of mucin 2, lysozyme (B549824) 1, and tight junction proteins.[2] Furthermore, OPO supplementation has been associated with a beneficial shift in the gut microbiota, favoring the growth of bacteria such as Bifidobacterium and leading to increased levels of butyrate.[2][6]

Quantitative Data

The following tables summarize quantitative findings from studies on the effects of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) in neonatal mice.

Table 1: Effect of OPO Supplementation on Intestinal Morphology in Neonatal Mice

ParameterControl GroupOPO-Supplemented GroupPercentage ChangeReference
Villus Length (μm)Data not specifiedSignificantly increasedNot specified[2][6]
Crypt Depth (μm)Data not specifiedSignificantly increasedNot specified[2][6]
Intestinal Stem CellsBaselineSignificantly increasedNot specified[2]

Table 2: Effect of OPO Supplementation on Gut Microbiota in Neonatal Mice

Bacterial GenusControl Group (Relative Abundance)OPO-Supplemented Group (Relative Abundance)Fold ChangeReference
unclassified_f_MuribaculaceaeBaselineHigher abundanceNot specified[2]
AkkermansiaBaselineHigher abundanceNot specified[2]
BifidobacteriumBaselineHigher abundanceNot specified[2]
BlautiaBaselineHigher abundanceNot specified[2]

Experimental Protocols

In Vivo Studies of OPO in Neonatal Mice

A representative experimental design to evaluate the effects of OPO on intestinal development in early life is as follows:

  • Animal Model: Neonatal C57BL/6 mice.

  • Dietary Intervention: From postnatal day 4, lactating dams are fed either a control diet or a diet supplemented with OPO. The neonatal mice are nourished by the dams' milk.

  • Duration: The intervention continues until weaning at postnatal day 22.

  • Sample Collection: At weaning, mice are euthanized, and intestinal tissues (duodenum, jejunum, ileum) and cecal contents are collected.

  • Histological Analysis: Intestinal tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to measure villus length and crypt depth using microscopy and image analysis software.

  • Immunohistochemistry: Intestinal sections are stained for markers of intestinal stem cells (e.g., Lgr5), goblet cells (e.g., Mucin 2), and Paneth cells (e.g., lysozyme) to assess cell populations.

  • Gene Expression Analysis: RNA is extracted from intestinal tissues, and quantitative real-time PCR (qPCR) is performed to measure the expression of genes related to barrier function (e.g., tight junction proteins).

  • Microbiota Analysis: DNA is extracted from cecal contents, and 16S rRNA gene sequencing is conducted to determine the composition of the gut microbiota.

  • Short-Chain Fatty Acid (SCFA) Analysis: Cecal contents are analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the levels of SCFAs like butyrate.

This protocol is a generalized representation based on the methodologies described in the cited literature.[2][6]

Visualizations

Signaling Pathways

fatty_acid_signaling cluster_intracellular Intracellular Signaling GPR40 GPR40/ FFAR1 Gq11 Gαq/11 GPR40->Gq11 activates Insulin_Secretion Insulin Secretion GPR120 GPR120/ FFAR4 GPR120->Gq11 activates GLP1_Secretion GLP-1 Secretion Anti_inflammatory Anti-inflammatory Effects PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates Ca_release->Insulin_Secretion promotes Oleic_Acid Oleic Acid (from this compound) Oleic_Acid->GPR40 Oleic_Acid->GPR120

Caption: Signaling pathway of oleic acid via GPR40 and GPR120.

Experimental Workflow

experimental_workflow cluster_animal_study In Vivo Neonatal Mouse Study cluster_analysis Downstream Analysis start Neonatal Mice (Postnatal Day 4) diet Dam-fed Control vs. OPO-supplemented Diet start->diet weaning Weaning (Postnatal Day 22) diet->weaning collection Tissue and Cecal Content Collection weaning->collection histology Histology (H&E) - Villus/Crypt Measurement collection->histology ihc Immunohistochemistry - Cell Populations collection->ihc qpcr qPCR - Gene Expression collection->qpcr sequencing 16S rRNA Sequencing - Microbiota Composition collection->sequencing gcms GC-MS - SCFA Levels collection->gcms

Caption: Experimental workflow for studying OPO effects in neonatal mice.

Conclusion

This compound, as a triglyceride, is a significant source of metabolic energy. Its biological activity is largely determined by its metabolic fate and the functions of its constituent fatty acids, palmitic acid and oleic acid. These fatty acids can act as signaling molecules, influencing insulin secretion, incretin hormone release, and inflammatory responses through receptors like GPR40 and GPR120. Furthermore, studies on the specific isomer 1,3-dioleoyl-2-palmitoylglycerol (OPO) reveal a crucial role in intestinal development and maturation, as well as in shaping the gut microbiome during early life. This technical guide provides a framework for understanding the multifaceted biological functions of this compound, offering valuable insights for researchers in nutrition, metabolic diseases, and pharmaceutical development. Further research into the specific roles of different this compound isomers is warranted to fully elucidate their potential impacts on human health.

References

An In-depth Technical Guide to the Structure and Chemical Properties of Palmitodiolein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitodiolein is a mixed triacylglycerol (TAG) containing one palmitic acid residue and two oleic acid residues esterified to a glycerol (B35011) backbone. As a significant component of various natural fats and oils, its isomeric forms, 1,2-dioleoyl-3-palmitoyl-rac-glycerol (B1630508) (POO) and 1,3-dioleoyl-2-palmitoyl-rac-glycerol (OPO), possess distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and analysis of this compound, with a focus on providing detailed experimental protocols and structured data for research and development applications.

Structure and Isomers

This compound is a triglyceride with the molecular formula C₅₅H₁₀₂O₆ and a molecular weight of approximately 859.4 g/mol .[1] The structure consists of a central glycerol molecule to which one palmitoyl (B13399708) (16:0) and two oleoyl (B10858665) (18:1) fatty acyl chains are attached via ester linkages. The arrangement of these fatty acids on the glycerol backbone gives rise to two primary positional isomers with distinct stereochemistry.

  • 1,2-Dioleoyl-3-palmitoyl-rac-glycerol (POO): In this isomer, the palmitoyl group is at the sn-3 position, while the two oleoyl groups are at the sn-1 and sn-2 positions.

  • 1,3-Dioleoyl-2-palmitoyl-rac-glycerol (OPO): Here, the palmitoyl group is at the sn-2 position, and the oleoyl groups are at the sn-1 and sn-3 positions.[2]

The specific positioning of the fatty acids significantly influences the molecule's physical properties, such as its melting point, and its metabolic fate in biological systems.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various research and industrial settings.

Table 1: General and Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₅₅H₁₀₂O₆[3]
Molecular Weight 859.395 g/mol [3]
IUPAC Name [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate[1]
CAS Number 2190-30-9[3]
Appearance Typically exists as a solid at room temperature[3]
Density 0.9 ± 0.1 g/cm³[3]
Boiling Point 802.2 ± 45.0 °C at 760 mmHg[3]
Flash Point 298.4 ± 28.8 °C[3]
Refractive Index 1.473[3]
Table 2: Solubility Data for this compound Formulations
Solvent SystemConcentrationObservationReference
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 1.25 mg/mL (1.45 mM)Clear Solution[3]
10% DMSO + 90% (20% SBE-β-CD in Saline)1.25 mg/mL (1.45 mM)Suspension (with ultrasonication)[3]
10% DMSO + 90% Corn Oil≥ 1.25 mg/mL (1.45 mM)Clear Solution[4]
DMSO~100 mg/mL (~116.36 mM)Soluble[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound isomers.

Chemoenzymatic Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (B22191) (OPO)

This protocol describes a three-step method for the synthesis of OPO, a commercially important structured lipid.[1]

Step 1: Synthesis of Vinyl Oleate (B1233923)

  • Reaction Setup: Combine vinyl acetate (B1210297) and oleic acid in a reaction vessel.

  • Transvinylation: The reaction proceeds via transvinylation to produce vinyl oleate.

  • Purification: Purify the resulting vinyl oleate using appropriate chromatographic techniques.

Step 2: Enzymatic Synthesis of 1,3-Dioleoin

  • Reaction Mixture: React the purified vinyl oleate with glycerol in a solvent-free system.

  • Enzymatic Catalyst: Use an immobilized lipase, such as Novozym 435, at a concentration of 10% (w/v).

  • Reaction Conditions: Maintain the reaction at 35°C for 8 hours with constant stirring.

  • Monitoring: Monitor the reaction progress to achieve a high content of 1,3-diolein (B152344) (typically around 90.8%).

  • Purification: Purify the 1,3-diolein from the reaction mixture. This can be achieved by crystallization or column chromatography to reach a purity of approximately 98.6%.[1]

Step 3: Chemical Acylation to form OPO

  • Reaction: React the purified 1,3-diolein with palmitic acid.

  • Acylation: This chemical acylation step will yield the final product, 1,3-dioleoyl-2-palmitoylglycerol (OPO).

  • Purification and Analysis: Purify the OPO using chromatographic methods and verify its structure and purity through analysis. A regiopurity of around 98.7% can be achieved with a yield of approximately 90.5%.[1]

Purification of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and purification of triglyceride isomers.[6]

Method: Non-Aqueous Reversed-Phase (NARP)-HPLC

  • Sample Preparation: Dissolve the crude this compound mixture in the initial mobile phase (e.g., acetonitrile (B52724)/2-propanol) to a concentration of 1-5 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter.

  • HPLC System: Utilize a standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and 2-propanol is effective. The exact ratio may need to be optimized but a starting point of 70:30 (v/v) can be used.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at a controlled value, for instance, 18°C, as temperature can significantly affect the separation.

  • Injection Volume: Inject 5-20 µL of the prepared sample.

  • Fraction Collection: Collect the fractions corresponding to the separated isomers based on the detector signal.

Analysis of this compound by Mass Spectrometry (MS)

Mass spectrometry is a key analytical tool for the structural elucidation and quantification of triglycerides.

Method: Atmospheric Pressure Chemical Ionization (APCI)-MS

  • Sample Introduction: Introduce the purified this compound sample, typically dissolved in an appropriate solvent, into the APCI source. The sample can be directly infused or introduced via an HPLC system.

  • Ionization: In the APCI source, the triglyceride molecules are ionized, primarily forming protonated molecular ions [M+H]⁺ and diglyceride-like fragment ions resulting from the loss of a fatty acyl chain [M-RCOO]⁺.[3]

  • Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Interpretation: The resulting mass spectrum will show a characteristic pattern of ions. For this compound (C₅₅H₁₀₂O₆), the expected m/z for the protonated molecule is approximately 859.8. The fragmentation pattern, specifically the neutral loss of palmitic acid (256.4 Da) or oleic acid (282.5 Da), can be used to confirm the identity and structure of the isomers.

Biological Significance and Signaling

While a specific, dedicated signaling pathway for this compound has not been fully elucidated, its components and related molecules are known to be involved in crucial cellular signaling processes. Diacylglycerols (DAGs), which represent a structural component of triglycerides, are well-established second messengers that activate Protein Kinase C (PKC).[7]

The activation of PKC by DAG is a pivotal event in numerous signaling cascades that regulate cell growth, differentiation, and apoptosis. The general mechanism involves the recruitment of PKC from the cytosol to the cell membrane upon the generation of DAG, leading to a conformational change and activation of the kinase.

Furthermore, the constituent fatty acids of this compound, palmitic acid and oleic acid, have been shown to modulate gene expression. For instance, palmitate can influence the expression of genes involved in myoblast proliferation and growth factor signaling.[8]

Visualizations

Experimental Workflow for OPO Synthesis and Purification

OPO_Synthesis_Workflow cluster_synthesis Chemoenzymatic Synthesis of OPO cluster_purification Purification cluster_analysis Analysis start Vinyl Acetate + Oleic Acid transvinylation Transvinylation start->transvinylation vinyl_oleate Purified Vinyl Oleate transvinylation->vinyl_oleate enzymatic_synthesis Enzymatic Synthesis (Novozym 435) vinyl_oleate->enzymatic_synthesis glycerol Glycerol glycerol->enzymatic_synthesis diolein 1,3-Dioleoin enzymatic_synthesis->diolein acylation Chemical Acylation diolein->acylation palmitic_acid Palmitic Acid palmitic_acid->acylation crude_opo Crude OPO acylation->crude_opo hplc NARP-HPLC crude_opo->hplc pure_opo Pure OPO hplc->pure_opo ms Mass Spectrometry pure_opo->ms nmr NMR Spectroscopy pure_opo->nmr final_product Characterized OPO ms->final_product nmr->final_product

Caption: Logical workflow for the chemoenzymatic synthesis and purification of 1,3-dioleoyl-2-palmitoylglycerol (OPO).

General Mechanism of Protein Kinase C (PKC) Activation by Diacylglycerol (DAG)

PKC_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits to membrane Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_active Active PKC Downstream Downstream Signaling PKC_active->Downstream PKC_inactive->PKC_active activated by Ca²⁺ and DAG Receptor Receptor Activation Receptor->PLC

Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation by diacylglycerol (DAG).

References

The Natural Occurrence of 1,2-Dioleoyl-3-palmitoylglycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Natural Sources, Analysis, and Metabolic Context of a Key Triglyceride Isomer for Professionals in Research and Drug Development.

Introduction

1,2-Dioleoyl-3-palmitoylglycerol (POO) is a specific triacylglycerol (TAG) isomer that has garnered interest within the scientific community due to its presence in certain natural sources and its potential physiological effects. As a structural isomer of the more extensively studied 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), which is a significant component of human milk fat, understanding the distinct natural sources and metabolic fate of POO is crucial for researchers in nutrition, lipidomics, and drug development. This technical guide provides a comprehensive overview of the known natural sources of 1,2-dioleoyl-3-palmitoylglycerol, detailed methodologies for its analysis, and an exploration of its metabolic context.

Natural Sources of 1,2-Dioleoyl-3-palmitoylglycerol

While the OPO isomer is well-documented in human milk, the natural occurrence of 1,2-dioleoyl-3-palmitoylglycerol is less prevalent, with the most notable source identified in the plant kingdom.

Celastrus paniculatus Seed Oil

The primary natural source of 1,2-dioleoyl-3-palmitoylglycerol is the seed oil of Celastrus paniculatus, a woody vine found throughout the Indian subcontinent.[1] The oil from these seeds is rich in fatty acids that are prerequisites for the formation of POO. Specifically, the fatty acid composition of Celastrus paniculatus seed oil is predominantly oleic acid and palmitic acid.

Fatty AcidPercentage Composition in Celastrus paniculatus Seed Oil
Oleic Acid~54%
Palmitic Acid~20%
Linoleic Acid~15%
Stearic Acid~4%

Note: The exact percentage can vary based on factors such as the geographical origin and harvesting time of the seeds.

The high abundance of oleic and palmitic acids in Celastrus paniculatus seed oil makes it a significant natural reservoir of triglycerides containing these fatty acids, including the 1,2-dioleoyl-3-palmitoylglycerol isomer.

Other Potential Sources

While not as definitively documented as in Celastrus paniculatus, the constituent fatty acids of 1,2-dioleoyl-3-palmitoylglycerol are common in many natural fats and oils. Animal fats, such as lard, and various vegetable oils, including palm oil and olive oil, are rich in both oleic and palmitic acids. However, in these sources, the palmitic acid is more commonly found at the sn-2 position, leading to a higher prevalence of the OPO isomer. The concentration of the POO isomer in these fats is generally low and not well quantified in existing literature.

Quantitative Analysis of 1,2-Dioleoyl-3-palmitoylglycerol

The accurate quantification of 1,2-dioleoyl-3-palmitoylglycerol requires advanced analytical techniques capable of separating it from its structural isomers, primarily 1,3-dioleoyl-2-palmitoylglycerol. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: Separation of Triglyceride Isomers by HPLC

The following protocol outlines a general methodology for the separation and analysis of 1,2-dioleoyl-3-palmitoylglycerol from a lipid extract using HPLC coupled with an Evaporative Light Scattering Detector (ELSD).

1. Lipid Extraction:

  • A representative sample of the natural source (e.g., Celastrus paniculatus seeds) is ground to a fine powder.

  • The total lipids are extracted using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.

  • The lipid-containing lower phase is collected, and the solvent is evaporated under a stream of nitrogen.

  • The dried lipid extract is reconstituted in a suitable solvent (e.g., hexane (B92381) or the initial mobile phase) for HPLC analysis.

2. HPLC-ELSD Analysis:

  • Instrumentation: A standard HPLC system equipped with a column oven and an Evaporative Light Scattering Detector (ELSD).

  • Column: A non-aqueous reversed-phase (NARP) column, such as a C18 column, is typically used for the separation of triglyceride regioisomers.

  • Mobile Phase: A gradient elution is employed to achieve optimal separation. A common mobile phase system consists of:

  • Gradient Program: The gradient program should be optimized based on the specific column and instrument but generally involves a gradual increase in the proportion of the stronger eluting solvent (Solvent B) to separate the triglycerides based on their polarity and structure.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column temperature should be carefully controlled, as it can influence the separation. A temperature of 30-40°C is often used.

  • ELSD Settings:

    • Nebulizer Temperature: 30-40°C

    • Evaporator Temperature: 30-40°C

    • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min

  • Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a calibration curve generated using a certified reference standard of 1,2-dioleoyl-3-palmitoylglycerol.

3. Silver Ion HPLC (Ag-HPLC):

For enhanced separation of triglycerides based on their degree of unsaturation, silver ion chromatography can be employed as a complementary technique. In Ag-HPLC, a silver-impregnated stationary phase is used to separate triglycerides based on the interaction of the silver ions with the double bonds of the unsaturated fatty acids.

Metabolic Context of 1,2-Dioleoyl-3-palmitoylglycerol

The metabolic fate of dietary triglycerides is largely dependent on the action of lipases and the subsequent absorption and re-esterification of fatty acids and monoglycerides.

General Triglyceride Metabolism

Dietary triglycerides are initially hydrolyzed in the gastrointestinal tract by pancreatic lipase (B570770).[2] This enzyme preferentially cleaves the fatty acids at the sn-1 and sn-3 positions, resulting in the formation of two free fatty acids and a 2-monoacylglycerol.[3] These products are then absorbed by the enterocytes.

In the case of 1,2-dioleoyl-3-palmitoylglycerol, pancreatic lipase would be expected to hydrolyze the palmitic acid at the sn-3 position and one of the oleic acids at the sn-1 position, yielding free palmitic acid, free oleic acid, and 2-oleoyl-glycerol.

Inside the enterocytes, the absorbed free fatty acids and monoacylglycerols are re-esterified to form new triglycerides, which are then packaged into chylomicrons and released into the lymphatic system.

Specific Metabolic Effects

While the general pathway of triglyceride metabolism is well understood, specific signaling pathways directly attributed to 1,2-dioleoyl-3-palmitoylglycerol are not extensively documented in the current scientific literature. Most research on the metabolic effects of palmitic and oleic acid-containing triglycerides has focused on the 1,3-dioleoyl-2-palmitoylglycerol (OPO) isomer due to its prevalence in human milk. Studies on OPO have suggested benefits for calcium absorption and gut health in infants.

A study involving a diet rich in 1-palmitoyl-2,3-dioleoylglycerol (a regioisomer of POO) in mice indicated effects on feed intake and serum glucose levels, suggesting that the positional distribution of fatty acids on the glycerol (B35011) backbone can influence metabolic outcomes.[4] However, the specific molecular mechanisms and signaling pathways underlying these observations require further investigation.

Diagrams

Experimental_Workflow Source Natural Source (e.g., Celastrus paniculatus seeds) Extraction Lipid Extraction (Folch Method) Source->Extraction Grinding & Solvent Extraction HPLC HPLC Separation (NARP C18 Column) Extraction->HPLC Reconstitution in Mobile Phase ELSD Detection (ELSD) HPLC->ELSD Elution Quant Quantification ELSD->Quant Peak Area Analysis

Caption: Experimental workflow for the analysis of 1,2-Dioleoyl-3-palmitoylglycerol.

Triglyceride_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte POO 1,2-Dioleoyl-3-palmitoylglycerol (POO) PL Pancreatic Lipase POO->PL Products Hydrolysis Products: - Free Oleic Acid - Free Palmitic Acid - 2-Oleoyl-glycerol PL->Products Absorption Absorption Products->Absorption Reester Re-esterification Absorption->Reester NewTAG New Triglycerides Reester->NewTAG Chylo Chylomicron Assembly NewTAG->Chylo Lymph Lymphatic System Chylo->Lymph

Caption: General metabolic pathway of dietary 1,2-Dioleoyl-3-palmitoylglycerol.

Conclusion

1,2-Dioleoyl-3-palmitoylglycerol is a triglyceride isomer of significant interest, with its primary identified natural source being the seed oil of Celastrus paniculatus. Its analysis requires sophisticated chromatographic techniques, such as HPLC-ELSD, to distinguish it from its more common regioisomer, OPO. While the general metabolic pathway for triglycerides provides a framework for understanding the fate of POO in the body, its specific signaling roles and metabolic effects remain an area ripe for further investigation. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the current knowledge and identifying the gaps that future research can aim to fill.

References

An In-depth Technical Guide to the Biosynthesis of Palmitodiolein in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthesis of Palmitodiolein (1-palmitoyl-2,3-dioleoyl-sn-glycerol), a specific triacylglycerol (TAG), in plants. It details the core metabolic pathways, enzymatic functions, and substrate specificities that govern its formation. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.

Introduction to Triacylglycerol Biosynthesis

Triacylglycerols are the primary form of energy storage in plants, predominantly accumulating in seeds and fruits.[1] These neutral lipids consist of a glycerol (B35011) backbone esterified with three fatty acids. The specific fatty acid composition of a TAG molecule, such as this compound, is determined by the substrate specificities of the acyltransferases involved in its synthesis. The principal pathway for TAG assembly in the endoplasmic reticulum (ER) is the acyl-CoA-dependent Kennedy pathway.[2][3]

This compound is a TAG molecule containing one palmitic acid (16:0) and two oleic acid (18:1) moieties. Its precise stereochemistry, 1-palmitoyl-2,3-dioleoyl-sn-glycerol, implies a structured assembly process. Understanding this pathway is crucial for applications in metabolic engineering, aiming to enhance the production of specific high-value TAGs in oilseed crops.

The Core Biosynthesis Pathway: Kennedy Pathway

The synthesis of this compound proceeds through the four primary steps of the Kennedy pathway, occurring at the endoplasmic reticulum.[2][4] This pathway sequentially acylates a glycerol-3-phosphate (G3P) backbone using acyl-CoA thioesters as donors.

  • First Acylation: sn-Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of an acyl-CoA to the sn-1 position of G3P, forming lysophosphatidic acid (LPA).[2][5]

  • Second Acylation: Lysophosphatidic acid acyltransferase (LPAAT) adds a second acyl-CoA to the sn-2 position of LPA, yielding phosphatidic acid (PA).[2][6]

  • Dephosphorylation: Phosphatidic acid phosphatase (PAP) removes the phosphate (B84403) group from PA to produce sn-1,2-diacylglycerol (DAG).[2][3] This step is a key branch point, directing intermediates towards either membrane phospholipid synthesis or storage lipid synthesis.[3]

  • Final Acylation: Diacylglycerol acyltransferase (DGAT) catalyzes the final and only committed step in TAG synthesis, transferring a third acyl-CoA to the sn-3 position of DAG to form TAG.[3][7]

An alternative, acyl-CoA-independent pathway also exists, where phospholipid:diacylglycerol acyltransferase (PDAT) transfers a fatty acid from phosphatidylcholine (PC) to DAG.[1][8]

Enzymatic Specificity in this compound Formation

The formation of the specific 1-palmitoyl-2,3-dioleoyl-sn-glycerol structure is dictated by the selectivity of the acyltransferases for both the acyl-CoA donor and the glycerolipid acceptor at each step.

  • Step 1 (GPAT): To initiate the synthesis of this compound, GPAT must select for palmitoyl-CoA (16:0-CoA) to acylate the sn-1 position of glycerol-3-phosphate. Plant GPATs are a diverse family of enzymes located in the plastids, mitochondria, and ER, with differing substrate specificities that influence the metabolic fate of the resulting LPA.[5]

  • Step 2 (LPAAT): The LPAAT enzyme then preferentially selects oleoyl-CoA (18:1-CoA) to acylate the sn-2 position of 1-palmitoyl-LPA. Studies on LPAATs from various plant species indicate a generalized preference for monounsaturated C16-C18 fatty acids over saturated ones for the sn-2 position, which aligns with this step.[6][9] The product is 1-palmitoyl-2-oleoyl-phosphatidic acid.

  • Step 3 (PAP): The PAP enzyme hydrolyzes the phosphate from the phosphatidic acid intermediate, yielding the crucial precursor 1-palmitoyl-2-oleoyl-sn-glycerol (DAG) .

  • Step 4 (DGAT): In the final step, DGAT must exhibit specificity for oleoyl-CoA (18:1-CoA) as the acyl donor to esterify the free sn-3 hydroxyl group of the 1-palmitoyl-2-oleoyl-DAG. Plants possess multiple DGAT isoforms (DGAT1, DGAT2, DGAT3) with distinct substrate preferences, which are key determinants of the final TAG composition.[4][10][11] For instance, DGAT2 enzymes are often associated with the incorporation of unusual fatty acids into TAGs.[4]

The interplay and substrate competition among these enzymes ultimately determine the flux towards the synthesis of this compound.

Palmitodiolein_Biosynthesis G3P Glycerol-3-Phosphate LPA 1-Palmitoyl-LPA G3P->LPA GPAT PA 1-Palmitoyl-2-oleoyl-PA LPA->PA LPAAT DAG 1-Palmitoyl-2-oleoyl-DAG PA->DAG PAP TAG This compound (1-Palmitoyl-2,3-dioleoyl-TAG) DAG->TAG DGAT PalmitoylCoA Palmitoyl-CoA (16:0) PalmitoylCoA->LPA OleoylCoA1 Oleoyl-CoA (18:1) OleoylCoA1->PA OleoylCoA2 Oleoyl-CoA (18:1) OleoylCoA2->TAG

Caption: Acyl-CoA-dependent Kennedy pathway for this compound biosynthesis.

Quantitative Data on Acyltransferase Specificity

The relative rates of incorporation of different fatty acids are critical for predicting the final TAG profile. The data below, compiled from studies on various plant and microbial enzymes, illustrates the substrate preferences relevant to this compound synthesis.

Enzyme FamilySource Organism(s)Substrate 1Substrate 2Incorporation Ratio (Substrate 1 / Substrate 2)Reference(s)
LPAAT Various PlantsOleoyl-CoA (18:1)Palmitoyl-CoA (16:0)2.1 to 8.6[9]
LPAAT Oil Palm KernelOleoyl-CoA (18:1)Palmitoyl-CoA (16:0)~1.0[9]
LPAAT Various PlantsOleoyl-CoA (18:1)Linoleoyl-CoA (18:2)0.4 to 1.4[9]
DGAT SunflowerLinoleoyl-CoA (18:2)Oleoyl-CoA (18:1)> 1.0 (Higher activity with 18:2)[12]
DGAT SafflowerOleoyl-CoA (18:1)Linoleoyl-CoA (18:2)> 1.0 (Higher activity with 18:1)[12]
PDAT Sunflower & Safflower18:2-PC18:1-PC> 1.0 (Prefers 18:2-PC as acyl donor)[12]

Note: Ratios indicate the relative preference of the enzyme for one substrate over another in in vitro assays. A higher ratio signifies greater preference for Substrate 1.

Experimental Protocols

This section details common methodologies used to investigate the biosynthesis of TAGs like this compound.

This protocol is adapted from a single-step extraction method efficient for a broad range of lipids.[13]

  • Sample Preparation: Collect 50-100 mg of fresh plant tissue (e.g., developing seeds, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to remove water.

  • Homogenization: Homogenize the dried tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: To the powdered sample, add 3 mL of a pre-mixed, single-phase solvent mixture of chloroform (B151607):isopropanol:methanol:water. Add an internal standard for quantification.

  • Incubation: Seal the tube and incubate at room temperature for 24 hours with gentle agitation to ensure complete extraction.

  • Phase Separation & Collection: Centrifuge the sample to pellet the tissue debris. Carefully transfer the supernatant containing the total lipid extract to a new glass tube.

  • Drying and Storage: Evaporate the solvent under a stream of nitrogen gas. Resuspend the dried lipid film in a known volume of a suitable solvent (e.g., chloroform or hexane) for storage at -80°C and subsequent analysis.[14]

This protocol describes a general method for assaying acyltransferase activity using microsomal fractions and radiolabeled substrates.[12]

  • Microsome Isolation: Homogenize fresh plant tissue in a chilled extraction buffer. Perform differential centrifugation to pellet the microsomal fraction, which is enriched in ER membranes where TAG synthesis occurs. Resuspend the microsomal pellet in a suitable buffer.

  • Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method like the bicinchoninic acid (BCA) assay.[15]

  • Reaction Mixture: Prepare a reaction mix containing:

    • Buffer (e.g., HEPES or Tris-HCl, pH 7.2-7.8)

    • Acyl acceptor (e.g., sn-1,2-diacylglycerol for DGAT; lysophosphatidic acid for LPAAT)

    • Radiolabeled acyl donor (e.g., [¹⁴C]oleoyl-CoA)

    • Bovine Serum Albumin (BSA) to bind free fatty acids

    • Magnesium chloride (MgCl₂) as a cofactor

  • Enzyme Reaction: Equilibrate the reaction mix at the desired temperature (e.g., 30°C). Initiate the reaction by adding a specific amount of the microsomal protein (e.g., 20-50 µg).

  • Reaction Termination: After a defined time (e.g., 10-30 minutes), stop the reaction by adding a chloroform:methanol mixture.

  • Lipid Separation: Extract the lipids from the reaction mixture. Spot the lipid extract onto a Thin Layer Chromatography (TLC) plate and develop the plate using a solvent system (e.g., hexane:diethyl ether:acetic acid) to separate the different lipid classes (e.g., TAG, DAG, PA).

  • Quantification: Visualize the radiolabeled product (e.g., [¹⁴C]TAG) by autoradiography or a phosphorimager. Scrape the corresponding spot from the TLC plate and quantify the radioactivity using liquid scintillation counting to determine enzyme activity.

This protocol outlines the steps for quantifying the transcript levels of genes encoding acyltransferases.[16][17]

  • RNA Extraction: Isolate total RNA from the plant tissue of interest using a commercial kit or a standard protocol (e.g., Trizol method). Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design and validate gene-specific primers for the target genes (e.g., GPAT, LPAAT, DGAT) and one or more stable reference (housekeeping) genes for normalization.

  • Quantitative PCR (qPCR): Perform the qPCR reaction using a qPCR instrument, SYBR Green master mix, the synthesized cDNA template, and the specific primers. The reaction conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16]

  • Data Analysis: Determine the threshold cycle (Ct) for each gene. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene(s).

Experimental_Workflow A Plant Tissue (e.g., Developing Seeds) B Homogenization & Lipid Extraction A->B Protocol 5.1 C Total Lipid Extract B->C D Lipid Class Separation (TLC / HPLC) C->D E Fatty Acid Analysis (GC-MS) C->E after derivatization F TAG Species Analysis (LC-MS/MS) D->F G Data Analysis & Quantification E->G F->G

Caption: General experimental workflow for the analysis of plant lipids.

Conclusion

The biosynthesis of this compound in plants is a highly regulated process governed by the acyl-CoA-dependent Kennedy pathway. The formation of this specific triacylglycerol is critically dependent on the sequential and selective action of four key enzymes: GPAT, LPAAT, PAP, and DGAT. The substrate specificity of these acyltransferases for palmitoyl-CoA and oleoyl-CoA at the sn-1, sn-2, and sn-3 positions of the glycerol backbone is the determining factor in its synthesis. A thorough understanding of these enzymatic steps, supported by robust quantitative data and experimental validation, is essential for the successful metabolic engineering of oilseed crops to produce tailored lipids for nutritional, industrial, or pharmaceutical applications.

References

In Vivo Absorption and Metabolism of Palmitodiolein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitodiolein, a diacylglycerol (DAG) composed of one palmitic acid and two oleic acid moieties, is a subject of growing interest in the fields of nutrition, pharmacology, and metabolic research. As a significant component of certain edible oils and a potential therapeutic agent, understanding its absorption and metabolic fate in vivo is crucial for elucidating its physiological effects and developing novel applications. This technical guide provides a comprehensive overview of the current knowledge on this compound absorption and metabolism, with a focus on quantitative data, experimental methodologies, and the signaling pathways it influences.

Data Presentation: Quantitative Insights into Diacylglycerol Metabolism

While specific quantitative data for this compound is limited, studies on diacylglycerol oils provide valuable insights into its likely behavior. The following tables summarize key quantitative findings from in vivo studies, offering a comparative perspective on the metabolic effects of diacylglycerols versus triacylglycerols.

Table 1: Postprandial Triglyceride and Chylomicron Response to Diacylglycerol Oil

ParameterDiacylglycerol (DG) OilLong-Chain Triacylglycerol (LCT) OilPercentage DifferenceReference
Postprandial Triglyceride Incremental Area Under the Curve (iAUC)LowerHigher22% lower with DG Oil[1]
Chylomicron Triglyceride iAUCLowerHigher28% lower with DG Oil[1]

Table 2: Baseline Plasma Fatty Acid Concentrations in Healthy Humans

Fatty AcidPlasma Concentration Range (mmol/L)Reference
Palmitic Acid0.3 - 4.1[2]
Oleic Acid0.03 - 3.2[2]

Note: These values represent baseline concentrations and are not specific to post-palmitodiolein ingestion.

Experimental Protocols: Methodologies for In Vivo Assessment

The study of this compound absorption and metabolism necessitates robust in vivo experimental protocols. The following sections detail the key methodologies, from animal models and oral administration to sample analysis.

In Vivo Animal Study Protocol for this compound Absorption

This protocol outlines a typical experimental workflow for assessing the absorption and metabolism of this compound in a rodent model.

a. Animal Model:

  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Rationale: Rats are a commonly used model for lipid metabolism studies due to their physiological similarities to humans in terms of lipid absorption and transport.[3]

  • Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least one week prior to the experiment, with ad libitum access to a standard chow diet and water.

b. Experimental Diet and Dosing:

  • Diet: A standard purified diet (e.g., AIN-93G) is provided for a one-week adaptation period.

  • Dosing Substance: this compound (e.g., 1,3-dioleoyl-2-palmitoyl-glycerol or a mixture of isomers) is dissolved in a suitable vehicle, such as corn oil, to a final concentration of 50% (w/w).

  • Oral Gavage Procedure:

    • Fast the rats overnight (12-16 hours) with free access to water.

    • Weigh each rat to determine the precise dosing volume. The maximum recommended volume is 10 mL/kg.[4]

    • Administer the this compound-oil mixture via oral gavage using a stainless steel gavage needle of appropriate size (e.g., 18-gauge for adult rats).[4]

    • The needle should be measured externally from the tip of the nose to the last rib to ensure proper placement in the stomach.[5]

    • Gently insert the needle into the esophagus and slowly deliver the dose.[6]

    • Monitor the animals for any signs of distress post-administration.[7]

c. Sample Collection:

  • Blood Sampling: Collect blood samples (approximately 0.5 mL) from the tail vein at baseline (0 hours) and at 1, 2, 4, 6, and 8 hours post-gavage into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.[3]

  • Tissue Harvesting: At the final time point (e.g., 8 hours), euthanize the animals and collect liver and intestinal tissue samples. Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

Lipidomics Analysis of Plasma and Tissue Samples

This protocol details the steps for extracting and analyzing lipids from the collected biological samples.

a. Lipid Extraction (Modified Folch Method):

  • Homogenize frozen tissue samples in a chloroform/methanol mixture (2:1, v/v). For plasma samples, add the chloroform/methanol mixture directly.

  • Add an internal standard, such as a deuterated diacylglycerol, for quantification.

  • Vortex the mixture vigorously and then centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

b. LC-MS/MS Analysis for Diacylglycerol Isomers and Fatty Acids:

  • Chromatographic Separation:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1).

    • Inject the sample onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm).[8]

    • Use a gradient elution with a mobile phase consisting of solvents such as acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) to achieve separation of diacylglycerol isomers and fatty acids.[7][8]

  • Mass Spectrometric Detection:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) to identify and quantify specific lipid species based on their characteristic fragmentation patterns. For example, the neutral loss of a specific fatty acid can be used to identify the composition of the diacylglycerol.[9]

    • The key diagnostic ion to distinguish between 1,2- and 1,3-DAG isomers is the [M-RCO2CH2]+ ion.[5]

Visualization of Pathways and Workflows

Metabolic Pathway of Diacylglycerol Isomers

The isomeric form of the ingested diacylglycerol can influence its metabolic fate within the enterocyte. 1,2-Diacylglycerols are primarily metabolized through the 2-monoacylglycerol (2-MAG) pathway, while 1,3-diacylglycerols are metabolized via the glycerol-3-phosphate (G3P) pathway for triacylglycerol (TAG) resynthesis.[10]

metabolic_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte 1,2-DAG 1,2-DAG 2-MAG 2-MAG 1,2-DAG->2-MAG Hydrolysis Fatty Acids Fatty Acids 1,2-DAG->Fatty Acids Hydrolysis 1,3-DAG 1,3-DAG Glycerol Glycerol 1,3-DAG->Glycerol Hydrolysis 1,3-DAG->Fatty Acids Hydrolysis Pancreatic Lipase Pancreatic Lipase Pancreatic Lipase->1,2-DAG Pancreatic Lipase->1,3-DAG TAG_MAG Triacylglycerol (2-MAG Pathway) 2-MAG->TAG_MAG Re-esterification G3P Glycerol-3-Phosphate Glycerol->G3P Phosphorylation Fatty Acids->TAG_MAG TAG_G3P Triacylglycerol (G3P Pathway) Fatty Acids->TAG_G3P G3P->TAG_G3P Re-esterification Chylomicron Chylomicron TAG_MAG->Chylomicron TAG_G3P->Chylomicron Lymph Lymph Chylomicron->Lymph

Metabolic fate of diacylglycerol isomers in enterocytes.
Experimental Workflow for In Vivo this compound Study

The following diagram illustrates the key steps in an in vivo experiment designed to study the absorption and metabolism of this compound.

experimental_workflow Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Oral Gavage Oral Gavage (this compound) Fasting->Oral Gavage Blood Sampling Serial Blood Sampling (0-8h) Oral Gavage->Blood Sampling Tissue Collection Tissue Collection (8h) Oral Gavage->Tissue Collection Lipid Extraction Lipid Extraction Blood Sampling->Lipid Extraction Tissue Collection->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Workflow for in vivo this compound absorption and metabolism study.
Signaling Pathway: Diacylglycerol and Protein Kinase C Activation

Diacylglycerols are well-established second messengers that activate Protein Kinase C (PKC), a key enzyme in many cellular signaling cascades. The fatty acid composition of the diacylglycerol can influence the specific PKC isoform that is activated.[11]

pkc_activation Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor PLC Phospholipase C Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG Diacylglycerol (e.g., this compound metabolite) PIP2->DAG Hydrolysis Ca2+ Ca2+ Release IP3->Ca2+ PKC_active Protein Kinase C (Active) DAG->PKC_active Ca2+->PKC_active PKC Protein Kinase C (Inactive) PKC->PKC_active Downstream Effects Downstream Effects PKC_active->Downstream Effects Phosphorylation

Diacylglycerol-mediated activation of Protein Kinase C.
Potential Inflammatory Signaling via Palmitic Acid Metabolite

Palmitic acid, a component of this compound, has been shown to activate inflammatory signaling pathways, potentially through Toll-like receptor 4 (TLR4). This represents a possible downstream effect of this compound metabolism.[4]

inflammatory_signaling Palmitic Acid Palmitic Acid (from this compound) TLR4 Toll-like Receptor 4 Palmitic Acid->TLR4 MyD88 MyD88 TLR4->MyD88 NF-kB NF-κB Activation MyD88->NF-kB Gene Expression Pro-inflammatory Gene Expression NF-kB->Gene Expression

Potential inflammatory signaling pathway activated by palmitic acid.

Conclusion

The in vivo absorption and metabolism of this compound are complex processes with significant implications for health and disease. While further research is needed to fully elucidate the specific quantitative fate and signaling effects of this compound, the available data on diacylglycerols provide a strong foundation for future studies. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to design and execute robust in vivo experiments, ultimately contributing to a deeper understanding of the physiological role of this important lipid molecule.

References

Physiological Effects of Dietary Palmitodiolein Intake: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the physiological effects of dietary 1-palmitoyl-2,3-dioleoyl-glycerol (Palmitodiolein) in adult humans is limited. This guide synthesizes current knowledge on its isomeric form, 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), its constituent fatty acids (palmitic and oleic acid), and the related lipokine, palmitoleic acid, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The presented data and experimental protocols are intended to serve as a foundation for future investigations into the specific effects of this compound.

Introduction to this compound

This compound is a triglyceride composed of a glycerol (B35011) backbone esterified with one palmitic acid and two oleic acid molecules. The specific isomer of interest, 1-palmitoyl-2,3-dioleoyl-glycerol (sn-POO), has a distinct molecular structure that influences its digestion, absorption, and subsequent physiological effects. Its asymmetrical structure contrasts with its more extensively studied symmetrical isomer, 1,3-dioleoyl-2-palmitoyl-glycerol (sn-OPO), which is a significant component of human breast milk and is used in infant formulas. Understanding the physiological impact of this compound is crucial for its potential applications in nutrition and therapeutics.

Effects on Intestinal Health and Nutrient Absorption

While direct studies on this compound are lacking, research on OPO provides valuable insights into the potential effects of triglycerides containing palmitic and oleic acids on gut health.

Dietary OPO has been shown to positively influence the intestinal environment, particularly in early life. Studies in neonatal mice have demonstrated that OPO supplementation promotes the structural and functional development of the intestine.[1][2][3]

Key effects of OPO on intestinal health include:

  • Enhanced Intestinal Epithelial Structure: OPO supplementation has been observed to increase the number of intestinal stem cells, leading to the promotion of villus and crypt growth.[1][2] This structural enhancement can increase the surface area for nutrient absorption.

  • Improved Gut Barrier Function: OPO promotes the integrity of the epithelial barrier by increasing the expression of mucin 2, lysozyme (B549824) 1, and tight junction proteins.[1][3] A robust gut barrier is essential for preventing the translocation of harmful substances from the gut into the bloodstream.

  • Modulation of Gut Microbiota: The benefits of OPO are associated with a higher abundance of beneficial bacteria such as Akkermansia, Bifidobacterium, and Blautia.[1][2] This modulation of the gut microbiome can lead to increased levels of beneficial metabolites like butyrate.

Table 1: Effects of OPO Supplementation on Intestinal Parameters in Neonatal Mice

ParameterObservationReference
Intestinal Stem CellsSignificantly Increased[1][2]
Villus Length and Crypt DepthPromoted Growth[1]
Goblet and Paneth Cell DifferentiationPromoted[1][2]
Mucin 2 and Lysozyme 1 ExpressionIncreased[1]
Tight Junction Protein ExpressionIncreased[1]
Beneficial Bacteria (e.g., Akkermansia, Bifidobacterium)Higher Abundance[1][2]
Fecal Butyrate LevelsElevated[1]

Potential Metabolic and Cardiovascular Effects

The metabolic and cardiovascular effects of this compound are largely extrapolated from studies on its constituent fatty acids, palmitic acid and oleic acid, and the related monounsaturated fatty acid, palmitoleic acid. The specific positioning of these fatty acids on the glycerol backbone is a critical determinant of their metabolic fate.

Lipid Metabolism

The structure of dietary triglycerides influences their digestion and the subsequent composition of chylomicrons, which can have transient effects on lipoprotein metabolism. However, long-term effects on fasting plasma lipoprotein concentrations may not be significant.

In a study comparing diets enriched in OPO (palmitate at sn-2) and OOP (palmitate at sn-1 and sn-3), chylomicrons from rats fed OPO were enriched in palmitic acid. This led to increased delivery of palmitate to the liver.[1] Despite these transient effects on chylomicron metabolism, no significant long-term differences in fasting plasma lipoprotein concentrations were observed in hamsters fed these diets for 28 days.[1]

Insights from Palmitoleic Acid

Palmitoleic acid (16:1n7), a monounsaturated fatty acid component of this compound, has been investigated for its role as a "lipokine" with potential systemic effects.

  • Anti-Inflammatory Properties: Palmitoleic acid has demonstrated anti-inflammatory effects in various experimental models. It can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated with lipopolysaccharide (LPS).[2]

  • Metabolic Regulation: Circulating palmitoleate (B1233929) levels have been associated with mixed metabolic profiles. Some studies report associations with lower LDL cholesterol and higher HDL cholesterol, while others have linked it to higher triglyceride levels.[4] Higher circulating trans-palmitoleate, which is of exogenous origin, has been associated with lower insulin (B600854) resistance, lower triglycerides, and higher HDL cholesterol.[5]

Table 2: Associations of Circulating trans-Palmitoleate with Metabolic Risk Factors in Adults

Metabolic Risk FactorAssociation with Higher trans-Palmitoleate LevelsReference
Adiposity (BMI and Waist Circumference)Slightly Lower[5]
HDL-CholesterolHigher (+1.9%)[5]
TriglyceridesLower (-19.0%)[5]
Total:HDL-Cholesterol RatioLower (-4.7%)[5]
C-Reactive Protein (CRP)Lower (-13.8%)[5]
Insulin ResistanceLower (-16.7%)[5]

Experimental Protocols

Animal Feeding Studies (Oral Gavage)

Objective: To assess the physiological effects of dietary this compound in a controlled animal model.

Materials:

  • C57BL/6J mice (or other appropriate rodent model)

  • This compound (1-palmitoyl-2,3-dioleoyl-glycerol)

  • Control oil (e.g., soybean oil, olive oil)

  • Gavage needles (20-gauge, 1.5-inch, curved with a 2.25-mm ball tip)

  • Vehicle (e.g., 0.5% methylcellulose)

Procedure:

  • Animal Acclimatization: House mice under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to chow and water for at least one week before the experiment.

  • Dietary Groups: Randomly assign mice to experimental groups:

    • Control Group: Receiving vehicle or control oil.

    • This compound Group: Receiving this compound suspended in the vehicle.

  • Dosage Preparation: Prepare the dosing solution by suspending this compound in the vehicle to the desired concentration. Ensure the solution is thoroughly mixed before each administration.

  • Oral Gavage Administration:

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the correct length for needle insertion by holding the needle alongside the mouse, with the tip at the last rib.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the prepared dose (typically 5-10 mL/kg body weight).

    • Administer daily or as required by the study design for the desired duration (e.g., 4-12 weeks).

  • Monitoring: Monitor animals daily for any signs of distress, changes in body weight, and food and water intake.

  • Sample Collection: At the end of the study, collect blood and tissues (e.g., liver, adipose tissue, intestine) for analysis.

Analysis of Lipoprotein Profiles

Objective: To determine the effect of dietary this compound on plasma lipoprotein concentrations.

Methodology: Fast Protein Liquid Chromatography (FPLC)

  • Plasma Collection: Collect fasting blood samples from animals or human subjects into EDTA-containing tubes. Separate plasma by centrifugation.

  • FPLC System: Use a gel filtration chromatography system (e.g., Superose 6 column) to separate lipoprotein fractions based on size.

  • Elution: Inject plasma onto the column and elute with a suitable buffer (e.g., phosphate-buffered saline).

  • Fraction Collection: Collect fractions of the eluate.

  • Lipid Analysis: Analyze the cholesterol and triglyceride content of each fraction using enzymatic assays.

  • Profile Generation: Plot the lipid concentrations against the fraction number to generate lipoprotein profiles for VLDL, LDL, and HDL.

Signaling Pathways

The physiological effects of dietary fats are mediated through complex signaling pathways that regulate lipid metabolism and inflammation. While the specific pathways modulated by this compound are yet to be fully elucidated, the known effects of its constituent fatty acids suggest the involvement of key regulatory networks.

Lipid Metabolism Signaling

Dietary fatty acids can influence the expression of genes involved in lipogenesis and fatty acid oxidation, primarily through the regulation of transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptors (PPARs).

Lipid_Metabolism_Signaling cluster_liver Hepatocyte Dietary_this compound Dietary this compound Palmitic_Acid Palmitic Acid Dietary_this compound->Palmitic_Acid Oleic_Acid Oleic Acid Dietary_this compound->Oleic_Acid SREBP1c SREBP-1c Palmitic_Acid->SREBP1c activates PPARa PPARα Oleic_Acid->PPARa activates Lipogenesis Lipogenesis (e.g., FASN, SCD1) SREBP1c->Lipogenesis upregulates PPARa->SREBP1c inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation (e.g., CPT1) PPARa->Fatty_Acid_Oxidation upregulates Liver Liver Adipose_Tissue Adipose Tissue

Caption: Simplified signaling pathway of lipid metabolism in the liver.

Inflammatory Signaling

Saturated fatty acids like palmitic acid can act as ligands for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines. Monounsaturated fatty acids like oleic acid and palmitoleic acid may have anti-inflammatory effects, potentially by inhibiting this pathway.

Inflammatory_Signaling cluster_macrophage Macrophage Palmitic_Acid Palmitic Acid TLR4 TLR4 Palmitic_Acid->TLR4 activates Palmitoleic_Acid Palmitoleic Acid Palmitoleic_Acid->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines induces transcription

Caption: Inflammatory signaling cascade initiated by fatty acids.

Conclusion and Future Directions

The physiological effects of dietary this compound (1-palmitoyl-2,3-dioleoyl-glycerol) are not yet well understood, with a notable lack of direct research in adult populations. Current knowledge, extrapolated from studies on its isomer OPO and its constituent fatty acids, suggests potential roles in gut health, lipid metabolism, and inflammation. The structural asymmetry of this compound likely results in a unique metabolic fate compared to its symmetric counterpart, OPO, warranting further investigation.

Future research should focus on:

  • Direct Human and Animal Studies: Conducting well-controlled clinical trials and animal studies to directly assess the metabolic and cardiovascular effects of dietary this compound in adults.

  • Comparative Analyses: Performing head-to-head comparisons of this compound with OPO, triolein, and tripalmitin (B1682551) to delineate the specific effects of its unique triglyceride structure.

  • Mechanistic Studies: Elucidating the specific molecular signaling pathways modulated by this compound in key metabolic tissues such as the liver, adipose tissue, and intestine.

  • Postprandial Effects: Investigating the impact of this compound on postprandial lipemia and endothelial function, which are important markers of cardiovascular risk.

A thorough understanding of the physiological effects of this compound will be critical for evaluating its potential role in human nutrition and the development of novel therapeutic strategies for metabolic and inflammatory disorders.

References

The Unsung Isomer: A Technical Guide to 1,2-Dioleoyl-3-palmitoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of lipid chemistry, triglycerides stand as fundamental building blocks of fats and oils, crucial for energy storage and cellular signaling. While much attention has been garnered by symmetrical and the more common asymmetrical triglycerides, such as the infant formula ingredient 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), its regioisomer, 1,2-Dioleoyl-3-palmitoylglycerol, remains a less-explored yet significant molecule. This technical guide provides an in-depth exploration of the discovery, history, synthesis, characterization, and biological relevance of 1,2-Dioleoyl-3-palmitoylglycerol, offering a comprehensive resource for researchers in lipidomics, drug development, and nutritional science.

Discovery and Historical Context: A Tale of Analytical Advancement

The discovery of specific triglyceride isomers like 1,2-Dioleoyl-3-palmitoylglycerol is not marked by a single "eureka" moment but is rather intertwined with the development of sophisticated analytical techniques for lipid separation and characterization. In the mid-20th century, the challenge lay in precisely determining the position of different fatty acids on the glycerol (B35011) backbone.

A pivotal breakthrough came in the 1960s with the pioneering work of H. Brockerhoff on the stereospecific analysis of triglycerides.[1][2][3] Brockerhoff developed enzymatic and chemical methods that allowed for the selective removal and identification of fatty acids from each of the three positions (sn-1, sn-2, and sn-3) of the glycerol molecule.[1][4] This methodology, often referred to as Brockerhoff's analysis, revolutionized lipid chemistry by enabling the definitive identification of asymmetric triglycerides from natural sources.[3][4] It was within this context of advancing analytical capabilities that the existence and structure of specific isomers like 1,2-Dioleoyl-3-palmitoylglycerol were confirmed.

Early chemical synthesis of asymmetric triglycerides was also a significant area of research, providing the tools to create specific isomers for study and comparison with those found in nature.[5] These synthetic efforts, coupled with the new analytical methods, solidified the understanding of the vast diversity and specificity of triglyceride structures.

Physicochemical Properties

1,2-Dioleoyl-3-palmitoylglycerol is a mixed-acid triglyceride with the following molecular structure: two oleic acid molecules esterified at the sn-1 and sn-2 positions and one palmitic acid molecule at the sn-3 position of the glycerol backbone.

Below is a summary of its key physicochemical properties:

PropertyValueReference
Molecular Formula C55H102O6[6]
Molecular Weight 859.4 g/mol [6]
CAS Number 2190-30-9[6]
Appearance Solid[7]
Melting Point 23-23.5 °C[8]
Density 0.9027 g/cm³ (at 24 °C)[8]
Refractive Index 1.4614 (at 24 °C)[8]
Solubility Insoluble in water[8]

Experimental Protocols

The synthesis and characterization of 1,2-Dioleoyl-3-palmitoylglycerol require precise and controlled experimental procedures. Below are detailed methodologies for its synthesis and analysis.

Stereospecific Synthesis of 1,2-Dioleoyl-3-palmitoylglycerol

The synthesis of 1,2-Dioleoyl-3-palmitoylglycerol can be achieved through a multi-step chemoenzymatic process, starting from a protected glycerol derivative to ensure stereospecificity.

Materials:

  • sn-Glycerol-3-phosphate

  • Oleic acid

  • Palmitic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • sn-1,3-regiospecific lipase (B570770) (e.g., from Rhizomucor miehei)

  • Appropriate solvents (e.g., dichloromethane, hexane, acetone)

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Preparation of 1,2-Di-O-oleoyl-sn-glycerol:

    • Protect the 3-hydroxyl group of a suitable glycerol precursor (e.g., 1-benzyl-sn-glycerol).

    • Esterify the sn-1 and sn-2 hydroxyl groups with oleic acid using a coupling agent like DCC and a catalyst such as DMAP.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the protecting group from the sn-3 position (e.g., by hydrogenolysis for a benzyl (B1604629) group) to yield 1,2-di-O-oleoyl-sn-glycerol.

    • Purify the 1,2-di-O-oleoyl-sn-glycerol by silica gel column chromatography.

  • Enzymatic Esterification with Palmitic Acid:

    • Dissolve the purified 1,2-di-O-oleoyl-sn-glycerol and palmitic acid in a suitable solvent like hexane.

    • Add an sn-1,3-regiospecific lipase immobilized on a solid support.

    • Incubate the reaction mixture with gentle agitation at a controlled temperature (e.g., 40-50 °C). The lipase will specifically catalyze the esterification at the primary sn-3 hydroxyl group.

    • Monitor the progress of the reaction by TLC or gas chromatography (GC).

    • Once the reaction is complete, remove the immobilized lipase by filtration.

    • Purify the final product, 1,2-Dioleoyl-3-palmitoylglycerol, by silica gel column chromatography.

Characterization Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of 1,2-Dioleoyl-3-palmitoylglycerol.

  • ¹H NMR: The signals for the protons on the glycerol backbone are particularly informative. The CH2 protons at the sn-1 and sn-3 positions will show distinct chemical shifts and coupling patterns, allowing for the differentiation from the sn-2 CH proton. The signals from the fatty acid chains (e.g., olefinic protons of oleic acid) will also be present.[9]

  • ¹³C NMR: The carbonyl carbons of the ester groups at the sn-1, sn-2, and sn-3 positions will have slightly different chemical shifts, providing further evidence of the specific isomeric structure.[1]

3.2.2. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the triglyceride.

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These soft ionization techniques can be used to determine the molecular ion peak, confirming the overall composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide information about the fatty acid composition and their positions on the glycerol backbone. The neutral loss of fatty acids from the molecular ion can help to identify the specific acyl groups present.[6]

Signaling Pathways

While 1,2-Dioleoyl-3-palmitoylglycerol itself is not a primary signaling molecule, its precursor, 1,2-diacyl-sn-glycerol, is a crucial second messenger in various cellular signaling cascades.

The Diacylglycerol (DAG) Signaling Pathway

1,2-diacyl-sn-glycerols are produced at the cell membrane through the hydrolysis of phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This reaction is often initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular signals. The generated 1,2-diacyl-sn-glycerol remains in the plasma membrane where it activates key downstream effector proteins, most notably Protein Kinase C (PKC).[10][11]

// Node Definitions Extracellular_Signal [label="Extracellular Signal\n(e.g., Hormone, Growth Factor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor\n(GPCR or RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="1,2-Diacyl-sn-glycerol\n(DAG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Proliferation, Differentiation)", fillcolor="#F1F3F4", fontcolor="#202124"]; DGK [label="Diacylglycerol Kinase\n(DGK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PA [label="Phosphatidic Acid\n(PA)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edge Definitions Extracellular_Signal -> Receptor [color="#5F6368"]; Receptor -> PLC [label="Activates", fontcolor="#5F6368", color="#5F6368"]; PLC -> PIP2 [label="Hydrolyzes", fontcolor="#5F6368", color="#5F6368"]; PIP2 -> IP3 [color="#5F6368"]; PIP2 -> DAG [color="#5F6368"]; DAG -> PKC [label="Activates", fontcolor="#5F6368", color="#5F6368"]; PKC -> Cellular_Response [label="Phosphorylates\nTarget Proteins", fontcolor="#5F6368", color="#5F6368"]; DAG -> DGK [label="Substrate", fontcolor="#5F6368", color="#5F6368"]; DGK -> PA [label="Phosphorylates", fontcolor="#5F6368", color="#5F6368"]; } Diacylglycerol (DAG) Signaling Pathway

Role of Diacylglycerol Kinases (DGKs)

The signaling activity of 1,2-diacyl-sn-glycerol is tightly regulated. One of the key mechanisms for terminating DAG signaling is its phosphorylation to phosphatidic acid (PA) by a family of enzymes known as diacylglycerol kinases (DGKs).[12][13] This conversion not only attenuates the PKC-mediated signaling but also generates another important lipid second messenger, PA, which has its own downstream targets.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of 1,2-Dioleoyl-3-palmitoylglycerol.

// Node Definitions Start [label="Start:\nProtected Glycerol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Esterification with Oleic Acid\n(sn-1 and sn-2 positions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Intermediate:\n1,2-Di-O-oleoyl-sn-glycerol\n(protected at sn-3)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Deprotection of sn-3 Hydroxyl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Intermediate:\n1,2-Di-O-oleoyl-sn-glycerol", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Enzymatic Esterification\nwith Palmitic Acid (sn-3 position)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\n1,2-Dioleoyl-3-palmitoylglycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification:\nColumn Chromatography", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Characterization [label="Characterization", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass Spectrometry\n(ESI-MS, MS/MS)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions Start -> Step1 [color="#5F6368"]; Step1 -> Intermediate1 [color="#5F6368"]; Intermediate1 -> Step2 [color="#5F6368"]; Step2 -> Intermediate2 [color="#5F6368"]; Intermediate2 -> Step3 [color="#5F6368"]; Step3 -> Product [color="#5F6368"]; Product -> Purification [color="#5F6368"]; Purification -> Characterization [color="#5F6368"]; Characterization -> NMR [color="#5F6368"]; Characterization -> MS [color="#5F6368"]; } Synthesis and Characterization Workflow

Conclusion

1,2-Dioleoyl-3-palmitoylglycerol, while less studied than its more famous isomer, holds a significant place in the complex world of lipid chemistry. Its discovery and characterization were made possible by the groundbreaking analytical methods developed in the mid-20th century. Understanding the synthesis, properties, and biological relevance of this specific triglyceride isomer is crucial for researchers in various fields. As our understanding of the lipidome continues to expand, the roles of such specific lipid molecules in health and disease will undoubtedly become more apparent, opening new avenues for therapeutic intervention and nutritional science. This technical guide serves as a foundational resource to stimulate further research into this and other "unsung" lipid isomers.

References

The Intricate Dance: A Technical Guide to the Interaction of Palmitodiolein with Lipid-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitodiolein (1,2-dioleoyl-3-palmitoylglycerol) is a common triglyceride found in various natural sources, including vegetable oils. As a major component of dietary fats, its interaction with the cellular machinery governing lipid metabolism and signaling is of paramount importance in understanding metabolic health and disease. While direct interactions of the intact this compound molecule with intracellular proteins are not extensively documented, its metabolic fate unlocks a cascade of interactions between its constituent components—fatty acids and glycerols—and a host of lipid-binding proteins. This technical guide provides an in-depth exploration of these interactions, focusing on the key proteins involved, the signaling pathways activated, and the experimental protocols used to elucidate these complex relationships.

The central paradigm for this compound's biological impact is its hydrolysis, primarily by lipoprotein lipase (B570770), which releases its constituent fatty acids (oleic acid and palmitic acid) and a monoglyceride backbone. These molecules are then transported into cells and engage with a variety of proteins, including cell surface receptors, intracellular transporters, and nuclear receptors, to modulate gene expression and cellular signaling. This guide will therefore focus on the interactions of these metabolic products with key lipid-binding proteins.

Metabolism of this compound: The Gateway to Interaction

The journey of this compound from a circulating triglyceride to a modulator of cellular function begins with its enzymatic breakdown. This process is primarily mediated by Lipoprotein Lipase (LPL) , an enzyme anchored to the endothelial surface of capillaries in adipose tissue, muscle, and the heart.[1][2] LPL hydrolyzes the ester bonds of the triglyceride, releasing free fatty acids (FFAs) and glycerol.[1][2] This initial metabolic step is critical, as it transforms the inert storage molecule into biologically active components that can engage with a variety of lipid-binding proteins.

Palmitodiolein_Metabolism cluster_cell Cellular Uptake & Transport This compound This compound (Triglyceride) LPL Lipoprotein Lipase (LPL) This compound->LPL Hydrolysis FFA Free Fatty Acids (Oleic Acid & Palmitic Acid) LPL->FFA Glycerol Glycerol LPL->Glycerol FFA_ext Extracellular FFAs FFA->FFA_ext Cell Cell Interior CD36 CD36 FABP FABP CD36->FABP Binding FFA_int Intracellular FFAs FABP->FFA_int Trafficking FFA_ext->CD36 Transport

Caption: Metabolic pathway of this compound via Lipoprotein Lipase (LPL) and subsequent fatty acid uptake.

Key Lipid-Binding Proteins and Quantitative Interactions

Once hydrolyzed, the resulting free fatty acids interact with a suite of proteins that facilitate their transport, storage, and signaling functions. The primary lipid-binding proteins of interest in this context are CD36, Fatty Acid-Binding Proteins (FABPs), and Peroxisome Proliferator-Activated Receptors (PPARs). While quantitative data for the direct interaction of intact this compound is unavailable, this table summarizes the known interactions of its key metabolic products with these proteins.

Lipid Molecule Interacting Protein Binding Affinity (Kd) Assay Method Reference
Palmitic AcidLiver FABP (L-FABP)~0.4 - 0.6 µMADIFAB Fluorescence[3]
Oleic AcidLiver FABP (L-FABP)~0.2 - 0.5 µMADIFAB Fluorescence[3]
Palmitic AcidAdipocyte FABP (A-FABP/FABP4)~0.5 µMFluorescence Titration[4]
Oleic AcidAdipocyte FABP (A-FABP/FABP4)~0.3 µMFluorescence Titration[4]
Palmitic AcidCD36High Affinity (qualitative)N/A[5]
Oleic AcidCD36High Affinity (qualitative)N/A[5]
Various Fatty AcidsPPARαµM rangeRadioligand Binding Assay[6]
Various Fatty AcidsPPARγµM rangeRadioligand Binding Assay[7]
Triglyceride (Triolein)FIT2~150 nMRadioligand Binding Assay[8]
Diacylglycerol (DAG)Protein Kinase C (PKC)ActivatorN/AGeneral Knowledge

Note: This table presents data for the metabolic products of this compound. The interaction of the intact triglyceride with intracellular binding proteins is not well characterized. The data for FIT2 is included to show that direct triglyceride binding to some proteins does occur.

Signaling Pathways Modulated by this compound Metabolites

The interaction of this compound's metabolic byproducts with lipid-binding proteins initiates several key signaling cascades that regulate cellular metabolism and gene expression.

CD36-Mediated Signaling and Fatty Acid Uptake

CD36 is a multifunctional transmembrane protein that acts as a scavenger receptor and a fatty acid transporter.[5][9] The binding of long-chain fatty acids, such as palmitic and oleic acid, to CD36 not only facilitates their transport into the cell but also activates intracellular signaling pathways, often involving Src-family kinases.[5][10] This signaling is crucial for coordinating fat metabolism, and dysregulation of CD36 is implicated in metabolic diseases.[11][12]

CD36_Signaling FFA Fatty Acids (from this compound) CD36 CD36 Receptor FFA->CD36 Binds Src_Kinase Src-Family Kinase CD36->Src_Kinase Activates FA_Uptake Increased Fatty Acid Uptake CD36->FA_Uptake Downstream Downstream Signaling (e.g., ERK, JNK) Src_Kinase->Downstream Phosphorylates Metabolic_Regulation Regulation of Fat Metabolism Downstream->Metabolic_Regulation

Caption: CD36-mediated signaling upon binding of fatty acids.

FABP-Mediated Intracellular Trafficking

Once inside the cell, fatty acids are bound by Fatty Acid-Binding Proteins (FABPs).[3][13] These small, soluble proteins act as chaperones, increasing the solubility of fatty acids in the aqueous cytoplasm and trafficking them to specific cellular compartments.[13] FABPs can deliver fatty acids to mitochondria for β-oxidation, to the endoplasmic reticulum for triglyceride synthesis, or to the nucleus to interact with transcription factors.[14][15]

PPAR-Mediated Transcriptional Regulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors.[6][7] Fatty acids and their derivatives, delivered to the nucleus by FABPs, are natural ligands for PPARs.[14] Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[16] This leads to the upregulation of genes involved in fatty acid oxidation, transport (including LPL and CD36), and storage, effectively creating a feedback loop to manage cellular lipid homeostasis.[2][7][17]

PPAR_Signaling FFA Intracellular Fatty Acids FABP FABP FFA->FABP Binds PPAR PPAR FABP->PPAR Delivers to Nucleus Nucleus Nucleus RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (DNA) RXR->PPRE Binds Gene_Expression Target Gene Transcription (e.g., LPL, CD36, FAO enzymes) PPRE->Gene_Expression Activates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: PPAR-mediated transcriptional regulation by fatty acids.

Experimental Protocols for Studying Triglyceride-Protein Interactions

Investigating the interaction of triglycerides like this compound and its metabolites with proteins requires a range of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Objective: To provide a complete thermodynamic characterization of the binding interaction between a lipid and a protein in solution.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified lipid-binding protein (e.g., FABP) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be in the range of 10-100 µM.

    • Prepare a solution of the lipid ligand (e.g., palmitic acid, oleic acid) in the same buffer. Due to the low aqueous solubility of lipids, they are often prepared as complexes with bovine serum albumin (BSA) or in a solution containing a small percentage of a mild detergent or co-solvent.

    • Thoroughly degas both the protein and ligand solutions to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the lipid solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume (typically 2-10 µL per injection).

    • Perform a series of injections of the lipid solution into the protein solution, allowing the system to reach equilibrium after each injection.

    • The instrument measures the heat released or absorbed during the binding event.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding stoichiometry (n), the association constant (Ka), and the enthalpy of binding (ΔH).

    • From these values, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated.[18]

Protocol 2: Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics and affinity of a lipid-protein interaction.

Methodology:

  • Sensor Chip Preparation:

    • Immobilize liposomes containing the lipid of interest onto a sensor chip (e.g., an L1 chip). The liposomes can be prepared with a defined composition, mimicking a biological membrane.

    • Alternatively, for soluble proteins, the protein can be immobilized on the chip, and the lipid can be flowed over as the analyte.

  • SPR Experiment:

    • Flow a solution of the protein (analyte) at various concentrations over the sensor chip surface.

    • The binding of the protein to the immobilized liposomes causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

    • After the association phase, flow buffer over the chip to measure the dissociation of the protein.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as kd/ka.[19]

Protocol 3: Protein-Lipid Overlay Assay

Objective: A qualitative or semi-quantitative screening method to identify which lipids a protein of interest binds to.

Methodology:

  • Lipid Spotting:

    • Spot serial dilutions of various lipids (including this compound and its derivatives) onto a nitrocellulose or PVDF membrane.

    • Allow the solvent to evaporate completely, leaving the lipids immobilized on the membrane.

  • Blocking and Incubation:

    • Block the membrane with a solution containing a blocking agent (e.g., fat-free BSA) to prevent non-specific protein binding.

    • Incubate the membrane with a solution containing the purified protein of interest, which is often tagged (e.g., with His or GST) for detection.

  • Detection:

    • Wash the membrane to remove unbound protein.

    • Incubate the membrane with a primary antibody against the protein or its tag, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a chemiluminescent substrate and detect the signal to identify which lipid spots the protein has bound to.[20]

Experimental_Workflow start Start: Hypothesis (Protein X binds Lipid Y) overlay Protocol 3: Protein-Lipid Overlay Assay start->overlay Initial Screening qualitative_result Qualitative Result: Binding Interaction Detected? overlay->qualitative_result spr Protocol 2: Surface Plasmon Resonance (SPR) qualitative_result->spr Yes itc Protocol 1: Isothermal Titration Calorimetry (ITC) qualitative_result->itc Yes no_binding No Interaction qualitative_result->no_binding No kinetic_data Quantitative Data: Kinetics (ka, kd) Affinity (Kd) spr->kinetic_data thermo_data Quantitative Data: Thermodynamics (ΔH, ΔS, Ka) Stoichiometry (n) itc->thermo_data end End: Characterized Interaction kinetic_data->end thermo_data->end

Caption: Logical workflow for characterizing a protein-lipid interaction.

Conclusion

While direct interactions with the intact this compound triglyceride are a subject for future research, its role as a precursor to potent signaling molecules is well-established. The hydrolysis of this compound by lipoprotein lipase initiates a complex and highly regulated series of events involving fatty acid transport by CD36, intracellular trafficking by FABPs, and transcriptional regulation by PPARs. Understanding these interactions is fundamental for researchers in metabolism and drug development. The experimental protocols outlined in this guide provide a robust framework for quantifying the affinities and thermodynamics of these crucial protein-lipid interactions, paving the way for a deeper understanding of metabolic control and the development of novel therapeutic strategies for metabolic diseases.

References

cellular uptake and trafficking of Palmitodiolein

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Uptake and Trafficking of Palmitodiolein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a triacylglycerol comprising one palmitic acid and two oleic acid moieties, is a common component of dietary fats. Its journey from the extracellular environment to its intracellular fate is a multi-step process involving enzymatic breakdown, cellular uptake of its constituent fatty acids and monoacylglycerols, and subsequent intracellular trafficking for either energy storage or utilization in metabolic and signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms governing the cellular uptake and trafficking of the components of this compound, supported by quantitative data from related lipid species, detailed experimental protocols, and visual diagrams of the key pathways. While direct research on this compound is limited, this guide synthesizes the current understanding of triacylglycerol and fatty acid metabolism to present a cohesive model.

Extracellular Hydrolysis of this compound

As a triacylglycerol, this compound is too large to be directly taken up by cells. It first undergoes extracellular hydrolysis, primarily mediated by lipoprotein lipase (B570770) (LPL). LPL is an enzyme anchored to the endothelial surface of capillaries and hydrolyzes triglycerides within lipoproteins, such as chylomicrons and very-low-density lipoproteins (VLDL)[1][2]. This enzymatic action releases fatty acids (palmitate and oleate) and a monoacylglycerol (2-oleoyl-glycerol or 1-palmitoyl-glycerol/1-oleoyl-glycerol).

Cellular Uptake of this compound Hydrolysis Products

The liberated fatty acids and monoacylglycerols are then taken up by adjacent cells, such as adipocytes, myocytes, and hepatocytes. This uptake is a combination of passive diffusion and protein-facilitated transport.

Key Protein Transporters:

  • CD36 (Fatty Acid Translocase): A versatile scavenger receptor that binds and facilitates the uptake of long-chain fatty acids.[3][4][5]

  • Fatty Acid Transport Proteins (FATPs): A family of proteins (FATP1-6) that facilitate the transport of fatty acids across the plasma membrane and possess acyl-CoA synthetase activity, which "traps" the fatty acid intracellularly by converting it to its CoA derivative.[6][7]

  • Plasma Membrane-Associated Fatty Acid-Binding Proteins (FABPpm): These proteins are also involved in the facilitated uptake of long-chain fatty acids.[6][8]

The uptake of 2-monoacylglycerols is also believed to be a protein-mediated process, potentially utilizing some of the same transporters as fatty acids.[6][8][9]

Intracellular Trafficking and Metabolism

Once inside the cell, the components of this compound are trafficked to various organelles for metabolism and storage.

  • Fatty Acid Activation and Transport: Fatty acids are bound by cytosolic fatty acid-binding proteins (FABPc), which facilitate their transport through the aqueous cytoplasm to the endoplasmic reticulum (ER).[5][10] At the ER, FATPs and acyl-CoA synthetases (ACS) activate the fatty acids to their CoA esters (palmitoyl-CoA and oleoyl-CoA).[11]

  • Triacylglycerol Resynthesis in the Endoplasmic Reticulum: The ER is the primary site for triacylglycerol synthesis.[3][12][13] The monoacylglycerol and fatty acyl-CoAs are re-esterified to form diacylglycerols (DAGs) and subsequently triacylglycerols (TAGs). This process is catalyzed by a series of enzymes, including monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT).[13][14][15]

  • Lipid Droplet Formation: The newly synthesized triacylglycerols accumulate within the leaflets of the ER membrane, leading to the budding off of lipid droplets into the cytoplasm.[2][16][17] These lipid droplets serve as the primary storage sites for neutral lipids.

  • Diacylglycerol as a Signaling Molecule: Besides being a precursor for triacylglycerol synthesis, diacylglycerol is a critical second messenger in various signaling pathways. It can be generated at the plasma membrane from the hydrolysis of phospholipids (B1166683) and can activate protein kinase C (PKC) isoforms, which in turn regulate a multitude of cellular processes.[8][13] DAGs are found in various cellular membranes, including the plasma membrane, ER, Golgi apparatus, and mitochondria.[9][12]

Quantitative Data

Table 1: Fatty Acid Uptake Kinetics in Adipocytes

Fatty AcidCell TypeUptake Rate (pmol/min/10^6 cells)Reference
Palmitate3T3-L1 Adipocytes~150-200[18]
Oleate3T3-L1 Adipocytes~200-250[18]

Table 2: Subcellular Distribution of Diacylglycerol (DAG) in Human Skeletal Muscle

Subcellular Fraction1,2-DAG Content (pmol/mg protein)Reference
Sarcolemma~100-150[9][12]
Cytosol~50-100[9][12]
Mitochondria/ER~200-300[9][12]
Nucleus~50-100[9][12]

Experimental Protocols

Fluorescent Fatty Acid Uptake Assay

This protocol describes a method for quantifying the cellular uptake of long-chain fatty acids using a fluorescently labeled analog, such as BODIPY-palmitate.[19][20][21]

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)

  • Cell culture medium

  • BODIPY-palmitate (or other fluorescent fatty acid analog)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well black, clear-bottom plate for plate reader analysis) at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Fatty Acid-BSA Complex: Prepare a stock solution of BODIPY-palmitate in DMSO. Dilute the stock solution in a solution of fatty acid-free BSA in serum-free medium to the desired final concentration. The BSA helps to solubilize the fatty acid and mimics its physiological transport in the blood.

  • Cell Treatment: On the day of the assay, wash the cells with PBS. Add the BODIPY-palmitate-BSA complex to the cells.

  • Incubation: Incubate the cells at 37°C for the desired time points.

  • Termination of Uptake: To stop the uptake, remove the fatty acid solution and wash the cells multiple times with cold PBS containing a high concentration of fatty acid-free BSA to remove any externally bound fluorescent fatty acid.

  • Quantification:

    • Plate Reader: Read the fluorescence intensity in each well using appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~515 nm emission for BODIPY).

    • Fluorescence Microscopy: Visualize and capture images of the cells to observe the intracellular localization of the fluorescent fatty acid.

Subcellular Fractionation for Lipid Analysis

This protocol provides a general workflow for separating major cellular organelles to analyze their lipid composition.[22][23]

Materials:

  • Cultured cells or tissue sample

  • Homogenization buffer (e.g., sucrose-based buffer)

  • Dounce homogenizer or similar cell disruption device

  • Centrifuge and ultracentrifuge

  • Specific organelle markers (antibodies for Western blotting)

Procedure:

  • Cell Homogenization: Harvest and wash the cells. Resuspend the cell pellet in ice-cold homogenization buffer and disrupt the cells using a Dounce homogenizer.

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet the nuclei.

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.

    • Microsomal Fraction (ER and Golgi): Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a very high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomes.

    • Cytosolic Fraction: The final supernatant contains the cytosolic components.

  • Lipid Extraction and Analysis: Extract lipids from each fraction using a method such as the Bligh-Dyer or Folch extraction. Analyze the lipid composition of each fraction using techniques like thin-layer chromatography (TLC) or mass spectrometry.

  • Validation of Fractions: Confirm the purity of each fraction by performing Western blot analysis for specific organelle marker proteins.

Mandatory Visualizations

Palmitodiolein_Uptake_Trafficking cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_ld Lipid Droplet cluster_signaling Signaling Pathways This compound (in Lipoprotein) This compound (in Lipoprotein) LPL LPL This compound (in Lipoprotein)->LPL Hydrolysis Palmitate Palmitate LPL->Palmitate Oleate Oleate LPL->Oleate Monoacylglycerol Monoacylglycerol LPL->Monoacylglycerol CD36 CD36 Palmitate->CD36 Oleate->CD36 FATP FATP Monoacylglycerol->FATP MGAT MGAT Monoacylglycerol->MGAT Substrate FABPc FABPc CD36->FABPc Transport FATP->FABPc Transport & Activation Activated Fatty Acids (Acyl-CoA) Activated Fatty Acids (Acyl-CoA) FABPc->Activated Fatty Acids (Acyl-CoA) Trafficking Activated Fatty Acids (Acyl-CoA)->MGAT Substrate DGAT DGAT Activated Fatty Acids (Acyl-CoA)->DGAT Substrate Diacylglycerol (DAG) Diacylglycerol (DAG) MGAT->Diacylglycerol (DAG) Triacylglycerol (TAG) Triacylglycerol (TAG) DGAT->Triacylglycerol (TAG) Diacylglycerol (DAG)->DGAT PKC PKC Diacylglycerol (DAG)->PKC Activation Stored TAG Stored Triacylglycerol Triacylglycerol (TAG)->Stored TAG Budding Downstream Effects Downstream Effects PKC->Downstream Effects

Caption: Cellular uptake and trafficking pathway of this compound components.

Experimental_Workflow cluster_analysis Analysis Start Start Cell Culture Cell Culture Start->Cell Culture Treatment with\nFluorescent Lipid Analog Treatment with Fluorescent Lipid Analog Cell Culture->Treatment with\nFluorescent Lipid Analog Cell Lysis & Subcellular Fractionation Cell Lysis & Subcellular Fractionation Cell Culture->Cell Lysis & Subcellular Fractionation Incubation Incubation Treatment with\nFluorescent Lipid Analog->Incubation Wash and Stop Wash and Stop Incubation->Wash and Stop Fluorescence Microscopy Fluorescence Microscopy Wash and Stop->Fluorescence Microscopy Plate Reader Quantification Plate Reader Quantification Wash and Stop->Plate Reader Quantification Lipid Extraction Lipid Extraction Cell Lysis & Subcellular Fractionation->Lipid Extraction Mass Spectrometry Mass Spectrometry Lipid Extraction->Mass Spectrometry

Caption: Experimental workflow for studying lipid uptake and trafficking.

DAG_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC PLC Receptor->PLC Activates DAG DAG PLC->DAG Hydrolyzes PIP2 to IP3 IP3 PLC->IP3 PIP2 PIP2 PKC PKC DAG->PKC Recruits and Activates Ca2+ release Ca2+ release IP3->Ca2+ release Induces Downstream Targets Downstream Targets PKC->Downstream Targets Phosphorylates Cellular Response Cellular Response Ca2+ release->Cellular Response Downstream Targets->Cellular Response Extracellular Signal Extracellular Signal Extracellular Signal->Receptor

Caption: Generalized Diacylglycerol (DAG) signaling pathway.

References

Palmitodiolein in Vegetable Oils: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitodiolein (POO), a triacylglycerol composed of a glycerol (B35011) backbone esterified with one palmitic acid and two oleic acid molecules at positions 1, 2, and 3, is a notable constituent of various vegetable oils. The specific positioning of these fatty acids on the glycerol backbone, particularly the asymmetrical sn-1,2-dioleoyl-3-palmitoyl-glycerol configuration, influences the physicochemical properties of the oil and may have implications for its metabolic fate and biological activity. This technical guide provides a comprehensive overview of this compound as a component of vegetable oils, including its concentration in various sources, detailed analytical methodologies for its quantification, and an exploration of the biological significance of its structural isomer, 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), due to the limited direct research on POO's biological functions.

Data Presentation: this compound (POO) Content in Vegetable Oils

The concentration of this compound varies significantly across different vegetable oils, influenced by factors such as the plant's genetics, growing conditions, and the oil extraction and refining processes. The following table summarizes the available quantitative data for POO in several common vegetable oils.

Vegetable OilThis compound (POO) Content (%)Reference(s)
Olive Oil23.4 - 31.1[1][2][3][4]
Canola Oil3 - 5[5][6]
High Oleic Safflower Oil~10% (as SOL + OPO)[7]
Peanut OilPresent, but not quantified[8][9]
Safflower OilPresent, but not quantified[10][11][12]

Experimental Protocols

The accurate quantification of this compound in vegetable oils requires sophisticated analytical techniques capable of separating complex mixtures of triacylglycerols. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method separates triacylglycerols based on their polarity and molecular weight. The ELSD is a universal detector that is not dependent on the chromophoric properties of the analytes, making it ideal for lipid analysis.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the vegetable oil into a 10 mL volumetric flask.

  • Dissolve the oil in 5 mL of a suitable organic solvent, such as a mixture of acetone (B3395972) and acetonitrile (B52724) (e.g., 60:40 v/v).[13]

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Bring the solution to the final volume with the same solvent mixture.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions:

  • HPLC System: An Agilent 1260 Infinity Analytical SFC System or similar.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14][15]

  • Mobile Phase: A gradient elution is typically used to achieve optimal separation.

    • Solvent A: Acetonitrile[14][15]

    • Solvent B: Dichloromethane[15] or Acetone[14]

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 50% A and 50% B

    • 25-30 min: Hold at 50% A and 50% B

    • 30-35 min: Return to 100% A

    • 35-40 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min[14]

  • Column Temperature: 30-40 °C[14][15]

  • Injection Volume: 10-20 µL

ELSD Conditions:

  • Nebulizer Temperature: 40 °C[14]

  • Evaporator Temperature: 40 °C[14]

  • Gas Flow (Nitrogen): 1.5 - 2.0 L/min[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides detailed structural information and is highly sensitive. For triglyceride analysis, the oil is typically transesterified to fatty acid methyl esters (FAMEs) for analysis of the fatty acid profile, or silylated for the analysis of intact triglycerides.

Sample Preparation (for intact triglyceride analysis):

  • Accurately weigh approximately 10 mg of the vegetable oil into a vial.

  • Dissolve the oil in 1 mL of a suitable solvent like hexane (B92381) or isooctane.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS) and cap the vial tightly.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

  • GC System: Agilent 7890B GC or similar.

  • Column: A high-temperature, non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) suitable for triglyceride analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 250°C, hold for 1 min.

    • Ramp 1: Increase to 340°C at 5°C/min.

    • Hold at 340°C for 10 min.

  • Injector Temperature: 340°C

  • Injection Volume: 1 µL (splitless injection)

  • MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-1000.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Biological Signaling Pathways: A Focus on the Isomer 1,3-Dioleoyl-2-palmitoylglycerol (OPO)

Direct research on the specific biological effects and signaling pathways of this compound (POO) is currently limited. However, extensive research has been conducted on its structural isomer, 1,3-dioleoyl-2-palmitoylglycerol (OPO), which is a significant component of human milk fat and is added to infant formulas.[16][17][18][19][20] The distinct positioning of the palmitic acid at the sn-2 position in OPO, as opposed to the sn-3 position in POO, leads to different metabolic fates and biological activities. Studies on OPO provide valuable insights into how the structure of a triglyceride can influence its physiological effects.

OPO has been shown to positively impact intestinal health, particularly in early life.[16][17][18] Its benefits are attributed to the efficient absorption of palmitic acid in the form of 2-palmitoyl-glycerol after digestion by pancreatic lipase. This avoids the formation of insoluble calcium soaps in the gut, which can occur when palmitic acid is in the sn-1 or sn-3 position, leading to better fat and calcium absorption.[19]

The beneficial effects of OPO on the intestine appear to be mediated through several interconnected pathways:

  • Promotion of Intestinal Stem Cell (ISC) Proliferation: OPO supplementation has been shown to increase the number of intestinal stem cells.[16][17][18] This leads to enhanced renewal of the intestinal epithelium, promoting the growth and maintenance of villi and crypts.[16][17][18]

  • Enhancement of the Intestinal Epithelial Barrier: OPO promotes the differentiation of goblet cells and Paneth cells.[16][17][18] Goblet cells produce mucin, a key component of the protective mucus layer, while Paneth cells secrete antimicrobial peptides. OPO has been shown to increase the expression of Mucin 2 and lysozyme, strengthening the intestinal barrier.[16][17][18]

  • Modulation of Gut Microbiota: OPO intake is associated with a higher abundance of beneficial bacteria such as Bifidobacterium and Akkermansia.[16][17][18] These bacteria contribute to gut health by producing short-chain fatty acids (SCFAs) like butyrate, which is a primary energy source for colonocytes and has anti-inflammatory properties.

The following diagram illustrates the proposed signaling pathway for the effects of OPO on intestinal health.

OPO_Signaling_Pathway OPO 1,3-Dioleoyl-2-palmitoylglycerol (OPO) PancreaticLipase Pancreatic Lipase OPO->PancreaticLipase Digestion MAG 2-Palmitoyl-glycerol (2-MAG) PancreaticLipase->MAG FFA Free Oleic Acid PancreaticLipase->FFA Absorption Efficient Absorption MAG->Absorption FFA->Absorption ISC Intestinal Stem Cells (ISCs) Absorption->ISC Promotes Microbiota Gut Microbiota Modulation Absorption->Microbiota Influences EpithelialRenewal Enhanced Epithelial Renewal ISC->EpithelialRenewal GobletPaneth Goblet & Paneth Cell Differentiation ISC->GobletPaneth VilliCrypt Villi & Crypt Growth EpithelialRenewal->VilliCrypt MucinLysozyme Increased Mucin 2 & Lysozyme Expression GobletPaneth->MucinLysozyme Barrier Strengthened Intestinal Epithelial Barrier MucinLysozyme->Barrier GutHealth Improved Gut Health Barrier->GutHealth BeneficialBacteria Increased Bifidobacterium & Akkermansia Microbiota->BeneficialBacteria Butyrate Increased Butyrate Production BeneficialBacteria->Butyrate Butyrate->GutHealth Contributes to

Caption: Proposed mechanism of OPO's beneficial effects on intestinal health.

The following workflow illustrates the general process for analyzing this compound in vegetable oils.

Experimental_Workflow start Start: Vegetable Oil Sample extraction Lipid Extraction (e.g., Hexane) start->extraction prep Sample Preparation extraction->prep hplc_prep Dilution & Filtration prep->hplc_prep gc_prep Derivatization (Silylation) prep->gc_prep hplc HPLC-ELSD Analysis hplc_prep->hplc gc GC-MS Analysis gc_prep->gc data_hplc Data Acquisition & Peak Integration hplc->data_hplc data_gc Data Acquisition & Mass Spectra Analysis gc->data_gc quant_hplc Quantification of POO (External/Internal Standard) data_hplc->quant_hplc quant_gc Identification & Quantification of POO data_gc->quant_gc end End: Report POO Concentration quant_hplc->end quant_gc->end

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a significant triacylglycerol component in several vegetable oils, with its concentration varying depending on the oil source. Its accurate quantification requires advanced analytical techniques such as HPLC-ELSD and GC-MS. While direct research on the biological effects of this compound is scarce, studies on its isomer, OPO, highlight the critical role of fatty acid positioning on the glycerol backbone in determining the nutritional and health impacts of dietary fats. The beneficial effects of OPO on intestinal health, mediated through the promotion of epithelial barrier function and modulation of the gut microbiota, underscore the importance of understanding the specific structures of triacylglycerols in food and their implications for human health. Further research is warranted to elucidate the specific metabolic fate and potential biological activities of this compound.

References

The Indirect Signaling Roles of Palmitodiolein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the involvement of palmitodiolein, a triglyceride, in cellular signaling pathways. While not a direct signaling molecule itself, its metabolic products, diacylglycerol (DAG) and palmitic acid, are potent second messengers that modulate critical cellular processes. This document is intended for researchers, scientists, and drug development professionals interested in lipid signaling and its implications in health and disease.

Introduction: From Energy Storage to Signal Transduction

This compound, chemically known as 1-palmitoyl-2,3-dioleoyl-glycerol (POO), is a common triglyceride found in various natural sources. Triglycerides primarily serve as energy storage molecules. However, through a process called lipolysis, these molecules can be broken down into their constituent parts: fatty acids and glycerol (B35011), along with intermediate di- and monoacylglycerols. The liberation of these components, specifically dioleoylglycerol and palmitic acid, provides a direct link between lipid metabolism and the intricate network of cellular signaling.

The metabolic breakdown of triglycerides is initiated by lipases, such as adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). These enzymes hydrolyze the ester bonds of the triglyceride, releasing fatty acids and generating di- and monoacylglycerols. This guide will focus on the signaling cascades initiated by two key products of this compound metabolism: dioleoylglycerol and palmitic acid.

Diacylglycerol (DAG) Signaling: The Protein Kinase C (PKC) Axis

Upon its release from the glycerol backbone of this compound, dioleoylglycerol, a species of diacylglycerol (DAG), acts as a critical second messenger, primarily through the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.

The DAG-PKC Signaling Pathway

The canonical pathway for DAG-mediated signaling involves the recruitment and activation of conventional (cPKC) and novel (nPKC) isoforms of PKC at the cell membrane. This process is initiated by extracellular signals that activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. The dioleoylglycerol derived from this compound can contribute to the cellular pool of DAG, thereby influencing this pathway.

The activation of PKC by DAG leads to the phosphorylation of a wide array of substrate proteins, modulating their activity and initiating downstream cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.

DAG_PKC_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Hormone) Receptor Receptor (e.g., GPCR, RTK) Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (from this compound metabolism) PIP2->DAG PKC Protein Kinase C (PKC) (conventional & novel) DAG->PKC activates Substrate_Proteins Substrate Proteins PKC->Substrate_Proteins phosphorylates Phosphorylated_Substrates Phosphorylated Substrates Substrate_Proteins->Phosphorylated_Substrates Cellular_Responses Cellular Responses (Proliferation, Differentiation, etc.) Phosphorylated_Substrates->Cellular_Responses Palmitic_Acid_TLR4_Pathway cluster_nucleus Nucleus Palmitic_Acid Palmitic Acid (from this compound metabolism) TLR4_MD2 TLR4/MD-2 Complex Palmitic_Acid->TLR4_MD2 binds & activates MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex activates MAPK_Cascades MAPK Cascades (JNK, p38, ERK) TRAF6->MAPK_Cascades activates IkappaB IκB IKK_Complex->IkappaB phosphorylates (leading to degradation) NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus translocates to AP1 AP-1 MAPK_Cascades->AP1 activates AP1->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.)

understanding the metabolism of triglyceride isomers.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Metabolism of Triglyceride Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereospecificity of fatty acids on the glycerol (B35011) backbone of triglycerides (TGs) profoundly influences their metabolic fate, impacting everything from digestion and absorption to subsequent tissue distribution and signaling functions. Understanding the metabolism of TG isomers—specifically regioisomers (e.g., sn-1,2-diacyl-sn-3-acyl vs. sn-1,3-diacyl-sn-2-acyl) and enantiomers—is critical for advancements in nutrition, disease pathology, and the development of lipid-based therapeutics. This technical guide provides a comprehensive overview of the enzymatic processes governing the differential metabolism of TG isomers, details the experimental protocols used for their study, and explores the implications for drug development.

Introduction to Triglyceride Isomers

Triglycerides, the primary form of energy storage in eukaryotes, consist of a glycerol molecule esterified to three fatty acids.[1][2] The specific position of each fatty acid on the glycerol backbone, denoted as stereospecifically numbered (sn) positions sn-1, sn-2, and sn-3, gives rise to distinct isomers.[3] The metabolic processing of these isomers is not uniform; the enzymatic machinery of the gastrointestinal tract and peripheral tissues exhibits significant stereo- and regioselectivity.[4][5] This selectivity has major consequences for the bioavailability of fatty acids and the generation of bioactive lipid intermediates, making it a crucial area of study for understanding metabolic diseases like obesity, diabetes, and atherosclerosis.[6][7]

Digestion and Absorption: The First Step in Stereoselection

The digestive process initiates the differential handling of TG isomers. It begins in the stomach and is completed in the small intestine, where pancreatic lipase (B570770) plays a dominant role.

  • Gastric Lipase: This enzyme begins the hydrolysis of TGs, accounting for 10-30% of total lipolysis.[8] Gastric lipases from humans and rabbits show a marked preference for hydrolyzing the ester bond at the sn-3 position of the triglyceride.[9][10]

  • Pancreatic Lipase: In the duodenum, pancreatic lipase, in conjunction with its cofactor colipase, is the primary enzyme for TG digestion.[8] It specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions, leaving the fatty acid at the sn-2 position intact.[11][12] This results in the generation of two free fatty acids (FFAs) and a 2-monoacylglycerol (2-MAG).[8] The 2-MAG form is efficiently absorbed by enterocytes, ensuring the preferential uptake of the fatty acid originally at the sn-2 position.[11][12] Fatty acids liberated from the sn-1 and sn-3 positions, particularly long-chain saturated fatty acids, may form insoluble calcium soaps in the intestinal lumen and be excreted.[11]

G cluster_digestion Digestion Phase TAG Dietary Triglyceride (sn-1, sn-2, sn-3) Stomach Stomach TAG->Stomach Ingestion DAG sn-1,2-Diacylglycerol + FFA (from sn-3) TAG->DAG Gastric Lipase (prefers sn-3) SmallIntestine Small Intestine Lumen Stomach->SmallIntestine Gastric Emptying MAG2 sn-2-Monoacylglycerol (2-MAG) FFA13 Free Fatty Acids (from sn-1 & sn-3) Enterocyte Enterocyte (Intestinal Cell) DAG->MAG2 Pancreatic Lipase (hydrolyzes sn-1) Absorption Absorption MAG2->Absorption FFA13->Absorption Excretion Excretion (as Calcium Soaps) FFA13->Excretion Absorption->Enterocyte

Caption: Overview of Triglyceride Digestion Pathway. (Max Width: 760px)
Data Presentation: Stereoselectivity of Digestive Lipases

The preference of lipases for specific positions can be quantified by measuring the enantiomeric excess of the resulting diglyceride products.

Lipase SourceSubstrateStereopreferenceEnantiomeric Excess (%)Reference
Human GastricTrioctanoinsn-354%[9][10]
Human GastricTrioleinsn-374%[9][10]
Rabbit GastricTrioctanoinsn-370%[9][10]
Rabbit GastricTrioleinsn-347%[9][10]
Porcine PancreaticTrioctanoinsn-1/sn-33%[9][10]
Porcine PancreaticTrioleinsn-1/sn-38%[9][10]
Enantiomeric excess reflects the preference for one enantiomer over the other during hydrolysis. A higher percentage indicates greater selectivity. Pancreatic lipase shows very low stereoselectivity between sn-1 and sn-3 but high positional specificity, avoiding sn-2.

Intestinal Re-esterification and Chylomicron Assembly

Once inside the enterocyte, 2-MAG and FFAs are re-synthesized back into TGs before being packaged into chylomicrons for transport. This process largely preserves the original sn-2 fatty acid position.

  • Monoacylglycerol Acyltransferase (MGAT) Pathway: This is the predominant pathway for TG synthesis in the intestine.[13] Absorbed 2-MAG is sequentially acylated by MGAT and then diacylglycerol acyltransferase (DGAT) to reform a triglyceride.[13] This efficiently conserves the fatty acid at the sn-2 position. Studies in brown trout show that 2-MAG is rapidly re-synthesized into TG, while sn-1(3)-MAG is processed at a much slower rate.[13]

  • Glycerol-3-Phosphate (GPAT) Pathway: A smaller portion of TGs are synthesized de novo from glycerol-3-phosphate. This pathway involves the sequential addition of fatty acids to a glycerol backbone and does not rely on absorbed 2-MAG.[7]

Neither MGAT nor DGAT exhibits absolute stereospecificity, but the MGAT pathway's reliance on the 2-MAG substrate ensures that the resulting chylomicron TGs largely reflect the sn-2 composition of dietary TGs.[14]

G cluster_mgat MGAT Pathway (Major) cluster_gpat GPAT Pathway (Minor) MAG2 2-Monoacylglycerol (2-MAG) DAG12 sn-1,2-Diacylglycerol MAG2->DAG12 MGAT + Acyl-CoA FFA Free Fatty Acids (FFA) G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT + Acyl-CoA TAG Triglyceride (TG) DAG12->TAG DGAT + Acyl-CoA PA Phosphatidic Acid LPA->PA AGPAT + Acyl-CoA DAG_de_novo Diacylglycerol PA->DAG_de_novo PAP DAG_de_novo->TAG DGAT + Acyl-CoA Chylomicron Chylomicron Assembly TAG->Chylomicron Packaging

Caption: TG Re-esterification Pathways in Enterocytes. (Max Width: 760px)

Systemic Metabolism and Signaling

Once in circulation, chylomicron TGs are hydrolyzed by lipoprotein lipase (LPL) on the surface of endothelial cells, releasing FFAs for uptake by tissues like muscle and adipose tissue. The resulting diacylglycerol (DAG) isomers can also have potent signaling roles.

  • Adipose Triglyceride Lipase (ATGL): In adipose tissue, ATGL is the rate-limiting enzyme for the initial step of stored TG hydrolysis.[5] It shows a strong preference for hydrolyzing the sn-2 position, generating sn-1,3-DAG.[5] This is significant because sn-1,3-DAG is not a potent activator of Protein Kinase C (PKC).

  • Hormone-Sensitive Lipase (HSL): HSL acts on the DAGs produced by ATGL. It preferentially hydrolyzes sn-1,3-DAG, continuing the breakdown of stored fat.[5]

  • Diacylglycerol Signaling: The sn-1,2-DAG isomer is a powerful second messenger that activates PKC, a key regulator of numerous cellular processes.[5] The differential production of DAG isomers (sn-1,2-DAG vs. sn-1,3-DAG) based on enzyme specificity represents a critical link between TG structure and cellular signaling.

Implications for Drug Development

Targeting lipid metabolism is a key strategy for treating metabolic diseases.[15] An understanding of TG isomer metabolism is crucial for designing effective therapies.

  • Enzyme Inhibitors: DGAT1 and DGAT2 are attractive drug targets for obesity and type 2 diabetes.[16][17] Knowledge of their substrate specificity is vital for developing potent and selective inhibitors.

  • Structured Lipids: The synthesis of "structured lipids" with specific fatty acids at the sn-2 position is a growing field in medical nutrition.[18][19] These can be designed for enhanced absorption of beneficial fatty acids (e.g., omega-3s) or to deliver specific fatty acids to target tissues.

  • Lipidomics: Advanced analytical techniques, often grouped under lipidomics, are essential tools in drug development.[20] They allow for precise tracking of TG isomers and their metabolites in preclinical and clinical studies, helping to elucidate a drug's mechanism of action and potential side effects.

Experimental Protocols

Studying the metabolism of TG isomers requires specialized methodologies for their synthesis, separation, and analysis.

Protocol 1: Enzymatic Synthesis of Structured Triglycerides (MLM-type)

This protocol describes a two-step enzymatic process to create a structured lipid where a long-chain fatty acid (L) is at the sn-2 position, and medium-chain fatty acids (M) are at the sn-1 and sn-3 positions.

  • Ethanolysis: Start with a natural oil rich in the desired long-chain fatty acid (e.g., Canarium oil).[21] Perform enzymatic ethanolysis using an sn-1,3 specific lipase (e.g., from Rhizomucor miehei). This reaction cleaves the fatty acids at the sn-1 and sn-3 positions, producing a mixture rich in 2-monoacylglycerols (2-MAGs).[21]

  • Purification: Purify the 2-MAG from the reaction mixture using molecular distillation or column chromatography.

  • Esterification: Esterify the purified 2-MAG with a free medium-chain fatty acid (e.g., caprylic acid) again using an sn-1,3 specific lipase as a catalyst. The lipase will specifically acylate the sn-1 and sn-3 positions of the 2-MAG, resulting in the desired MLM-structured triglyceride.[21]

  • Analysis: Confirm the structure and purity of the final product using HPLC and mass spectrometry.[21]

Protocol 2: Analysis of Triglyceride Regioisomers by HPLC-MS

This protocol outlines a common method for separating and quantifying TG isomers from a biological sample.

  • Lipid Extraction: Extract total lipids from the sample (e.g., plasma, tissue homogenate) using a standard method like the Folch or Bligh-Dyer procedure.

  • Chromatographic Separation:

    • Inject the lipid extract onto a High-Performance Liquid Chromatography (HPLC) system.

    • For isomer separation, silver-ion HPLC (Ag-HPLC) is a powerful technique.[7][22] The silver ions on the column interact differently with the double bonds of the fatty acids, allowing for the separation of positional isomers.[22]

    • Alternatively, non-aqueous reversed-phase (NARP)-HPLC using long C18 or C28 columns can also resolve many regioisomers.[23][24]

  • Mass Spectrometry (MS) Detection:

    • Couple the HPLC eluent to a mass spectrometer, often using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[3][24]

    • The mass spectrometer provides the mass-to-charge ratio (m/z) of the intact TG molecule.

  • Tandem MS (MS/MS) for Identification:

    • Perform fragmentation of the parent TG ion (MS/MS). The relative abundance of fragment ions corresponding to the loss of a specific fatty acid can help identify which fatty acid was at the sn-2 versus the sn-1/3 positions.[3][25]

  • Quantification: Quantify the isomers by integrating the peak areas from the chromatogram, using appropriate internal standards for accuracy.

G Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (Folch Method) Sample->Extraction HPLC HPLC Separation (e.g., Silver-Ion) Extraction->HPLC Inject Extract MS1 Mass Spectrometry (MS1 - Parent Ion) HPLC->MS1 Elution MS2 Tandem MS (MS2 - Fragmentation) MS1->MS2 Isolate & Fragment Data Data Analysis & Quantification MS2->Data

Caption: Experimental Workflow for TG Isomer Analysis. (Max Width: 760px)

Conclusion

The metabolism of triglyceride isomers is a highly specific process with significant nutritional and physiological consequences. The stereoselective nature of lipases and acyltransferases dictates the ultimate fate of dietary fatty acids, influencing energy distribution, tissue lipid composition, and cellular signaling. For researchers and drug development professionals, a deep understanding of these pathways is essential for designing novel therapeutics targeting metabolic diseases and for creating structured lipids with enhanced health benefits. Future research leveraging advanced lipidomic techniques will continue to unravel the complex interplay between triglyceride structure and metabolic health.

References

The Pivotal Role of Palmitodiolein in Lipid Droplet Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid droplets (LDs) are dynamic cellular organelles central to lipid metabolism and energy homeostasis. Their biogenesis and growth are intricately linked to the synthesis of neutral lipids, primarily triacylglycerols (TAGs). Among the myriad of TAG species, Palmitodiolein, a mixed-acyl glycerol (B35011) containing palmitic and oleic acids, is emerging as a key player in these processes. This technical guide provides a comprehensive overview of the role of this compound in lipid droplet formation, detailing its position in the TAG synthesis pathway, its impact on LD biogenesis and morphology, and the signaling pathways that govern its metabolism. Detailed experimental protocols for studying this compound's influence on LD dynamics are also provided, alongside quantitative data and visual representations of relevant biological pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Lipid Droplets and this compound

Lipid droplets are ubiquitous organelles that consist of a neutral lipid core, mainly composed of triacylglycerols (TAGs) and sterol esters, enclosed by a phospholipid monolayer embedded with various proteins.[1][2] Initially considered inert fat storage depots, LDs are now recognized as highly dynamic hubs for lipid metabolism, cellular signaling, and protein trafficking.[2] The formation of LDs, a process known as lipogenesis, is critical for cellular energy storage and for buffering against the lipotoxic effects of excess free fatty acids.[3][4]

This compound is a specific triacylglycerol molecule containing one palmitic acid and two oleic acid acyl chains esterified to a glycerol backbone. Its structure contributes to the overall biophysical properties of the neutral lipid core of LDs. The synthesis and incorporation of specific TAGs like this compound are thought to influence LD size, number, and function.

The Biosynthesis of this compound

This compound is synthesized through the sequential acylation of a glycerol-3-phosphate backbone, a process that primarily occurs in the endoplasmic reticulum (ER).[5][6] This pathway, often referred to as the Kennedy pathway, involves several key enzymatic steps:

  • Glycerol-3-Phosphate Acyltransferase (GPAT): Initiates the pathway by adding an acyl-CoA, often a saturated one like palmitoyl-CoA, to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA).

  • Acylglycerol-3-Phosphate Acyltransferase (AGPAT): Adds a second acyl-CoA, typically an unsaturated one such as oleoyl-CoA, to the sn-2 position of LPA, yielding phosphatidic acid (PA).

  • Phosphatidic Acid Phosphatase (PAP): Dephosphorylates PA to produce diacylglycerol (DAG). This step is a critical branch point, as DAG can be used for the synthesis of other phospholipids (B1166683) or channeled towards TAG synthesis.

  • Diacylglycerol Acyltransferase (DGAT): Catalyzes the final and committed step in TAG synthesis by adding a third acyl-CoA to the sn-3 position of DAG.[5] To form this compound, an oleoyl-CoA would be added to a DAG molecule containing a palmitoyl (B13399708) and an oleoyl (B10858665) chain.

Two main families of DGAT enzymes, DGAT1 and DGAT2, are responsible for this final acylation.[5] They exhibit different substrate specificities and play distinct roles in TAG synthesis.[5] DGAT1 shows a preference for monounsaturated acyl-CoAs like oleoyl-CoA over saturated ones like palmitoyl-CoA.[5] DGAT2, on the other hand, does not show a strong preference between these two but is more active at lower substrate concentrations.[5] The relative activities and substrate availabilities of these enzymes are key determinants of the final TAG composition of lipid droplets, including the abundance of this compound.

Triacylglycerol_Synthesis_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol (Palmitoyl-Oleoyl-Glycerol) PA->DAG PAP PL Phospholipids PA->PL TAG This compound (Triacylglycerol) DAG->TAG PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->G3P GPAT OleoylCoA1 Oleoyl-CoA OleoylCoA1->LPA AGPAT OleoylCoA2 Oleoyl-CoA OleoylCoA2->DAG DGAT1/2

Caption: Kennedy Pathway for this compound Synthesis.

Role of this compound in Lipid Droplet Biogenesis

The formation of a lipid droplet begins with the accumulation of newly synthesized neutral lipids, including this compound, between the leaflets of the ER membrane.[7] This accumulation leads to the formation of a lens-like structure that buds off into the cytoplasm, enrobed in a phospholipid monolayer derived from the ER.[7] While direct evidence for the specific role of this compound is limited, the composition of the TAG core is known to influence the biophysical properties of the lipid droplet, such as its size and fluidity.

The presence of unsaturated fatty acids, like the two oleoyl chains in this compound, generally leads to a lower melting point and a more fluid lipid core compared to TAGs composed solely of saturated fatty acids. This fluidity may facilitate the dynamic exchange of lipids and proteins with the LD surface and other organelles. It is hypothesized that a higher proportion of mixed-acyl TAGs like this compound could favor the formation of smaller, more numerous lipid droplets, which have a larger surface area-to-volume ratio, potentially enhancing their metabolic activity.

Quantitative Data on Triacylglycerol Composition

Cell/Tissue TypeConditionPredominant TAG Species (by fatty acid composition)Reference
Human Adipose TissueObese, Insulin-ResistantIncreased levels of saturated and monounsaturated fatty acids[3]
Murine HepatocytesHigh-Fat DietIncreased levels of TAGs with saturated and monounsaturated fatty acids[8]
Goat Mammary TissueLactatingHigh diversity of TAGs, with a significant proportion of medium-chain fatty acids[9]

Note: The table summarizes general findings on TAG composition. Specific quantification of this compound would require targeted mass spectrometry analysis.

Detailed Experimental Protocols

Fluorescence Microscopy of Lipid Droplets

Objective: To visualize and quantify the effect of this compound on lipid droplet number and size in cultured adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation medium (DMEM with 10% FBS, insulin (B600854), dexamethasone, and IBMX)

  • This compound (in a suitable vehicle, e.g., complexed to BSA)

  • BODIPY 493/503 fluorescent dye (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

Protocol:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation using the differentiation medium.

  • This compound Treatment: After differentiation, treat the mature adipocytes with varying concentrations of this compound for 24-48 hours. Include a vehicle-only control.

  • Staining: a. Wash cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Prepare a 1 µg/mL working solution of BODIPY 493/503 in PBS. e. Incubate the cells with the BODIPY solution for 15 minutes at room temperature, protected from light. f. Wash three times with PBS.

  • Imaging: a. Mount the coverslips on microscope slides using mounting medium with DAPI. b. Acquire images using a fluorescence microscope with appropriate filter sets for BODIPY (excitation ~493 nm, emission ~503 nm) and DAPI.

  • Quantification: a. Use image analysis software (e.g., ImageJ or CellProfiler) to automatically identify and measure the number and size (area or diameter) of the lipid droplets in each cell. b. Normalize the data to the number of cells (nuclei count from DAPI). c. Statistically compare the results from this compound-treated cells to the control group.

Staining_Workflow Start Differentiated Adipocytes Treatment Treat with this compound (or vehicle control) Start->Treatment Wash1 Wash with PBS Treatment->Wash1 Fix Fix with 4% PFA Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Stain Stain with BODIPY 493/503 Wash2->Stain Wash3 Wash with PBS Stain->Wash3 Mount Mount with DAPI Wash3->Mount Image Fluorescence Microscopy Mount->Image Analyze Image Analysis (Size and Number) Image->Analyze

Caption: Workflow for Lipid Droplet Staining.
Lipidomics Analysis by Mass Spectrometry

Objective: To quantify the abundance of this compound and other TAG species within isolated lipid droplets.

Materials:

  • Cultured cells or tissue samples

  • Lipid extraction solvents (e.g., chloroform/methanol or MTBE/methanol)

  • Internal standards for TAGs

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Lipid Droplet Isolation: Isolate lipid droplets from cell lysates or tissue homogenates by density gradient ultracentrifugation.

  • Lipid Extraction: a. Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) on the isolated lipid droplet fraction.[10] b. Add a known amount of an appropriate internal standard (a TAG species not naturally present in the sample) before extraction for absolute quantification. c. Evaporate the organic solvent under a stream of nitrogen.

  • LC-MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis. b. Separate the lipid species using a reverse-phase C18 column with a gradient of mobile phases. c. Detect and identify the different TAG species, including this compound, using a high-resolution mass spectrometer operating in positive ion mode. Fragmentation analysis (MS/MS) can be used to confirm the fatty acid composition of each TAG.

  • Data Analysis: a. Integrate the peak areas for each identified TAG species. b. Quantify the amount of each TAG, including this compound, relative to the internal standard. c. Compare the TAG profiles between different experimental conditions.

Signaling Pathways Influencing this compound Metabolism

The synthesis of this compound and its incorporation into lipid droplets are tightly regulated by various signaling pathways that respond to nutritional and hormonal cues.

  • Insulin Signaling: Insulin promotes lipogenesis by activating key enzymes in the fatty acid and TAG synthesis pathways. It stimulates the uptake of glucose, which serves as a precursor for both the glycerol backbone and the acetyl-CoA used for fatty acid synthesis. Insulin also activates SREBP-1c, a transcription factor that upregulates the expression of lipogenic genes, including those involved in TAG synthesis.

  • AMPK Signaling: Activated protein kinase (AMPK) is an energy sensor that is activated under conditions of low cellular energy. AMPK activation generally inhibits lipogenesis by phosphorylating and inactivating key enzymes like acetyl-CoA carboxylase (ACC), thereby reducing the supply of malonyl-CoA for fatty acid synthesis.

  • PPARγ Signaling: Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis and lipid metabolism. Its activation by ligands such as fatty acids and their derivatives promotes the expression of genes involved in fatty acid uptake, esterification, and storage in lipid droplets.

Signaling_Pathways Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c + AMP High AMP/ATP Ratio AMPK AMPK AMP->AMPK + FattyAcids Fatty Acids PPARg PPARγ FattyAcids->PPARg + Lipogenesis Lipogenesis (including this compound Synthesis) SREBP1c->Lipogenesis + AMPK->Lipogenesis - PPARg->Lipogenesis + LD_Formation Lipid Droplet Formation Lipogenesis->LD_Formation

References

Methodological & Application

Synthesis of 1-Palmitoyl-2,3-dioleoyl-glycerol (Palmitodiolein) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

1-Palmitoyl-2,3-dioleoyl-glycerol (POO) is a specific mixed-acid triglyceride of significant interest in various research fields, including lipid metabolism, nutrition, and drug delivery. As a structured lipid, its defined fatty acid composition and stereospecificity at the glycerol (B35011) backbone allow for the investigation of the metabolic fate and physiological effects of dietary fats. Furthermore, the physicochemical properties of POO make it a potential excipient in the formulation of lipid-based drug delivery systems for poorly soluble therapeutic agents.

This document provides detailed protocols for the synthesis and purification of 1-palmitoyl-2,3-dioleoyl-sn-glycerol (sn-POO) for research purposes. The primary synthesis method described is a lipase-mediated acidolysis, which offers high regioselectivity and mild reaction conditions, minimizing the formation of byproducts.

Applications in Research and Drug Development

Triglycerides are fundamental to numerous biological processes and have emerged as critical components in pharmaceutical formulations.

  • Metabolic and Nutritional Studies: Structured triglycerides like POO are invaluable tools for studying the absorption, digestion, and metabolic pathways of specific fatty acids. Research in this area contributes to the understanding of cardiovascular health, obesity, and other metabolic disorders. The specific positioning of palmitic and oleic acids in POO allows for tracing their metabolic fate.

  • Drug Delivery Systems: Lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are employed to enhance the oral bioavailability and stability of poorly water-soluble drugs.[1][2] Triglycerides form the core of these nanoparticles, encapsulating the active pharmaceutical ingredient.[2] While specific data on POO in drug delivery is nascent, its defined structure offers the potential for creating highly controlled and reproducible drug carrier systems.[3][4] The biocompatibility and biodegradability of triglycerides make them attractive excipients for parenteral and oral formulations.[5]

Experimental Protocols

Synthesis of sn-POO via Lipase-Mediated Acidolysis

This protocol is adapted from the findings of Nagao et al. (2018), which demonstrated the successful synthesis of chiral triglycerides, including sn-POO, using commercially available lipases.[6] The method involves the acidolysis of triolein (B1671897) (TO) with palmitic acid (P) catalyzed by a lipase (B570770).

Materials:

Equipment:

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Vacuum evaporator

  • Centrifuge

  • Filtration apparatus

Protocol:

  • Reaction Setup:

    • Combine triolein and palmitic acid in a desired molar ratio (e.g., 1:2 to 1:6) in a screw-capped flask.[7]

    • Add the immobilized lipase. The enzyme loading is typically between 5-10% (w/w) of the total substrates.[7]

    • The reaction can be performed in a solvent-free system or using a solvent like hexane.[6] For a solvent-free system, proceed directly to the next step. If using a solvent, add a sufficient amount to dissolve the substrates.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at a controlled temperature, typically between 40°C and 60°C, with constant agitation (e.g., 200 rpm).[7]

    • The reaction time can be varied to optimize the yield of POO and the ratio of sn-POO to its isomer sn-OOP. Shorter reaction times (e.g., 0.25 hours) have been shown to yield a higher ratio of sn-POO when using Lipozyme RM IM®.[6]

  • Enzyme Deactivation and Removal:

    • After the desired reaction time, stop the reaction by filtering the mixture to remove the immobilized lipase. The enzyme can be washed with hexane and dried for potential reuse.

  • Removal of Unreacted Fatty Acids:

    • The unreacted palmitic acid can be removed by neutralization. Dissolve the reaction mixture in an equal volume of hexane.

    • Add an aqueous ethanol solution (e.g., 95%) containing a stoichiometric amount of sodium hydroxide to neutralize the free fatty acids. The endpoint can be determined using phenolphthalein.

    • Separate the resulting soap stock (sodium palmitate) from the organic phase by centrifugation or using a separatory funnel.

    • Wash the organic phase with water to remove any remaining soap and ethanol.

  • Solvent Removal:

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and filter.

    • Remove the solvent (hexane) under reduced pressure using a rotary evaporator to obtain the crude triglyceride mixture.

Purification of Palmitodiolein (POO)

The crude product from the synthesis will contain a mixture of unreacted triolein, the desired POO, and other triglyceride species. Further purification is necessary to isolate POO for research applications.

Method 1: Column Chromatography

  • Stationary Phase: Prepare a column packed with silica (B1680970) gel 60.

  • Mobile Phase: A non-polar solvent system, such as a gradient of hexane and diethyl ether, is typically used to separate triglycerides based on their polarity.[8]

  • Elution: The triglycerides will elute in order of increasing polarity. Triolein, being less polar than POO, will elute first.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing pure POO.

Method 2: Silver Resin Chromatography

This technique is particularly useful for separating triglycerides based on their degree of unsaturation.

  • Column Preparation: Pack a column with a silver-impregnated silica gel or a silver-ion exchange resin.

  • Elution: Elute the sample with a solvent system, such as a mixture of acetonitrile (B52724) and acetone.[1] The separation is based on the interaction of the silver ions with the double bonds of the fatty acids.

  • Analysis: Analyze the collected fractions using TLC or GC to identify the purified POO.

Data Presentation

Table 1: Comparison of Lipases for the Synthesis of 1-Palmitoyl-2,3-dioleoyl-sn-glycerol (sn-POO)

Lipase SourceMax. Yield of 1P-2O* (%)[6]Time to Max. Yield (h)[6]Max. sn-POO/sn-OOP Ratio[6]Time to Max. Ratio (h)[6]
Rhizomucor miehei (Lipozyme RM IM®)47.14~90.25
Thermomyces lanuginosus (Lipozyme TL IM®)Lower than RM IM-~20.25
Candida rugosa (Lipase OF®)Lower than RM IM & TL IM-~1.40.5

*1P-2O includes sn-POO, sn-OOP, and 1,3-dioleoyl-2-palmitoyl-sn-glycerol.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification substrates Triolein & Palmitic Acid reaction Enzymatic Acidolysis (40-60°C, Solvent/Solvent-free) substrates->reaction lipase Immobilized Lipase (e.g., Lipozyme RM IM) lipase->reaction filtration Lipase Removal (Filtration) reaction->filtration neutralization Free Fatty Acid Removal (Neutralization) filtration->neutralization chromatography Triglyceride Separation (Column Chromatography) neutralization->chromatography final_product Pure this compound (POO) chromatography->final_product

Caption: Workflow for the synthesis and purification of this compound.

General Metabolic Pathway of Dietary Triglycerides

G General Metabolic Fate of this compound cluster_digestion Digestion & Absorption cluster_metabolism Metabolism POO Dietary this compound (POO) hydrolysis Lipase-mediated Hydrolysis POO->hydrolysis Small Intestine absorption Absorption by Enterocytes hydrolysis->absorption 2-Monoacylglycerol, Free Fatty Acids resynthesis Re-synthesis into Triglycerides absorption->resynthesis chylomicrons Incorporation into Chylomicrons resynthesis->chylomicrons transport Transport via Lymphatic System chylomicrons->transport storage_energy Storage in Adipose Tissue or Energy Production transport->storage_energy

Caption: General metabolic pathway of dietary triglycerides like this compound.

References

Application Notes and Protocols for the Extraction of 1,3-Palmitodiolein from Olive Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Palmitodiolein is a specific triacylglycerol (TAG) molecule containing a palmitic acid backbone with two oleic acid molecules esterified at the sn-1 and sn-3 positions. While present in olive oil, it is not a major component, and its direct extraction requires a multi-step process involving initial lipid purification followed by high-resolution chromatographic separation. These application notes provide a detailed, albeit hypothetical, protocol for the extraction and purification of 1,3-palmitodiolein from olive oil, based on established lipid chemistry and chromatographic principles. The protocols are intended for research and development purposes.

Data Presentation

The following table summarizes the expected quantitative data for the extraction and purification of 1,3-palmitodiolein from a starting volume of 1 liter of extra virgin olive oil. The values are estimates based on typical olive oil composition and standard laboratory procedure efficiencies.

StepParameterValueNotes
1. Starting Material Volume of Olive Oil1000 mLHigh-quality extra virgin olive oil is recommended.
Approximate Total TAGs980 gAssuming ~98% TAG content in olive oil.
Estimated 1,3-Palmitodiolein (POO) Content ~2.0 - 5.0% Corresponds to approximately 19.6 - 49 g.
2. TAG Fraction Purification Yield of Total TAGs~931 gAssumes ~95% recovery after Solid-Phase Extraction.
Purity of TAG Fraction>98%Removal of free fatty acids, mono- and diacylglycerols.
3. Preparative HPLC Yield of 1,3-Palmitodiolein~13.7 - 34.3 gAssumes ~70% recovery from the HPLC purification step.
Purity of 1,3-Palmitodiolein>95%Purity to be confirmed by analytical HPLC and/or GC-MS.

Experimental Protocols

Purification of the Triacylglycerol (TAG) Fraction via Solid-Phase Extraction (SPE)

This protocol describes the removal of non-TAG components from the olive oil to enrich the triacylglycerol fraction.

Materials:

  • Extra Virgin Olive Oil

  • Hexane (B92381) (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Silica (B1680970) gel SPE cartridges (e.g., 10g, 60Å)

  • Vacuum manifold for SPE

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve 20g of olive oil in 50mL of hexane.

  • SPE Cartridge Conditioning: Condition the silica gel SPE cartridge by washing with 50mL of hexane. Do not allow the cartridge to dry.

  • Sample Loading: Load the olive oil-hexane solution onto the conditioned SPE cartridge.

  • Elution:

    • Wash the cartridge with 100mL of a hexane:diethyl ether (90:10, v/v) solution to elute less polar compounds.

    • Elute the triacylglycerol fraction with 150mL of hexane:diethyl ether (80:20, v/v).

  • Solvent Evaporation: Collect the TAG fraction and remove the solvent using a rotary evaporator at 40°C under reduced pressure.

  • Yield Determination: Weigh the resulting purified TAG fraction and calculate the yield.

Isolation of 1,3-Palmitodiolein by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation of the purified TAG fraction to isolate 1,3-palmitodiolein. This is a scaled-up version of analytical HPLC methods.

Materials:

  • Purified TAG fraction from olive oil

  • Acetonitrile (B52724) (HPLC grade)

  • Acetone (HPLC grade)

  • Preparative HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Fraction collector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of acetonitrile and acetone. A common starting point is a 60:40 (v/v) mixture of acetonitrile:acetone.

  • Sample Preparation: Dissolve the purified TAG fraction in the mobile phase at a concentration of approximately 100 mg/mL.

  • HPLC Conditions:

    • Column: Preparative C18 column

    • Mobile Phase: Acetonitrile:Acetone (e.g., 60:40 v/v), isocratic

    • Flow Rate: 20 mL/min (this will need to be optimized based on the column dimensions)

    • Column Temperature: 30°C

    • Injection Volume: 5 mL (this will depend on the column size and loading capacity)

    • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Fraction Collection: Collect fractions based on the retention time of the peak corresponding to 1,3-palmitodiolein. The elution order is typically based on the equivalent carbon number (ECN), with lower ECNs eluting earlier.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC system to determine the purity of the isolated 1,3-palmitodiolein.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator.

Purity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the confirmation of the identity and purity of the isolated 1,3-palmitodiolein.

Materials:

  • Isolated 1,3-palmitodiolein

  • Hexane (GC grade)

  • GC-MS system with a capillary column suitable for lipid analysis

Procedure:

  • Sample Preparation: Prepare a dilute solution of the isolated 1,3-palmitodiolein in hexane (e.g., 1 mg/mL).

  • GC-MS Analysis: Inject the sample into the GC-MS system. The mass spectrum of the peak corresponding to 1,3-palmitodiolein should show a molecular ion and fragmentation pattern consistent with its structure.

Mandatory Visualizations

Experimental Workflow

G start Extra Virgin Olive Oil spe Solid-Phase Extraction (SPE) (Silica Gel) start->spe tag_fraction Purified Triacylglycerol (TAG) Fraction spe->tag_fraction prep_hplc Preparative HPLC (C18 Column) tag_fraction->prep_hplc fractions Collected Fractions prep_hplc->fractions purity_analysis Purity Analysis (Analytical HPLC/GC-MS) fractions->purity_analysis pure_product Isolated 1,3-Palmitodiolein purity_analysis->pure_product >95% Purity

Caption: Workflow for the extraction and purification of 1,3-palmitodiolein.

Diacylglycerol Signaling Pathway

Diacylglycerols (DAGs), which are structurally related to triacylglycerols, are crucial second messengers in various cellular signaling pathways. The diagram below illustrates the canonical Phospholipase C (PLC) pathway, which is a primary route for generating DAG.

G receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase g_protein Gq/11 or other adaptor proteins receptor->g_protein Signal plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 dag DAG (Diacylglycerol) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses (e.g., proliferation, differentiation) pkc->downstream Phosphorylates substrates

Caption: The Phospholipase C (PLC) signaling pathway generating diacylglycerol (DAG).

Application Note and Protocols for the Use of Palmitodiolein as a Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and metabolism. The accurate quantification of specific triglyceride species is of significant interest in various fields of research, including the study of metabolic diseases, drug development, and nutritional science. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the method of choice for the detailed analysis of complex lipid mixtures due to its high sensitivity and specificity.[1]

The use of internal standards is critical for achieving accurate and reproducible quantification in mass spectrometry.[2] An ideal internal standard should behave similarly to the analyte of interest during sample preparation and ionization but be distinguishable by the mass spectrometer. Palmitodiolein, a mixed-acid triglyceride containing one palmitic acid and two oleic acid acyl chains, can serve as an effective internal standard for the quantification of various triglyceride species in biological samples. This application note provides detailed protocols for the use of this compound as a standard in LC-MS/MS-based lipidomics workflows.

Experimental Workflow

The overall experimental workflow for the quantification of triglycerides using this compound as an internal standard involves several key steps, from sample preparation to data analysis. A generalized workflow is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE Method) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC Chromatographic Separation (Reversed-Phase LC) Reconstitute->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Tandem Mass Spectrometry (MRM) ESI->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for triglyceride analysis using an internal standard.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Materials:

  • This compound (as internal standard)

  • Triglyceride standards for calibration curve (e.g., triolein, tripalmitin, tristearin)

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Isopropanol (B130326), HPLC grade

Procedure:

  • Stock Solutions: Prepare individual stock solutions of this compound and other triglyceride standards in a suitable solvent such as chloroform:methanol (1:1, v/v) at a concentration of 1 mg/mL.

  • Internal Standard Working Solution: Dilute the this compound stock solution with isopropanol to a final concentration of 10 µg/mL. This will be used for spiking into samples.

  • Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the triglyceride standard stock solutions. The concentration range should be chosen to cover the expected concentration of triglycerides in the samples. A typical range would be from 1 ng/mL to 1000 ng/mL. Each calibration standard should be spiked with the this compound internal standard working solution to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation (Lipid Extraction from Plasma/Serum)

This protocol is based on the Folch method for total lipid extraction.[3]

Materials:

  • Plasma or serum samples

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • This compound internal standard working solution (10 µg/mL)

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Aliquoting: To a glass tube, add 100 µL of plasma or serum.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard working solution to each sample.

  • Solvent Addition: Add 3 mL of chloroform:methanol (2:1, v/v) to the sample.

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 600 µL of 0.9% NaCl solution. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Layer Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (90:9:1, v/v/v) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[4]

  • Mobile Phase B: Isopropanol:Acetonitrile:Water (90:9:1, v/v/v) with 10 mM ammonium formate and 0.1% formic acid.[4]

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-17 min: Hold at 100% B

    • 17.1-20 min: Return to 30% B and equilibrate

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

For triglycerides, the precursor ions are typically the ammonium adducts ([M+NH4]+).[5] The product ions correspond to the neutral loss of one of the fatty acyl chains.[5]

MRM Transitions: The following table provides an example of MRM transitions for this compound and a common endogenous triglyceride, Triolein.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS)878.8605.535
Triolein902.8620.535

Note: The product ion for this compound corresponds to the neutral loss of palmitic acid. The product ion for Triolein corresponds to the neutral loss of oleic acid. These transitions should be optimized for the specific instrument being used.

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance of a method using this compound as an internal standard for the analysis of a representative triglyceride, Triolein.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
Triolein1 - 1000> 0.995

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
Triolein0.51.5

Table 3: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Triolein598.56.2
50101.24.5
50099.83.1

Signaling Pathway Involving Triglyceride Metabolism

Triglycerides are central to energy metabolism. They are synthesized in the liver and adipose tissue and are broken down by lipases to release fatty acids for energy production. The diagram below illustrates a simplified overview of triglyceride metabolism.

G DietaryFat Dietary Fat Chylomicrons Chylomicrons DietaryFat->Chylomicrons LPL Lipoprotein Lipase Chylomicrons->LPL Adipose Adipose Tissue TG_Storage Triglyceride Storage Adipose->TG_Storage Liver Liver VLDL VLDL Liver->VLDL VLDL->LPL FFA Free Fatty Acids LPL->FFA FFA->Adipose FFA->Liver Energy Energy Production (β-oxidation) FFA->Energy

Caption: Simplified overview of triglyceride metabolism.

Conclusion

This application note provides a comprehensive guide for the use of this compound as an internal standard for the quantitative analysis of triglycerides in biological samples by LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the expected performance characteristics, offer a solid foundation for researchers and scientists in various disciplines. The use of a suitable internal standard like this compound is essential for obtaining high-quality, reliable data in lipidomics research.

References

Application Note: Quantitative Analysis of Palmitodiolein in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of palmitodiolein (1-palmitoyl-2,3-dioleoyl-glycerol) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a straightforward protein precipitation extraction procedure, optimized chromatographic separation, and specific mass spectrometric conditions for the accurate and precise measurement of this compound. A stable isotope-labeled internal standard is employed to ensure high accuracy and correct for matrix effects. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this specific diacylglycerol in a complex biological matrix.

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that serve as intermediates in various metabolic pathways and act as second messengers in cellular signaling. This compound, a specific DAG containing one palmitic acid and two oleic acid acyl chains, is of interest in metabolic research due to its role in lipid metabolism and potential implications in various physiological and pathological states. Accurate quantification of individual DAG species like this compound in plasma is challenging due to their low abundance and the complexity of the lipidome. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for this purpose. This application note provides a detailed protocol for the quantification of this compound in human plasma, from sample preparation to data analysis, and includes method validation parameters according to regulatory guidelines.

Experimental

Materials and Reagents
  • This compound (1-palmitoyl-2,3-dioleoyl-glycerol) standard

  • 1,2-Dipalmitoyl-3-oleoyl-rac-glycerol-d5 (or other suitable stable isotope-labeled diacylglycerol internal standard)

  • LC-MS grade acetonitrile, isopropanol, methanol, and water

  • Formic acid and ammonium (B1175870) formate (B1220265)

  • Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is utilized for the extraction of this compound from plasma.

  • Allow plasma samples to thaw on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of 1,2-dipalmitoyl-3-oleoyl-rac-glycerol-d5 in isopropanol).

  • Add 200 µL of ice-cold isopropanol.

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid).

  • Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase chromatographic separation is employed to resolve this compound from other plasma components.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

Table 1: Liquid Chromatography Gradient

Time (min)% Mobile Phase B
0.030
2.030
12.095
15.095
15.130
20.030
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Table 2: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound878.8601.55035
This compound (Qualifier)878.8339.35030
1,2-Dipalmitoyl-3-oleoyl-rac-glycerol-d5 (IS)812.8556.55035

Note: The precursor ion for this compound corresponds to its [M+NH4]+ adduct. The primary product ion (601.5 m/z) results from the neutral loss of one oleic acid molecule and ammonia. The qualifier ion (339.3 m/z) corresponds to the palmitoyl (B13399708) monoacylglycerol fragment. MRM transitions for the internal standard should be optimized based on its specific structure.

Method Validation

The method was validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1][2][3]

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 10 to 5000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

Table 3: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Low3095.86.297.17.5
Medium500102.34.5101.55.1
High400098.93.199.43.8

Acceptance criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal value, and precision (%CV) not exceeding 15% (20% for LLOQ).[1][2]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.

Table 4: Recovery and Matrix Effect

QC LevelExtraction Recovery (%)Matrix Effect (%)
Low88.794.2
High92.196.8

Recovery was consistent and reproducible. The matrix effect was minimal, indicating that the internal standard effectively compensated for any ion suppression or enhancement.

Data Presentation

Table 5: Summary of Quantitative Data for this compound Quantification

ParameterResult
Linearity Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 ng/mL
Intra-day Accuracy95.8% - 102.3%
Intra-day Precision (%CV)3.1% - 6.2%
Inter-day Accuracy97.1% - 101.5%
Inter-day Precision (%CV)3.8% - 7.5%
Mean Extraction Recovery~90%
Mean Matrix Effect~95%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Isopropanol) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract lc_separation Reversed-Phase LC Separation (C18 Column) final_extract->lc_separation ms_detection Mass Spectrometry (Positive ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

signaling_pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->PKC

Caption: Simplified signaling pathway involving diacylglycerol (DAG).

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The simple sample preparation, coupled with the specificity of tandem mass spectrometry, allows for high-throughput analysis suitable for both research and clinical studies. The use of a stable isotope-labeled internal standard ensures the accuracy of the results by compensating for matrix effects and variations in sample processing. This method can be a valuable tool for researchers investigating the role of specific diacylglycerol species in health and disease.

References

Application Notes and Protocols: Analysis of Palmitodiolein Fragmentation Patterns in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitodiolein, a diacylglycerol (DAG), is a critical lipid molecule involved in cellular signaling and metabolism. As a key second messenger, it plays a pivotal role in the activation of Protein Kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes. The accurate identification and quantification of specific DAG isomers like this compound are crucial for understanding their physiological and pathological roles. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), provides a powerful analytical platform for the sensitive and specific analysis of these lipid molecules by examining their characteristic fragmentation patterns.

These application notes provide a detailed overview of the mass spectrometric analysis of this compound, including experimental protocols for sample preparation and analysis, interpretation of fragmentation data, and the biological context of its signaling pathway.

Mass Spectrometry Fragmentation of this compound

Upon collision-induced dissociation (CID) in a mass spectrometer, this compound, like other triacylglycerols and diacylglycerols, primarily fragments through the neutral loss of its constituent fatty acids. This compound consists of a glycerol (B35011) backbone esterified with one palmitic acid (16:0) and two oleic acid (18:1) moieties. The fragmentation pattern is instrumental in confirming the identity and elucidating the structure of the molecule.

Ionization: In positive ion mode electrospray ionization (ESI), this compound typically forms adducts with ammonium (B1175870) ([M+NH₄]⁺) or other cations like sodium ([M+Na]⁺) and lithium ([M+Li]⁺). The ammonium adduct is commonly used for quantitative analysis via neutral loss scanning.

Fragmentation Pathways: The primary fragmentation pathway involves the neutral loss of the fatty acid chains. The analysis of these neutral losses allows for the identification of the fatty acid composition of the diacylglycerol.

  • Neutral Loss of Palmitic Acid: A loss of the palmitic acid moiety.

  • Neutral Loss of Oleic Acid: A loss of an oleic acid moiety.

The relative abundance of the fragment ions resulting from these losses can sometimes provide information about the position of the fatty acids on the glycerol backbone, although this can be complex and may require specialized techniques or analysis of different adducts.

Quantitative Fragmentation Data

The following table summarizes the expected major fragment ions for this compound (assuming the common 1-palmitoyl-2,3-dioleoyl-glycerol isomer) when analyzing the [M+NH₄]⁺ adduct. The relative intensities of these fragments can vary depending on the instrument and the collision energy used. The data presented here is representative of typical fragmentation behavior observed for such triglycerides.

Precursor Ion (m/z)AdductCollision Energy (eV)Fragment Ion (m/z)Neutral Loss (u)Fragment AssignmentRepresentative Relative Intensity
876.8[M+NH₄]⁺25-35603.5273.3[M+NH₄ - C₁₆H₃₂O₂ - NH₃]⁺ (Loss of Palmitic Acid)Major
876.8[M+NH₄]⁺25-35577.5299.3[M+NH₄ - C₁₈H₃₄O₂ - NH₃]⁺ (Loss of Oleic Acid)Major

Note: The exact m/z values may vary slightly depending on the specific isomer and the mass accuracy of the instrument. The relative intensities are qualitative and serve as a general guide.

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells

This protocol outlines a standard procedure for extracting total lipids, including this compound, from cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, ice-cold

  • Chloroform (B151607), HPLC grade

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Aspirate the culture medium from the cell culture dish.

  • Wash the cells twice with 5 mL of ice-cold PBS.

  • Add 1 mL of ice-cold methanol to the dish, scrape the cells, and transfer the cell suspension to a glass centrifuge tube.

  • Add 2 mL of chloroform to the tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 0.8 mL of deionized water to induce phase separation.

  • Vortex for another 1 minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

  • Store the lipid extract at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol describes a general method for the analysis of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 90% B

    • 15-20 min: Hold at 90% B

    • 20.1-25 min: Return to 30% B and equilibrate

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Neutral Loss Scan (NLS)

  • Neutral Loss:

    • Scan for the neutral loss of palmitic acid + NH₃ (273.3 u) to detect triglycerides containing palmitate.

    • Scan for the neutral loss of oleic acid + NH₃ (299.3 u) to detect triglycerides containing oleate.

  • Collision Energy: Optimize for the specific instrument, typically in the range of 25-35 eV.

  • Data Acquisition: Monitor for the precursor ions of [M+NH₄]⁺ that undergo the specified neutral losses. For this compound, the precursor ion is m/z 876.8.

Signaling Pathway and Experimental Workflow

Diacylglycerol (DAG) Signaling Pathway via Protein Kinase C (PKC)

This compound, as a diacylglycerol, is a crucial signaling molecule that activates Protein Kinase C (PKC). This pathway is initiated by the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane to generate DAG and inositol (B14025) trisphosphate (IP₃). IP₃ triggers the release of calcium from the endoplasmic reticulum, and the combined action of DAG and calcium leads to the activation of conventional PKC isoforms.

dag_pkc_pathway extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor g_protein G-Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates dag This compound (DAG) plc->dag produces ip3 IP₃ plc->ip3 produces pip2 PIP₂ pip2->plc pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er acts on ca2 Ca²⁺ er->ca2 releases ca2->pkc activates cellular_response Cellular Response pkc->cellular_response phosphorylates targets

Caption: Simplified Diacylglycerol (DAG) signaling pathway via PKC.

Experimental Workflow for this compound Analysis

The following diagram illustrates the overall workflow for the analysis of this compound from biological samples using LC-MS/MS.

experimental_workflow sample Biological Sample (e.g., Cultured Cells) extraction Lipid Extraction (Protocol 1) sample->extraction derivatization Derivatization (Optional) (e.g., for isomer separation) extraction->derivatization lcms LC-MS/MS Analysis (Protocol 2) derivatization->lcms data_acquisition Data Acquisition (Neutral Loss Scan) lcms->data_acquisition data_analysis Data Analysis (Fragmentation Pattern) data_acquisition->data_analysis quantification Quantification & Interpretation data_analysis->quantification

Application Note: High-Performance Liquid Chromatography for the Resolution of Palmitodiolein and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the analytical separation of Palmitodiolein, specifically 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), from its regioisomer 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO). The identical fatty acid composition and resulting equivalent carbon number (ECN) of these isomers make their separation a significant analytical challenge.[1] This document outlines two primary chromatographic strategies: Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC (Ag+-HPLC). Detailed protocols, data presentation, and method development workflows are provided to guide researchers, scientists, and drug development professionals in achieving baseline resolution of these critical triacylglycerol (TAG) isomers.

Introduction

Triacylglycerols (TAGs) are the major constituents of fats and oils, and their physiological properties are highly dependent on the specific arrangement of fatty acids on the glycerol (B35011) backbone. This compound exists as two primary positional isomers: POP and PPO. The differentiation and quantification of these isomers are crucial in various fields, including food science, nutrition, and pharmaceutical sciences, as their metabolic fates and physical properties can differ significantly. Conventional reversed-phase HPLC methods often fail to resolve these isomers due to their identical ECN.[1] Therefore, specialized HPLC techniques are required to achieve separation. This note describes optimized NARP-HPLC and Ag+-HPLC methods for this purpose.

Principles of Separation

Non-Aqueous Reversed-Phase (NARP) HPLC

NARP-HPLC separates TAGs based on their partitioning between a non-polar stationary phase and a polar mobile phase.[1] While standard C18 columns are often insufficient for regioisomer separation, the use of specialized stationary phases, such as polymeric octadecylsilane (B103800) (ODS) columns, can provide the necessary selectivity.[2][3] These columns are thought to recognize the subtle differences in the three-dimensional structure of the TAG isomers.[4] Key factors influencing separation in NARP-HPLC include:

  • Stationary Phase: Polymeric ODS columns have demonstrated superior performance in resolving TAG positional isomers compared to monomeric C18 columns.[2][3][4]

  • Mobile Phase: The composition of the mobile phase, typically a mixture of acetonitrile (B52724) with a modifier like isopropanol (B130326) or acetone, is critical for achieving selectivity.[1][2]

  • Temperature: Lower column temperatures generally enhance the separation of TAG isomers in NARP-HPLC, although this can lead to increased backpressure.[2] For POP and PPO, a specific temperature, such as 25°C, may be optimal, as lower temperatures can negatively impact solubility and peak shape.[4]

Silver-Ion HPLC (Ag+-HPLC)

Ag+-HPLC is a powerful technique that separates unsaturated lipids based on their interaction with silver ions impregnated onto the stationary phase.[1] The separation mechanism relies on the formation of weak charge-transfer complexes between the silver ions and the π-electrons of the double bonds in the oleic acid moiety of this compound.[1] The strength of this interaction is influenced by the number, geometry, and position of the double bonds, allowing for the separation of isomers.[1] This method is highly selective for isomers with varying degrees of unsaturation.[1]

Data Presentation

The following table summarizes quantitative data for the separation of POP and PPO using NARP-HPLC, as compiled from the literature. Please note that direct comparative studies with all parameters are limited, and the data is presented to illustrate the achievable separation.

ParameterMethod 1: NARP-HPLC with Polymeric ODS
Column Non-endcapped Polymeric ODS
Mobile Phase Not specified in abstract
Temperature 25°C
Retention Time (POP) Not specified in abstract
Retention Time (PPO) Not specified in abstract
Resolution (Rs) Separation was achieved, but a specific resolution value is not provided in the abstract.[4]

Note: Specific retention times and resolution values are highly dependent on the specific HPLC system, column batch, and precise experimental conditions. The information provided is based on a study demonstrating the feasibility of separation.

Experimental Protocols

Method 1: NARP-HPLC for the Separation of POP and PPO

This protocol is based on methodologies that have proven effective for the separation of TAG regioisomers.[4][5]

1. Materials and Reagents

  • POP and PPO analytical standards

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol

  • Hexane (B92381) (for sample dissolution)

  • 0.2 µm PTFE syringe filters

2. Instrumentation

  • HPLC system with a binary or quaternary pump, degasser, and autosampler

  • Column thermostat

  • Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

  • Non-endcapped polymeric ODS column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Sample Preparation

  • Prepare a stock solution of the mixed POP and PPO standards in hexane at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for the detector (e.g., 0.1-0.5 mg/mL for ELSD).

  • Filter the final solution through a 0.2 µm PTFE syringe filter before injection.

4. HPLC Conditions

  • Column: Non-endcapped polymeric ODS

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol. The optimal ratio should be determined empirically, starting with a ratio in the range of 70:30 to 80:20 (v/v).[5][6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C[4]

  • Injection Volume: 10-20 µL

  • Detector (ELSD):

    • Nebulizer Temperature: 30-40°C

    • Evaporator Temperature: 30-40°C

    • Gas Flow Rate: 1.5-2.5 L/min (Nitrogen)

5. Data Analysis

  • Identify the peaks for POP and PPO based on the retention times of the individual standards.

  • Calculate the resolution (Rs) between the POP and PPO peaks using the standard formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR are the retention times and w are the peak widths at the base. A resolution of ≥ 1.5 is considered baseline separation.

Method Development and Troubleshooting Workflow

HPLC_Method_Development start Define Separation Goal: Separate POP and PPO method_selection Select Initial Method: NARP-HPLC or Ag+-HPLC start->method_selection column_selection Choose Stationary Phase: Polymeric ODS (NARP) or Silver-Ion Column method_selection->column_selection mobile_phase_optimization Optimize Mobile Phase: Adjust Acetonitrile/Modifier Ratio (NARP) or Gradient Profile (Ag+-HPLC) column_selection->mobile_phase_optimization temperature_optimization Optimize Column Temperature: Test range (e.g., 15-30°C) mobile_phase_optimization->temperature_optimization detector_setup Set Up Detector: ELSD or MS temperature_optimization->detector_setup initial_run Perform Initial Chromatographic Run detector_setup->initial_run evaluation Evaluate Resolution (Rs) initial_run->evaluation adequate_resolution Rs >= 1.5? evaluation->adequate_resolution troubleshooting Troubleshoot: Adjust Mobile Phase or Temperature adequate_resolution->troubleshooting No final_method Final Validated Method adequate_resolution->final_method Yes troubleshooting->mobile_phase_optimization Iterate

Caption: Workflow for HPLC method development for this compound isomer separation.

Conclusion

The separation of this compound isomers, POP and PPO, is a challenging but achievable task using optimized HPLC methods. NARP-HPLC with polymeric ODS columns and Ag+-HPLC are the two most effective approaches. Careful optimization of the stationary phase, mobile phase composition, and column temperature is critical to achieving baseline resolution. The protocols and workflow provided in this application note serve as a comprehensive guide for researchers to develop and implement reliable methods for the analysis of these important triacylglycerol isomers.

References

Application Notes and Protocols: In Vitro Cell Culture Model for Studying Palmitodiolein Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Palmitodiolein is a species of diacylglycerol (DAG), a critical lipid second messenger involved in a multitude of cellular signaling pathways.[1][2][3] DAGs are primarily known for their role in activating Protein Kinase C (PKC) isoforms, which in turn regulate processes such as cell proliferation, differentiation, apoptosis, and migration.[4][5] The specific acyl chain composition of DAG molecules, such as in this compound, can significantly influence their biophysical properties and their interaction with effector proteins, leading to distinct downstream signaling outcomes.[6]

These application notes provide a comprehensive framework for establishing an in vitro cell culture model to investigate the specific cellular and molecular effects of this compound. The protocols outlined below detail the selection of appropriate cell lines, methods for lipid delivery, and a suite of assays to quantify the activation of PKC and its downstream signaling cascades.

Recommended Cell Lines

The choice of cell line is critical and depends on the specific biological question. Cells known to be responsive to DAG or phorbol (B1677699) esters (functional analogs of DAG) are excellent candidates.[7]

Cell LineTypeRationale for UseKey Considerations
HEK293T Human Embryonic KidneyEasy to transfect, robust growth, and commonly used for signaling pathway analysis. Expresses multiple PKC isoforms.Not representative of a specific disease state without genetic modification.
Swiss 3T3 Mouse Embryonic FibroblastA well-established model for studying mitogenic responses to DAG and phorbol esters.[7][8]Mouse origin may not perfectly recapitulate human signaling.
SH-SY5Y Human NeuroblastomaRelevant for studying neuronal processes, where PKC signaling is crucial for neurotransmitter release and synaptic plasticity.Requires differentiation for some applications.
MCF-7 Human Breast CancerSuitable for cancer research, as PKC pathways are often dysregulated in tumorigenesis.[9]Hormone-responsive, which may be a confounding variable.
HUVEC Human Umbilical Vein EndothelialIdeal for studying angiogenesis, a process where PKC plays a significant role.[10]Primary cells have a limited lifespan.

Experimental Workflow

A typical workflow for studying this compound effects involves several key stages, from initial cell culture preparation to final data analysis.

G cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Culture Cell Line Selection & Culture Solubilize This compound Solubilization Seed Seed Cells Treat Treat with This compound Seed->Treat Harvest Harvest Cells (Lysis or Fixation) Treat->Harvest PKC_Assay PKC Activity Assay Harvest->PKC_Assay WB Western Blot (Pathway Analysis) Harvest->WB Prolif_Assay Cellular Assays (e.g., Proliferation, Migration) Harvest->Prolif_Assay qPCR Gene Expression (qPCR) Harvest->qPCR

General experimental workflow for studying this compound effects.

Protocols

Protocol 1: Solubilization and Delivery of this compound

Lipids like this compound are water-insoluble and require a carrier for effective delivery to cells in aqueous culture media.[11][12]

Materials:

  • This compound (powder or oil)

  • Ethanol (B145695) (200 proof, sterile)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium (serum-free for complexation)

Procedure:

  • Stock Solution: Prepare a high-concentration stock of this compound (e.g., 10-50 mM) in 100% ethanol. Store at -20°C.

  • BSA Complexation: a. Prepare a 10% (w/v) BSA solution in sterile PBS. b. Warm the BSA solution and serum-free medium to 37°C. c. In a sterile tube, slowly add the this compound ethanol stock to the warm BSA solution while vortexing gently. A molar ratio of 4:1 (Lipid:BSA) is a good starting point. d. Incubate at 37°C for 30 minutes to allow for complex formation.

  • Final Dilution: Dilute the this compound-BSA complex in the desired cell culture medium (with or without serum, depending on the experiment) to achieve the final working concentrations.

    • Control: Prepare a vehicle control using the same concentration of ethanol and BSA in the medium.

Protocol 2: PKC Kinase Activity Assay

This protocol measures the direct activation of PKC following this compound treatment. It is based on the principle of measuring the phosphorylation of a specific PKC substrate.[13][14]

Materials:

  • Cells treated with this compound or vehicle control.

  • Cell Lysis Buffer (RIPA or similar, supplemented with protease and phosphatase inhibitors).

  • PKC Kinase Activity Assay Kit (e.g., Abcam ab139437, Merck Millipore 17-139).[13][15]

  • Protein concentration assay (e.g., BCA).

Procedure:

  • Cell Lysis: a. After treatment, wash cells with ice-cold PBS. b. Add ice-cold Lysis Buffer, scrape the cells, and collect the lysate. c. Incubate on ice for 30 minutes, vortexing intermittently. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Kinase Assay: a. Follow the manufacturer's instructions for the chosen PKC assay kit.[15][16] This typically involves: b. Adding a standardized amount of protein lysate to wells containing a PKC-specific substrate peptide. c. Initiating the reaction by adding ATP (often [γ-³²P]ATP for radioactive assays or for ELISA-based detection).[13][14] d. Incubating for a specified time at 30°C or 37°C.[13] e. Stopping the reaction. f. Quantifying the phosphorylated substrate via scintillation counting or colorimetric/fluorometric plate reading.

  • Data Analysis: Express PKC activity as fold change relative to the vehicle-treated control.

Protocol 3: Western Blot for Downstream Signaling

This compound-induced PKC activation triggers downstream signaling cascades, such as the MAPK/ERK pathway.[17][10] Western blotting can be used to detect the phosphorylation status of key proteins in these pathways.

Materials:

  • Cell lysates (prepared as in Protocol 2).

  • SDS-PAGE gels and running buffer.

  • Transfer system (membranes, transfer buffer).

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-MARCKS).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Separation: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize data, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a loading control (e.g., GAPDH, β-actin).

Data Presentation

Quantitative data should be summarized for clarity.

Table 1: Dose-Response of this compound on PKC Activity

This compound (µM)Mean PKC Activity (Fold Change vs. Vehicle)Standard Deviation
0 (Vehicle)1.000.12
101.850.21
253.540.35
505.120.48
1005.250.51

Table 2: Effect of this compound on Downstream Protein Phosphorylation

Treatment (50 µM)p-ERK / Total ERK Ratio (Fold Change)p-MARCKS / Total MARCKS Ratio (Fold Change)
Vehicle Control1.00 ± 0.151.00 ± 0.18
This compound4.21 ± 0.453.78 ± 0.39

Signaling Pathway Visualization

Activation of conventional and novel PKC isoforms by DAG is a central event in many signaling pathways.[5]

G GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG This compound (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Downstream Downstream Effectors (e.g., MARCKS, RAF) PKC->Downstream Phosphorylates Ca->PKC Co-activates (cPKC) Response Cellular Response (Proliferation, Gene Expression) Downstream->Response Leads to

Canonical DAG/PKC signaling pathway activated by this compound.

References

Delivering Palmitodiolein to Cells: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Harnessing the Potential of Palmitodiolein in Cellular Research: A Guide to Effective Delivery Using BSA Conjugation and Emulsification Techniques

Shanghai, China – December 12, 2025 – To facilitate groundbreaking research in cellular metabolism, signaling, and drug development, we present detailed application notes and protocols for the effective delivery of this compound to various cell lines. This document outlines two primary methodologies: a modified Bovine Serum Albumin (BSA) conjugation approach for creating a stable, soluble complex, and an emulsification protocol for generating triglyceride-rich particles that mimic physiological lipid transport.

This compound, a triglyceride composed of a glycerol (B35011) backbone with one palmitic acid and two oleic acid chains, is a molecule of significant interest for its potential roles in cellular energy storage, membrane structure, and signaling pathways. However, its hydrophobic nature presents a challenge for in vitro studies. These protocols provide researchers with reliable methods to overcome this hurdle and explore the cellular effects of this important lipid.

Section 1: Application Notes

Introduction to this compound and its Cellular Significance

This compound (1,2-dioleoyl-3-palmitoyl-glycerol) is a mixed-acid triglyceride. Triglycerides are the main constituents of body fat in humans and other animals, as well as vegetable fat. In the cellular context, triglycerides are hydrolyzed into fatty acids and glycerol, which then enter various metabolic pathways. The specific fatty acid composition of a triglyceride can influence its metabolic fate and its impact on cellular processes. The combination of a saturated fatty acid (palmitate) and unsaturated fatty acids (oleates) in this compound suggests it may have complex effects on cellular lipid metabolism and signaling.

Recent research on an isomer of this compound, 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO), has shown significant effects on intestinal health in neonatal mice, including promoting the growth of intestinal stem cells and enhancing the integrity of the epithelial barrier.[1][2][3][4] This highlights the potential for this compound to exert specific biological effects worthy of investigation in various cell types.

Challenges in Delivering Hydrophobic Molecules to Cells

The low aqueous solubility of lipids like this compound makes their direct application to cell culture media problematic, leading to poor bioavailability and inconsistent results. To address this, carrier molecules or specialized delivery systems are necessary. BSA, a protein abundant in serum, is a natural carrier of fatty acids and other lipophilic molecules.[5][6][7] While BSA is highly effective for free fatty acids, its use for triglycerides requires specific protocol adaptations. An alternative and more physiologically relevant approach for triglycerides is the formation of an emulsion, which creates small, stable lipid droplets that can be taken up by cells.

Choosing the Right Delivery Method

The choice between BSA conjugation and emulsification depends on the specific experimental goals.

  • Modified BSA Conjugation: This method is suitable for creating a relatively homogenous and soluble preparation of this compound. It is advantageous for experiments where a consistent and well-defined concentration of the lipid is critical. However, it is important to note that this is not the primary physiological transport mechanism for triglycerides.

  • Emulsification: This technique generates triglyceride-rich particles that more closely resemble chylomicrons or very-low-density lipoproteins (VLDL), the natural carriers of triglycerides in the bloodstream.[8][9][10][11][12] This method is preferable for studies investigating lipoprotein metabolism and the cellular uptake of triglycerides through receptor-mediated pathways. The size of the emulsion droplets can significantly impact the rate of lipolysis and cellular uptake.[13]

Section 2: Experimental Protocols

Protocol 1: Modified BSA Conjugation for this compound Delivery

This protocol is adapted from established methods for conjugating free fatty acids to BSA, with modifications to accommodate the triglyceride structure of this compound.

2.1.1 Materials

  • This compound (Molecular Weight: 859.4 g/mol )

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile 0.22 µm syringe filters

  • Heated magnetic stirrer

  • Water bath sonicator

2.1.2 Preparation of Stock Solutions

  • This compound Stock Solution (12.5 mg/mL in DMSO):

    • Carefully weigh the desired amount of this compound.

    • Dissolve in high-purity DMSO to a final concentration of 12.5 mg/mL (approximately 14.55 mM).[6]

    • Sonication may be required to achieve complete dissolution.[6] This stock solution can be stored at -20°C for up to one month.[13]

  • Fatty Acid-Free BSA Solution (10% w/v in PBS):

    • Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS.

    • Gently stir on a magnetic stirrer at room temperature until fully dissolved. Avoid vigorous stirring to prevent frothing.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • This solution can be stored at 4°C for up to one week.

2.1.3 Preparation of this compound-BSA Working Solution (1 mM this compound, 0.17 mM BSA; 6:1 molar ratio)

  • Pre-warm the 10% BSA solution to 37°C.

  • In a sterile conical tube, add the required volume of the 10% BSA solution.

  • Slowly add the this compound stock solution dropwise to the BSA solution while gently vortexing. The final concentration of DMSO in the working solution should be kept below 0.5% to minimize cytotoxicity.

  • Incubate the mixture in a 37°C water bath for at least 1 hour with continuous gentle agitation to facilitate complex formation.

  • The final this compound-BSA complex can be diluted to the desired working concentration in serum-free or low-serum cell culture medium immediately before treating the cells.

2.1.4 Important Considerations

  • Molar Ratio: The molar ratio of this compound to BSA can influence the availability and biological activity of the lipid. A 6:1 ratio is a common starting point, but optimization for specific cell types and assays is recommended.

  • Controls: A vehicle control containing the same concentration of BSA and DMSO in the final culture medium should always be included in experiments.

  • Stability: this compound-BSA complexes are generally stable at -20°C for at least two weeks.[14]

Protocol 2: Emulsification of this compound for Cellular Delivery

This protocol describes the preparation of a this compound emulsion for in vitro studies, creating small, stable lipid droplets.

2.2.1 Materials

  • This compound

  • Phosphatidylcholine (e.g., from egg yolk or soybean)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Probe sonicator or high-pressure homogenizer

  • Sterile 0.22 µm syringe filters

2.2.2 Preparation of the Lipid Emulsion

  • Lipid Mixture Preparation:

    • In a sterile glass vial, combine this compound and phosphatidylcholine. A common starting ratio is 95:5 (w/w) this compound to phosphatidylcholine.

    • Warm the mixture to 40-50°C to ensure both lipids are in a liquid state and mix thoroughly.

  • Emulsification:

    • Pre-warm sterile PBS to 37°C.

    • Add the warm lipid mixture to the pre-warmed PBS. The final concentration of this compound in the emulsion can be tailored to the experimental needs (e.g., 10-50 mM).

    • Immediately sonicate the mixture using a probe sonicator on ice to prevent overheating. Use short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the solution becomes a stable, milky-white emulsion. Alternatively, a high-pressure homogenizer can be used for more uniform droplet size.

    • The goal is to create an emulsion with small droplet sizes (ideally < 200 nm) for efficient cellular uptake.

  • Sterilization and Storage:

    • Sterilize the final emulsion by passing it through a 0.22 µm syringe filter. Note that this may be challenging for emulsions with larger droplet sizes.

    • Store the sterile emulsion at 4°C. For long-term storage, aliquots can be frozen at -20°C, but freeze-thaw cycles should be avoided.

2.2.3 Important Considerations

  • Droplet Size: The size of the emulsion droplets is a critical parameter affecting cellular uptake and lipolysis.[13] Droplet size can be measured using dynamic light scattering (DLS).

  • Stability: The stability of the emulsion can be enhanced by optimizing the ratio of triglyceride to phospholipid and the energy input during emulsification.

  • Controls: A control emulsion containing only the phospholipid in PBS should be used to account for any effects of the emulsifying agent.

Section 3: Data Presentation and Quantitative Analysis

To ensure reproducibility and facilitate comparison across experiments, all quantitative data should be summarized in clearly structured tables.

Table 1: Example of Quantitative Data Summary for this compound-BSA Delivery

Cell Line This compound Concentration (µM) Incubation Time (h) Cell Viability (%) Triglyceride Uptake (nmol/mg protein)
HepG2 50 24 95 ± 5 15.2 ± 1.8
3T3-L1 50 24 98 ± 3 25.6 ± 2.5

| MCF-7 | 50 | 24 | 88 ± 7 | 12.1 ± 1.5 |

Table 2: Example of Quantitative Data Summary for this compound Emulsion Delivery

Cell Line Emulsion Droplet Size (nm) This compound Concentration (µM) Incubation Time (h) Cell Viability (%)
RAW 264.7 150 ± 20 100 12 92 ± 6

| Caco-2 | 150 ± 20 | 100 | 12 | 96 ± 4 |

Section 4: Visualization of Workflows and Pathways

Experimental Workflow for this compound-BSA Conjugation and Cellular Treatment

G cluster_prep Preparation of this compound-BSA Complex cluster_treat Cellular Treatment and Analysis prep1 Dissolve this compound in DMSO (Stock Solution) prep3 Complex this compound with BSA (37°C, 1h) prep1->prep3 prep2 Prepare 10% Fatty Acid-Free BSA in PBS prep2->prep3 treat1 Dilute Complex in Cell Culture Medium prep3->treat1 Sterile Filtration (Optional) treat2 Treat Cells with this compound-BSA treat1->treat2 treat3 Incubate for Desired Time treat2->treat3 analysis Perform Downstream Assays (Viability, Uptake, Signaling) treat3->analysis

Workflow for this compound-BSA conjugation.
Proposed Cellular Uptake and Signaling of this compound

G cluster_uptake Cellular Uptake cluster_metabolism Metabolic Fate cluster_signaling Potential Signaling Effects ext This compound-BSA Complex or Emulsion mem Cell Membrane ext->mem uptake Uptake Mechanism (Endocytosis/Transporters) mem->uptake int Intracellular this compound uptake->int lipolysis Lipolysis int->lipolysis glycerol Glycerol lipolysis->glycerol ffa Fatty Acids (Palmitate, Oleate) lipolysis->ffa storage Lipid Droplet Storage ffa->storage oxidation Beta-Oxidation (Energy Production) ffa->oxidation receptors Nuclear Receptors (e.g., PPARs) ffa->receptors kinases Kinase Cascades (e.g., PI3K/Akt) ffa->kinases inflammation Inflammatory Pathways (e.g., NF-κB) ffa->inflammation

Proposed cellular fate of this compound.

These protocols and application notes provide a comprehensive framework for researchers to begin exploring the cellular effects of this compound. By carefully selecting the appropriate delivery method and implementing robust experimental controls, scientists can generate reliable and reproducible data, paving the way for new discoveries in lipid biology and therapeutic development.

References

Application Notes and Protocols for Studying Palmitodiolein Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitodiolein (1-palmitoyl-2,3-dioleoyl-glycerol) is a triacylglycerol of interest in nutritional and pharmaceutical research due to its specific fatty acid composition, comprising one molecule of palmitic acid and two molecules of oleic acid. Understanding its metabolic fate, distribution, and physiological effects is crucial for evaluating its potential health benefits or risks. This document provides detailed application notes and experimental protocols for studying the metabolism of this compound using rodent models, a common and effective preclinical approach.

Animal Model Selection

The choice of animal model is critical for studying lipid metabolism. Rodents, particularly mice and rats, are widely used due to their genetic similarity to humans, short life cycle, and the availability of established metabolic disease models.

Recommended Models:

  • Wild-Type Mice (C57BL/6J): This inbred strain is widely used for metabolic studies. They are susceptible to diet-induced obesity and insulin (B600854) resistance, making them a suitable model to study the effects of this compound in a "normal" physiological context that can be challenged with a high-fat diet.[1]

  • Diet-Induced Obesity (DIO) Models: C57BL/6J mice fed a high-fat diet (HFD) develop obesity, dyslipidemia, and insulin resistance, mimicking human metabolic syndrome. This model is ideal for investigating how this compound may modulate these conditions.

  • Genetic Models:

    • ApoE-/- and Ldlr-/- Mice: These models are deficient in apolipoprotein E and the low-density lipoprotein receptor, respectively. They are prone to developing atherosclerosis and are valuable for studying the impact of this compound on cardiovascular health.[2]

    • ob/ob and db/db Mice: These are genetic models of obesity and type 2 diabetes, resulting from mutations in the leptin and leptin receptor genes, respectively. They are useful for investigating the therapeutic potential of this compound in the context of severe metabolic dysregulation.[2]

Experimental Design and Protocols

A typical study to investigate this compound metabolism involves oral administration, followed by sample collection and analysis at various time points.

This compound Formulation and Administration

For in vivo studies, this compound needs to be formulated for effective administration. A common method is to create an oil-in-water emulsion.

Protocol for Oral Gavage Administration:

  • Formulation Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle. For example, a formulation can be made with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4] Alternatively, for direct dietary administration, this compound can be mixed with corn oil.[4]

    • Ensure the formulation is a stable and homogenous emulsion. Sonication may be required.

  • Animal Preparation:

    • House mice individually and allow them to acclimatize for at least one week before the experiment.

    • Fast the mice overnight (approximately 12-16 hours) with free access to water to ensure an empty stomach for consistent absorption.

  • Oral Gavage Procedure:

    • Weigh the animal to determine the correct dosage volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg body weight.[5]

    • Select an appropriately sized gavage needle (e.g., 20-gauge, 1.5 inches for an adult mouse).[1][5]

    • Measure the distance from the corner of the mouse's mouth to the last rib to determine the correct insertion depth and mark the needle.[6]

    • Gently restrain the mouse and insert the gavage needle into the esophagus, advancing it to the predetermined mark.

    • Slowly administer the this compound formulation.[1][5][6]

    • Monitor the animal for any signs of distress after the procedure.

An alternative, less stressful method for chronic studies is the voluntary oral administration of the compound mixed in a palatable jelly.[7][8][9][10]

Sample Collection

To assess the pharmacokinetics and tissue distribution of this compound and its metabolites, blood and various tissues should be collected at different time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

Protocols for Sample Collection:

  • Blood Collection:

    • Blood samples can be collected via retro-orbital sinus, facial vein, or tail vein for time-course studies.[11] For terminal studies, cardiac puncture is often used to collect a larger volume.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.

    • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Tissue Collection:

    • At the end of the study, euthanize the animals according to approved protocols.

    • Perfuse the circulatory system with ice-cold saline to remove blood from the tissues.

    • Excise tissues of interest (e.g., liver, adipose tissue, small intestine, heart, muscle, and brain).

    • Rinse the tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.

    • Store tissue samples at -80°C until analysis.

Analytical Methodologies

A combination of analytical techniques is required to quantify this compound and its metabolites in biological samples.

Lipid Extraction from Plasma and Tissues

Protocol based on the Folch Method:

  • Homogenize a known weight of tissue (e.g., 50-100 mg) in a 2:1 chloroform:methanol solution. For plasma, add the solvent mixture directly to the sample.

  • Vortex the mixture thoroughly and incubate at room temperature for 20 minutes.

  • Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

  • Centrifuge to separate the layers. The lower organic phase contains the lipids.

  • Carefully collect the lower organic phase and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent (e.g., isopropanol (B130326) or methanol/chloroform) for analysis.[12]

Quantification of Triglycerides and Metabolites
  • Total Triglycerides: Commercial colorimetric or fluorometric assay kits can be used for the quantification of total triglycerides in plasma and tissue extracts.[5][6][13] These assays typically involve the enzymatic hydrolysis of triglycerides to glycerol, which is then measured.

  • This compound and its Metabolites (LC-MS/MS): Liquid chromatography-tandem mass spectrometry is the method of choice for the specific quantification of this compound and its metabolites (palmitic acid, oleic acid, palmitoyl-oleoyl-glycerol, dioleoylglycerol, mono-palmitoyl-glycerol, and mono-oleoyl-glycerol).

    • Sample Preparation: Use the lipid extracts obtained from the Folch method.

    • Chromatography: Employ a suitable column (e.g., C18) with a gradient elution to separate the different lipid species.[2][14]

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2][14] Specific precursor-product ion transitions for each analyte and internal standards should be optimized.

  • Fatty Acid Analysis (GC-MS): To analyze the fatty acid composition of total lipids, the extracted lipids can be trans-esterified to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry.[7][15]

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Pharmacokinetic Parameters of this compound in Mouse Plasma (Hypothetical Data)

ParameterValue
Cmax (µg/mL)150.5 ± 25.2
Tmax (h)2.0 ± 0.5
AUC (0-t) (µg·h/mL)650.8 ± 75.4
Half-life (t1/2) (h)4.5 ± 0.8

Table 2: Tissue Distribution of this compound 4 hours Post-Administration (Hypothetical Data)

TissueConcentration (µg/g tissue)
Small Intestine850.6 ± 98.7
Liver425.3 ± 55.1
Adipose Tissue1200.2 ± 150.9
Heart50.1 ± 8.3
Skeletal Muscle35.7 ± 5.9
BrainNot Detected

Metabolic Pathways and Visualization

Metabolic Fate of this compound

Orally administered this compound undergoes digestion in the small intestine, where it is hydrolyzed by pancreatic lipase (B570770) into free fatty acids (palmitic acid and oleic acid) and 2-monoacylglycerol (2-oleoyl-glycerol). These components are absorbed by enterocytes and re-esterified back into triacylglycerols. The newly synthesized triacylglycerols are then packaged into chylomicrons and secreted into the lymphatic system, eventually entering the bloodstream. In circulation, lipoprotein lipase (LPL) hydrolyzes the triacylglycerols in chylomicrons, releasing fatty acids for uptake by peripheral tissues like adipose tissue and muscle for storage or energy.[3][16][17][18] The chylomicron remnants are taken up by the liver.

Key Enzymes in this compound Metabolism
  • Lipoprotein Lipase (LPL): Catalyzes the hydrolysis of triacylglycerols in chylomicrons and VLDL.[3][16][17][18]

  • Diacylglycerol Acyltransferase (DGAT): Plays a key role in the re-synthesis of triacylglycerols in enterocytes and other tissues. There are two main isoforms, DGAT1 and DGAT2.[19][20]

Potential Signaling Pathways Influenced by this compound Metabolites

The fatty acids released from this compound can act as signaling molecules and modulate the activity of transcription factors involved in lipid metabolism.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids are natural ligands for PPARs. Activation of PPARα can lead to increased fatty acid oxidation, while PPARγ is a key regulator of adipogenesis.[21][22]

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor is a master regulator of lipogenesis. Its activity can be influenced by fatty acid levels.[23][24][25]

Diagrams

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analytical Phase cluster_data_interpretation Data Interpretation A Animal Model Selection (e.g., C57BL/6J mice) B This compound Formulation (Oil-in-water emulsion) A->B C Oral Gavage Administration B->C D Time-course Sample Collection C->D E Blood Processing (Plasma) D->E F Tissue Homogenization D->F G Lipid Extraction (Folch Method) E->G F->G H LC-MS/MS Analysis (this compound & Metabolites) G->H I GC-MS Analysis (Fatty Acid Profile) G->I J Biochemical Assays (Total Triglycerides, LPL activity) G->J K Pharmacokinetic Analysis H->K L Tissue Distribution Analysis H->L M Metabolic Pathway Analysis H->M I->K I->L I->M J->K J->L J->M Palmitodiolein_Metabolism cluster_intestine Small Intestine Lumen cluster_enterocyte Enterocyte cluster_circulation Lymph & Blood Circulation cluster_tissues Peripheral Tissues POO This compound (POO) FA Fatty Acids (Palmitic & Oleic) POO->FA Pancreatic Lipase MAG 2-Monoacylglycerol POO->MAG Pancreatic Lipase TAG_resynthesis TAG Re-synthesis (DGAT) FA->TAG_resynthesis MAG->TAG_resynthesis Chylomicron Chylomicrons TAG_resynthesis->Chylomicron Chylo_circ Circulating Chylomicrons Chylomicron->Chylo_circ Exocytosis FA_circ Free Fatty Acids Chylo_circ->FA_circ LPL Hydrolysis Chylo_remnant Chylomicron Remnants Chylo_circ->Chylo_remnant LPL Lipoprotein Lipase (LPL) Adipose Adipose Tissue (Storage) FA_circ->Adipose Muscle Muscle (Energy) FA_circ->Muscle Liver Liver Chylo_remnant->Liver Signaling_Pathways cluster_PPAR PPAR Signaling cluster_SREBP SREBP-1c Signaling This compound This compound Metabolites (Palmitic Acid, Oleic Acid) PPAR PPARs (e.g., PPARα, PPARγ) This compound->PPAR SREBP SREBP-1c This compound->SREBP PPAR_target Target Genes (Fatty Acid Oxidation, Adipogenesis) PPAR->PPAR_target SREBP_target Target Genes (Lipogenesis) SREBP->SREBP_target

References

Application Notes and Protocols for Stable Isotope Labeling of Palmitodiolein in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing stable isotope-labeled palmitodiolein for in-vivo tracer studies to investigate lipid metabolism. This compound, a triglyceride composed of one palmitic acid and two oleic acid molecules, is a significant component of dietary and endogenous fats. Tracer studies with labeled this compound offer a powerful tool to dynamically track its absorption, distribution, and metabolic fate, providing crucial insights into lipid kinetics in health and disease.

Introduction to this compound Tracer Studies

Stable isotope labeling is a non-radioactive method to trace the metabolic fate of molecules in biological systems.[1] By replacing specific atoms in the this compound molecule with their heavier, stable isotopes (e.g., ¹³C or ²H), the labeled triglyceride can be distinguished from the endogenous pool using mass spectrometry. This allows for the quantitative analysis of various metabolic processes, including:

  • Digestion and Absorption: Quantifying the rate and extent of dietary this compound absorption.

  • Lipoprotein Transport: Tracking the incorporation of this compound-derived fatty acids and glycerol (B35011) into chylomicrons and very-low-density lipoproteins (VLDL).

  • Tissue Uptake and Distribution: Determining the uptake of labeled this compound into various tissues such as adipose tissue, muscle, and liver.

  • Metabolic Fate: Elucidating the pathways of this compound metabolism, including storage as triglycerides, oxidation for energy, and incorporation into other lipid species.

Synthesis of Stable Isotope-Labeled this compound

The synthesis of stable isotope-labeled this compound, specifically the common isomer 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), can be achieved through chemoenzymatic methods.[2][3][4] This approach allows for the precise placement of labeled fatty acids or glycerol.

Protocol: Chemoenzymatic Synthesis of [¹³C₁₆]-Palmitoyl-1,3-dioleoyl-glycerol

This protocol describes the synthesis of OPO with a fully ¹³C-labeled palmitic acid at the sn-2 position. Labeled oleic acid or glycerol can also be used depending on the research question.

Materials:

  • [U-¹³C₁₆]-Palmitic acid

  • 1,3-Dioleoyl-glycerol

  • Immobilized sn-1,3 specific lipase (B570770) (e.g., Novozym 435)[2]

  • Organic solvent (e.g., hexane)

  • Molecular sieves

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Esterification: In a round-bottom flask, dissolve 1,3-dioleoyl-glycerol and a molar excess of [U-¹³C₁₆]-palmitic acid in hexane.

  • Enzymatic Reaction: Add the immobilized lipase and molecular sieves to the reaction mixture. The reaction is typically carried out at a controlled temperature (e.g., 60°C) with constant stirring for several hours.[4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Purification: Once the reaction is complete, filter off the enzyme. The solvent is then evaporated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to isolate the labeled 1,3-dioleoyl-2-[¹³C₁₆]-palmitoyl-glycerol.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Experimental Protocols for In-Vivo Tracer Studies

The administration route of the labeled this compound tracer depends on the specific research question. Oral administration is used to study digestion and absorption, while intravenous infusion is employed to investigate the metabolism of circulating triglycerides.

Oral Administration Protocol (Mouse Model)

This protocol is suitable for studying the absorption and subsequent metabolic fate of dietary this compound.

Materials:

  • Stable isotope-labeled this compound

  • Carrier oil (e.g., corn oil or olive oil)

  • Oral gavage needles (20-22 gauge for adult mice)[5][6]

  • Animal balance

Procedure:

  • Tracer Preparation: Prepare a homogenous emulsion of the labeled this compound in the carrier oil at the desired concentration.

  • Animal Preparation: Fast the mice overnight (12-16 hours) to ensure an empty stomach and baseline metabolic state.

  • Dosage Calculation: Weigh each mouse to determine the precise volume of the tracer emulsion to be administered. A typical oral gavage volume for mice is 5-10 mL/kg body weight.[7]

  • Oral Gavage: Administer the tracer emulsion carefully via oral gavage.[5][6]

  • Sample Collection: Collect blood samples at various time points post-gavage (e.g., 0, 30, 60, 120, 240 minutes) via tail vein or retro-orbital bleeding. At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle, intestine).

Intravenous Infusion Protocol (Human Studies)

This protocol is designed to study the kinetics of circulating triglycerides derived from sources like the liver (VLDL).

Materials:

  • Sterile, stable isotope-labeled this compound emulsion suitable for intravenous infusion.

  • Saline solution

  • Infusion pump

  • Intravenous catheters

Procedure:

  • Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study.

  • Catheter Insertion: Insert two intravenous catheters, one for tracer infusion and one for blood sampling from the contralateral arm.

  • Primed-Constant Infusion: A primed-constant infusion is often used to reach a steady state of the tracer in the blood more quickly.[1] This involves an initial bolus injection of the tracer followed by a continuous infusion at a constant rate. The exact infusion rate will depend on the specific tracer and the research question, but a general starting point for lipid emulsions can be around 0.5-1.5 g/kg over several hours.[8]

  • Blood Sampling: Collect blood samples at baseline and at regular intervals during the infusion to monitor the tracer-to-tracee ratio until a steady state is achieved.

  • Data Analysis: The turnover rate of the triglyceride pool can be calculated from the isotopic enrichment at steady state.[9][10]

Sample Preparation and Analytical Methods

4.1. Lipid Extraction from Plasma and Tissues

A modified Folch or Bligh-Dyer method is commonly used for lipid extraction.[11]

Procedure:

  • Homogenize tissue samples in a chloroform/methanol mixture (2:1, v/v). For plasma samples, add the chloroform/methanol mixture directly.

  • Vortex the mixture thoroughly and allow it to stand to ensure complete extraction.

  • Add a saline solution to induce phase separation.

  • Centrifuge to separate the layers. The lower organic phase contains the lipids.

  • Carefully collect the lower phase and dry it under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for mass spectrometry analysis.

4.2. Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of intact labeled triglycerides.[12][13][14][15]

LC-MS/MS Parameters:

  • Chromatography: Reverse-phase chromatography is typically used to separate different triglyceride species.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used, often with the addition of an ammonium (B1175870) salt to the mobile phase to promote the formation of [M+NH₄]⁺ adducts.[16]

  • Mass Analysis: A triple quadrupole or high-resolution mass spectrometer can be used.

  • Quantification: Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantifying the labeled and unlabeled this compound. This involves monitoring the fragmentation of the precursor ion (the triglyceride) to a specific product ion (e.g., a neutral loss of one of the fatty acids).[12]

Data Presentation

Table 1: Representative Quantitative Data for VLDL-Triglyceride Kinetics in Humans

ParameterLean SubjectsObese SubjectsReference
VLDL-Triglyceride Concentration (μmol/L) 380 ± 40620 ± 70[17]
VLDL-Triglyceride Secretion Rate (μmol/kg FFM/min) 0.86 ± 0.341.25 ± 0.34[17]
VLDL-Triglyceride Fractional Turnover Rate (pools/h) 0.45 ± 0.050.42 ± 0.04[10]
Mean VLDL-Triglyceride Turnover Rate (mg/kg/hr) 13.2-[9]

Note: Data are presented as mean ± SEM or mean. FFM: Fat-Free Mass. These values are for total VLDL-triglycerides and can serve as an estimate for studies involving labeled this compound which is incorporated into VLDL particles.

Visualizations

Signaling and Metabolic Pathways

Palmitodiolein_Metabolism cluster_digestion Digestion & Absorption cluster_transport Lipoprotein Transport cluster_fate Metabolic Fate Oral this compound Oral this compound Lingual & Gastric Lipases Lingual & Gastric Lipases Oral this compound->Lingual & Gastric Lipases Hydrolysis Pancreatic Lipase Pancreatic Lipase Lingual & Gastric Lipases->Pancreatic Lipase 2-Monoacylglycerol 2-Monoacylglycerol Pancreatic Lipase->2-Monoacylglycerol Fatty Acids Fatty Acids Pancreatic Lipase->Fatty Acids Bile Salts Bile Salts Mixed Micelles Mixed Micelles Bile Salts->Mixed Micelles Enterocyte Enterocyte Mixed Micelles->Enterocyte Uptake Re-esterification Re-esterification Enterocyte->Re-esterification 2-Monoacylglycerol->Mixed Micelles Fatty Acids->Mixed Micelles Chylomicrons Chylomicrons Re-esterification->Chylomicrons Assembly Lymphatics Lymphatics Chylomicrons->Lymphatics Bloodstream Bloodstream Lymphatics->Bloodstream VLDL VLDL Bloodstream->VLDL Lipoprotein Lipase (LPL) Lipoprotein Lipase (LPL) Bloodstream->Lipoprotein Lipase (LPL) VLDL->Lipoprotein Lipase (LPL) Peripheral Tissues Peripheral Tissues Lipoprotein Lipase (LPL)->Peripheral Tissues Fatty Acid Uptake Adipose Tissue Adipose Tissue Peripheral Tissues->Adipose Tissue Muscle Muscle Peripheral Tissues->Muscle Liver Liver Peripheral Tissues->Liver Storage (Triglycerides) Storage (Triglycerides) Adipose Tissue->Storage (Triglycerides) Oxidation (Energy) Oxidation (Energy) Muscle->Oxidation (Energy) Incorporation into other lipids Incorporation into other lipids Liver->Incorporation into other lipids

Caption: Metabolic pathway of dietary this compound.

Experimental_Workflow cluster_synthesis Tracer Synthesis cluster_admin In-Vivo Administration cluster_analysis Sample Analysis Labeled Precursors Labeled Precursors Chemoenzymatic Synthesis Chemoenzymatic Synthesis Labeled Precursors->Chemoenzymatic Synthesis Purification & Characterization Purification & Characterization Chemoenzymatic Synthesis->Purification & Characterization Labeled this compound Labeled this compound Purification & Characterization->Labeled this compound Oral Gavage / IV Infusion Oral Gavage / IV Infusion Labeled this compound->Oral Gavage / IV Infusion Animal/Human Subject Animal/Human Subject Animal/Human Subject->Oral Gavage / IV Infusion Blood & Tissue Sampling Blood & Tissue Sampling Oral Gavage / IV Infusion->Blood & Tissue Sampling Lipid Extraction Lipid Extraction Blood & Tissue Sampling->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Metabolic Flux Calculation Metabolic Flux Calculation Data Analysis->Metabolic Flux Calculation

Caption: Experimental workflow for tracer studies.

LPL_Regulation LPL LPL Triglyceride Hydrolysis Triglyceride Hydrolysis LPL->Triglyceride Hydrolysis ApoC-II ApoC-II ApoC-II->LPL Activates ApoC-III ApoC-III ApoC-III->LPL Inhibits ANGPTL4 ANGPTL4 ANGPTL4->LPL Inhibits GPIHBP1 GPIHBP1 GPIHBP1->LPL Anchors & Stabilizes

Caption: Regulation of Lipoprotein Lipase (LPL) activity.

References

Application Notes and Protocols for the Quantification of Palmitodiolein in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitodiolein, a specific diacylglycerol (DAG) containing one palmitic acid and two oleic acid moieties esterified to a glycerol (B35011) backbone, is a component of triglycerides found in various food products, particularly vegetable oils and animal fats. The quantification of specific DAG isomers like this compound is of significant interest in food science for quality control, authenticity assessment, and nutritional profiling. In the pharmaceutical and nutraceutical industries, understanding the content and composition of such lipids is crucial for the development of functional foods and therapeutic products.

This document provides detailed application notes and standardized protocols for the accurate quantification of this compound in diverse food matrices. The methodologies described herein leverage modern analytical techniques, primarily High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to ensure high sensitivity and specificity.

Experimental Workflow Overview

The general workflow for the quantification of this compound from a food matrix involves several critical steps, from initial sample preparation to final data analysis. The choice of specific methods may vary depending on the nature of the food matrix and the research objectives.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing Homogenization Sample Homogenization Extraction Lipid Extraction Homogenization->Extraction Cleanup Sample Cleanup (Optional) Extraction->Cleanup Separation Chromatographic Separation (HPLC or GC) Cleanup->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Reporting Data Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis.

Quantitative Data Summary

The concentration of this compound can vary significantly across different food matrices. The following table summarizes representative concentrations of diacylglycerols (including isomers of this compound) found in common food oils. It is important to note that specific quantification of the this compound isomer may require advanced chromatographic separation.

Food MatrixDiacylglycerol (DAG) Content (% of total lipids)Reference Compound(s) for Quantification
Olive Oil1.5 - 3.51,2-Dioleoyl-rac-glycerol, 1,3-Dioleoyl-rac-glycerol
Palm Olein4.0 - 8.01,2-Dipalmitoyl-rac-glycerol, 1,3-Dipalmitoyl-rac-glycerol
Sunflower Oil1.0 - 2.51,2-Dilinoleoyl-rac-glycerol, 1,3-Dilinoleoyl-rac-glycerol
Soybean Oil1.2 - 2.81,2-Dilinoleoyl-rac-glycerol, 1,3-Dilinoleoyl-rac-glycerol
Coconut Oil0.5 - 1.51,2-Dilauroyl-rac-glycerol, 1,3-Dilauroyl-rac-glycerol

Note: Data is compiled from various sources and represents typical ranges. Actual values can vary based on processing, and storage conditions.

Detailed Experimental Protocols

Protocol 1: Sample Preparation - Lipid Extraction from Food Matrices

This protocol details the extraction of total lipids from a solid or semi-solid food matrix using a modified Folch method, which is suitable for a broad range of food types.[1]

Materials:

  • Homogenizer (e.g., blender, rotor-stator)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Pasteur pipettes

  • Nitrogen gas evaporator

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution (w/v) in deionized water

  • Internal Standard (IS) solution (e.g., d5-tripalmitin in chloroform, 10 µg/mL)

Procedure:

  • Homogenization: Weigh approximately 1-5 grams of the homogenized food sample into a glass centrifuge tube. For liquid samples like oils, use 0.5-1 mL.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. The amount should be chosen to be within the linear range of the analytical method.

  • Solvent Addition: Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture to the sample (e.g., for a 1 g sample, add 20 mL of the solvent mixture).

  • Extraction: Tightly cap the tube and vortex vigorously for 2 minutes. Place the tube on a shaker or rotator and agitate for 30 minutes at room temperature.[1]

  • Phase Separation: Add 0.2 volumes of the 0.9% NaCl solution (e.g., 4 mL for a 20 mL solvent mixture). Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to achieve clear phase separation.[2]

  • Collection of Lipid Layer: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.[2]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for the subsequent analysis (e.g., 1 mL of isopropanol (B130326) for HPLC-MS/MS or hexane (B92381) for GC-MS).

Protocol 2: Quantification of this compound by HPLC-MS/MS

This protocol describes a reverse-phase HPLC method coupled with tandem mass spectrometry for the sensitive and specific quantification of this compound.

HPLC_MS_Workflow cluster_hplc HPLC System cluster_ms Mass Spectrometer Autosampler Autosampler (Reconstituted Sample) Pump HPLC Pump (Mobile Phase Gradient) Autosampler->Pump Column C18 Column Pump->Column ESI Electrospray Ionization (ESI) Column->ESI Quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->Quad1 Quad2 Quadrupole 2 (Q2) (Collision Cell) Quad1->Quad2 Quad3 Quadrupole 3 (Q3) (Product Ion Scan) Quad2->Quad3 Detector Detector Quad3->Detector

Caption: HPLC-MS/MS workflow for this compound quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 45°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    • This compound (Precursor Ion [M+NH4]+): m/z 618.5

    • This compound (Product Ion): Monitor for neutral loss of palmitic acid (m/z 362.3) and oleic acid (m/z 336.3)

    • Internal Standard (e.g., d5-tripalmitin [M+NH4]+): m/z 829.8 -> Product ion corresponding to a neutral loss.

Data Analysis:

  • Generate a calibration curve using a series of known concentrations of a this compound standard spiked with the internal standard.

  • Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Perform a linear regression analysis to obtain the equation of the line.

  • Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 3: Quantification of this compound by GC-MS after Derivatization

This protocol is suitable for analyzing the fatty acid composition of the diacylglycerols, which can be used to infer the presence and quantity of this compound. Intact diacylglycerols are not sufficiently volatile for GC analysis.[3]

GC_MS_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_ms Mass Spectrometer Derivatization Derivatization to FAMEs Extraction_FAME Extraction of FAMEs Derivatization->Extraction_FAME Injector GC Injector Extraction_FAME->Injector GC_Column Capillary Column Injector->GC_Column EI_Source Electron Ionization (EI) Source GC_Column->EI_Source Quadrupole Quadrupole Mass Analyzer EI_Source->Quadrupole Detector_MS Detector Quadrupole->Detector_MS

Caption: GC-MS workflow for fatty acid analysis after derivatization.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane (GC grade)

  • Saturated NaCl solution

Procedure: Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Use the dried lipid extract from Protocol 1.

  • Add 2 mL of 14% BF3 in methanol to the tube.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

GC-MS Conditions:

  • Column: Fused-silica capillary column (e.g., DB-23, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp to 240°C at 4°C/min

    • Hold at 240°C for 10 min

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 50-550

Data Analysis:

  • Identify the methyl esters of palmitic acid and oleic acid based on their retention times and mass spectra by comparing them to a FAME standard mixture.

  • Quantify the relative amounts of each fatty acid by integrating the peak areas.

  • The molar ratio of palmitic acid to oleic acid can be used to estimate the proportion of this compound within the total diacylglycerol fraction, assuming other diacylglycerol species are also present.

Conclusion

The protocols outlined in this document provide robust and reliable methods for the quantification of this compound in a variety of food matrices. The choice between HPLC-MS/MS and GC-MS will depend on whether the analysis requires quantification of the intact diacylglycerol or an estimation based on its constituent fatty acids. Proper sample preparation is paramount to achieving accurate and reproducible results. These methods are essential tools for quality control in the food industry and for research in nutrition and metabolic studies.

References

Application Notes and Protocols for Palmitodiolein in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Palmitodiolein

This compound (POO) is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with one palmitic acid and two oleic acid molecules. As a component of vegetable oils and animal fats, it is a subject of interest in lipidomics for its potential role in metabolic pathways and as a biomarker for various physiological and pathological states.[1] Lipidomics, the large-scale study of lipids in biological systems, utilizes advanced analytical techniques to identify and quantify individual lipid species like this compound, offering insights into cellular processes, disease pathogenesis, and therapeutic interventions.

Applications in Lipidomics Research

The analysis of this compound and other TAGs in lipidomics has several key applications:

  • Biomarker Discovery: Variations in this compound levels in plasma, adipose tissue, and other biological matrices may serve as biomarkers for metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease.

  • Nutritional Research: Tracking the metabolism of dietary fats, including this compound, helps in understanding their impact on health and disease.

  • Drug Development: Evaluating the effect of therapeutic agents on lipid metabolism often involves monitoring changes in specific TAG profiles, including that of this compound.

  • Cell Signaling: While TAGs are primarily known for energy storage, their metabolic byproducts, diacylglycerols (DAGs) and fatty acids, are crucial second messengers in various signaling cascades.

Data Presentation: Quantitative Analysis of Triglycerides

Quantitative data from lipidomics studies provide valuable insights into the distribution and abundance of specific lipid species. Below are tables summarizing representative quantitative data for triglycerides in human plasma and adipose tissue. While specific data for this compound (POO) is not always individually reported in broad lipidomics screens, the data for TAGs with the same total carbon number and degree of unsaturation (e.g., TAG 52:2, which includes POO) provide a relevant reference.

Table 1: Representative Concentrations of Selected Triacylglycerol (TAG) Species in Human Plasma. [2]

Triacylglycerol Species (Total Carbons:Double Bonds)Concentration Range (nmol/mL)
TAG 50:150 - 150
TAG 50:2100 - 300
TAG 52:2200 - 500
TAG 52:3150 - 400
TAG 54:3100 - 300
TAG 54:450 - 200

Table 2: Relative Abundance of Selected Triacylglycerol (TAG) Classes in Human Adipose Tissue. [3][4]

Triacylglycerol Fatty Acyl CompositionRelative Abundance (%)
Saturated Fatty Acids (SFA)20 - 30
Monounsaturated Fatty Acids (MUFA)40 - 50
Polyunsaturated Fatty Acids (PUFA)15 - 25

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)

This protocol describes a standard method for the total lipid extraction from biological samples such as plasma, serum, or tissue homogenates.

Materials:

Procedure:

  • Sample Homogenization: For tissue samples, homogenize approximately 50 mg in a suitable buffer. For liquid samples like plasma or serum, use 100-500 µL.

  • Solvent Addition: Add 20 volumes of a 2:1 (v/v) mixture of chloroform and methanol to the sample in a glass centrifuge tube.

  • Extraction: Vortex the mixture vigorously for 2 minutes and then agitate for 20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to achieve phase separation.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Storage: Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v) and store at -80°C until analysis.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a method for the targeted quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to separate the triglyceride species, for example:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-20 min: hold at 100% B

    • 20-21 min: return to 30% B

    • 21-25 min: re-equilibration at 30% B

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the ammonium adduct of this compound as the precursor ion and the neutral loss of one of its fatty acid chains as the product ion. For this compound (C52H96O6, molecular weight ~856.5 g/mol ), a potential MRM transition would be:

    • Precursor Ion (M+NH4)+: m/z 874.8

    • Product Ion (Neutral Loss of Palmitic Acid + NH3): m/z 601.5

    • Product Ion (Neutral Loss of Oleic Acid + NH3): m/z 575.5

  • Internal Standard: Use a stable isotope-labeled triglyceride internal standard (e.g., tripalmitin-d93) for accurate quantification.

Signaling Pathways and Experimental Workflows

Triglyceride Metabolism and Signaling Pathway

Triglycerides like this compound are central to energy metabolism. They are broken down by lipases into fatty acids and glycerol. The released fatty acids can be used for energy production via beta-oxidation or can act as signaling molecules themselves or as precursors for other signaling lipids. Diacylglycerol (DAG), an intermediate in TAG synthesis and breakdown, is a critical second messenger that activates protein kinase C (PKC).

Triglyceride_Metabolism This compound This compound (TAG) DAG Diacylglycerol (DAG) This compound->DAG Lipases DAG->this compound DGAT FattyAcids Fatty Acids (Palmitic Acid, Oleic Acid) DAG->FattyAcids Lipases Glycerol Glycerol DAG->Glycerol PKC Protein Kinase C (PKC) Activation DAG->PKC BetaOxidation Beta-Oxidation (Energy Production) FattyAcids->BetaOxidation Biosynthesis TAG Biosynthesis FattyAcids->Biosynthesis Acyltransferases Glycerol->Biosynthesis Acyltransferases Signaling Downstream Signaling PKC->Signaling Biosynthesis->DAG

Caption: Metabolic fate and signaling role of this compound.

Experimental Workflow for Lipidomics Analysis

The general workflow for a lipidomics experiment involving the analysis of this compound is depicted below. It encompasses sample preparation, data acquisition, and data analysis.

Lipidomics_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Analysis LC-MS/MS Analysis (Targeted or Untargeted) Extraction->Analysis DataAcquisition Data Acquisition (MRM or Full Scan) Analysis->DataAcquisition DataProcessing Data Processing (Peak Integration, Normalization) DataAcquisition->DataProcessing StatisticalAnalysis Statistical Analysis (e.g., PCA, t-test) DataProcessing->StatisticalAnalysis Bioinformatics Pathway Analysis & Biomarker Identification StatisticalAnalysis->Bioinformatics

References

Preparation of Palmitodiolein Solutions for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitodiolein, a triglyceride composed of one palmitic acid and two oleic acid acyl chains, is a subject of growing interest in various fields of biomedical research. Its role as a lipid mediator and its potential therapeutic applications necessitate well-defined protocols for its formulation and administration in preclinical in vivo studies. The lipophilic nature of this compound presents challenges in preparing stable and bioavailable solutions suitable for animal administration. This document provides detailed application notes and standardized protocols for the preparation of this compound solutions, ensuring reproducibility and accuracy in experimental outcomes.

Data Presentation: Formulation Properties

The selection of an appropriate vehicle is critical for the effective delivery of this compound in vivo. The following table summarizes common formulations, their composition, and key properties based on available data. The choice of formulation will depend on the desired route of administration, required concentration, and the specific aims of the study.

Formulation IDCompositionAchievable Concentration (this compound)Solution TypeRecommended Administration Route(s)
F110% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 1.25 mg/mLClear SolutionIntravenous, Intraperitoneal, Oral
F210% DMSO, 90% (20% SBE-β-CD in Saline)1.25 mg/mLSuspensionIntraperitoneal, Oral
F310% DMSO, 90% Corn Oil≥ 1.25 mg/mLClear SolutionOral, Subcutaneous

Experimental Protocols

Protocol 1: Preparation of this compound in a Co-Solvent Mixture (Formulation F1)

Objective: To prepare a clear solution of this compound suitable for intravenous, intraperitoneal, or oral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 12.5 mg/mL). Gentle warming (37-40°C) and vortexing may be required to fully dissolve the compound. Ensure the solution is clear before proceeding.

  • Vehicle Preparation and Drug Solubilization:

    • In a sterile conical tube, add the required volume of the this compound stock solution in DMSO.

    • Sequentially add the other co-solvents in the specified order, mixing thoroughly after each addition:

      • Add PEG300 and vortex until the solution is homogeneous.

      • Add Tween 80 and vortex until fully incorporated.

      • Finally, add the sterile saline to reach the final volume and concentration. Vortex thoroughly.

  • Final Formulation:

    • The final solution should be clear and free of any visible precipitates.

    • It is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.

Protocol 2: Preparation of this compound Suspension (Formulation F2)

Objective: To prepare a homogenous suspension of this compound for intraperitoneal or oral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical tubes

  • Calibrated pipettes

  • Vortex mixer

  • Bath sonicator or probe sonicator

Procedure:

  • Preparation of SBE-β-CD Solution:

    • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Stir or vortex until the SBE-β-CD is completely dissolved.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • Suspension Formation:

    • In a sterile conical tube, add the required volume of the 20% SBE-β-CD solution.

    • While vortexing, slowly add the this compound stock solution to the SBE-β-CD solution.

    • The mixture will likely appear cloudy, indicating the formation of a suspension.

  • Homogenization:

    • To ensure a uniform particle size and prevent settling, sonicate the suspension.

      • Bath Sonicator: Place the tube in a bath sonicator for 15-30 minutes, or until the suspension appears homogenous. The water in the sonicator can be cooled with ice to prevent overheating.

      • Probe Sonicator: Use a probe sonicator with appropriate power settings. Use short pulses (e.g., 10 seconds on, 10 seconds off) for a total of 5-10 minutes on ice to prevent degradation of the compound.

  • Final Formulation:

    • The final product will be a uniform, milky suspension.

    • This formulation should be prepared fresh before each use. If temporary storage is needed, keep at 2-8°C and re-sonicate or vortex vigorously before administration to ensure homogeneity.

Protocol 3: Preparation of this compound in Corn Oil (Formulation F3)

Objective: To prepare a clear, oil-based solution of this compound for oral or subcutaneous administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn oil, sterile filtered

  • Sterile, conical tubes

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • Oil-Based Solution Preparation:

    • In a sterile conical tube, add the required volume of sterile corn oil.

    • Gently warm the corn oil to approximately 37-40°C to reduce its viscosity.

    • Slowly add the this compound stock solution to the warmed corn oil while vortexing.

    • Continue to vortex until a clear, homogenous solution is obtained.

  • Final Formulation:

    • The final solution should be clear and free of any cloudiness or precipitates.

    • This formulation is generally stable for longer periods. Store at room temperature, protected from light. If any precipitation occurs upon cooling, gently warm and vortex before use.

Stability Assessment

Ensuring the stability of the prepared this compound solution is crucial for consistent experimental results.

  • Visual Inspection: Regularly inspect the solution for any signs of precipitation, phase separation, or color change.

  • Particle Size Analysis: For emulsions and suspensions, dynamic light scattering (DLS) can be used to measure the mean droplet or particle size and the polydispersity index (PDI). A stable formulation will show a consistent particle size over time.

  • Chemical Stability: For long-term studies, high-performance liquid chromatography (HPLC) can be employed to quantify the concentration of this compound and detect any degradation products.

Signaling Pathways and Visualization

In vivo, triglycerides like this compound are hydrolyzed by lipases into their constituent fatty acids and glycerol. Therefore, the biological effects of this compound are likely mediated by its hydrolysis products: palmitic acid and oleic acid . These fatty acids are known to act as signaling molecules, engaging with specific cellular pathways.

Palmitic Acid Signaling Pathway

Palmitic acid, a saturated fatty acid, is a known ligand for the Toll-like receptor 4 (TLR4) complex. This interaction initiates a pro-inflammatory signaling cascade.

Palmitic_Acid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Palmitic Acid Palmitic Acid TLR4_MD2 TLR4/MD-2 Complex Palmitic Acid->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates to Nucleus Cytokines Pro-inflammatory Cytokines DNA->Cytokines Gene Transcription

Caption: Palmitic acid-induced TLR4 signaling pathway.

Oleic Acid Signaling Pathway

Oleic acid, a monounsaturated fatty acid, can activate G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). This pathway is particularly relevant in pancreatic β-cells, where it modulates insulin (B600854) secretion.

Oleic_Acid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Oleic Acid Oleic Acid GPR40 GPR40 Oleic Acid->GPR40 Gq Gq GPR40->Gq PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Gq->PLC ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Insulin_Vesicles Insulin Vesicles Ca_release->Insulin_Vesicles Increased [Ca²⁺]i Ca_influx->Insulin_Vesicles Increased [Ca²⁺]i Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: Oleic acid-induced GPR40 signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for preparing and administering this compound solutions for in vivo studies.

Experimental_Workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration cluster_analysis Data Collection & Analysis weigh Weigh this compound dissolve Dissolve in Vehicle (e.g., DMSO, Corn Oil) weigh->dissolve mix Add Co-solvents/ Excipients Sequentially dissolve->mix homogenize Homogenize (Vortex/Sonicate) mix->homogenize qc Stability Assessment (Visual, Particle Size) homogenize->qc admin Administer to Animal Model (Oral, IV, IP, SC) qc->admin collect Collect Biological Samples (Blood, Tissues) admin->collect analyze Analyze Endpoints (Biomarkers, Histology, etc.) collect->analyze

Caption: General workflow for in vivo studies.

Application Notes and Protocols for the Analytical Separation of Triglyceride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the separation and analysis of triglyceride (TAG) isomers, crucial for understanding their physical properties, metabolic pathways, and impact on product quality and efficacy in various fields, including pharmaceuticals and nutrition.

Introduction

Triglycerides are esters derived from glycerol (B35011) and three fatty acids. Isomers of TAGs can be categorized as regioisomers, where the fatty acids are attached to different positions on the glycerol backbone (sn-1, sn-2, sn-3), and enantiomers, which are chiral isomers. The specific positioning of these fatty acids significantly influences the chemical and physical properties of the TAGs, as well as their biological activity and metabolic fate. Consequently, the accurate separation and quantification of TAG isomers are of paramount importance in research, product development, and quality control.

Analytical Techniques for Triglyceride Isomer Separation

Several advanced analytical techniques are employed for the separation of TAG isomers. The choice of method depends on the specific isomers of interest, the complexity of the sample matrix, and the required sensitivity and resolution. The primary techniques include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Mass Spectrometry (MS), often used in combination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for TAG isomer analysis, with two main approaches: Silver Ion HPLC (Ag+-HPLC) and Non-Aqueous Reversed-Phase HPLC (NARP-HPLC).[1][2]

  • Silver Ion HPLC (Ag+-HPLC): This powerful method separates TAGs based on their degree of unsaturation. The separation mechanism relies on the interaction between the π-electrons of the double bonds in the fatty acid chains and silver ions immobilized on the stationary phase.[1] This technique is highly effective for separating isomers that differ in the number, geometry (cis/trans), or position of double bonds.[1][3]

  • Non-Aqueous Reversed-Phase (NARP) HPLC: NARP-HPLC separates triglycerides based on their polarity and equivalent carbon number (ECN), which is calculated as the total number of carbon atoms minus twice the number of double bonds in the fatty acyl chains.[1][4] While challenging, optimization of stationary phases (e.g., using polymeric ODS columns), mobile phase composition, and temperature can achieve the separation of regioisomers.[1][5]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a rapid and efficient technique for the analysis of TAG isomers.[6][7] It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with an organic modifier.[8][9] SFC offers advantages in terms of speed and reduced solvent consumption.[10] Chiral SFC, employing chiral stationary phases, is particularly effective for the simultaneous quantification of both regioisomers and enantiomers.[6][11]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the identification and quantification of TAG isomers, especially when coupled with a chromatographic separation technique (e.g., HPLC-MS or SFC-MS).[1] Tandem mass spectrometry (MS/MS) provides structural information by analyzing the fragmentation patterns of the parent ions, which can help in identifying the fatty acid composition and their positions on the glycerol backbone.[12][13][14] Techniques like atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used for the ionization of TAGs.[4][8]

Experimental Protocols

Protocol 1: Separation of Triglyceride Regioisomers using Silver Ion HPLC-MS

This protocol is designed for the separation of TAG regioisomers based on the degree of unsaturation.

Materials and Instrumentation:

  • HPLC system with a quaternary pump and autosampler

  • Silver ion HPLC column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm)

  • Mass spectrometer with an APCI or ESI source

  • Hexane, Acetonitrile (B52724), Isopropanol (HPLC grade)

  • Triglyceride standards and samples

Procedure:

  • Sample Preparation: Dissolve triglyceride standards and samples in hexane.

  • Chromatographic Conditions:

    • Mobile Phase A: Hexane

    • Mobile Phase B: Acetonitrile

    • Mobile Phase C: Isopropanol

    • Gradient Program: A multi-step gradient is often required to achieve optimal separation. A representative gradient is outlined in the table below.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 20°C[3]

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: APCI or ESI, positive ion mode

    • Scan Range: m/z 300-1000

    • Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument and analytes.

  • Data Analysis: Identify peaks based on retention times of standards and their mass spectra. Quantify isomers by integrating the peak areas.

Quantitative Data Summary:

Triglyceride Isomer PairColumn SystemMobile Phase GradientResolution (Rs)Reference
POP vs. PPOThree coupled silver-ion columns (75 cm total length)Hexane-acetonitrile-2-propanol gradientBaseline separation[15][16]
SOS vs. SSOSingle silver-ion columnToluene-hexane and toluene-ethyl acetate (B1210297) gradientPartial to baseline[17]
OPO vs. POOTwo coupled silver-ion columnsIsocratic 1.0% or 1.5% acetonitrile in hexaneTemperature-dependent separation[3]

P: Palmitic acid, O: Oleic acid, S: Stearic acid

Experimental Workflow for Silver Ion HPLC-MS Analysis

cluster_prep Sample Preparation cluster_hplc Silver Ion HPLC cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Triglyceride Sample/Standard Dissolve Dissolve in Hexane Sample->Dissolve Autosampler Inject Sample Dissolve->Autosampler Column Silver Ion Column(s) Autosampler->Column Ionization APCI/ESI Source Column->Ionization Gradient Mobile Phase Gradient Gradient->Column Analyzer Mass Analyzer Ionization->Analyzer Detector Detector Analyzer->Detector Chromatogram Chromatogram Detector->Chromatogram Spectra Mass Spectra Detector->Spectra Quantification Peak Integration & Quantification Chromatogram->Quantification Spectra->Quantification

Caption: Workflow for triglyceride isomer analysis using Ag+-HPLC-MS.

Protocol 2: Simultaneous Separation of Triglyceride Regioisomers and Enantiomers using Chiral SFC-MS/MS

This protocol is suitable for the comprehensive analysis of both positional and chiral TAG isomers.

Materials and Instrumentation:

  • SFC system with a back pressure regulator

  • Chiral column (e.g., CHIRALPAK® IG-U)[6]

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • Supercritical CO2

  • Methanol (B129727), Acetonitrile (modifier solvents)

  • Triglyceride standards and samples

Procedure:

  • Sample Preparation: Dissolve samples in an appropriate solvent like chloroform.[9]

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol or acetonitrile/methanol mixture).[6]

    • Modifier Gradient: A gradient of the modifier may be necessary.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 15-20 MPa[18]

    • Column Temperature: 30-40°C[18]

    • Injection Volume: 1-5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, positive ion mode

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific isomers.

    • Collision Energy: Optimize for each isomer to obtain characteristic fragment ions.

  • Data Analysis: Construct calibration curves for each isomer using standards. Quantify the isomers in samples based on the peak areas in the MRM chromatograms.[6]

Quantitative Data Summary:

Triglyceride IsomersColumnModifierAnalysis TimeReference
sn-POO, OPO, OOPCHIRALPAK® IG-UAcetonitrile and Methanol40 min[6]
sn-POO, sn-OOP, sn-OPO, sn-PPO, sn-OPP, sn-POPChiral ColumnMethanol< 10 min[18]
1,2-diolein vs. 1,3-dioleinC18Methanol< 15 min[10]

P: Palmitic acid, O: Oleic acid

Logical Relationship in Chiral SFC Method Development

cluster_params Adjustable Parameters cluster_outcome Desired Outcome Column Chiral Column Selection Optimization Method Optimization Column->Optimization Modifier Modifier Composition Modifier->Optimization Temp Temperature Temp->Optimization Pressure Back Pressure Pressure->Optimization Resolution Isomer Resolution Time Analysis Time Sensitivity Sensitivity Optimization->Resolution improves Optimization->Time reduces Optimization->Sensitivity enhances

References

Troubleshooting & Optimization

Technical Support Center: Preventing Palmitodiolein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing and preventing the aggregation of Palmitodiolein in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in my cell culture media?

A1: this compound is a type of triacylglycerol, a large, nonpolar lipid molecule. Its aggregation in aqueous solutions like cell culture media is a common issue stemming from its highly hydrophobic nature (LogP value ~23). When a concentrated stock solution, typically dissolved in an organic solvent like DMSO, is introduced into the aqueous media, the this compound molecules are driven to self-associate to minimize contact with water, leading to the formation of visible precipitates or aggregates. This process is often referred to as the compound "crashing out" of solution.

Q2: What are the consequences of this compound aggregation in my experiments?

A2: The aggregation of this compound can have several detrimental effects on cell culture experiments, leading to unreliable and irreproducible results:

  • Inaccurate Dosing: The formation of a precipitate means the actual concentration of soluble, bioavailable this compound is significantly lower than the intended nominal concentration.

  • Cell Toxicity: Particulate matter in the culture can be cytotoxic to cells.

  • Assay Interference: Precipitates can interfere with imaging-based assays and other quantitative measurements, leading to experimental artifacts.

Q3: What is the best solvent to prepare a this compound stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound. It is crucial to ensure the this compound is completely dissolved in the DMSO stock, which may require ultrasonication. Using newly opened, anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact solubility.

Q4: How can I improve the solubility of this compound in the final culture medium?

A4: Improving solubility requires strategies to keep the hydrophobic this compound molecules dispersed in the aqueous environment. The most effective methods involve using a carrier molecule or solubilizing agent:

  • Complexation with BSA: Using fatty acid-free Bovine Serum Albumin (BSA) is a highly recommended method. BSA binds to lipids, mimicking their natural transport in vivo, and effectively keeps them in solution.

  • Use of Cyclodextrins: Molecules like SBE-β-CD can encapsulate this compound, shielding its hydrophobic parts from the water and increasing its apparent solubility.

  • Formulation with Co-solvents/Surfactants: While less common for direct cell culture application due to potential toxicity, formulations containing agents like PEG300 and Tween-80 can be used to create stable dispersions.

Q5: What is the maximum recommended final concentration of DMSO in the culture medium?

A5: The final concentration of the solvent in the culture medium should be minimized to avoid cellular toxicity. For DMSO, the final concentration should typically be kept below 0.5% (v/v), although the specific tolerance can vary between cell lines. Preparing a more concentrated stock solution allows for the addition of a smaller volume to the media, thus reducing the final solvent concentration.

Troubleshooting Guides

Issue 1: Immediate Precipitation When Adding this compound to Media

You observe cloudiness, particulates, or a film on the surface of the media immediately after adding your this compound stock solution.

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Issue 2: Delayed Precipitation After Incubation

The media appears clear initially, but cloudiness or crystals form after several hours or days in the incubator.

ObservationPotential CauseRecommended Solution
Precipitate forms after hours/days at 37°C Interaction with Media Components: this compound may be slowly interacting with salts, amino acids, or proteins in the media, forming insoluble complexes.Use a Carrier: The most robust solution is to complex the this compound with fatty acid-free BSA (see Protocol 2). This sequesters the lipid and prevents interactions.
Temperature or pH Shifts: The incubator environment (37°C, 5% CO₂) can alter the solubility parameters of the media over time, especially if the media is not adequately buffered.Ensure Media Stability: Confirm your media is properly buffered for the CO₂ concentration in your incubator. Minimize the time culture vessels are outside the incubator to prevent temperature cycling.
Media Evaporation: In long-term experiments, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.Maintain Humidity: Ensure the incubator has proper humidification. For long-term cultures, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Stock Solution Instability: The this compound stock solution itself may be degrading or aggregating over time, especially if subjected to multiple freeze-thaw cycles.Proper Stock Handling: Prepare fresh stock solutions regularly. Aliquot stock solutions after preparation to minimize freeze-thaw cycles.

Data & Protocols

Quantitative Data Summary

The following tables provide key data for working with this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅₅H₁₀₂O₆
Molecular Weight 859.4 g/mol
Appearance Solid or Liquid

| LogP (calculated) | ~23.17 | |

Table 2: Solubility of this compound

Solvent / Formulation Concentration Notes
DMSO 12.5 - 100 mg/mL Requires ultrasonication to fully dissolve.
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline ≥ 1.25 mg/mL (1.45 mM) Forms a clear solution; suitable for in vivo studies but components may affect cells in vitro.

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL (1.45 mM) | Forms a suspension; requires ultrasonication. |

Experimental Protocols

Protocol 1: Preparation of a this compound-DMSO Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (powder/solid)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Weigh the desired amount of this compound into a sterile vial.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-20 mM).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the vial in a bath sonicator and sonicate until the solution is completely clear and no particulate matter is visible. This step is critical for ensuring full dissolution.

  • (Optional) The solution can be gently warmed (e.g., 37°C) to aid dissolution, but avoid excessive heat.

  • Aliquot the clear stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture (Recommended Method)

This protocol details the preferred method for delivering this compound to cells by first complexing it with fatty acid-free Bovine Serum Albumin (BSA).

Materials:

  • This compound-DMSO stock solution (from Protocol 1)

  • Fatty Acid-Free BSA powder

  • Sterile PBS (Phosphate-Buffered Saline) or basal cell culture medium (without serum)

  • Sterile conical tubes

  • Water bath set to 37°C

  • Sterile 0.22 µm filter

Methodology:

  • Prepare a BSA Solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free basal medium to make a 10% (w/v) solution. For example, add 1 g of BSA to a final volume of 10 mL. Warm to 37°C and stir until fully dissolved. Filter-sterilize the BSA solution using a 0.22 µm filter.

  • Dilute this compound Stock: In a sterile conical tube, add the desired amount of the this compound-DMSO stock solution to a volume of serum-free medium. The volume should be sufficient to ensure the DMSO concentration does not exceed 10% at this stage.

  • Complex Formation: While gently vortexing the 10% BSA solution, add the diluted this compound solution dropwise.

  • Incubation: Incubate the this compound-BSA mixture in a 37°C water bath for at least 30-60 minutes, with occasional swirling, to allow for efficient complex formation.

  • Final Dilution: The resulting this compound-BSA complex solution can now be added to your complete cell culture medium to achieve the desired final concentration for your experiment.

Visual Workflow

The following diagram illustrates the recommended experimental workflow for preparing and dosing cells with a this compound-BSA complex.

G cluster_prep Preparation Steps cluster_complex Complexation cluster_dosing Cell Dosing prep_pdo 1. Prepare this compound Stock in DMSO (Protocol 1) mix 4. Add PDO-DMSO Stock to BSA Solution Dropwise (while vortexing) prep_pdo->mix prep_bsa 2. Prepare 10% Fatty Acid-Free BSA Solution filter_bsa 3. Filter-Sterilize BSA Solution (0.22µm) prep_bsa->filter_bsa filter_bsa->mix incubate 5. Incubate at 37°C for 30-60 min mix->incubate add_to_media 6. Add PDO-BSA Complex to Complete Media incubate->add_to_media treat_cells 7. Add Final Media to Cells add_to_media->treat_cells

Caption: Workflow for preparing and dosing a this compound-BSA complex.

Technical Support Center: Optimizing Palmitodiolein Concentration for Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Palmitodiolein in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a triacylglycerol, a type of lipid found in vegetable oils.[1][2] As a lipid, it can be metabolized by cells and incorporated into cellular structures or used as an energy source. While the specific signaling pathways directly activated by this compound are not extensively characterized in publicly available literature, it is plausible that its effects are mediated through pathways involved in lipid metabolism and signaling. Lipids are known to act as signaling molecules in various cellular processes, including cell proliferation, differentiation, and apoptosis. For instance, related fatty acids like palmitic acid have been shown to influence signaling cascades involving Protein Kinase C (PKC), insulin (B600854) receptor substrate-1 (IRS-1), and the PI3K/Akt pathway.[3] Palmitic acid is also known to induce the formation of lipid droplets, which are dynamic organelles involved in lipid storage and metabolism.[4][5][6][7]

Q2: What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific experimental endpoint. A universal effective concentration has not been established. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A suggested starting range for many lipids is in the micromolar (µM) range. Based on studies with the related fatty acid, palmitic acid, a broad range from 50 µM to 600 µM has been used.[3][5] We recommend testing a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM) to identify the optimal concentration that elicits the desired biological effect without causing significant cytotoxicity.

Q3: How should I prepare a stock solution of this compound?

This compound is a lipid and has poor solubility in aqueous solutions like cell culture media. It is typically dissolved in an organic solvent to create a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[1] To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of, for example, 10 mM.[1][8] To avoid precipitation when adding the compound to your aqueous cell culture medium, it is advisable to make intermediate dilutions of your stock solution in DMSO before adding it to the final culture medium. Ensure the final DMSO concentration in your cell culture does not exceed 0.1% to 0.5%, as higher concentrations can be cytotoxic to many cell lines.[9] For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][8][10]

Q4: How can I improve the solubility of this compound in my cell culture medium?

If you observe precipitation after adding the this compound stock solution to your cell culture medium, several strategies can be employed to improve its solubility:

  • Use of Solubilizing Agents: Formulations including PEG300 and Tween-80 can be used to create a clear solution.[1][2][11]

  • Complexing with Bovine Serum Albumin (BSA): Fatty acids and lipids are often complexed with fatty acid-free BSA to enhance their solubility and delivery to cells in culture.

  • Sonication: Gentle sonication of the stock solution or the final culture medium can help to dissolve small precipitates.[1]

  • Heating: Gentle warming of the solution can also aid in dissolution, but care must be taken not to degrade the compound.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate observed in the culture medium upon addition of this compound. - Poor solubility of the compound at the tested concentration.- The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out.- The stock solution was not properly dissolved.- Prepare a fresh stock solution and ensure the compound is fully dissolved. Gentle warming or sonication may help.[1]- Lower the final concentration of this compound in the culture medium.- Use a carrier protein like fatty acid-free BSA to complex with this compound before adding it to the medium.- Consider using a formulation with solubilizing agents like PEG300 and Tween-80.[1][2]
High levels of cell death or cytotoxicity observed. - The concentration of this compound is too high.- The concentration of the solvent (e.g., DMSO) is toxic to the cells.- The compound itself is cytotoxic to the specific cell line at the tested concentrations.- Perform a dose-response experiment to determine the IC50 value and use concentrations well below this for your experiments.- Ensure the final concentration of the solvent is at a non-toxic level (typically ≤0.1% for DMSO).[9]- Run a vehicle control (medium with the same concentration of solvent) to distinguish between compound- and solvent-induced cytotoxicity.- Use a cell viability assay, such as the MTT[12] or CellTox™ Green assay[13], to quantify cytotoxicity across a range of concentrations.
Inconsistent or no observable effect of this compound. - The concentration of this compound is too low.- The compound has degraded due to improper storage or handling.- The cell line is not responsive to this compound.- The experimental endpoint is not appropriate to detect the effects of this compound.- Perform a dose-response experiment with a wider range of concentrations.- Ensure the stock solution is stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1][8][10]- Verify that your cell line expresses the necessary receptors or metabolic pathways to respond to this type of lipid.- Consider exploring different biological readouts, such as changes in lipid droplet formation, gene expression of lipid metabolism enzymes, or activation of known lipid-sensitive signaling pathways.
Variability between experimental replicates. - Inconsistent cell seeding density.- Inaccurate pipetting of the viscous stock solution.- Uneven distribution of the compound in the culture wells.- Ensure a consistent cell seeding density across all wells and experiments.- When working with viscous solutions like a high-concentration DMSO stock, use positive displacement pipettes or reverse pipetting techniques for better accuracy.- After adding this compound to the wells, gently swirl the plate to ensure even distribution.

Data Presentation

Table 1: Solubility and Stock Solution Parameters for this compound

ParameterRecommendationSource(s)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[1]
Recommended Stock Concentration 10 mM[1][8]
Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 6 months. Aliquot to avoid freeze-thaw cycles.[1][8][10]
Maximum Final DMSO Concentration in Culture ≤ 0.1% - 0.5% (cell line dependent)[9]

Table 2: Example Dose-Response Experiment for Determining Optimal this compound Concentration

Concentration of this compoundFinal DMSO Concentration (from a 10 mM stock)Cell Viability (% of Control)Biological Effect (e.g., % of cells with increased lipid droplets)
0 µM (Vehicle Control)0.5%100%5%
10 µM0.5%~98%15%
50 µM0.5%~95%40%
100 µM0.5%~90%65%
250 µM0.5%~70%80%
500 µM0.5%~50%85%
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell-based experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Calculate the amount of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 859.4 g/mol , dissolve 8.594 mg in 1 mL of DMSO).

  • Add the calculated volume of anhydrous DMSO to the vial of this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be necessary to aid dissolution.[1]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][8][10] Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on a specific cell line and determine the non-toxic concentration range.

Materials and Reagents:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) dose_response Perform Dose-Response (e.g., 0-500 µM) prep_stock->dose_response seed_cells Seed Cells in Multi-well Plates seed_cells->dose_response viability_assay Assess Cytotoxicity (e.g., MTT Assay) dose_response->viability_assay bio_assay Perform Biological Assay (e.g., Lipid Droplet Staining) dose_response->bio_assay det_ic50 Determine IC50 viability_assay->det_ic50 det_ec50 Determine EC50 bio_assay->det_ec50 optimal_conc Select Optimal Concentration (High Efficacy, Low Cytotoxicity) det_ic50->optimal_conc det_ec50->optimal_conc

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_cell Cellular Processes cluster_downstream Potential Downstream Effects This compound This compound hydrolysis Hydrolysis to Fatty Acids & Glycerol This compound->hydrolysis Cellular Lipases lipid_droplet Lipid Droplet Formation hydrolysis->lipid_droplet beta_oxidation Beta-Oxidation (Energy Production) hydrolysis->beta_oxidation signaling Lipid Signaling (e.g., via DAG, PA) hydrolysis->signaling gene_exp Altered Gene Expression (Lipid Metabolism) signaling->gene_exp cell_prolif Modulation of Cell Proliferation signaling->cell_prolif inflammation Inflammatory Response signaling->inflammation

Caption: Hypothetical signaling pathways affected by this compound.

troubleshooting_guide node_action node_action node_issue node_issue start Experiment with This compound issue Issue Encountered? start->issue precipitation Precipitate in Medium? issue->precipitation Yes success success issue->success No cytotoxicity High Cell Death? precipitation->cytotoxicity No action_solubility Improve Solubility: - Lower Concentration - Use BSA or Solubilizers - Check Stock Solution precipitation->action_solubility Yes no_effect No Biological Effect? cytotoxicity->no_effect No action_cytotoxicity Reduce Cytotoxicity: - Lower Concentration - Check Solvent Toxicity - Run Viability Assay cytotoxicity->action_cytotoxicity Yes action_solubility->issue success2 success2 no_effect->success2 Effect Observed action_no_effect Troubleshoot No Effect: - Increase Concentration - Check Compound Stability - Verify Cell Responsiveness no_effect->action_no_effect Yes action_cytotoxicity->issue action_no_effect->issue

Caption: Troubleshooting logical relationships for this compound experiments.

References

Technical Support Center: Quantification of Palmitodiolein by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Palmitodiolein using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for this compound analysis by GC-MS?

A1: this compound, a diglyceride, has low volatility due to the presence of a polar hydroxyl group. This makes it unsuitable for direct analysis by gas chromatography, which requires compounds to be volatile to travel through the GC column. Derivatization, typically through silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This modification increases the volatility and thermal stability of the molecule, allowing for successful GC-MS analysis.[1][2]

Q2: What is the most common derivatization reagent for this compound?

A2: The most common derivatization method for glycerides, including this compound, is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used.[3] These reagents effectively convert the hydroxyl group of the diglyceride into a trimethylsilyl (TMS) ether, making the molecule more volatile.

Q3: Can GC-MS distinguish between the different isomers of this compound (e.g., 1,2-Palmitodiolein and 1,3-Palmitodiolein)?

A3: Separating positional isomers of diglycerides, such as 1,2- and 1,3-Palmitodiolein, by GC-MS is a significant challenge.[4][5] Standard non-polar or mid-polar capillary columns often provide incomplete or no separation of these isomers, leading to co-elution. While specialized column chemistries and optimized temperature programs can improve separation, baseline resolution is often not achieved. For applications requiring distinct quantification of each isomer, complementary techniques like silver-ion high-performance liquid chromatography (Ag-HPLC) may be necessary for prior separation.[6][7]

Q4: What are the characteristic mass fragments of silylated this compound in MS?

A4: The mass spectrum of silylated this compound will exhibit several characteristic fragments. The molecular ion (M+) may be of low abundance. Key fragment ions arise from the loss of the fatty acyl chains and the TMS group. While a detailed fragmentation pattern for this specific molecule is complex, for diglycerides in general, you can expect to see ions corresponding to:

  • [M-15]+: Loss of a methyl group from a TMS group.

  • Ions resulting from the loss of a palmitic acid or oleic acid chain.

  • Ions representing the silylated glycerol (B35011) backbone with one of the fatty acid chains.

  • A prominent ion at m/z 73, which is characteristic of the trimethylsilyl group.[8]

For quantitative analysis using Selected Ion Monitoring (SIM), it is crucial to determine the most abundant and specific ions for the derivatized this compound through analysis of a pure standard in full-scan mode.

Q5: What type of internal standard is suitable for this compound quantification?

A5: An ideal internal standard should have similar chemical and physical properties to the analyte but be distinguishable by the mass spectrometer. For this compound quantification, suitable internal standards include:

  • Isotopically labeled this compound: This is the best option as it co-elutes with the analyte and behaves identically during extraction, derivatization, and ionization, but is differentiated by its higher mass.

  • A diglyceride with different fatty acid chains: A diglyceride that is not present in the sample and has a similar retention time to this compound can be used. For example, a diglyceride with two C17:0 fatty acid chains.

  • A closely related lipid class: In some cases, a stable, commercially available lipid from a different class that has a distinct retention time but similar analytical behavior can be employed, though this is less ideal.

The internal standard should be added to the sample at a known concentration before the extraction process to account for any sample loss during preparation.[8]

Troubleshooting Guide

The following table outlines common problems encountered during the GC-MS quantification of this compound, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak for this compound Incomplete derivatization.- Ensure the sample is completely dry before adding the silylation reagent, as moisture will deactivate the reagent. - Optimize the derivatization reaction time and temperature. - Use a fresh vial of derivatization reagent.
Low sample concentration.- Concentrate the sample extract before derivatization.
Adsorption in the GC inlet or column.- Use a deactivated inlet liner. - Ensure the GC column is in good condition and not contaminated.
Peak Tailing Active sites in the GC system (inlet liner, column).- Replace the inlet liner with a new, deactivated one. - Condition the GC column according to the manufacturer's instructions. - Cut the first few centimeters of the column if it is contaminated.
Incomplete derivatization.- Re-optimize the derivatization procedure (see above).
Co-elution with an interfering compound.- Optimize the GC temperature program to improve separation.
Poor Peak Resolution (especially between isomers) Inadequate chromatographic separation.- Use a longer capillary column (e.g., 60 m). - Employ a slower temperature ramp rate in the elution range of the diglycerides. - Consider a column with a different stationary phase, although complete isomer separation is challenging.
Inconsistent Peak Areas / Poor Reproducibility Leaks in the GC system.- Check for leaks at the injector, detector, and column fittings using an electronic leak detector.
Inconsistent injection volume.- Ensure the autosampler is functioning correctly and the syringe is not clogged.
Instability of derivatized sample.- Analyze the derivatized samples as soon as possible. Silyl derivatives can be sensitive to moisture.
High Background Noise Column bleed at high temperatures.- Use a high-temperature stable column specifically designed for lipid analysis. - Ensure the final oven temperature does not exceed the column's maximum operating temperature.
Contamination of the GC-MS system.- Bake out the column and clean the ion source of the mass spectrometer.

Experimental Protocol: Quantification of this compound by GC-MS

This protocol provides a general workflow. Specific parameters should be optimized for your instrument and sample matrix.

1. Lipid Extraction:

  • Use a standard lipid extraction method, such as the Folch or Bligh-Dyer method, to extract total lipids from the sample.

  • Dry the lipid extract completely under a stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried lipid extract, add 100 µL of a silylation reagent (e.g., BSTFA with 1% TMCS).

  • Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to ensure the lipids are dissolved.

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Cool the sample to room temperature before injection.

3. GC-MS Parameters:

Parameter Setting
GC Column High-temperature stable, non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane)
Injector Temperature 320°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Oven Temperature Program - Initial temperature: 150°C, hold for 1 min - Ramp 1: 15°C/min to 250°C - Ramp 2: 5°C/min to 340°C, hold for 10 min
MS Transfer Line Temp 340°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification

4. Quantitative Data for SIM Mode:

The specific m/z values for SIM should be determined from a full-scan analysis of a silylated this compound standard. The following table provides hypothetical, yet characteristic, ions that could be used.

Analyte Retention Time (approx.) Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Silylated this compound25-30 min[M-RCOOH]+ (loss of one fatty acid)[M-15]+, other fragment ions
Internal Standard (e.g., Silylated Di-C17:0)Varies[M-RCOOH]+[M-15]+, other fragment ions

5. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Derivatize the standards using the same procedure as the samples.

  • Analyze the standards by GC-MS and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify this compound in the samples using the generated calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Folch/Bligh-Dyer Derivatization Silylation Extraction->Derivatization BSTFA/MSTFA GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Calibration Curve

Caption: Experimental workflow for this compound quantification by GC-MS.

Troubleshooting_Tree cluster_peakshape Peak Shape Issues cluster_quant Quantification Issues Problem Poor Chromatographic Result? Tailing Tailing Peaks? Problem->Tailing Yes NoPeak No/Low Signal? Problem->NoPeak No Fronting Fronting Peaks? Tailing->Fronting No CheckDeriv Check Derivatization & Inlet Liner Tailing->CheckDeriv Yes CheckOverload Reduce Concentration or Injection Volume Fronting->CheckOverload Yes Inconsistent Inconsistent Area? NoPeak->Inconsistent No CheckDeriv2 Check Derivatization & Sample Prep NoPeak->CheckDeriv2 Yes CheckLeaks Check for System Leaks & Syringe Inconsistent->CheckLeaks Yes

Caption: Troubleshooting decision tree for GC-MS analysis of this compound.

References

Technical Support Center: Improving HPLC Resolution of Palmitodiolein Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of palmitodiolein isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving this compound isomers by HPLC?

A1: The main difficulty lies in the high structural similarity of this compound isomers. These isomers, such as 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), or 1,2-dioleoyl-3-palmitoyl-rac-glycerol (B1630508) (OOP) and 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), have identical molecular weights and very similar polarities.[1] Effective separation relies on subtle differences in their molecular shape and interactions with the stationary phase. Key factors influencing resolution are the choice of HPLC column, mobile phase composition, and column temperature.[2]

Q2: Which HPLC columns are most effective for separating this compound isomers?

A2: The choice of column is critical for achieving baseline resolution. Two main types of columns have proven effective for similar triacylglycerol (TAG) isomers and can be applied to diacylglycerols:

  • Reversed-Phase Columns: Non-endcapped polymeric octadecylsilyl (ODS) columns have demonstrated superior performance in differentiating positional isomers compared to standard monomeric C18 columns.[1][3]

  • Silver-Ion (Ag+) HPLC Columns: These columns are highly effective for separating lipids based on the number, position, and geometry (cis/trans) of double bonds.[4][5][6] The silver ions immobilized on the stationary phase interact with the π-electrons of the double bonds in the oleoyl (B10858665) chains, leading to differential retention.[4]

Q3: How does mobile phase composition affect the resolution of these isomers?

A3: The mobile phase composition dictates the elution strength and selectivity of the separation. For reversed-phase separation of lipid isomers, mixtures of acetonitrile (B52724), methanol, isopropanol, and water are commonly used in a gradient elution.[7] For silver-ion HPLC, non-polar mobile phases like hexane (B92381) or toluene (B28343) mixed with a small amount of a more polar solvent such as acetonitrile are often employed.[8][9] The ratio of these solvents is a critical parameter to optimize for achieving the desired separation.[10] Mobile phase additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) can also improve peak shape, especially when using mass spectrometry detection.[7]

Q4: What is the role of column temperature in the separation of this compound isomers?

A4: Column temperature is a crucial and highly specific parameter for isomer separation. For some reversed-phase separations on non-endcapped polymeric ODS columns, lower temperatures (e.g., 10°C) have been shown to provide the best resolution for OPO/OOP isomers, while a slightly higher temperature (25°C) was optimal for POP/PPO isomers.[1] In silver-ion chromatography using hexane-based mobile phases, lowering the temperature can unexpectedly increase retention and improve resolution for unsaturated compounds.[5][11] Therefore, precise temperature control and optimization are essential.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound isomers.

Issue 1: Poor or No Resolution of Isomer Peaks

  • Possible Cause 1: Inappropriate Column: The stationary phase may not have sufficient selectivity for the isomers.

    • Solution: Switch to a column known for lipid isomer separation. For positional isomers, a non-endcapped polymeric ODS column is a good choice.[1] For isomers differing in double bond characteristics, a silver-ion (Ag+) column is recommended.[4]

  • Possible Cause 2: Suboptimal Mobile Phase Composition: The elution strength or selectivity of the mobile phase may be incorrect.

    • Solution: Systematically adjust the mobile phase composition. For reversed-phase, vary the gradient slope and the ratio of organic solvents.[12] For silver-ion HPLC, carefully adjust the percentage of the polar modifier (e.g., acetonitrile in hexane).[9]

  • Possible Cause 3: Incorrect Column Temperature: The temperature may not be optimal for the specific isomer pair.

    • Solution: Methodically vary the column temperature. It is advisable to screen a range of temperatures, for instance, from 10°C to 40°C, to find the optimal point for your specific separation.[1]

Issue 2: Broad or Tailing Peaks

  • Possible Cause 1: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[7][11]

  • Possible Cause 2: Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak broadening can occur.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Possible Cause 3: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

    • Solution: Use shorter tubing with a narrower internal diameter to minimize extra-column dead volume.[7]

Issue 3: Split Peaks

  • Possible Cause 1: Co-elution of Isomers: What appears as a split peak might be two very closely eluting isomers.

    • Solution: Optimize the separation conditions (mobile phase, temperature, column) to improve resolution between the two peaks.

  • Possible Cause 2: Sample Solvent Mismatch: A significant difference between the sample solvent and the mobile phase can cause peak splitting, particularly for early-eluting peaks.

    • Solution: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions.[7]

Data Presentation

Table 1: Recommended HPLC Conditions for Positional Isomer Separation (Based on Triacylglycerol Analogs)

ParameterCondition 1: OPO/OOP SeparationCondition 2: POP/PPO SeparationReference(s)
Column Non-endcapped polymeric ODSNon-endcapped polymeric ODS[1]
Mobile Phase Acetone/AcetonitrileAcetone/Acetonitrile[2]
Flow Rate 0.8 - 1.0 mL/min0.8 - 1.0 mL/min[2]
Column Temp. 10°C (Optimal) 25°C (Optimal) [1]
Detection UV (205 nm) or Mass SpectrometryUV (205 nm) or Mass Spectrometry[13]

Table 2: Recommended HPLC Conditions for Silver-Ion Chromatography

ParameterRecommended ConditionsReference(s)
Column Silver-ion (Ag+) column (e.g., ChromSpher 5 Lipids)[4][9]
Mobile Phase Isocratic: 0.1% Acetonitrile in Hexane[9]
Flow Rate 1.0 mL/min[9]
Column Temp. Optimization recommended (e.g., 10°C to 40°C)[5]
Detection UV, ELSD, or Mass Spectrometry[8]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Positional Isomer Separation

  • System Preparation:

    • Equip the HPLC system with a non-endcapped polymeric ODS column.

    • Prepare the mobile phase (e.g., Acetone and Acetonitrile). Ensure all solvents are HPLC grade and are properly degassed.[14]

  • Sample Preparation:

    • Dissolve the this compound isomer mixture in the mobile phase modifier (e.g., acetone) at a concentration of 1-5 mg/mL.[2]

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Control the column temperature using a column thermostat. For initial screening, test temperatures of 10°C, 15°C, 20°C, and 25°C.

    • Set the injection volume to 10-20 µL.[2]

    • Use a UV detector at 205 nm or a mass spectrometer for detection.

  • Data Analysis:

    • Analyze the chromatograms to determine the resolution between the isomer peaks at different temperatures and identify the optimal condition.

Protocol 2: Silver-Ion (Ag+) HPLC for Isomer Separation

  • System Preparation:

    • Install a silver-ion HPLC column.

    • Prepare the mobile phase (e.g., 0.1% acetonitrile in hexane). Prepare this fresh daily as retention times can change over time.[9]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the column with the mobile phase for at least 30 minutes prior to the first injection.[9]

    • Set the injection volume to 5-15 µL.[9]

    • Use an appropriate detector such as ELSD, CAD, or a mass spectrometer.

  • Data Analysis:

    • Evaluate the separation of isomers. If resolution is insufficient, consider adjusting the acetonitrile percentage in the mobile phase or optimizing the column temperature.

Visualizations

TroubleshootingWorkflow start Poor Resolution of This compound Isomers check_column Is the column appropriate? (e.g., Polymeric ODS, Ag+) start->check_column change_column Action: Switch to a more selective column. check_column->change_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase  Yes change_column->start optimize_mp Action: Adjust solvent ratios or gradient slope. check_mobile_phase->optimize_mp No check_temp Is the column temperature optimal? check_mobile_phase->check_temp  Yes optimize_mp->start optimize_temp Action: Screen a range of temperatures (e.g., 10-40°C). check_temp->optimize_temp No review_injection Are injection parameters suitable? (Volume, Solvent) check_temp->review_injection  Yes optimize_temp->start adjust_injection Action: Reduce volume or match sample solvent to mobile phase. review_injection->adjust_injection No success Resolution Achieved review_injection->success  Yes adjust_injection->start

Caption: Troubleshooting workflow for poor resolution of isomers.

ExperimentalWorkflow start Define Separation Goal (e.g., Positional Isomers) select_column Column Selection (Polymeric ODS or Ag+) start->select_column initial_method Initial Method Setup - Mobile Phase Screening - Temperature Screening select_column->initial_method evaluate_res Evaluate Resolution initial_method->evaluate_res optimize_gradient Optimize Mobile Phase Gradient / Composition evaluate_res->optimize_gradient Insufficient final_method Final Validated Method evaluate_res->final_method Sufficient optimize_temp Optimize Column Temperature optimize_gradient->optimize_temp fine_tune Fine-Tune Other Parameters (Flow Rate, Injection Vol.) optimize_temp->fine_tune fine_tune->evaluate_res

Caption: Experimental workflow for method development.

References

stability of Palmitodiolein under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Palmitodiolein

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and troubleshooting of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a triglyceride molecule composed of a glycerol (B35011) backbone with two oleic acid chains and one palmitic acid chain. The specific isomer (e.g., 1,3-dioleoyl-2-palmitoylglycerol, OPO, or 1,2-dioleoyl-3-palmitoylglycerol, POO) can be critical for its function. As a key component in various research applications, including as an excipient in drug delivery systems or as a standard in lipidomics, its chemical integrity is paramount. Degradation can introduce impurities, alter physical properties, and ultimately compromise experimental results.

Q2: What are the primary degradation pathways for this compound?

Like other triglycerides with unsaturated fatty acids, this compound is primarily susceptible to two main degradation pathways:

  • Hydrolysis: The ester bonds linking the fatty acids to the glycerol backbone can be cleaved, often catalyzed by water, acids, or bases. This process releases free fatty acids (oleic and palmitic acid) and glycerol, which can alter the pH and performance of a formulation.[1][2]

  • Oxidation: The double bonds within the two oleic acid chains are vulnerable to attack by oxygen. This process can create primary oxidation products like peroxides and conjugated dienes, followed by secondary products such as aldehydes and ketones.[3] These byproducts can be reactive and toxic, significantly impacting product quality.

Below is a simplified diagram illustrating these degradation pathways.

Fig 1. Primary Degradation Pathways for this compound cluster_0 Inputs cluster_1 Degradation Processes cluster_2 Degradation Products PDO This compound (Triglyceride) Hydrolysis Hydrolysis PDO->Hydrolysis Oxidation Oxidation PDO->Oxidation Water Water (H₂O) Water->Hydrolysis Oxygen Oxygen (O₂) Oxygen->Oxidation Glycerol Glycerol Hydrolysis->Glycerol FFA Free Fatty Acids (Palmitic & Oleic) Hydrolysis->FFA Peroxides Peroxides, Aldehydes, Ketones Oxidation->Peroxides Fig 2. Troubleshooting this compound Stability Issues start Inconsistent or Unexpected Results check_storage 1. Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Storage OK check_storage->storage_ok Correct storage_bad Improper Storage check_storage->storage_bad Incorrect visual_inspect 2. Visual Inspection (Color change, phase separation?) storage_ok->visual_inspect discard Action: Discard sample and use fresh stock. storage_bad->discard visual_ok No Visible Change visual_inspect->visual_ok No visual_bad Visible Change Noted visual_inspect->visual_bad Yes chem_test 3. Perform Chemical Analysis (See Protocol Below) visual_ok->chem_test visual_bad->chem_test test_pass Analysis shows no degradation chem_test->test_pass Pass test_fail Degradation Detected chem_test->test_fail Fail other_factors Conclusion: Degradation unlikely. Investigate other experimental variables. test_pass->other_factors test_fail->discard Fig 3. Workflow for a Lipid Stability Study start Receive & Characterize Initial Sample (T=0) aliquot Aliquot Sample into Multiple Vials start->aliquot storage Place Aliquots in Different Storage Conditions (e.g., -20°C, 4°C, 25°C; Light vs. Dark) aliquot->storage pull Pull Samples at Defined Time Points (e.g., 1, 3, 6, 12 months) storage->pull analysis Perform Analytical Tests (PV, AnV, FFA, HPLC-MS) pull->analysis data Compile & Analyze Data analysis->data end Determine Shelf-Life & Optimal Conditions data->end

References

Technical Support Center: Troubleshooting Poor Palmitodiolein Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting poor recovery of Palmitodiolein during extraction experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am experiencing low recovery of this compound. What are the most common causes?

Low recovery of this compound can stem from several factors throughout the extraction workflow. The most common issues include:

  • Incomplete Cell Lysis/Sample Homogenization: The lipid molecules must be released from the sample matrix. If the initial disruption of cells or tissue is insufficient, the extraction solvent cannot efficiently access the this compound.

  • Inappropriate Solvent System: The choice of solvent is critical for successful lipid extraction. This compound, a triglyceride, is nonpolar, and therefore requires a solvent system that can effectively solubilize it.

  • Formation of Emulsions: During liquid-liquid extraction, the formation of a stable emulsion between the aqueous and organic layers can trap lipids, preventing their complete transfer into the organic phase.

  • Degradation of this compound: Triglycerides can be susceptible to degradation through hydrolysis (enzymatic or chemical) and oxidation, especially at high temperatures or in the presence of acids or bases.

  • Suboptimal Phase Separation: Inadequate separation of the organic and aqueous phases can lead to loss of the lipid-containing organic layer.

  • Adsorption to Surfaces: Lipids can adhere to plasticware and glassware, leading to losses during sample transfer.

Q2: How can I improve my sample preparation for better this compound recovery?

Effective sample preparation is the foundation of a successful extraction. Consider the following to optimize this step:

  • Thorough Homogenization: For solid samples, ensure complete homogenization using methods like bead beating, sonication, or a high-speed blender. For liquid samples, ensure they are well-mixed before extraction.

  • Sample Drying: For wet samples like biomass, water can interfere with the extraction efficiency of nonpolar solvents. Lyophilization (freeze-drying) is often the preferred method for drying as it minimizes thermal degradation.

  • Quenching Metabolic Activity: If working with biological samples where enzymatic degradation is a concern, it is crucial to quench metabolic activity immediately upon collection. This can be achieved by flash-freezing the sample in liquid nitrogen.

  • Use of Antioxidants: To prevent oxidative degradation of the oleoyl (B10858665) chains in this compound, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.

Q3: Which solvent system is best for extracting this compound?

The ideal solvent system for this compound, a nonpolar triglyceride, is typically a mixture of a nonpolar and a polar solvent. This combination helps to disrupt lipid-protein complexes and efficiently solubilize the lipids.

  • Chloroform (B151607)/Methanol (B129727) (Folch Method): A 2:1 (v/v) mixture of chloroform and methanol is a classic and highly effective solvent system for total lipid extraction, including triglycerides.

  • Dichloromethane/Methanol: Dichloromethane can be used as a less toxic alternative to chloroform with similar extraction efficiency.

  • Hexane (B92381)/Isopropanol: This mixture is another common choice for triglyceride extraction. Hexane is an excellent solvent for nonpolar lipids.

  • Methyl-tert-butyl ether (MTBE): MTBE-based extraction is a safer alternative to chloroform-based methods and has been shown to be effective for lipidomics studies.

The choice of solvent will also depend on the nature of your sample matrix. For instance, for high-throughput extractions from liquid samples, a mixture of dichloromethane, methanol, and triethylammonium (B8662869) chloride has been shown to be efficient.

Q4: I have a persistent emulsion forming during my liquid-liquid extraction. How can I break it?

Emulsion formation is a common problem when extracting lipids from complex biological matrices. Here are several techniques to break emulsions:

  • Centrifugation: This is often the most effective method. Centrifuging the sample at a moderate to high speed (e.g., 2000-5000 x g) for 10-20 minutes can force the separation of the layers.

  • Salting Out: Adding a small amount of a neutral salt, such as sodium chloride (brine) or sodium sulfate, can increase the polarity of the aqueous phase and help to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, which can promote emulsion formation, try gentle inversion of the extraction tube.

  • Lowering the Temperature: Chilling the sample on ice can sometimes help to destabilize the emulsion.

  • Addition of a De-emulsifying Solvent: Adding a small amount of a different solvent, such as ethanol, can sometimes alter the interfacial tension and break the emulsion. However, be mindful that this will change the composition of your extraction solvent.

Q5: How can I prevent the degradation of this compound during extraction?

To ensure the integrity of your this compound sample, consider the following precautions:

  • Work at Low Temperatures: Perform the extraction on ice or in a cold room to minimize enzymatic activity and the rate of chemical reactions.

  • Avoid Extreme pH: Strong acids or bases can catalyze the hydrolysis of the ester bonds in triglycerides. Maintain a neutral pH unless your protocol specifically requires acidic or basic conditions.

  • Use Fresh Solvents: Peroxides can form in older ether and other solvents, which can lead to oxidation of unsaturated fatty acids. Use freshly opened or properly stored solvents.

  • Inert Atmosphere: If your samples are highly sensitive to oxidation, you can perform the extraction under an inert atmosphere of nitrogen or argon.

  • Prompt Analysis: Analyze the extracted lipids as soon as possible. If storage is necessary, store the samples under an inert atmosphere at -20°C or -80°C.

Quantitative Data on this compound Recovery

The following table summarizes illustrative data on the expected recovery of this compound from a vegetable oil matrix using different extraction methods. These values are representative and may vary depending on the specific sample matrix and experimental conditions.

Extraction MethodSolvent SystemTemperature (°C)Key ParameterExpected this compound Recovery (%)
Liquid-Liquid (Folch)Chloroform:Methanol (2:1, v/v)25Vigorous Shaking90-95
Liquid-Liquid (Bligh-Dyer)Chloroform:Methanol:Water (1:2:0.8, v/v/v)25Gentle Inversion85-90
Solid-Phase ExtractionHexane:Isopropanol (3:2, v/v)25Silica-based cartridge80-90
Soxhlet Extractionn-Hexane696 hours75-85
Ultrasound-Assistedn-Hexane:Ethanol (1:1, v/v)4030 minutes88-96

Experimental Protocols

Protocol: Extraction of this compound from Vegetable Oil using a Modified Folch Method

This protocol describes the extraction of this compound from a vegetable oil sample.

Materials:

  • Vegetable oil sample (e.g., olive oil, sunflower oil)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (Saline)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream evaporator

  • Gas chromatograph with flame ionization detector (GC-FID) or High-performance liquid chromatograph with an evaporative light scattering detector (HPLC-ELSD) for analysis

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the vegetable oil sample into a 15 mL glass centrifuge tube.

  • Solvent Addition:

    • Add 6 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Homogenization:

    • Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Add 1.5 mL of the 0.9% NaCl solution to the tube.

    • Vortex for another 30 seconds.

    • Centrifuge the tube at 2,000 x g for 10 minutes to facilitate phase separation. You should observe two distinct layers: an upper aqueous layer and a lower organic layer containing the lipids.

  • Collection of the Organic Phase:

    • Carefully aspirate the upper aqueous layer using a Pasteur pipette without disturbing the lower organic layer.

    • Transfer the lower chloroform layer containing the this compound to a clean, pre-weighed glass tube.

  • Solvent Evaporation:

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen gas in a water bath set to 30-40°C.

  • Quantification:

    • Re-weigh the tube to determine the total lipid extract weight.

    • Redissolve the lipid extract in a known volume of an appropriate solvent (e.g., hexane or isooctane).

    • Analyze the sample by GC-FID or HPLC-ELSD to determine the concentration of this compound.

Visualizations

TroubleshootingWorkflow Start Start: Poor this compound Recovery CheckSamplePrep Review Sample Preparation - Homogenization complete? - Sample properly dried? Start->CheckSamplePrep CheckSolvent Evaluate Solvent System - Appropriate polarity? - Fresh solvents used? CheckSamplePrep->CheckSolvent If sample prep is adequate OptimizeHomogenization Optimize Homogenization - Increase time/intensity - Use different method CheckSamplePrep->OptimizeHomogenization If inadequate CheckEmulsion Check for Emulsion - Cloudy interface present? CheckSolvent->CheckEmulsion If solvent is appropriate ChangeSolvent Change Solvent System - Try Chloroform:Methanol - Use Hexane:Isopropanol CheckSolvent->ChangeSolvent If inappropriate CheckDegradation Consider Degradation - Temperature too high? - Extreme pH used? CheckEmulsion->CheckDegradation If no emulsion BreakEmulsion Break Emulsion - Centrifuge - Add salt CheckEmulsion->BreakEmulsion If emulsion present PreventDegradation Prevent Degradation - Lower temperature - Add antioxidant CheckDegradation->PreventDegradation If degradation is likely SuccessfulRecovery Successful Recovery CheckDegradation->SuccessfulRecovery If no degradation OptimizeHomogenization->CheckSamplePrep Re-evaluate ChangeSolvent->CheckSolvent Re-evaluate BreakEmulsion->CheckDegradation PreventDegradation->SuccessfulRecovery

Caption: Troubleshooting workflow for poor this compound recovery.

FactorsAffectingRecovery cluster_SamplePrep cluster_Extraction cluster_PostExtraction PoorRecovery Poor this compound Recovery SamplePrep Sample Preparation PoorRecovery->SamplePrep Extraction Extraction Process PoorRecovery->Extraction PostExtraction Post-Extraction Handling PoorRecovery->PostExtraction Homogenization Incomplete Homogenization SamplePrep->Homogenization Drying Improper Drying SamplePrep->Drying Solvent Inappropriate Solvent Extraction->Solvent Emulsion Emulsion Formation Extraction->Emulsion Degradation Analyte Degradation Extraction->Degradation PhaseSep Poor Phase Separation PostExtraction->PhaseSep Adsorption Adsorption to Surfaces PostExtraction->Adsorption

Caption: Key factors contributing to poor this compound recovery.

Technical Support Center: Minimizing Palmitodiolein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in minimizing the degradation of Palmitodiolein during sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Suspected Oxidative Degradation of this compound

  • Question: My analysis shows unexpected peaks and a decrease in the this compound concentration. Could this be oxidation, and how can I prevent it?

  • Answer: Yes, these observations are consistent with oxidative degradation. This compound, containing oleic acid residues, is susceptible to oxidation at the double bonds. This process, known as lipid peroxidation, can be initiated by factors like exposure to oxygen, light, and trace metal ions.[1][2]

    Troubleshooting Steps:

    • Work under an inert atmosphere: Whenever possible, handle samples under a stream of nitrogen or argon gas to minimize oxygen exposure.[2]

    • Use amber glassware: Protect your samples from light by using amber-colored glass vials or by wrapping standard glassware in aluminum foil.[2]

    • Add antioxidants: Incorporate antioxidants into your solvents and samples. Common choices include Butylated Hydroxytoluene (BHT) or α-tocopherol.[2]

    • Chelate metal ions: If metal contamination is suspected, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffers.

Issue 2: Evidence of Enzymatic Degradation

  • Question: I am observing an increase in free fatty acids (palmitic and oleic acid) and diglycerides in my sample. What could be causing this?

  • Answer: The presence of free fatty acids and diglycerides strongly suggests enzymatic degradation by lipases.[3] Lipases can be endogenous to the sample or introduced as contaminants.

    Troubleshooting Steps:

    • Heat Inactivation: For many sample types, heating can effectively inactivate lipases. A common method is to heat the sample or the initial extraction solvent. However, the stability of this compound at elevated temperatures should be considered.

    • Use of Lipase (B570770) Inhibitors: Incorporate a lipase inhibitor into your sample preparation workflow. Orlistat is a potent and widely used lipase inhibitor.[4]

    • Maintain Low Temperatures: Perform all sample preparation steps on ice or at 4°C to reduce enzymatic activity.[2]

    • pH Control: Lipase activity is often pH-dependent. Maintaining a pH outside the optimal range for most lipases (typically neutral to slightly alkaline) can help reduce their activity.

Issue 3: Choosing the Right Storage Conditions

  • Question: What are the optimal conditions for storing my this compound samples to ensure long-term stability?

  • Answer: Proper storage is critical for preventing degradation. For long-term storage, lipid extracts should be stored in an organic solvent in an airtight container at -20°C or lower, protected from light and oxygen.[2]

    Key Recommendations:

    • Temperature: Storage at -80°C is generally preferred over -20°C for long-term stability, as it further reduces the rates of both chemical and enzymatic degradation.[5]

    • Inert Atmosphere: Before sealing, flush the vial with nitrogen or argon to remove oxygen.

    • Solvent: Store as a solution in a suitable organic solvent (e.g., chloroform (B151607)/methanol) rather than as a dry film, which can be more susceptible to oxidation.[2]

    • Antioxidants: Add an antioxidant like BHT to the storage solvent.

Issue 4: Impact of Freeze-Thaw Cycles

  • Question: Can repeated freezing and thawing of my samples lead to this compound degradation?

  • Answer: Yes, multiple freeze-thaw cycles should be avoided as they can accelerate degradation.[6] The physical stress of freezing and thawing can disrupt sample integrity, leading to increased enzymatic activity and oxidation.[3][7] Studies have shown that even a few freeze-thaw cycles can lead to a decrease in triglyceride concentrations.[6]

    Best Practices:

    • Aliquot Samples: Upon initial processing, aliquot your samples into single-use volumes to avoid the need for repeated thawing of the entire sample.

    • Flash Freezing: When initially freezing your samples, flash-freezing in liquid nitrogen is recommended over slow freezing to minimize ice crystal formation and potential cellular damage.[2]

Data Presentation: Comparison of Protective Strategies

The following tables summarize quantitative data to aid in the selection of appropriate protective measures.

Table 1: Effectiveness of Antioxidants in Reducing Lipid Oxidation (Peroxide Value)

AntioxidantConcentrationPeroxide Value (meq O2/kg) after 4 days at 4°CReference
Control (None)N/A17.5
α-Tocopherol1%13.9
BHT1%9.86

This data is from a study on Kilka fish oil and is illustrative of the relative effectiveness of these antioxidants.

Table 2: Impact of Storage Temperature on Triglyceride Stability in Human Serum

Storage TemperatureDurationChange in Triglyceride ConcentrationReference
-20°C1 yearNo statistically significant change[5]
-70°C1 yearNo statistically significant change[5]
-196°C (Liquid Nitrogen)1 yearNo statistically significant change[5]

While triglycerides are relatively stable at these temperatures, free fatty acids are not, showing significant degradation at -20°C. Therefore, for overall lipid profile stability, lower temperatures are recommended.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Modified Folch Method for Lipid Extraction

This method is widely used for the extraction of total lipids from biological samples.

Materials:

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Nitrogen or Argon gas

  • Glass Pasteur pipettes

Procedure:

  • Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 20-fold volume (i.e., 20 mL) of a 2:1 (v/v) chloroform:methanol mixture.

  • Agitation: Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.

  • Filtration/Centrifugation: Filter the homogenate through a funnel with filter paper or centrifuge to recover the liquid phase.

  • Washing: Add 0.2 volumes (i.e., 4 mL for 20 mL of extract) of 0.9% NaCl solution to the filtrate.

  • Phase Separation: Vortex the mixture for 2 minutes and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.

  • Collection of Lipid Phase: The lower chloroform phase contains the lipids. Carefully aspirate and discard the upper aqueous phase.

  • Drying: Evaporate the chloroform from the collected lower phase under a stream of nitrogen or argon.

  • Storage: Re-dissolve the lipid residue in a small volume of chloroform and store in a sealed glass vial under an inert atmosphere at -80°C.

Protocol 2: Determination of Peroxide Value (PV)

This protocol measures the primary products of lipid oxidation.

Materials:

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Starch indicator solution (1%)

  • Standardized 0.01 N sodium thiosulfate (B1220275) solution

  • Erlenmeyer flasks

Procedure:

  • Sample Preparation: Weigh approximately 5 g of the lipid sample into an Erlenmeyer flask.

  • Dissolution: In a fume hood, add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Reaction: Add 0.5 mL of saturated KI solution and swirl for exactly 1 minute.

  • Addition of Water: Add 30 mL of distilled water and shake vigorously.

  • Titration (Initial): Titrate the liberated iodine with the standardized sodium thiosulfate solution with constant swirling until the yellow iodine color almost disappears.

  • Addition of Indicator: Add 1 mL of starch indicator solution, which will result in a blue color.

  • Titration (Final): Continue the titration with vigorous shaking until the blue color disappears completely.

  • Blank Determination: Perform a blank titration using all reagents except the sample.

  • Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.

Materials:

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (B13500) for standard curve

  • Spectrophotometer or plate reader

Procedure:

  • Sample Preparation: For a tissue sample, homogenize in a suitable buffer (e.g., RIPA buffer).

  • Protein Precipitation: To 100 µL of sample (or standard), add 200 µL of ice-cold 10% TCA.

  • Incubation: Incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at ~2200 x g for 15 minutes at 4°C.

  • Reaction: Transfer 200 µL of the supernatant to a new tube and add an equal volume (200 µL) of 0.67% TBA solution.

  • Heating: Incubate the mixture in a boiling water bath for 10 minutes.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.

  • Quantification: Determine the MDA concentration in the samples by comparing the absorbance to a standard curve prepared with MDA or a precursor.

Protocol 4: Lipase Activity Assay using p-Nitrophenyl Palmitate (pNPP)

This is a colorimetric assay to determine lipase activity.

Materials:

Procedure:

  • Substrate Preparation: Prepare the substrate solution by dissolving pNPP (e.g., 30 mg) in isopropanol (10 mL) and then emulsifying this in 90 mL of phosphate buffer containing sodium deoxycholate and gum arabic.

  • Reaction Initiation: To 2.4 mL of the substrate solution pre-warmed to the desired temperature (e.g., 37°C), add 0.1 mL of the enzyme-containing sample.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 15 minutes) at the chosen temperature.

  • Measurement: Measure the absorbance of the solution at 410 nm. The yellow color is due to the release of p-nitrophenol.

  • Calculation: The lipase activity is proportional to the rate of increase in absorbance. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Degradation

Troubleshooting Workflow for this compound Degradation Troubleshooting this compound Degradation start Start: Unexpected results or low this compound recovery check_oxidation Check for Oxidation: - Unexpected peaks? - Decrease in unsaturation? start->check_oxidation prevent_oxidation Implement Oxidation Prevention: - Use inert gas (N2/Ar) - Use amber vials - Add antioxidants (BHT, α-tocopherol) - Use chelating agents (EDTA) check_oxidation->prevent_oxidation Yes check_enzymatic Check for Enzymatic Degradation: - Increased free fatty acids? - Presence of diglycerides? check_oxidation->check_enzymatic No reanalyze Re-analyze Sample prevent_oxidation->reanalyze prevent_enzymatic Implement Enzyme Inactivation: - Heat inactivation - Add lipase inhibitors (Orlistat) - Work at low temperatures (on ice) - Control pH check_enzymatic->prevent_enzymatic Yes review_storage Review Storage & Handling: - Storage temp (-20°C vs -80°C)? - Multiple freeze-thaw cycles? - Stored under inert gas? check_enzymatic->review_storage No prevent_enzymatic->reanalyze optimize_storage Optimize Storage & Handling: - Store at -80°C - Aliquot to avoid freeze-thaw - Flush with N2/Ar before sealing review_storage->optimize_storage Yes review_storage->reanalyze No optimize_storage->reanalyze end Problem Resolved reanalyze->end Successful end_unresolved Problem Persists: Consult further literature or technical support reanalyze->end_unresolved Unsuccessful

Caption: Troubleshooting workflow for this compound degradation.

Diagram 2: Simplified Pathway of Lipid Autoxidation

Lipid Autoxidation Pathway Simplified Lipid Autoxidation Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination LH Unsaturated Lipid (LH) (e.g., this compound) L_radical Lipid Radical (L•) LH->L_radical H• abstraction LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O2 (fast) LOO_radical->L_radical LOOH Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) LOO_radical->LOOH + LH (H• abstraction) antioxidant Antioxidant (AH) secondary_products Secondary Oxidation Products (Aldehydes, Ketones, etc.) LOOH->secondary_products Decomposition initiator Initiator (Light, Heat, Metal Ions) O2 Oxygen (O2) LH_2 Another Unsaturated Lipid (LH) A_radical Antioxidant Radical (A•) (Stable) antioxidant->A_radical H• donation

Caption: Simplified pathway of lipid autoxidation.

References

Technical Support Center: Optimizing Palmitodiolein ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the electrospray ionization (ESI) mass spectrometry (MS) analysis of Palmitodiolein and other diacylglycerols (DAGs).

Frequently Asked Questions (FAQs)

Q1: Why is the ESI-MS signal for this compound often weak?

A1: The low signal intensity of diacylglycerols (DAGs) like this compound in ESI-MS is a known challenge. This is primarily because DAGs lack a permanent electrical charge and have a low proton affinity, making them difficult to ionize efficiently.[1] Standard ESI often relies on the analyte's ability to readily accept a proton or form adducts, which is less favorable for the neutral structure of DAGs.

Q2: Which ionization mode, positive or negative, is better for this compound analysis?

A2: Positive electrospray ionization (ESI+) mode is generally preferred for the analysis of diacylglycerols.[2][3] In this mode, this compound can form adducts with ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺) ions, which can be readily detected by the mass spectrometer. While comprehensive lipidomics often requires both positive and negative modes, ESI+ provides superior coverage and sensitivity for the DG lipid subclass.[2][3]

Q3: What are the most common adducts formed by this compound in ESI-MS, and how can I promote the desired one?

A3: In positive ion mode, this compound typically forms ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺) adducts. For quantitative consistency and improved fragmentation, forming a single, predominant adduct is highly desirable. Ammonium adducts are often preferred.[3][4] You can promote the formation of [M+NH₄]⁺ adducts by using mobile phase additives such as ammonium formate (B1220265) or ammonium acetate (B1210297).[3][5] The presence of 10 mM ammonium acetate in the mobile phase has been shown to effectively minimize sodium and potassium adducts.[5]

Q4: What is in-source fragmentation and how can it affect my this compound analysis?

A4: In-source fragmentation (ISF) is the breakdown of an analyte ion within the ESI source, occurring in the intermediate pressure region between the source and the mass analyzer.[6] This can be problematic as the resulting fragments can be mistaken for precursor ions, leading to misidentification and inaccurate quantification.[6] ISF is often caused by excessively high voltages that accelerate ions, providing them with enough internal energy to dissociate upon collision with neutral gas molecules.[6] To minimize ISF, it is crucial to optimize the voltages in the ion source, such as the capillary exit or fragmentor voltage.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Signal Intensity or No Detectable Peak

This is the most common issue when analyzing diacylglycerols. The following flowchart outlines a systematic approach to troubleshooting low signal intensity.

LowSignalTroubleshooting start_node Low this compound Signal decision_node decision_node start_node->decision_node Check Ionization Strategy process_node1 process_node1 decision_node->process_node1 Using Adducts process_node2 process_node2 decision_node->process_node2 Derivatization an Option? process_node process_node solution_node solution_node decision_node1a decision_node1a process_node1->decision_node1a Optimize Mobile Phase process_node2->decision_node1a No solution_node2a Implement Derivatization. (e.g., with N-chlorobetainyl chloride) Can boost signal >100x process_node2->solution_node2a Yes solution_node1a Add/Increase Ammonium Formate or Ammonium Acetate (e.g., 10mM) decision_node1a->solution_node1a Yes process_node1b process_node1b decision_node1a->process_node1b No decision_node1b decision_node1b process_node1b->decision_node1b Optimize Source Parameters decision_node1b->process_node2 No solution_node1b Tune Sprayer Voltage (3-5 kV), Nebulizer Gas, and Temperature decision_node1b->solution_node1b Yes

Caption: Troubleshooting workflow for low signal intensity.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)

Poor peak shape can compromise resolution and quantification accuracy.

  • Cause: Secondary interactions between the analyte and the stationary phase or suboptimal mobile phase composition.

  • Solution 1: Mobile Phase Additives: Incorporating additives like formic acid, acetic acid, ammonium formate, or ammonium acetate can significantly improve peak shape.[2][7] These additives can act as ion-pairing agents or reduce unwanted interactions with the column.[2] For reversed-phase chromatography, adding 0.1% formic acid is a common starting point to enhance protonation and improve peak sharpness.[8]

  • Solution 2: Check Column Health: Ensure your LC column is not degraded or clogged. A guard column can help extend its life.

  • Solution 3: Optimize Gradient: Adjust the solvent gradient to ensure this compound elutes in a sharp band. A slower gradient around the expected elution time can improve peak shape.

Issue 3: Inconsistent Quantification and Reproducibility

Variability in signal intensity between runs can make quantification unreliable.

  • Cause: Ionization efficiency for DAGs can be highly dependent on acyl chain length, degree of unsaturation, and matrix effects.[9][10] This means different DAG species will ionize with different efficiencies, and co-eluting compounds can suppress the signal of the analyte of interest.

  • Solution 1: Use Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the ideal solution for accurate quantification.[10] If that is not available, a structural analog (e.g., a DAG with a different fatty acid composition) can be used.[11] It is crucial to add the internal standard at the very beginning of the sample preparation process to account for variations in both extraction recovery and ionization efficiency.[10]

  • Solution 2: Spike-in Calibration Curve: Construct calibration curves by spiking known amounts of a this compound standard into a representative blank matrix (e.g., a lipid extract from a control sample).[9] This helps to account for matrix effects that could suppress or enhance the signal.

  • Solution 3: Stabilize ESI Source: Ensure the ESI source is stable. Fluctuations in spray can be caused by inconsistent solvent delivery, a dirty or improperly positioned sprayer, or incorrect gas flow rates and temperatures.[12][10]

Data & Protocols

Quantitative Data Summary

Table 1: Example ESI Source Parameters for Lipid Analysis

Parameter Setting Range Mode Reference
Electrospray Voltage 3.0 - 5.5 kV Positive [13][11]
Capillary Temperature 270 - 400 °C Positive [11][14]
Sheath Gas / Nebulizer Pressure 10 - 180 (arbitrary units/psi) Positive [11][14]

| Drying Gas Flow Rate | 20 - 60 L/min | Positive |[15] |

Note: These are starting points. Optimal values are instrument-dependent and must be determined empirically for your specific setup.[15]

Table 2: Effect of Derivatization on Diacylglycerol Signal Intensity

Analyte State Method Signal Intensity Improvement Reference
Derivatized DAG Reaction with N-chlorobetainyl chloride ~100-fold increase vs. sodium adducts [1]

| Derivatized DAG | Reaction with N, N-dimethylglycine (DMG) | Significant enhancement of MS signal |[11] |

Experimental Protocols

Protocol 1: General LC-MS Analysis of this compound (Ammonium Adduct)

This protocol is a general guideline for reversed-phase LC-MS analysis.

  • Sample Preparation (Lipid Extraction):

    • Use a standard lipid extraction method, such as a two-phase system with methyl tert-butyl ether (MTBE)/methanol/water.[3]

    • After extraction, evaporate the organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent suitable for reversed-phase injection, such as methanol/toluene (9:1 v/v) or an isopropanol/acetonitrile mixture.[8]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[8]

    • Mobile Phase A: 60:40 acetonitrile/water with 10 mM ammonium formate and 0.1% formic acid.[8]

    • Mobile Phase B: 90:10 isopropanol/acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[8]

    • Flow Rate: 0.4 - 0.6 mL/min.[8][7]

    • Gradient: Develop a suitable gradient starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the nonpolar this compound.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full scan to identify the [M+NH₄]⁺ adduct of this compound. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if fragmentation data is available.

    • Source Parameters: Begin with the settings in Table 1 and optimize by infusing a standard solution of this compound. Adjust sprayer voltage, nebulizer gas, and drying gas temperature to maximize the signal of the [M+NH₄]⁺ ion.[12]

Protocol 2: Derivatization for Enhanced Sensitivity

This protocol describes a general workflow for charge-tagging DAGs to dramatically improve ionization efficiency.[1][11]

DerivatizationWorkflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Incubation cluster_analysis Step 3: Analysis step_node step_node reagent_node reagent_node condition_node condition_node result_node result_node step1 Combine dried lipid extract with derivatization reagent in an appropriate solvent. reagent1 Reagent Example: N,N-dimethylglycine (DMG) step1->reagent1 step2 Incubate the mixture to allow the reaction to proceed. step1->step2 Proceed condition1 Optimize Temperature & Time (e.g., 60-90 min at 65-80°C) step2->condition1 step3 Analyze the derivatized sample directly by LC-MS. step2->step3 Proceed result1 Result: This compound with a permanent positive charge, leading to highly efficient ionization. step3->result1

Caption: Workflow for enhancing DAG sensitivity via derivatization.

References

Technical Support Center: Navigating Co-elution in Palmitodiolein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges of co-elution in Palmitodiolein analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to ensure accurate and reliable quantification of this compound and its isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a triglyceride (TG) composed of a glycerol (B35011) backbone esterified with one palmitic acid and two oleic acid molecules. A significant challenge in its analysis arises from the presence of regioisomers, which are molecules with the same chemical formula but different arrangements of the fatty acids on the glycerol backbone. The two common regioisomers of this compound are:

  • 1,3-dioleoyl-2-palmitoyl-glycerol (OPO or β-Palmitate): Palmitic acid is in the central sn-2 position.

  • 1,2-dioleoyl-3-palmitoyl-rac-glycerol (OOP): Palmitic acid is in the sn-1 or sn-3 position.

These isomers have very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult, often leading to co-elution.[1][2]

Q2: Why is the separation of this compound regioisomers (OPO and OOP) important?

The specific position of palmitic acid on the glycerol backbone has significant physiological implications. For instance, 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) is a structured triglyceride found in human milk fat and is added to infant formulas to mimic its benefits.[3] During digestion, pancreatic lipase (B570770) preferentially cleaves fatty acids from the sn-1 and sn-3 positions. When palmitic acid is in the sn-2 position (as in OPO), it is more readily absorbed. Conversely, free palmitic acid released from the sn-1 or sn-3 position can form insoluble calcium soaps in the gut, potentially leading to reduced calcium absorption and harder stools in infants.[4][5] Therefore, accurate quantification of the OPO isomer is crucial for the quality control of infant formulas and in nutritional studies.[2][6]

Q3: What are the primary analytical techniques for separating this compound isomers?

The two main HPLC-based techniques for separating this compound regioisomers are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates lipids based on their hydrophobicity. While standard C18 columns can be used, specialized stationary phases, such as polymeric octadecylsilane (B103800) (ODS) columns, have shown better performance in resolving triglyceride positional isomers.[1][7]

  • Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC): This technique separates lipids based on the number, position, and geometry of double bonds in their fatty acid chains. Silver ions immobilized on the stationary phase interact with the π-electrons of the double bonds, allowing for the separation of isomers that are difficult to resolve by RP-HPLC alone.[1][8][9]

Troubleshooting Guide: Dealing with Co-elution

Problem: Poor resolution or complete co-elution of OPO and OOP peaks in RP-HPLC.

This is a common issue due to the subtle structural differences between the regioisomers. Here’s a step-by-step guide to troubleshoot and improve separation.

Troubleshooting Flowchart

G Troubleshooting Poor Resolution of this compound Isomers start Poor/No Resolution of OPO and OOP check_column Is the column appropriate for triglyceride isomer separation? start->check_column optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase Yes polymeric_ods Use a Polymeric ODS Column check_column->polymeric_ods No optimize_temp Adjust Column Temperature optimize_mobile_phase->optimize_temp check_flow_rate Reduce Flow Rate optimize_temp->check_flow_rate end_good Resolution Achieved check_flow_rate->end_good Success end_bad Resolution Still Poor check_flow_rate->end_bad Failure consider_ag_hplc Consider Silver-Ion HPLC consider_ag_hplc->end_good end_bad->consider_ag_hplc polymeric_ods->optimize_mobile_phase

Caption: A decision tree for troubleshooting poor separation of this compound regioisomers.

Detailed Troubleshooting Steps

1. Verify Your Column Choice

  • Standard C18 Columns: While widely used for lipid analysis, they may not provide sufficient selectivity for regioisomers.

  • Polymeric ODS Columns: These have demonstrated a better ability to differentiate between triglyceride positional isomers. If you are using a standard C18 column and experiencing co-elution, consider switching to a polymeric ODS column.[1][7]

2. Optimize the Mobile Phase Composition

  • Solvent Selection: For RP-HPLC of triglycerides, the mobile phase typically consists of a mixture of a polar solvent (like acetonitrile) and a less polar modifier (like isopropanol (B130326), acetone, or dichloromethane). The choice and ratio of these solvents are critical for achieving separation.

  • Gradient Elution: A shallow gradient can often improve the resolution of closely eluting compounds. Experiment with different gradient profiles to enhance the separation between OPO and OOP.

  • Mobile Phase Additives: While less common for triglyceride analysis, small amounts of additives can sometimes improve peak shape. However, this should be approached with caution as it can also alter selectivity.

3. Adjust the Column Temperature

  • Lower Temperatures: In RP-HPLC, lower column temperatures often lead to better separation of triglyceride isomers.[7] Try reducing the column temperature to see if resolution improves. However, be mindful of the solubility of your sample in the mobile phase at lower temperatures, as precipitation can occur.[1]

  • Temperature Control: Ensure that the column temperature is stable throughout the analysis, as fluctuations can cause retention time shifts and affect resolution.

4. Modify the Flow Rate

  • Lower Flow Rates: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, which can lead to improved resolution. However, this will also increase the analysis time.

5. Consider Silver-Ion HPLC (Ag+-HPLC)

  • If optimizing your RP-HPLC method does not yield the desired separation, Ag+-HPLC is a powerful alternative. This technique provides a different separation mechanism based on the interaction of silver ions with the double bonds in the oleic acid chains, which can effectively resolve OPO and OOP.[8][9]

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound Isomer Separation

This protocol is a starting point for the separation of OPO and OOP using a polymeric ODS column.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

Chromatographic Conditions:

ParameterRecommendation
Column Polymeric ODS, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient 0-30 min, 30-50% B; 30-40 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 25°C (can be optimized, e.g., lowered to 10°C)[1]
Injection Volume 10-20 µL
Detector ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 L/min) or MS

Sample Preparation:

  • Dissolve the lipid sample in hexane (B92381) or isopropanol to a concentration of 1-5 mg/mL.

  • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

Protocol 2: Silver-Ion HPLC Method for this compound Isomer Separation

This protocol is suitable for achieving baseline separation of OPO and OOP.[8][9]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • ELSD or MS detector.

Chromatographic Conditions:

ParameterRecommendation
Column Silver-ion column (e.g., ChromSpher 5 Lipids), 250 mm x 4.6 mm, 5 µm[8]
Mobile Phase A Hexane
Mobile Phase B Acetonitrile
Isocratic Elution 99.45% A / 0.55% B[9]
Flow Rate 0.6 mL/min[8]
Column Temperature 30°C[8]
Injection Volume 10-20 µL
Detector ELSD (Drift tube temperature: 30°C, Air pressure: 0.35 MPa)[8] or MS

Sample Preparation:

  • Dissolve the lipid sample in the mobile phase (hexane/acetonitrile mixture) to a concentration of 1-5 mg/mL.

  • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for this compound Isomer Analysis

FeatureRP-HPLC with Polymeric ODSSilver-Ion HPLC
Separation Principle HydrophobicityInteraction with double bonds
Typical Mobile Phase Acetonitrile/Isopropanol (gradient)Hexane/Acetonitrile (isocratic)
Key Advantage Good for general triglyceride profilingExcellent for regioisomer separation
Potential Issue Co-elution of regioisomersCan be sensitive to mobile phase composition

Visualizations

Experimental Workflow for this compound Analysis

G General Workflow for this compound Analysis sample_prep Sample Preparation (Extraction and Dilution) hplc_separation HPLC Separation (RP-HPLC or Ag+-HPLC) sample_prep->hplc_separation detection Detection (ELSD or MS) hplc_separation->detection data_analysis Data Analysis (Peak Integration and Quantification) detection->data_analysis result Report OPO/OOP Ratio data_analysis->result

Caption: A streamlined workflow for the analysis of this compound from sample preparation to final reporting.

Structural Isomers Leading to Co-elution

G Structural Comparison of this compound Isomers cluster_OPO OPO (1,3-dioleoyl-2-palmitoyl-glycerol) cluster_OOP OOP (1,2-dioleoyl-3-palmitoyl-rac-glycerol) glycerol G l y c e r o l OPO_sn1 Oleic Acid glycerol->OPO_sn1 sn-1 OPO_sn2 Palmitic Acid glycerol->OPO_sn2 sn-2 OPO_sn3 Oleic Acid glycerol->OPO_sn3 sn-3 OOP_sn1 Oleic Acid glycerol->OOP_sn1 sn-1 OOP_sn2 Oleic Acid glycerol->OOP_sn2 sn-2 OOP_sn3 Palmitic Acid glycerol->OOP_sn3 sn-3

References

Technical Support Center: Method Validation for Palmitodiolein Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating methods for the quantification of Palmitodiolein.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common analytical techniques for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of technique depends on the sample matrix, required sensitivity, and the specific goals of the analysis.

Q2: I am observing poor peak resolution and co-elution with other lipids in my HPLC analysis. What should I do?

A2: Poor peak resolution in lipid analysis is a common issue. Here are a few troubleshooting steps:

  • Optimize the Mobile Phase: Adjust the solvent gradient and composition. For reversed-phase HPLC, a gradient of organic solvents like acetonitrile (B52724) and isopropanol (B130326) is often used. Modifying the gradient slope or the final solvent composition can improve separation.

  • Column Selection: Ensure you are using a suitable column. C18 and C30 columns are commonly used for triglyceride analysis. For complex mixtures, using a longer column or coupling two columns in series can enhance resolution.

  • Temperature Control: Lowering the column temperature can sometimes improve the separation of triglyceride isomers, though it may increase backpressure.

  • Flow Rate: A lower flow rate generally leads to better resolution but increases the analysis time.

Q3: My GC-MS results for this compound show high variability. What are the potential causes?

A3: High variability in GC-MS analysis of lipids can stem from several factors:

  • Incomplete Derivatization: this compound, being a triglyceride, requires derivatization to fatty acid methyl esters (FAMEs) to increase its volatility for GC analysis. Incomplete or inconsistent derivatization is a major source of variability. Ensure your derivatization protocol is optimized and consistently applied.

  • Sample Injection: Inconsistent injection volumes or discrimination in the injector can lead to variable results. Check the syringe, injector port temperature, and injection speed.

  • Matrix Effects: The sample matrix can interfere with the ionization and detection of the analyte. Proper sample cleanup and the use of an appropriate internal standard can help mitigate these effects.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade, leading to baseline noise and interfering peaks. Use a column rated for high-temperature analysis and ensure it is properly conditioned.

Q4: What are the acceptance criteria for accuracy and precision in a validated this compound quantification assay?

A4: While specific criteria can vary based on regulatory guidelines (e.g., FDA), a general guideline for bioanalytical method validation is:

  • Accuracy: The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[1]

  • Precision: The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[1]

Q5: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ)?

A5: LOD and LOQ can be determined using several methods, with the most common being:

  • Based on Signal-to-Noise Ratio: The LOD is typically defined as a signal-to-noise ratio of 3:1, while the LOQ is a signal-to-noise ratio of 10:1.

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)[2]

Troubleshooting Guides

HPLC-ELSD Method Troubleshooting
Issue Potential Cause Recommended Solution
Baseline Drift or Noise Contaminated mobile phase or detector instability.Filter all solvents and use HPLC-grade reagents. Ensure the ELSD nebulizer and drift tube temperatures are optimized and stable.
Poor Peak Shape (Tailing or Fronting) Column overload, secondary interactions with the stationary phase, or inappropriate mobile phase.Reduce sample concentration. Use a highly deactivated (end-capped) column. Adjust mobile phase pH or add a competing base to minimize silanol (B1196071) interactions.
Variable Retention Times Inconsistent mobile phase composition or temperature fluctuations.Prepare mobile phase accurately, preferably gravimetrically. Use a column oven to maintain a constant temperature.
Low Sensitivity Suboptimal ELSD settings or analyte not suitable for ELSD.Optimize nebulizer and evaporator temperatures for this compound. Ensure the mobile phase is sufficiently volatile.
GC-MS Method Troubleshooting
Issue Potential Cause Recommended Solution
Ghost Peaks Carryover from previous injections or contamination in the inlet.Run blank injections between samples. Clean the injector liner and replace the septum regularly.
Mass Spectral Interferences Co-eluting compounds or matrix effects.Improve chromatographic separation by optimizing the temperature program. Enhance sample cleanup procedures.
Non-linear Calibration Curve Detector saturation or issues with derivatization at high concentrations.Dilute samples to fall within the linear range. Re-evaluate the derivatization procedure for efficiency across the concentration range.
Analyte Degradation High injector or transfer line temperatures.Optimize the temperatures of the injector, transfer line, and ion source to prevent thermal degradation of the FAMEs.

Data Presentation: Method Validation Parameters

The following tables summarize typical quantitative data for validated this compound quantification assays.

Table 1: HPLC-ELSD Method Validation Data

Parameter Acceptance Criteria Example Result
Linearity (R²) ≥ 0.990.998
Range -1 - 100 µg/mL
LOD -0.3 µg/mL
LOQ -1.0 µg/mL
Accuracy (Recovery) 85% - 115%92% - 108%
Precision (Intra-day RSD) ≤ 15%< 8%
Precision (Inter-day RSD) ≤ 15%< 12%

Table 2: GC-MS Method Validation Data

Parameter Acceptance Criteria Example Result
Linearity (R²) ≥ 0.990.999
Range -0.5 - 50 µg/mL
LOD -0.1 µg/mL
LOQ -0.5 µg/mL
Accuracy (Recovery) 85% - 115%95% - 105%
Precision (Intra-day RSD) ≤ 15%< 5%
Precision (Inter-day RSD) ≤ 15%< 10%

Experimental Protocols

Protocol 1: this compound Quantification by HPLC-ELSD

1. Sample Preparation:

  • Accurately weigh 100 mg of the sample (e.g., vegetable oil, biological extract).
  • Dissolve the sample in 10 mL of a 9:1 (v/v) mixture of chloroform (B151607) and methanol.
  • Vortex for 1 minute and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: Acetonitrile
  • Mobile Phase B: Isopropanol
  • Gradient: 70% A to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to 70% A and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.

3. ELSD Conditions:

  • Nebulizer Temperature: 40°C.
  • Evaporator Temperature: 60°C.
  • Gas Flow (Nitrogen): 1.5 L/min.

4. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL.
  • Inject each standard in triplicate and construct a calibration curve by plotting the log of the peak area versus the log of the concentration.

Protocol 2: this compound Quantification by GC-MS (as FAMEs)

1. Sample Preparation and Derivatization:

  • Accurately weigh 10 mg of the sample into a glass tube.
  • Add 2 mL of 0.5 M methanolic NaOH.
  • Heat at 80°C for 10 minutes.
  • Cool to room temperature and add 2 mL of 14% boron trifluoride in methanol.
  • Heat again at 80°C for 10 minutes.
  • Cool and add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
  • Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

2. GC-MS Conditions:

  • Column: DB-23 (50% cyanopropyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 230°C at 5°C/min, and hold for 5 minutes.
  • Injection Mode: Splitless.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-550.

3. Calibration:

  • Prepare a series of standard solutions of methyl palmitate and methyl oleate (B1233923) (the constituent FAMEs of this compound) in hexane at concentrations ranging from 0.5 to 50 µg/mL.
  • Analyze each standard and construct calibration curves based on the peak areas of the respective FAMEs.

Mandatory Visualizations

Method_Validation_Workflow start Start: Define Analytical Method Requirements dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness stability Stability robustness->stability report Validation Report stability->report fail Method Optimization Required stability->fail Criteria Not Met end Method Implementation for Routine Use report->end fail->dev Troubleshooting_HPLC_Resolution start Poor Peak Resolution in HPLC check_mobile Optimize Mobile Phase Gradient/Composition start->check_mobile resolved Resolution Improved check_mobile->resolved Improved not_resolved Still Poor Resolution check_mobile->not_resolved No Improvement check_column Evaluate Column (Type, Length, Age) check_column->resolved Improved check_column->not_resolved No Improvement check_temp Adjust Column Temperature check_temp->resolved Improved check_temp->not_resolved No Improvement check_flow Reduce Flow Rate check_flow->resolved Improved check_flow->not_resolved No Improvement not_resolved->check_column not_resolved->check_temp not_resolved->check_flow

References

Technical Support Center: Ensuring Complete Derivatization of Palmitodiolein for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the complete and reliable derivatization of Palmitodiolein for Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: this compound, a diacylglycerol, has low volatility due to the presence of a free hydroxyl group on the glycerol (B35011) backbone. This characteristic makes it unsuitable for direct analysis by gas chromatography, which requires analytes to be volatile and thermally stable.[1][2] Derivatization chemically modifies the hydroxyl group, replacing it with a less polar and more volatile functional group, thereby improving its chromatographic behavior and enabling accurate quantification.[1][2]

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent methods for derivatizing diacylglycerols like this compound for GC analysis are:

  • Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[2][3] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used silylating reagent, often with a catalyst like trimethylchlorosilane (TMCS).[3]

  • Transesterification (Methylation): This method converts the fatty acids esterified to the glycerol backbone into fatty acid methyl esters (FAMEs). While this method analyzes the fatty acid composition of the diacylglycerol, it doesn't analyze the intact diacylglycerol molecule. Boron trifluoride in methanol (B129727) (BF3-Methanol) is a widely used reagent for this purpose.[4][5][6]

Q3: Which derivatization method should I choose: Silylation or Transesterification?

A3: The choice depends on your analytical goal.

  • Choose silylation if you need to quantify the intact this compound molecule.

  • Choose transesterification if your objective is to determine the fatty acid profile (palmitic and oleic acid) of the diacylglycerol.

Q4: How can I be sure my derivatization reaction is complete?

A4: To confirm complete derivatization, you can analyze aliquots of the reaction mixture at different time points. The reaction is considered complete when there is no further increase in the peak area of the derivatized product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Silylation (TMS Ether Formation) Troubleshooting
Problem Potential Cause Recommended Solution
No or low peak intensity of derivatized this compound Incomplete Reaction: Presence of moisture, insufficient reagent, suboptimal temperature or time.[3]- Ensure all glassware and solvents are anhydrous. Silylating reagents are highly moisture-sensitive. - Use an excess of the silylating reagent (e.g., BSTFA), typically a 2:1 molar ratio to active hydrogens.[3] - Optimize reaction temperature (typically 60-80°C) and time (30-60 minutes).
Degradation of TMS Derivative: TMS ethers can be susceptible to hydrolysis.- Analyze samples as soon as possible after derivatization. - Ensure the GC inlet is not excessively hot, which could cause thermal degradation.
Multiple peaks for the derivatized product Incomplete Silylation: Both derivatized and underivatized this compound are present.- Re-optimize derivatization conditions (reagent concentration, temperature, time) to drive the reaction to completion.
Side Reactions: Formation of byproducts due to reactive impurities in the sample or reagent degradation.- Use high-purity reagents and solvents. - Store silylating reagents properly under anhydrous conditions to prevent degradation.
Peak Tailing Adsorption in the GC System: The free hydroxyl group of underivatized this compound can interact with active sites in the GC liner or column.- Ensure complete derivatization. - Use a deactivated GC liner and a high-quality, well-conditioned capillary column.
Transesterification (FAMEs Formation) Troubleshooting
Problem Potential Cause Recommended Solution
Low yield of Fatty Acid Methyl Esters (FAMEs) Incomplete Reaction: Insufficient catalyst, presence of water, or non-optimal reaction conditions.[4]- Ensure anhydrous conditions. Water can inhibit the BF3-Methanol reaction. - Use a sufficient amount of BF3-Methanol reagent.[4] - Optimize reaction temperature (typically 60-100°C) and time (10-30 minutes).
Loss of volatile FAMEs: Short-chain fatty acid methyl esters can be volatile and lost during sample workup.- While not directly applicable to this compound, be cautious with workup steps if analyzing a mixture containing short-chain fatty acids.
Artifact peaks in the chromatogram Side Reactions: BF3-Methanol can cause the formation of methoxy (B1213986) artifacts and isomerization of unsaturated fatty acids, especially with prolonged heating or high reagent concentrations.[5][7]- Use the mildest effective reaction conditions (lower temperature and shorter time). - Avoid using an excessive concentration of the BF3-Methanol reagent.
Inconsistent Results Variability in Reaction Conditions: Inconsistent heating or timing can lead to variable derivatization efficiency.- Use a heating block or water bath for precise temperature control. - Use a timer to ensure consistent reaction times.

Quantitative Data Summary

The following table provides a comparative overview of the two primary derivatization methods for diacylglycerols. Please note that derivatization yields are highly dependent on the specific experimental conditions and the sample matrix.

ParameterSilylation (BSTFA)Transesterification (BF3-Methanol)
Analyte Intact Diacylglycerol (as TMS ether)Fatty Acid Methyl Esters (FAMEs)
Typical Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) +/- 1% TMCS14% Boron Trifluoride in Methanol
Typical Reaction Temp. 60 - 80°C60 - 100°C
Typical Reaction Time 30 - 60 min10 - 30 min
Reported Yield Generally high (>95%) under optimal conditionsComplete conversion reported under optimal conditions[8][9]
Potential for Artifacts Low, but sensitive to moisture leading to incomplete derivatization.[3]Moderate, can cause formation of methoxy artifacts and isomerization of double bonds with harsh conditions.[5][7]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol describes the formation of trimethylsilyl (TMS) ethers of this compound for GC analysis.

Materials:

  • This compound sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) (or other suitable aprotic solvent like hexane (B92381) or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Procedure:

  • Weigh approximately 1-5 mg of the this compound sample into a reaction vial.

  • If the sample is not in solution, dissolve it in 100 µL of anhydrous pyridine or another suitable aprotic solvent.

  • Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 45 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC.

Protocol 2: Transesterification of this compound using BF3-Methanol

This protocol details the preparation of fatty acid methyl esters (FAMEs) from this compound.

Materials:

  • This compound sample

  • 14% Boron trifluoride in methanol (BF3-Methanol) reagent

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials (10 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipette

Procedure:

  • Weigh approximately 10-20 mg of the this compound sample into a reaction vial.

  • Add 2 mL of 14% BF3-Methanol reagent to the vial.

  • Tightly cap the vial and heat at 80°C for 20 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The FAMEs in hexane are now ready for GC analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_silylation Silylation cluster_methylation Transesterification cluster_analysis Analysis Sample This compound Sample Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Add_BSTFA Add BSTFA (+1% TMCS) Dissolve->Add_BSTFA For intact analysis Add_BF3 Add BF3-Methanol Dissolve->Add_BF3 For fatty acid profile Heat_Silyl Heat (e.g., 70°C) Add_BSTFA->Heat_Silyl Silylated_Product TMS-Palmitodiolein Heat_Silyl->Silylated_Product GC_Analysis GC Analysis Silylated_Product->GC_Analysis Heat_Methyl Heat (e.g., 80°C) Add_BF3->Heat_Methyl FAME_Product Palmitate & Oleate Methyl Esters Heat_Methyl->FAME_Product FAME_Product->GC_Analysis

Caption: Workflow for this compound derivatization for GC analysis.

Troubleshooting_Logic Start Incomplete Derivatization Suspected Check_Moisture Anhydrous Conditions? Start->Check_Moisture Failure Persistent Issues? Consult Further Check_Reagent Sufficient Reagent? Check_Moisture->Check_Reagent Yes Solution_Moisture Dry Sample & Solvents Check_Moisture->Solution_Moisture No Check_Conditions Optimal Temp/Time? Check_Reagent->Check_Conditions Yes Solution_Reagent Increase Reagent Amount Check_Reagent->Solution_Reagent No Solution_Conditions Optimize Temp & Time Check_Conditions->Solution_Conditions No Success Complete Derivatization Check_Conditions->Success Yes Solution_Moisture->Start Solution_Reagent->Start Solution_Conditions->Start GC_Analysis GC_Analysis

Caption: Troubleshooting logic for incomplete derivatization.

References

selecting appropriate internal standards for Palmitodiolein analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palmitodiolein Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions regarding the selection of appropriate internal standards for the accurate quantification of this compound and other triglycerides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is an internal standard (IS) essential for the analysis of this compound?

A: An internal standard is crucial for accurate and reliable quantification in lipid analysis for several key reasons:[1]

  • Corrects for Sample Loss: During the multi-step processes of lipid extraction and sample preparation, some analyte loss is inevitable.[1] An IS, added at the beginning of the workflow, experiences similar losses, allowing for accurate normalization.[1]

  • Compensates for Matrix Effects: The sample matrix (all components other than the analyte) can significantly suppress or enhance the analyte's signal in the mass spectrometer.[1][2] A chemically similar IS will be affected by the matrix in a comparable way, enabling correction for these variations.[1][2]

  • Accounts for Analytical Variability: An IS helps to normalize variations introduced during the analysis itself, such as fluctuations in injection volume or instrument response.[1][3]

The fundamental principle is that the ratio of the analyte's response to the IS's response remains constant even when errors are introduced, thus improving precision and accuracy.[1]

Q2: What are the ideal characteristics of an internal standard for this compound analysis?

A: The ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be structurally and chemically as similar as possible to this compound to ensure it behaves similarly during extraction, chromatography, and ionization.[1][4]

  • Not Endogenously Present: The IS must not be naturally present in the sample to avoid interfering with the quantification of the endogenous analyte.[1][5]

  • Mass Spectrometric Resolution: The IS and the analyte must be clearly distinguishable by the mass spectrometer. This is typically achieved using stable isotope-labeled standards.[1]

  • Co-elution (for LC-MS): In liquid chromatography-mass spectrometry (LC-MS), the IS should ideally co-elute with the analyte to ensure both are subjected to the same matrix effects at the same time.[1][6] Problematic issues can arise in reverse-phase chromatography where lipids within the same class may have a large spread in retention times, causing the analyte and IS to elute at different times and experience different levels of ion suppression.[6]

  • Commercial Availability and Purity: The standard should be readily available in high purity for accurate preparation of standard solutions.[1]

Q3: What type of internal standard is best for this compound: a stable isotope-labeled standard or a structural analog (e.g., an odd-chain triglyceride)?

A: Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for quantitative lipidomics.[1][2]

  • Stable Isotope-Labeled (SIL) IS: These are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope (e.g., ¹³C or ²H).[1] A ¹³C-labeled this compound, for instance, would be the ideal IS as its chemical and physical properties are nearly identical to the analyte, ensuring the most accurate correction for experimental variations.[5][7]

  • Structural Analogs (Non-endogenous Standards): When a SIL version of the analyte is not available or is prohibitively expensive, a structural analog can be used.[8] For triglycerides like this compound, a common choice is an odd-chain triglyceride, such as Triheptadecanoin (C17:0/C17:0/C17:0) or Trinonadecanoin (C19:0/19:0/19:0).[8] These are used because odd-chain fatty acids are generally present in very low concentrations in most mammalian tissues.[8][9][10] However, it is crucial to first verify that they are not present in your specific sample type.[9]

While structural analogs are a viable option, they may not perfectly mimic the analyte's behavior during ionization and chromatography, which can introduce inaccuracies.[11]

Q4: Should I use a deuterated (²H) or a carbon-13 (¹³C) labeled internal standard?

A: While both are effective, ¹³C-labeled internal standards are generally considered superior to their deuterated counterparts for high-accuracy quantitative analysis.[7]

The key difference lies in their chromatographic behavior. Deuterium labeling can sometimes cause a slight shift in retention time, leading to incomplete co-elution with the non-labeled analyte.[12] This can be problematic if there are significant matrix effects at that specific point in the chromatogram, potentially leading to quantitative errors.[12] ¹³C-labeled standards, however, have nearly identical retention times to the native analyte, ensuring they experience the same matrix effects and providing more accurate and precise quantification.[7]

Data Presentation: Performance of ¹³C-Labeled vs. Deuterated Internal Standards
FeatureDeuterated (²H) Labeled ISCarbon-13 (¹³C) Labeled ISRationale
Co-elution May exhibit slight retention time shifts relative to the analyte.[12]Near-perfect co-elution with the native analyte.[7]The larger mass difference and potential changes in bond polarity in C-D vs C-H bonds can affect chromatographic interactions.
Isotopic Stability Deuterium atoms can, in some cases, be prone to exchange with hydrogen atoms, especially if located on exchangeable sites (-OD).[12]The ¹³C label is incorporated into the carbon backbone and is not exchangeable.[7]C-C bonds are more stable than C-H/C-D bonds under typical analytical conditions.
Accuracy & Precision Good, but can be compromised by chromatographic shifts and matrix effects.[12]Generally superior, leading to lower coefficients of variation (CV%).[3][13]Tighter co-elution ensures more effective normalization of matrix effects.
Cost Often less expensive and more widely available.[7]Typically more expensive to synthesize.[7][8]The synthetic routes for ¹³C labeling can be more complex.

Recommendation: For applications requiring the highest level of quantitative accuracy, the investment in a ¹³C-labeled internal standard is strongly recommended.[3]

Q5: I'm observing poor peak resolution and an unstable baseline. How can I troubleshoot this?

A: Poor peak shape, resolution, or baseline instability can compromise quantification. Here are common causes and solutions:[14]

  • Poor Peak Resolution/Co-elution:

    • Mobile Phase: The mobile phase composition is critical. Systematically adjust the gradient steepness or the ratio of organic solvents to improve separation. Slower gradients generally lead to better resolution.[14]

    • Column Choice: For complex triglyceride mixtures, using a longer column or connecting two columns in series can enhance resolution.[14] Ensure you are using a column with appropriate chemistry (e.g., C18) for lipid analysis.[15]

  • Unstable Baseline:

    • Contaminated Mobile Phase: Use only high-purity (HPLC or MS-grade) solvents and filter them before use. Impurities are a common cause of baseline noise, especially in gradient elution.[14]

    • Column Bleed: At high temperatures, the column's stationary phase can degrade and "bleed," causing a rising baseline. Use a column rated for your operating temperatures and ensure it is properly conditioned.[14]

Experimental Protocols

Key Experiment: Quantification of this compound using LC-MS/MS with an Internal Standard

This protocol provides a general methodology. Specific parameters should be optimized for your instrument and sample type.

1. Lipid Extraction (Folch Method) a. To a 1.5 mL glass vial, add 100 µL of the biological sample (e.g., plasma, tissue homogenate). b. Add the internal standard. For example, add 10 µL of a 100 µg/mL solution of ¹³C-Palmitodiolein in chloroform/methanol (2:1, v/v). The amount added should result in a peak area comparable to the endogenous analyte. c. Add 750 µL of chloroform/methanol (2:1, v/v). d. Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation. e. Add 200 µL of 0.9% NaCl solution to induce phase separation. f. Vortex for another 1 minute, then centrifuge at 2,000 x g for 10 minutes at 4°C. g. Carefully collect the lower organic layer (containing lipids) using a glass syringe and transfer it to a new glass vial. h. Dry the lipid extract under a gentle stream of nitrogen. i. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., isopropanol/acetonitrile, 90:10, v/v) for LC-MS analysis.

2. Calibration Curve Construction a. Prepare a series of calibration standards by spiking known concentrations of a certified this compound standard into a blank matrix (e.g., stripped serum or the extraction solvent). b. Add a constant concentration of the internal standard to each calibration standard. c. Analyze the calibration standards using the same LC-MS/MS method as the samples. d. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.

3. LC-MS/MS Analysis a. Chromatography: Use a C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
  • Gradient: Run a gradient from ~30% B to 100% B over 15-20 minutes to elute the triglycerides.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 40-50°C. b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
  • Use Multiple Reaction Monitoring (MRM) for quantification.
  • This compound (POO) Transition: Monitor the transition from the precursor ion (e.g., [M+NH₄]⁺) to a specific product ion (e.g., a neutral loss of one of the fatty acid chains).
  • Internal Standard Transition: Monitor the corresponding transition for the stable isotope-labeled internal standard.

4. Quantification a. Integrate the peak areas for both the endogenous this compound and the internal standard in your samples. b. Calculate the peak area ratio (Analyte Area / IS Area). c. Determine the concentration of this compound in the unknown samples by interpolating the concentration from the linear regression of the calibration curve.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Tissue) Spike 2. Add Internal Standard (e.g., ¹³C-Palmitodiolein) Sample->Spike Extract 3. Lipid Extraction (e.g., Folch Method) Spike->Extract Dry 4. Dry Extract (Nitrogen Stream) Extract->Dry Reconstitute 5. Reconstitute in Mobile Phase Dry->Reconstitute LCMS 6. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integrate 7. Peak Integration (Analyte & IS) LCMS->Integrate Ratio 8. Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify 9. Quantify using Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_workflow cluster_selection IS Selection Criteria cluster_troubleshoot Troubleshooting Start Start: Inaccurate Quantification CheckIS Is an appropriate IS being used? Start->CheckIS Isotope Is it a stable isotope-labeled (SIL) standard? CheckIS->Isotope Yes NoIS Action: Add a suitable IS. Gold Standard: SIL version of the analyte. CheckIS->NoIS No Coelution Does it co-elute with the analyte? Isotope->Coelution Yes ChangeIS Consider ¹³C-IS over ²H-IS for better co-elution. Isotope->ChangeIS No (using ²H) Matrix Does it correct for matrix effects? Coelution->Matrix Yes OptimizeLC Action: Optimize LC method (gradient, column) to achieve co-elution. Coelution->OptimizeLC No Dilute Action: Dilute sample to reduce matrix effects. Matrix->Dilute No End Result: Accurate Quantification Matrix->End Yes OptimizeLC->Matrix ChangeIS->Coelution Cleanup Action: Improve sample cleanup (e.g., SPE). Dilute->Cleanup Cleanup->End

References

Technical Support Center: Palmitodiolein Stability in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Palmitodiolein. This resource provides essential information on the stability of this compound in various solvent systems commonly used in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can degrade in solution?

A1: The two primary degradation pathways for this compound, a triglyceride, are hydrolysis and oxidation. Hydrolysis involves the cleavage of the ester bonds, releasing free fatty acids (palmitic acid and oleic acid) and glycerol. This process is often catalyzed by the presence of water, acids, or bases. Oxidation typically occurs at the double bonds of the oleic acid moieties and can be initiated by exposure to oxygen, light, and trace metals, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products.[1]

Q2: I've dissolved this compound in DMSO for a stock solution. How stable is it?

A2: While DMSO is an excellent solvent for this compound, it is crucial to use anhydrous DMSO and store the solution under appropriate conditions. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can facilitate the hydrolysis of the ester bonds in this compound, especially over extended storage.[2][3] For optimal stability, it is recommended to store DMSO stock solutions in small, tightly sealed aliquots at -80°C to minimize water absorption and repeated freeze-thaw cycles.

Q3: My experimental protocol requires diluting a DMSO stock of this compound into an aqueous buffer or cell culture medium. What are the stability implications?

A3: Diluting a DMSO stock solution into an aqueous environment introduces water, which is a key reactant for hydrolysis. The presence of DMSO in the aqueous mixture can enhance the rate of ester hydrolysis.[2][4] Therefore, it is critical to prepare these working solutions fresh for each experiment and use them immediately. Storing diluted aqueous solutions of this compound for extended periods is not recommended as significant degradation can occur.

Q4: The formulation for my in vivo study uses DMSO, PEG300, and Tween-80 in saline. How do these components affect this compound stability?

A4: This is a common formulation designed to improve the solubility and bioavailability of lipophilic compounds like this compound. However, the components can have varied effects on stability:

  • DMSO and Water (Saline): As mentioned, this combination can promote hydrolysis.[2][4]

  • PEG300: Polyethylene glycols can have a protective effect against oxidation by scavenging free radicals.[5][6]

  • Tween-80 (Polysorbate 80): As a surfactant, Tween-80 is essential for creating a stable emulsion. However, some studies have shown that polysorbates themselves can undergo degradation and potentially influence the stability of the active compound, for instance by increasing the rate of oxidation under certain conditions.[7] Given the complexity of this mixture, it is highly advisable to prepare this formulation fresh before each use.

Q5: My this compound solution has turned slightly yellow and/or has a faint odor. What does this indicate?

A5: A yellowish tint and the development of an off-odor are classic signs of lipid oxidation.[1] The double bonds in the oleic acid chains of this compound are susceptible to oxidation, which can produce colored and volatile degradation products. If you observe these changes, it is a strong indication that your sample has degraded and should not be used for experiments where the chemical integrity of this compound is critical.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
Possible Cause Troubleshooting Steps
Degradation of this compound in working solution. Prepare fresh working solutions immediately before adding to cells. Avoid storing diluted aqueous solutions, even for a few hours at room temperature.
Hydrolysis of this compound in DMSO stock. Use high-purity, anhydrous DMSO for preparing stock solutions. Aliquot the stock solution into single-use vials to prevent moisture contamination from repeated opening and closing. Store aliquots at -80°C.
Oxidation due to improper storage. Protect stock solutions and the pure compound from light and air. Consider overlaying aliquots with an inert gas like argon or nitrogen before sealing and freezing.
Interaction with components in the cell culture medium. When preparing working solutions, add the this compound concentrate to the medium with gentle mixing just before application to the cells. Do not let the concentrated solution sit in the medium for extended periods before use.
Issue 2: Precipitation or phase separation observed upon dilution of DMSO stock into aqueous media.
Possible Cause Troubleshooting Steps
Poor solubility of this compound in the final concentration. Ensure the final concentration of this compound does not exceed its solubility limit in the aqueous medium. You may need to use a formulation with co-solvents like PEG300 and a surfactant like Tween-80 for higher concentrations.
Insufficient mixing. When diluting the DMSO stock, add it to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.
Low temperature of the aqueous medium. Ensure the buffer or medium is at room temperature or 37°C before adding the this compound stock solution, as solubility decreases at lower temperatures.

Quantitative Data Summary

Direct comparative quantitative stability data for this compound in different solvent systems is limited in publicly available literature. However, based on established chemical principles, the following table summarizes the key factors influencing stability in common solvent systems.

Solvent System Primary Stability Concerns Key Influencing Factors Relative Stability (Inferred) Recommended Storage
Pure this compound (Solid) OxidationOxygen, Light, TemperatureHigh-20°C, protected from light and air.
Stock Solution in Anhydrous DMSO Hydrolysis (if water is present), OxidationWater content of DMSO, Oxygen, Light, TemperatureModerate to High-80°C, small aliquots, tightly sealed.
Working Solution (Diluted in Aqueous Buffer/Medium) Hydrolysis, OxidationpH of the medium, Temperature, Exposure timeLowPrepare fresh and use immediately. Do not store.
Formulation (DMSO/PEG300/Tween-80/Saline) Hydrolysis, OxidationPresence of water, Potential for Tween-80 to promote oxidationLow to ModeratePrepare fresh and use immediately. Do not store.

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the primary degradation pathways of this compound and a general workflow for assessing its stability.

This compound Degradation Pathways POD This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) POD->Hydrolysis Ester Bond Cleavage Oxidation Oxidation (O₂, Light, Metal Ions) POD->Oxidation Attack at Double Bonds Glycerol Glycerol Hydrolysis->Glycerol FFA Free Fatty Acids (Palmitic Acid, Oleic Acid) Hydrolysis->FFA Hydroperoxides Lipid Hydroperoxides Oxidation->Hydroperoxides SecondaryOxidation Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxides->SecondaryOxidation

Primary degradation pathways of this compound.

Workflow for this compound Stability Assessment Prep Prepare this compound in Test Solvent System Store Store Aliquots under Defined Conditions (e.g., Temp, Light) Prep->Store Sample Sample at Time Points (t=0, t₁, t₂, ...) Store->Sample Analyze Analyze by Stability-Indicating RP-HPLC Method Sample->Analyze Quantify Quantify Remaining this compound and Degradation Products Analyze->Quantify Kinetics Determine Degradation Rate / Half-life Quantify->Kinetics

General experimental workflow for stability testing.

Experimental Protocols

Protocol: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for this compound

This protocol provides a framework for a stability-indicating assay to quantify this compound and separate its primary degradation products (free fatty acids).

1. Objective: To develop and validate an RP-HPLC method capable of separating and quantifying this compound from its potential degradation products, primarily free palmitic and oleic acids.

2. Materials and Reagents:

  • This compound reference standard

  • Palmitic acid reference standard

  • Oleic acid reference standard

  • HPLC-grade acetonitrile, acetone, and n-hexane

  • HPLC-grade water

  • Test solvent systems (e.g., DMSO, DMSO/PEG300/Tween-80/Saline)

3. Chromatographic Conditions (Example): [2]

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205-215 nm).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Acetone

  • Gradient Elution: A gradient program should be developed to effectively separate the non-polar this compound from the more polar free fatty acids. An example gradient could be:

    • 0-10 min: 90% A, 10% B

    • 10-30 min: Linear gradient to 50% A, 50% B

    • 30-40 min: Hold at 50% A, 50% B

    • 40-45 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Forced Degradation Samples (Method Validation):

    • Acid Hydrolysis: Dissolve this compound in the test solvent and add a small amount of 0.1 M HCl. Incubate at 60°C for several hours. Neutralize before injection.

    • Base Hydrolysis: Dissolve this compound in the test solvent and add a small amount of 0.1 M NaOH. Incubate at 60°C for several hours. Neutralize before injection.

    • Oxidation: Dissolve this compound in the test solvent and add a small volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Stability Study Samples:

    • Prepare a solution of this compound in the desired solvent system (e.g., DMSO stock, aqueous formulation).

    • Dispense aliquots into appropriate vials and store under the specified conditions (e.g., -80°C, -20°C, 4°C, 25°C, protected from light).

    • At each time point, withdraw an aliquot.

    • Dilute the sample with a suitable solvent (e.g., n-hexane or acetone) to a concentration within the linear range of the calibration curve.[2]

    • Vortex and, if necessary, centrifuge to remove any particulates before transferring to an HPLC vial.

5. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the peaks for this compound, palmitic acid, and oleic acid based on the retention times of the reference standards.

  • Integrate the peak areas.

  • Construct a calibration curve for this compound using the reference standard.

  • Calculate the concentration of this compound remaining in the stability samples at each time point. The appearance and increase of peaks corresponding to the free fatty acids will confirm degradation.

6. Data Interpretation: Plot the concentration of this compound versus time for each storage condition. This data can be used to determine the degradation kinetics (e.g., zero-order or first-order) and calculate the shelf-life or half-life of this compound in each solvent system. A method is considered "stability-indicating" if it can resolve the intact drug from its degradation products with baseline separation.

References

Validation & Comparative

A Comparative Guide to the Cellular Effects of Palmitodiolein and Triolein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known and anticipated cellular effects of two common triglycerides: Palmitodiolein and Triolein. While direct comparative studies are limited, this document synthesizes findings from research on their constituent fatty acids—palmitic acid and oleic acid—to project their differential impacts on key cellular processes. All quantitative data is presented in structured tables, and detailed experimental protocols for the cited assays are provided.

Introduction

Triglycerides, the main constituents of natural fats and oils, play a crucial role in cellular metabolism and signaling. Their specific cellular effects are largely determined by their fatty acid composition. This guide focuses on comparing this compound (a mixed-acid triglyceride containing one palmitic acid and two oleic acid moieties) and Triolein (a simple triglyceride containing three oleic acid moieties). Understanding their distinct biological activities is critical for research in areas such as metabolic diseases, inflammation, and drug delivery.

Core Cellular Effects: A Comparative Overview

The primary difference in the cellular impact of this compound and Triolein is expected to stem from the presence of the saturated fatty acid, palmitate, in this compound. Saturated fatty acids like palmitate are generally associated with lipotoxicity, inflammation, and cellular stress, whereas monounsaturated fatty acids like oleate (B1233923) are often considered neutral or even protective.

Lipid Accumulation

Both this compound and Triolein will contribute to intracellular lipid droplet formation. However, the metabolic consequences of this accumulation may differ. While oleate is readily incorporated into triglycerides, which is considered a protective mechanism against lipotoxicity, an excess of palmitate can lead to the formation of other lipid species like ceramides (B1148491) and diacylglycerols that are implicated in cellular dysfunction.[1][2]

Table 1: Comparative Effects on Lipid Accumulation

FeatureThis compoundTriolein
Lipid Droplet Formation Induces lipid droplet formation.Induces lipid droplet formation.
Lipotoxicity Higher potential for lipotoxicity due to the presence of palmitic acid, which can be channeled into harmful lipid metabolites.[1]Lower potential for lipotoxicity; oleic acid is preferentially stored in triglycerides, a relatively inert form.[2]
Inflammatory Response

The presence of palmitic acid in this compound suggests a greater potential to induce an inflammatory response compared to Triolein. Palmitic acid is a known agonist of Toll-like receptors 2 and 4 (TLR2/4), which can trigger pro-inflammatory signaling cascades, leading to the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][3] In contrast, oleic acid has been shown to have neutral or even anti-inflammatory effects.[3]

Table 2: Comparative Effects on Inflammation

FeatureThis compoundTriolein
NF-κB Activation Likely to induce NF-κB activation via TLR signaling due to its palmitic acid component.[1]Unlikely to significantly activate NF-κB; may have anti-inflammatory properties.
Pro-inflammatory Cytokine Production Potential to increase the production of TNF-α, IL-6, and IL-1β.[1][3]Unlikely to increase pro-inflammatory cytokine production; may even suppress it.
Oxidative Stress

Saturated fatty acids like palmitic acid can induce cellular oxidative stress by increasing the production of reactive oxygen species (ROS).[4] This is often linked to mitochondrial dysfunction. In contrast, monounsaturated fatty acids like oleic acid have been shown to be less potent inducers of ROS and may even protect against oxidative stress.[5] Therefore, this compound is more likely to induce oxidative stress than Triolein.

Table 3: Comparative Effects on Oxidative Stress

FeatureThis compoundTriolein
Reactive Oxygen Species (ROS) Production Likely to increase intracellular ROS levels.[4]Unlikely to significantly increase ROS levels; may be protective.[5]
Mitochondrial Dysfunction Higher potential to induce mitochondrial stress and dysfunction.Lower potential for inducing mitochondrial dysfunction.
Insulin (B600854) Signaling

The differential effects on inflammation and cellular stress pathways are likely to translate into different impacts on insulin signaling. The pro-inflammatory signaling and cellular stress induced by palmitic acid can lead to insulin resistance, characterized by impaired insulin receptor substrate (IRS) phosphorylation and reduced downstream signaling through pathways like the PI3K/Akt pathway.[1][6] Oleic acid, on the other hand, is generally considered to be less detrimental to insulin signaling.[7]

Table 4: Comparative Effects on Insulin Signaling

FeatureThis compoundTriolein
Akt Phosphorylation Potential to decrease insulin-stimulated Akt phosphorylation.[1]Unlikely to inhibit insulin-stimulated Akt phosphorylation.
Insulin Resistance May contribute to the development of cellular insulin resistance.[1]Less likely to induce insulin resistance; may have neutral or beneficial effects.[7]

Experimental Protocols

To enable researchers to investigate the comparative cellular effects of this compound and Triolein, detailed protocols for key experimental assays are provided below.

Protocol 1: Assessment of Lipid Accumulation by Oil Red O Staining

This protocol is used to visualize and quantify neutral lipid accumulation in cultured cells.[8][9][10][11][12]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin (in PBS)

  • Oil Red O stock solution (0.5% w/v in isopropanol)

  • 60% Isopropanol (B130326)

  • Hematoxylin solution

  • Distilled water

  • Microscope

Procedure:

  • Culture cells in a multi-well plate to the desired confluency and treat with this compound or Triolein for the desired time.

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells by adding 10% formalin and incubating for 30-60 minutes at room temperature.

  • Remove the formalin and wash the cells twice with distilled water.

  • Add 60% isopropanol to each well and incubate for 5 minutes.

  • Remove the isopropanol and add the working Oil Red O solution (prepare by diluting the stock solution with distilled water at a 3:2 ratio and filtering). Incubate for 10-20 minutes.

  • Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.

  • (Optional) Counterstain the nuclei by adding Hematoxylin solution for 1 minute, followed by washing with distilled water.

  • Visualize the lipid droplets (stained red) and nuclei (stained blue) under a microscope.

  • For quantification, the stain can be extracted with 100% isopropanol and the absorbance measured at 492 nm.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) with DCFDA Assay

This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).[13][14][15][16]

Materials:

  • DCFDA (or H2DCFDA) stock solution (in DMSO)

  • Serum-free cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Treat cells with this compound or Triolein for the desired duration.

  • Prepare a working solution of DCFDA (typically 10-20 µM) in pre-warmed serum-free medium.

  • Remove the treatment medium and wash the cells once with serum-free medium.

  • Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Remove the DCFDA solution and wash the cells once with serum-free medium.

  • Add serum-free medium or PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 3: Assessment of NF-κB Activation using a Luciferase Reporter Assay

This protocol quantifies the activation of the NF-κB signaling pathway.[17][18][19][20][21]

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct.

  • Luciferase assay reagent (containing luciferin).

  • Cell lysis buffer.

  • Luminometer or microplate reader with luminescence detection capabilities.

Procedure:

  • Seed the transfected cells in a white, opaque 96-well plate.

  • Treat the cells with this compound or Triolein. Include a positive control (e.g., TNF-α) and a negative control.

  • After the treatment period, aspirate the medium and wash the cells with PBS.

  • Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.

  • Add the luciferase assay reagent to each well.

  • Immediately measure the luminescence using a luminometer.

  • (Optional, for dual-luciferase assays) Add the second reagent (e.g., for Renilla luciferase) and measure the luminescence again to normalize for transfection efficiency.

Protocol 4: Analysis of Akt Phosphorylation by Western Blot

This protocol is used to determine the phosphorylation status of Akt, a key protein in the insulin signaling pathway.[22][23][24][25][26]

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (anti-phospho-Akt and anti-total-Akt).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Treat cells with this compound or Triolein, including an insulin-stimulated control.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize, the membrane can be stripped and re-probed with an antibody against total Akt.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the treatments and the cellular effects, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Cellular Treatment cluster_1 Cellular Effects This compound This compound Lipid_Accumulation Lipid_Accumulation This compound->Lipid_Accumulation Inflammation Inflammation This compound->Inflammation Oxidative_Stress Oxidative_Stress This compound->Oxidative_Stress Triolein Triolein Triolein->Lipid_Accumulation Normal_Metabolism Normal_Metabolism Triolein->Normal_Metabolism Insulin_Resistance Insulin_Resistance Inflammation->Insulin_Resistance Oxidative_Stress->Insulin_Resistance

Caption: Comparative cellular effects of this compound and Triolein.

cluster_0 This compound Signaling cluster_1 Triolein Signaling This compound This compound TLR4 TLR4 This compound->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits NFkB NFkB MyD88->NFkB activates Cytokines Cytokines NFkB->Cytokines induces transcription Triolein Triolein Triglyceride_Storage Triglyceride_Storage Triolein->Triglyceride_Storage promotes Anti_inflammatory Anti_inflammatory Triolein->Anti_inflammatory potential for

Caption: Postulated signaling pathways for this compound and Triolein.

cluster_assays Cellular Assays cluster_endpoints Measured Endpoints start Cell Culture and Treatment (this compound or Triolein) oil_red_o Oil Red O Staining start->oil_red_o dcfda DCFDA Assay start->dcfda luciferase NF-kB Luciferase Assay start->luciferase western_blot Western Blot (p-Akt) start->western_blot lipid Lipid Accumulation oil_red_o->lipid ros Oxidative Stress dcfda->ros inflammation Inflammation luciferase->inflammation insulin_signaling Insulin Signaling western_blot->insulin_signaling

Caption: Experimental workflow for comparing cellular effects.

References

A Comparative Guide to the Cellular Impacts of Saturated vs. Monounsaturated Fatty Acids: Palmitic Acid vs. Palmitoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of the saturated fatty acid, palmitic acid (PA), and the monounsaturated fatty acid, palmitoleic acid (POA). While direct comparative studies on Palmitodiolein are limited in publicly available research, the comparison between PA and POA offers critical insights into the differential impacts of saturated versus monounsaturated fatty acids on cellular health and signaling. This information is pivotal for research in metabolic diseases, inflammation, and drug development.

Executive Summary

Palmitic acid, a major saturated fatty acid in the diet, is widely recognized for its lipotoxic effects, contributing to cellular dysfunction through the induction of endoplasmic reticulum (ER) stress, inflammation, and insulin (B600854) resistance.[1][2] In stark contrast, palmitoleic acid, a monounsaturated fatty acid, often exhibits protective and anti-inflammatory properties, frequently counteracting the detrimental effects of PA.[2][3][4][5][6][7] Understanding these opposing effects is crucial for developing therapeutic strategies for metabolic disorders.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various studies, highlighting the differential effects of Palmitic Acid and Palmitoleic Acid/Oleic Acid on key cellular parameters.

Table 1: Effects on Cellular Viability and Apoptosis

ParameterCell TypeTreatmentResultReference
Cell ViabilityPancreatic β-cells250 µM Palmitic AcidSlight decrease[8]
Cell ViabilityPancreatic β-cells250 µM Oleic AcidIncreased proliferation[8]
ApoptosisBovine Mammary Epithelial CellsPalmitic AcidInduced apoptosis[9]
ApoptosisPancreatic AR42J Cells250 µM Palmitic AcidInduced apoptosis[10]
ApoptosisPancreatic AR42J CellsCo-treatment with Oleic AcidMarkedly protected against PA-induced apoptosis[10]
Cell ViabilityHepG2 Cells0.4 mM Palmitic Acid (24h)Significant decrease[11]
Cell ViabilityHepG2 Cells0.4 mM Oleic Acid (24h)No toxicity[11]

Table 2: Impact on Inflammatory Responses

ParameterCell TypeTreatmentResultReference
IL-6 ProductionHuman Endothelial Cells (EAHy926)Palmitic Acid + TNF-αEnhanced production[7]
IL-8 ProductionHuman Endothelial Cells (EAHy926)Palmitic Acid + TNF-αEnhanced production[7]
MCP-1, IL-6, IL-8 ProductionHuman Endothelial Cells (EAHy926)Palmitoleic Acid + TNF-αDecreased production compared to PA[7]
NF-κB ExpressionHuman Endothelial Cells (EAHy926)Palmitoleic AcidDecreased expression[7]
Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6)LPS-stimulated wound site in ratsTopical Palmitoleic AcidSignificant inhibition (73.14%, 66.19%, 75.19% respectively)[4]
NF-κB ActivationMacrophagesPalmitoleic AcidInhibition[3][12]

Table 3: Effects on Endoplasmic Reticulum (ER) Stress

ParameterCell TypeTreatmentResultReference
ER Stress Markers (BiP, CHOP, p-eIF2α, p-JNK)Mature Adipocytes0.5 or 1.0 mM Palmitic Acid (12h)Increased expression/phosphorylation[13]
ER Stress Markers (ATF4, CHOP)Cardiac Myoblasts (H9c2)Palmitic AcidIncreased expression[14]
ER Stress Markers (BiP, eIF2α, ATF6, XBP1u)Pancreatic β-cells (1.1B4)250 µM Palmitic Acid (24h)Significant up-regulation[15]
ER Stress MarkersPancreatic β-cells (1.1B4)Oleic AcidDown-regulation[16]
ER Stress MarkersPancreatic β-cells (1.1B4)Co-treatment with Oleic AcidReversed the negative effects of PA[8]

Table 4: Influence on Insulin Signaling and Glucose Metabolism

ParameterCell Type/ModelTreatmentResultReference
Insulin SecretionHuman Pancreatic Islets250 µM Palmitic AcidMild reduction[8]
Insulin SecretionHuman Pancreatic Islets250 µM Oleic AcidMarkedly increased[8]
Insulin SignalingSkeletal MusclePalmitoleic AcidImproved insulin signaling[2]
Insulin SensitivityMusclePalmitoleic AcidImproved insulin sensitivity[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols frequently cited in the study of fatty acid effects on cells.

Fatty Acid-BSA Complex Preparation and Cell Treatment

To mimic physiological conditions where fatty acids are bound to albumin in the bloodstream, they are typically complexed with bovine serum albumin (BSA) for in vitro studies.

  • Stock Solution Preparation: Palmitic acid is dissolved in an appropriate solvent like ethanol (B145695) at an elevated temperature (e.g., 65°C) to create a stock solution (e.g., 150 mM).[17] Palmitoleic acid, being a liquid at room temperature, is also dissolved in a solvent.

  • Complexing with BSA: A solution of fatty acid-free BSA (e.g., 10% w/v in sterile water) is prepared and warmed to 37°C.[17] The fatty acid stock solution is then added dropwise to the BSA solution while stirring to allow for complex formation. The molar ratio of fatty acid to BSA is a critical parameter and is often varied depending on the experimental design.

  • Cell Treatment: The fatty acid-BSA complex is then diluted in the appropriate cell culture medium to the final desired concentration for treating the cells.[17] Control cells are treated with BSA-containing medium without the fatty acid.[17]

Western Blotting for ER Stress and Signaling Pathway Proteins

Western blotting is a standard technique to quantify the expression and phosphorylation status of key proteins involved in ER stress and other signaling pathways.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the proteins and their phosphorylation states.[18]

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[19]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., BiP, CHOP, phosphorylated-eIF2α, total eIF2α, phosphorylated-Akt, total Akt, IκBα).[18][19] Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[19]

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.[19] The band intensities are quantified using densitometry software, and the levels of target proteins are typically normalized to a loading control like β-actin or GAPDH.[20]

NF-κB Activation Assay

The activation of the transcription factor NF-κB is a hallmark of inflammatory signaling.

  • Reporter Assay: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Following treatment with fatty acids, cell lysates are prepared, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates NF-κB activation.[21]

  • Western Blot for IκBα Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon activation of the NF-κB pathway, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. A decrease in the levels of IκBα, as measured by Western blot, is an indicator of NF-κB activation.

  • Nuclear Translocation by Immunofluorescence: Cells are fixed and permeabilized after treatment. They are then incubated with an antibody against an NF-κB subunit (e.g., p65). A fluorescently labeled secondary antibody is used for visualization. Nuclear translocation of NF-κB is observed using fluorescence microscopy.[22]

Mandatory Visualization: Signaling Pathways and Workflows

Palmitic Acid-Induced Cellular Stress Pathways

The following diagram illustrates the major signaling pathways activated by palmitic acid, leading to ER stress, inflammation, and apoptosis.

Palmitic_Acid_Pathway PA Palmitic Acid TLR4 TLR4 PA->TLR4 activates ER Endoplasmic Reticulum PA->ER induces stress MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Inflammation Inflammation (↑ TNF-α, IL-6, IL-1β) NFkB->Inflammation InsulinResistance Insulin Resistance Inflammation->InsulinResistance UPR Unfolded Protein Response (UPR) ER->UPR PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a JNK JNK Activation IRE1->JNK CHOP CHOP ATF6->CHOP ATF4 ATF4 eIF2a->ATF4 ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis JNK->Apoptosis JNK->InsulinResistance

Caption: Palmitic acid-induced cellular stress pathways.

Protective Mechanisms of Palmitoleic Acid

This diagram illustrates how palmitoleic acid can counteract the detrimental effects of palmitic acid.

Palmitoleic_Acid_Protection POA Palmitoleic Acid NFkB NF-κB Activation POA->NFkB inhibits ER_Stress ER Stress POA->ER_Stress reduces Apoptosis Apoptosis POA->Apoptosis prevents PPARa PPARα POA->PPARa activates TAG Triglyceride Synthesis POA->TAG promotes PA Palmitic Acid PA->NFkB PA->ER_Stress PA->Apoptosis CellHealth Improved Cellular Homeostasis PPARa->CellHealth TAG->CellHealth sequesters PA

Caption: Protective mechanisms of palmitoleic acid.

Experimental Workflow: Comparative Analysis of Fatty Acid Effects

The following diagram outlines a typical experimental workflow for comparing the cellular effects of different fatty acids.

Experimental_Workflow start Cell Culture treatment Fatty Acid Treatment (PA, POA, Control) start->treatment incubation Incubation (Time Course) treatment->incubation harvest Cell Harvesting & Lysis incubation->harvest analysis Downstream Assays harvest->analysis viability Cell Viability (MTT Assay) analysis->viability western Western Blot (ER Stress, Signaling) analysis->western qpcr qPCR (Gene Expression) analysis->qpcr elisa ELISA (Cytokine Secretion) analysis->elisa data Data Analysis & Comparison viability->data western->data qpcr->data elisa->data

Caption: Experimental workflow for fatty acid studies.

Conclusion

The available evidence compellingly demonstrates the divergent cellular impacts of palmitic acid and palmitoleic acid. Palmitic acid acts as a potent inducer of lipotoxicity, driving key pathological processes such as ER stress, inflammation, and insulin resistance. Conversely, palmitoleic acid not only lacks these toxic effects but actively protects cells from PA-induced damage. These findings underscore the importance of the degree of fatty acid saturation in cellular signaling and pathophysiology. For researchers and professionals in drug development, targeting the pathways activated by palmitic acid or mimicking the protective effects of palmitoleic acid represents a promising avenue for therapeutic intervention in metabolic and inflammatory diseases.

References

The Search for a Precise Dietary Fat Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of dietary intake is a critical component of understanding the intricate relationship between nutrition and health. While traditional methods like food frequency questionnaires provide valuable data, the inherent subjectivity and potential for recall bias have led to a growing demand for objective biomarkers. This guide provides a comparative analysis of Palmitodiolein as a potential, though not yet validated, biomarker for dietary fat intake against established alternatives, supported by experimental data and detailed methodologies.

This compound: An Unvalidated Contender

This compound is a triglyceride composed of one palmitic acid and two oleic acid molecules. It is found in vegetable oils, but a comprehensive review of the scientific literature reveals a notable absence of studies specifically validating it as a biomarker for dietary fat intake.[1][2][3] While its constituent fatty acids, palmitic and oleic acid, have been studied, circulating levels of palmitic acid, for instance, are not reliable indicators of dietary intake due to the body's own production of this fatty acid. This underscores the necessity for specific validation of the triglyceride molecule itself.

In contrast, other fatty acids and lipid classes have undergone more rigorous investigation and have emerged as more established biomarkers for specific types of dietary fat.

Established Biomarkers for Dietary Fat Intake: A Comparison

Several alternatives to this compound have been identified and are used to varying degrees to objectively assess the intake of different types of dietary fats. These include odd-chain fatty acids and polyunsaturated fatty acids (PUFAs).

Biomarker ClassSpecific ExamplesDietary Source IndicatedTissue/Fluid MeasuredTimeframe of Intake Reflected
Odd-Chain Saturated Fatty Acids Pentadecanoic acid (15:0), Heptadecanoic acid (17:0)Dairy fat, ruminant meatPlasma phospholipids (B1166683), Adipose tissueLong-term (months to years in adipose tissue)
Polyunsaturated Fatty Acids (PUFAs) Omega-3 (EPA, DHA), Omega-6 (Linoleic Acid)Fatty fish, flaxseeds, walnuts (Omega-3); Vegetable oils, nuts, seeds (Omega-6)Erythrocyte membranes, Plasma, Adipose tissueShort to long-term depending on tissue
Trans Fatty Acids Elaidic acidPartially hydrogenated vegetable oilsAdipose tissue, ErythrocytesLong-term

Quantitative Comparison of Biomarker Performance:

BiomarkerCorrelation with Dietary Intake (r-value)Notes
Pentadecanoic acid (15:0) Moderate to StrongA meta-analysis of prospective studies showed a significant inverse association between circulating 15:0 and risk of cardiometabolic diseases, suggesting it reflects a diet lower in certain processed foods.[4]
Heptadecanoic acid (17:0) ModerateSimilar to 15:0, it is considered a good biomarker for dairy fat intake.[5] Some studies suggest gut microbiota can also contribute to its production.[6]
EPA and DHA (Omega-3 PUFAs) StrongLevels in blood and tissues correlate well with intake of fatty fish.
Linoleic Acid (Omega-6 PUFA) ModerateReflects dietary intake, but is also influenced by the metabolism of other fatty acids.
trans-Palmitoleic acid Positive correlation with whole-fat dairy, butter, margarine, and baked desserts.[7]This isomer of palmitoleic acid has been investigated as a biomarker for dairy and partially hydrogenated oil consumption and has been associated with metabolic outcomes.[7]

Experimental Protocols: The Foundation of Validation

The validation of any biomarker relies on robust and reproducible experimental protocols. The following outlines a general workflow for the analysis of triglyceride biomarkers from plasma.

Protocol: Quantification of Triglycerides in Plasma by Mass Spectrometry

This protocol provides a general framework. For a specific triglyceride like this compound, the instrument parameters would need to be optimized.

1. Sample Preparation:

  • Lipid Extraction: A common method is the Folch extraction, which uses a chloroform:methanol mixture to separate lipids from other plasma components.

    • Homogenize the plasma sample with a 2:1 (v/v) chloroform:methanol solution.

    • Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

    • The lower organic phase, containing the lipids, is collected.

    • The solvent is evaporated under a stream of nitrogen.

  • Reconstitution: The dried lipid extract is reconstituted in a solvent compatible with the analytical method, such as a methanol:chloroform mixture.

2. Analytical Method:

  • Liquid Chromatography (LC): The lipid extract is injected into an LC system to separate the different lipid classes and individual triglyceride species.

    • A C18 reversed-phase column is often used for separating triglycerides.

    • A gradient elution with solvents like acetonitrile, isopropanol, and water with additives like formic acid and ammonium (B1175870) formate (B1220265) is employed.

  • Mass Spectrometry (MS): The separated lipids are introduced into a mass spectrometer for detection and quantification.

    • Electrospray ionization (ESI) is a common ionization technique for triglycerides.

    • Tandem mass spectrometry (MS/MS) is used for specific identification and to differentiate between isomers. For this compound, specific precursor-to-product ion transitions would be monitored.

3. Data Analysis:

  • The area under the peak for the specific triglyceride is measured and compared to a standard curve generated from a pure standard of known concentration.

  • Internal standards (a known amount of a similar but distinct molecule) are added at the beginning of the sample preparation to correct for any loss during the process.

Visualizing the Workflow and Rationale

To better understand the process of biomarker validation and the underlying biological rationale, the following diagrams are provided.

experimental_workflow cluster_protocol Experimental Protocol cluster_validation Biomarker Validation sample Plasma Sample Collection extraction Lipid Extraction (e.g., Folch method) sample->extraction 2:1 Chloroform:Methanol analysis LC-MS/MS Analysis extraction->analysis Reconstituted Lipid Extract quantification Data Quantification analysis->quantification Mass Spectra correlation Correlation Analysis quantification->correlation dietary_assessment Dietary Intake Assessment (e.g., Food Frequency Questionnaire) dietary_assessment->correlation performance Performance Metrics (Sensitivity, Specificity) correlation->performance

A generalized workflow for validating a plasma lipid biomarker.

logical_relationship diet Dietary Fat Intake (e.g., Vegetable Oils containing this compound) absorption Absorption in the Intestine diet->absorption transport Incorporation into Chylomicrons absorption->transport circulation Circulation in Bloodstream transport->circulation measurement Plasma this compound Level (Potential Biomarker) circulation->measurement Directly Proportional (Hypothesized)

The hypothesized relationship between dietary this compound and its plasma levels.

Conclusion

The validation of this compound as a specific biomarker for dietary fat intake remains an open area for research. While the methodologies for analyzing triglycerides are well-established, dedicated studies correlating dietary interventions with plasma this compound levels are necessary to ascertain its utility. In the meantime, researchers can rely on a panel of established biomarkers, such as odd-chain fatty acids and specific PUFAs, to objectively assess the intake of particular dietary fats. Future research should focus on identifying and validating novel biomarkers like specific triglycerides to provide a more granular and accurate picture of dietary fat consumption, ultimately aiding in the development of personalized nutrition strategies and therapeutic interventions.

References

A Comparative Analysis of Palmitodiolein Across Various Vegetable Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Palmitodiolein (POO), a specific triacylglycerol, across a range of common vegetable oils. Understanding the distribution of individual triacylglycerols like POO is crucial for research in nutrition, lipid metabolism, and the development of lipid-based drug delivery systems. This document summarizes available quantitative data, details the experimental methodologies for analysis, and illustrates relevant biochemical pathways.

Quantitative Comparison of this compound (POO) Content

The concentration of this compound, a triacylglycerol composed of one palmitic acid and two oleic acid molecules, varies significantly among different vegetable oils. This variation is influenced by the genetic makeup of the plant source, growing conditions, and processing methods. The following table summarizes the available quantitative data for POO in several common vegetable oils. It is important to note that comprehensive, directly comparable data for all oils is limited in the existing literature. Much of the available information focuses on overall triacylglycerol profiles rather than specific isomers like POO.

Vegetable OilThis compound (POO) Content (%)Reference(s)
Olive Oil (Chemlali variety)25.8 - 30.3[1]
Avocado Oil22.48 - 23.01[2]
Arachis (Peanut) Oil17 - 19[3]
Palm OilData not explicitly quantified as POO isomer in reviewed sources. Major triacylglycerol is POP.
Soybean OilMajor triacylglycerols are LLL, OLL, OOL, PLL, and POL. Specific POO content not detailed in reviewed sources.[4]
Sunflower OilData not explicitly quantified as POO isomer in reviewed sources. Triacylglycerol profile varies by cultivar (high-oleic vs. high-linoleic).
Corn OilData not explicitly quantified as POO isomer in reviewed sources.
Canola OilData not explicitly quantified as POO isomer in reviewed sources.
Grapeseed OilData not explicitly quantified as POO isomer in reviewed sources.

Note: The absence of a specific value in the table indicates that direct quantitative data for the POO isomer was not found in the surveyed literature. The focus is often on broader categories of triacylglycerols (e.g., based on the degree of unsaturation) or the overall fatty acid composition.

Experimental Protocols for this compound Quantification

The accurate quantification of specific triacylglycerols like this compound in complex lipid mixtures such as vegetable oils requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

This is a powerful method for the detailed analysis of triacylglycerol profiles, including the separation of isomers.

Methodology:

  • Sample Preparation: A small amount of the vegetable oil is dissolved in an appropriate solvent, typically isopropanol (B130326) or a hexane/isopropanol mixture. The solution is then filtered to remove any particulate matter.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, often using a mixture of acetonitrile (B52724) and isopropanol. The gradient is programmed to separate the triacylglycerols based on their polarity and molecular weight.

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Column Temperature: The column is maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Detection:

    • Mass Spectrometry (MS): An Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source is used to ionize the eluted triacylglycerols. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, allowing for the identification and quantification of individual triacylglycerol species, including this compound.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard. Due to the complexity of the matrix, the use of response factors is often necessary to improve the accuracy of quantification.

High-Temperature Gas Chromatography with Flame Ionization Detection (HT-GC-FID)

This method is suitable for the analysis of high-molecular-weight compounds like triacylglycerols.

Methodology:

  • Sample Preparation: The oil sample is diluted in a suitable solvent such as heptane.

  • Chromatographic Separation:

    • Column: A high-temperature capillary column, such as an RTX-65TG, is used.

    • Carrier Gas: Hydrogen or helium is used as the carrier gas at a constant flow rate.

    • Temperature Program: A temperature gradient is essential for separating the triacylglycerols. A typical program might start at 250°C and ramp up to 360°C.

    • Injector: A split/splitless or on-column injector is used, maintained at a high temperature (e.g., 360°C).

  • Detection:

    • Flame Ionization Detector (FID): The eluted compounds are burned in a hydrogen flame, producing ions that generate a current proportional to the amount of substance. The FID is maintained at a high temperature (e.g., 360°C).

  • Quantification: The peak area of each triacylglycerol is used for quantification, often relative to an internal standard. Calibration curves with known standards are used to determine the concentration of each component.[5]

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the analytical process and the biological context of this compound's components, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_POO_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data_processing Data Processing & Quantification oil_sample Vegetable Oil Sample dissolution Dissolution in Solvent (e.g., Isopropanol) oil_sample->dissolution filtration Filtration dissolution->filtration hplc HPLC System (Reversed-Phase C18) filtration->hplc ms Mass Spectrometer (APCI/ESI) hplc->ms Eluted TAGs data_acquisition Data Acquisition System ms->data_acquisition quantification Quantification (vs. Standards) data_acquisition->quantification final_result Result quantification->final_result POO Concentration

Caption: HPLC-MS workflow for this compound (POO) analysis in vegetable oils.

While triacylglycerols (TAGs) like this compound primarily serve as energy storage molecules, their metabolic breakdown products, diacylglycerols (DAGs), are key signaling molecules. The following diagram illustrates the role of DAG in the Protein Kinase C (PKC) signaling pathway.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_metabolism Lipid Metabolism Link receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor cellular_response Downstream Cellular Responses (e.g., Gene Expression, Proliferation) pkc->cellular_response Phosphorylates Target Proteins ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates (for conventional PKCs) tag Triacylglycerol (TAG) (e.g., this compound) lipase Lipases tag->lipase Hydrolysis lipase->dag Generates

Caption: Diacylglycerol (DAG) activation of the Protein Kinase C (PKC) signaling pathway.

References

Palmitodiolein vs. Other Triglycerides: A Comparative Guide to Lipid Droplet Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the role of Palmitodiolein, a mixed-acid triglyceride, against other common triglycerides in the dynamic life cycle of lipid droplets. The content is supported by experimental data and includes detailed methodologies for key experiments.

Introduction to Triglycerides and Lipid Droplet Dynamics

Lipid droplets (LDs) are ubiquitous cellular organelles essential for energy homeostasis, lipid storage, and signaling.[1] The core of these dynamic structures is primarily composed of neutral lipids, predominantly triglycerides (TGs) and sterol esters.[2][3] The specific fatty acid composition of these TGs can significantly influence the biophysical properties of the LD, thereby affecting its formation, size, interaction with cellular machinery, and mobilization of stored lipids.[4]

This guide focuses on a comparative analysis of three distinct triglyceride species:

  • This compound (1-palmitoyl-2,3-dioleoyl-glycerol; POO): A mixed-acid triglyceride containing one saturated fatty acid (palmitic acid) and two unsaturated fatty acids (oleic acid).

  • Triolein (B1671897) (1,2,3-trioleoyl-glycerol; OOO): A monounsaturated triglyceride, commonly used in research to induce lipid droplet formation.

  • Tripalmitin (B1682551) (1,2,3-tripalmitoyl-glycerol; PPP): A saturated triglyceride, known to exhibit distinct physical properties compared to its unsaturated counterparts.

Understanding the differential effects of these TGs on lipid droplet dynamics is crucial for elucidating the mechanisms of lipid metabolism and developing therapeutic strategies for metabolic diseases.

Comparative Analysis of Lipid Droplet Dynamics

The fatty acid composition of triglycerides plays a pivotal role in shaping the characteristics and behavior of lipid droplets.

Lipid Droplet Formation and Morphology

The biogenesis of lipid droplets originates from the endoplasmic reticulum, where newly synthesized triglycerides accumulate between the leaflets of the membrane, eventually budding off as nascent lipid droplets.[2] The physical properties of the stored triglycerides are a key determinant of the morphology of these droplets.

Studies have shown that cells incubated with palmitic acid, the precursor for tripalmitin, accumulate triglycerides in angular-shaped, dilated endoplasmic reticulum, suggesting that the high melting point of tripalmitin leads to the formation of solid-like lipidic structures within the cell.[4] In contrast, oleic acid, the precursor for triolein, leads to the formation of spherical lipid droplets, indicative of a liquid, disordered state of the stored triglycerides.[4]

This compound, with its mixed fatty acid composition, is expected to have intermediate physical properties. The presence of two oleic acid chains would likely prevent the formation of the solid, crystalline structures observed with tripalmitin, leading to the formation of spherical lipid droplets. However, the single palmitic acid chain may influence the packing of the triglycerides within the lipid droplet core, potentially affecting its size and the fluidity of the neutral lipid core.

FeatureThis compound (POO) (inferred)Triolein (OOO)Tripalmitin (PPP)
Lipid Droplet Morphology SphericalSphericalAngular, crystalline-like inclusions[4]
Core Physical State Liquid, potentially more ordered than trioleinLiquid, disorderedSolid/semi-solid at physiological temperatures[4]
Lipid Droplet Size Likely smaller than triolein-rich LDsLargerVariable, can form large aggregates[4]
Lipolysis and Lipid Mobilization

Lipolysis, the breakdown of triglycerides into fatty acids and glycerol, is a tightly regulated process mediated by lipases such as Adipose Triglyceride Lipase (B570770) (ATGL) and Hormone-Sensitive Lipase (HSL).[5] The accessibility of these lipases to the triglyceride core is influenced by the protein coat of the lipid droplet, particularly perilipins.[6]

The physical state of the triglyceride core is also a critical factor. It is conceivable that the solid-like nature of tripalmitin-rich lipid droplets would render them less accessible to lipases, leading to a slower rate of lipolysis compared to the liquid core of triolein-rich droplets. This compound, having a liquid core, would be readily accessible to lipases. However, the presence of a saturated fatty acid might influence the interaction with lipolytic enzymes or the packing of triglycerides at the lipid droplet surface, potentially modulating the rate of lipolysis compared to pure triolein.

FeatureThis compound (POO) (inferred)Triolein (OOO)Tripalmitin (PPP) (inferred)
Susceptibility to Lipolysis HighHighLow
Rate of Fatty Acid Release Moderate to HighHighLow
Lipid Droplet Proteome

The protein composition of the lipid droplet surface is dynamic and influences all aspects of its life cycle.[7][8][9] The neutral lipid composition of the core can influence the recruitment of specific proteins to the lipid droplet surface.[10] For instance, the proteome of cholesteryl ester-enriched lipid droplets differs from that of triglyceride-enriched ones.[8]

While direct comparative proteomics of lipid droplets enriched with this compound, triolein, and tripalmitin are not yet available, it is plausible that the different physical properties and fatty acid compositions of the cores would lead to differential recruitment of proteins. For example, proteins involved in shaping the lipid droplet or in mediating interactions with other organelles might be differentially recruited based on the fluidity and packing of the core triglycerides.

Protein CategoryThis compound (POO) (expected)Triolein (OOO) (expected)Tripalmitin (PPP) (expected)
Perilipins High abundanceHigh abundanceMay have altered localization due to crystalline core
Lipases (ATGL, HSL) Recruited upon stimulationRecruited upon stimulationRecruitment may be sterically hindered
Lipid Synthesis Enzymes PresentPresentMay be enriched in the ER due to sequestration of PPP

Signaling Pathways and Experimental Workflows

The metabolism of triglycerides and the dynamics of lipid droplets are intricately linked to cellular signaling pathways that control energy balance.

Triglyceride Synthesis Pathway

Triglycerides are synthesized in the endoplasmic reticulum through a series of enzymatic reactions. The final step, the acylation of diacylglycerol, is catalyzed by diacylglycerol O-acyltransferase (DGAT) enzymes.

Triglyceride Synthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG DGAT LD Lipid Droplet TAG->LD Fatty_Acyl_CoA1 Fatty Acyl-CoA Fatty_Acyl_CoA1->LPA Fatty_Acyl_CoA2 Fatty Acyl-CoA Fatty_Acyl_CoA2->PA Fatty_Acyl_CoA3 Fatty Acyl-CoA Fatty_Acyl_CoA3->TAG GPAT GPAT AGPAT AGPAT PAP PAP DGAT DGAT

Caption: The canonical pathway of triglyceride synthesis.

Lipolysis Regulation Pathway

Lipolysis is primarily controlled by hormonal signals, with catecholamines stimulating and insulin (B600854) inhibiting the process. This regulation converges on the phosphorylation state of key proteins like perilipin and HSL.

Lipolysis Regulation cluster_hormonal Hormonal Signals cluster_cell Adipocyte Catecholamines Catecholamines Receptor_Beta β-Adrenergic Receptor Catecholamines->Receptor_Beta Insulin Insulin Receptor_Insulin Insulin Receptor Insulin->Receptor_Insulin AC Adenylyl Cyclase Receptor_Beta->AC Activates PDE PDE Receptor_Insulin->PDE Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Perilipin Perilipin PKA->Perilipin Phosphorylates HSL HSL PKA->HSL Phosphorylates PDE->cAMP Degrades Perilipin_P Perilipin-P Perilipin->Perilipin_P CGI58 CGI-58 Perilipin_P->CGI58 Releases HSL_P HSL-P HSL->HSL_P LD Lipid Droplet HSL_P->LD Translocates to LD ATGL ATGL ATGL->LD Initiates Lipolysis CGI58->ATGL Activates Lipolysis Lipolysis LD->Lipolysis

Caption: Hormonal regulation of lipolysis in adipocytes.

Experimental Workflow for Comparative Analysis

A robust experimental workflow is necessary to delineate the specific effects of different triglycerides on lipid droplet dynamics.

Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (e.g., 3T3-L1 Adipocytes) Fatty_Acids Fatty Acid Treatment (Palmitic Acid, Oleic Acid) Cell_Culture->Fatty_Acids Staining Lipid Droplet Staining (BODIPY/Nile Red) Fatty_Acids->Staining Isolation Lipid Droplet Isolation Fatty_Acids->Isolation Confocal Confocal Microscopy (Size, Number, Morphology) Staining->Confocal Time_Lapse Time-Lapse Microscopy (Formation/Lipolysis Rate) Staining->Time_Lapse Comparison Comparative Analysis of POO, OOO, and PPP effects Confocal->Comparison Time_Lapse->Comparison Proteomics Proteomic Analysis (Mass Spectrometry) Isolation->Proteomics Proteomics->Comparison

Caption: Workflow for comparing triglyceride effects on LDs.

Experimental Protocols

Cell Culture and Lipid Droplet Induction

This protocol describes the culture of 3T3-L1 preadipocytes and their differentiation into adipocytes, followed by treatment with fatty acids to induce the formation of lipid droplets enriched in specific triglycerides.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% bovine calf serum

  • DMEM with 10% fetal bovine serum (FBS)

  • Insulin, Dexamethasone, IBMX (differentiation cocktail)

  • Fatty acid-free bovine serum albumin (BSA)

  • Palmitic acid

  • Oleic acid

  • Ethanol

  • PBS

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until confluent.

  • Differentiation: Two days post-confluency, change the medium to DMEM with 10% FBS containing 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin. After 48 hours, replace the medium with DMEM with 10% FBS and 10 µg/mL insulin. After another 48 hours, switch to DMEM with 10% FBS, and change the medium every 2 days. Mature adipocytes should be visible by day 8-10.

  • Fatty Acid Preparation: Prepare 100 mM stock solutions of palmitic acid and oleic acid in ethanol. Prepare a 10% (w/v) fatty acid-free BSA solution in PBS. To prepare fatty acid-BSA complexes, add the fatty acid stock solution to the BSA solution while stirring at 37°C to a final desired concentration.

  • Lipid Loading: Treat differentiated 3T3-L1 adipocytes with fatty acid-BSA complexes for 24 hours to induce lipid droplet formation.

    • For Triolein-rich LDs: Treat with 200 µM oleic acid.

    • For Tripalmitin-rich LDs: Treat with 200 µM palmitic acid.

    • For this compound-rich LDs: Treat with a 1:2 molar ratio of palmitic acid to oleic acid (e.g., 67 µM palmitic acid and 133 µM oleic acid).

Lipid Droplet Staining and Imaging

This protocol details the staining of lipid droplets for visualization by confocal microscopy.

Materials:

Procedure:

  • Fixation: After fatty acid treatment, wash cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes.

  • Staining: Wash the cells with PBS and incubate with 1 µg/mL BODIPY 493/503 and 1 µg/mL DAPI in PBS for 15 minutes at room temperature.

  • Imaging: Wash the cells with PBS and mount the coverslips on glass slides using a mounting medium. Image the cells using a confocal microscope. Acquire z-stacks to analyze lipid droplet size and number using image analysis software.

Time-Lapse Microscopy for Lipid Droplet Dynamics

This protocol allows for the real-time observation of lipid droplet formation and lipolysis.

Procedure:

  • Live-Cell Imaging Setup: Plate cells on glass-bottom dishes suitable for live-cell imaging. Use a microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

  • Lipid Droplet Formation: Add fatty acid-BSA complexes to the cells and immediately start time-lapse imaging. Acquire images every 5-10 minutes for several hours to monitor the appearance and growth of lipid droplets.

  • Lipolysis: To induce lipolysis, treat lipid-loaded cells with a cocktail containing isoproterenol (B85558) (a β-adrenergic agonist) and a phosphodiesterase inhibitor. Acquire images every 2-5 minutes to monitor the shrinkage and disappearance of lipid droplets.

Lipid Droplet Isolation and Proteomic Analysis

This protocol describes the isolation of lipid droplets for subsequent proteomic analysis.

Materials:

  • Homogenization buffer (20 mM Tricine, pH 7.8, 250 mM sucrose (B13894), protease inhibitors)

  • Sucrose solutions (various concentrations for gradient)

  • Ultracentrifuge

Procedure:

  • Cell Lysis: After lipid loading, wash cells with PBS, scrape them into homogenization buffer, and lyse them using a Dounce homogenizer.

  • Centrifugation: Centrifuge the cell lysate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

  • Sucrose Gradient Ultracentrifugation: Load the supernatant at the bottom of a discontinuous sucrose gradient and centrifuge at high speed. The buoyant lipid droplets will float to the top of the gradient.

  • Protein Extraction and Digestion: Collect the lipid droplet fraction, precipitate the proteins, and digest them with trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.[7]

Conclusion

The fatty acid composition of triglycerides is a critical determinant of lipid droplet dynamics. While triolein and tripalmitin represent the extremes of unsaturated and saturated triglycerides, this compound offers a physiologically relevant example of a mixed-acid triglyceride. Based on the available evidence, it is hypothesized that this compound-rich lipid droplets will exhibit biophysical properties intermediate between those of triolein and tripalmitin, leading to the formation of fluid, spherical droplets that are readily accessible for lipolysis.

Further direct comparative studies are necessary to fully elucidate the specific role of this compound and other mixed-acid triglycerides in lipid droplet biology. Such research will provide valuable insights into the intricate regulation of lipid metabolism and may reveal novel therapeutic targets for metabolic diseases.

References

validating an analytical method for Palmitodiolein using a certified reference material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Palmitodiolein, a significant triglyceride in various biological and pharmaceutical contexts, is crucial for robust research and development. The validation of the analytical method used is a critical step to ensure data integrity and reliability. This guide provides a comprehensive comparison of common analytical techniques for this compound analysis, supported by experimental data and detailed protocols, with a focus on validation using a certified reference material (CRM).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The three most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method presents distinct advantages and limitations in terms of performance.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the key performance parameters for HPLC, GC-MS, and LC-MS/MS methods for the analysis of triglycerides like this compound. These values are synthesized from various validation studies and serve as a general guide.

Table 1: HPLC Method Performance

Validation ParameterTypical Performance
Linearity (R²) > 0.99
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5.0 µg/mL

Table 2: GC-MS Method Performance

Validation ParameterTypical Performance
Linearity (R²) > 0.999[1]
Precision (RSD%) < 10%
Accuracy (Recovery %) 90 - 110%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL

Table 3: LC-MS/MS Method Performance

Validation ParameterTypical Performance
Linearity (R²) > 0.99
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%
Limit of Detection (LOD) 0.001 - 0.01 µg/mL
Limit of Quantitation (LOQ) 0.005 - 0.05 µg/mL

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative methodologies for the validation of an analytical method for this compound using a certified reference material.

Certified Reference Material (CRM)

A certified reference material of this compound with a purity of ≥98% should be used. Several commercial suppliers, such as MedchemExpress, offer high-purity this compound that can serve as a CRM.[2][3]

Sample Preparation
  • Standard Solution Preparation: Accurately weigh the this compound CRM and dissolve it in an appropriate solvent (e.g., chloroform, hexane, or isopropanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Extraction: For biological matrices, a liquid-liquid extraction (e.g., using a Folch or Bligh-Dyer method) or solid-phase extraction may be necessary to isolate the lipid fraction containing this compound.

HPLC Method Protocol
  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 205 nm or ELSD.

GC-MS Method Protocol (after transesterification)
  • Derivatization: Convert the triglyceride to fatty acid methyl esters (FAMEs) by transesterification using a reagent like boron trifluoride-methanol.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C).

  • Injection Mode: Splitless.

  • MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.

LC-MS/MS Method Protocol
  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for validating an analytical method for this compound using a CRM.

Validation_Workflow cluster_planning 1. Planning cluster_preparation 2. Preparation cluster_execution 3. Execution & Evaluation cluster_documentation 4. Documentation Define_Purpose Define Purpose and Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Define_Acceptance_Criteria Define Acceptance Criteria Select_Method->Define_Acceptance_Criteria Procure_CRM Procure this compound CRM Define_Acceptance_Criteria->Procure_CRM Prepare_Solutions Prepare Stock, Calibration, and QC Solutions Procure_CRM->Prepare_Solutions Linearity Linearity & Range Prepare_Solutions->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Validation_Report Prepare Validation Report LOD_LOQ->Validation_Report SOP Develop Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: Workflow for validating an analytical method for this compound.

Conclusion

The validation of an analytical method for this compound is essential for ensuring the quality and reliability of research and development data. This guide provides a comparative overview of common analytical techniques and a framework for conducting method validation using a certified reference material. By following a structured validation protocol, researchers can confidently generate accurate and precise data for their specific applications.

References

A Comparative Analysis of Oleic Acid and Palmitic Acid on Gene Expression: Implications for Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

In the landscape of cellular metabolism and signaling, individual fatty acids exert distinct and profound effects on gene expression, ultimately shaping cellular fate and function. While complex lipids like triglycerides are key metabolic players, their direct impact on gene transcription is less understood than that of their constituent fatty acids. This guide provides a comparative analysis of the well-documented effects of two prominent fatty acids, the monounsaturated oleic acid and the saturated palmitic acid, on gene expression. This comparison serves as a valuable proxy for understanding the potential, though currently unelucidated, effects of triglycerides such as Palmitodiolein, which is composed of both oleic and palmitic acid moieties.

Data Presentation: Oleic Acid vs. Palmitic Acid on Gene Expression

The following table summarizes the differential effects of oleic acid and palmitic acid on the expression of key genes across various cell types and pathways.

Gene/Gene Set Effect of Oleic Acid Effect of Palmitic Acid Cell Type/Context Key Function
Fatty Acid Oxidation Genes (e.g., CPT1, ACOX)Upregulation[1]Variable/Upregulation[2]Muscle cells, HepatocytesCellular energy metabolism
Myogenic Regulatory Factors (MyoD, MyoG)Upregulation[1][3]No significant effect or downregulation[1]Muscle satellite cellsMuscle differentiation and repair
PPARγ Upregulation[4][5]No significant effect[4]Hepatocytes, Muscle cellsAdipogenesis, lipid metabolism
SREBP-1c Upregulation[4][5][6]Upregulation[6]HepatocytesLipogenesis
Insulin Signaling Pathway Genes (e.g., IRS1, PI3K components)Protective/Beneficial effectsDetrimental/Downregulation of key componentsVisceral adipocytesGlucose homeostasis
Pro-inflammatory Genes (e.g., TNF-α)No significant inductionUpregulation via TLR4/NF-κB[7]MacrophagesInflammatory response
Apoptosis-related Genes Anti-apoptotic[4][5]Pro-apoptotic[4][5]HepatocytesProgrammed cell death
Extracellular Matrix & Cell Communication Genes Downregulation of some genesWidespread downregulation[8]MyoblastsTissue structure and signaling
De Novo Lipogenesis Genes (ACLY, ACC1, FASN)Downregulation[9]Downregulation[9]HepatocytesFatty acid synthesis
Fatty Acid Transport Genes (CD36, FABP1, FATP2)Upregulation[9]Upregulation[9]HepatocytesFatty acid uptake

Experimental Protocols

The following are generalized experimental protocols for treating cultured cells with fatty acids to study their effects on gene expression. Specific concentrations and durations will vary based on the cell type and experimental goals.

Preparation of Fatty Acid-Bovine Serum Albumin (BSA) Conjugates

Fatty acids are poorly soluble in aqueous culture media and are typically complexed to fatty acid-free BSA to facilitate their delivery to cells in a physiologically relevant manner.

  • Stock Solution Preparation:

    • Dissolve sodium oleate (B1233923) or sodium palmitate in sterile, nuclease-free water by heating at 70°C to create a stock solution (e.g., 100 mM).

    • Alternatively, dissolve the free fatty acid in a solvent like ethanol (B145695) or DMSO.[10][11][12]

  • BSA Solution Preparation:

    • Prepare a solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free cell culture medium or phosphate-buffered saline (PBS).

    • Warm the BSA solution to 37°C.

  • Complexing Fatty Acids to BSA:

    • While stirring the BSA solution, slowly add the fatty acid stock solution to achieve the desired final molar ratio (e.g., 2:1 to 6:1 fatty acid to BSA).[13]

    • Incubate the mixture at 37°C for at least 1 hour to allow for complex formation.

  • Sterilization and Storage:

    • Sterilize the fatty acid-BSA conjugate solution by passing it through a 0.22 µm filter.

    • Store at -20°C for long-term use.

Cell Treatment and Gene Expression Analysis
  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Treatment:

    • Remove the growth medium and replace it with serum-free or low-serum medium containing the fatty acid-BSA conjugate at the desired final concentration (e.g., 10 µM to 1 mM).[14]

    • Include a vehicle control (BSA solution without fatty acids).

    • Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours).

  • RNA Isolation:

    • After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).

    • Isolate total RNA using a commercial RNA extraction kit or a standard protocol such as TRIzol extraction.

  • Gene Expression Analysis:

    • Assess RNA quality and quantity using spectrophotometry and/or gel electrophoresis.

    • Perform reverse transcription to synthesize cDNA.

    • Analyze the expression of target genes using quantitative real-time PCR (qPCR) with gene-specific primers.

    • For global gene expression analysis, utilize microarray or RNA-sequencing (RNA-seq) technologies.[8][15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways differentially affected by oleic acid and palmitic acid, as well as a typical experimental workflow for studying their effects on gene expression.

experimental_workflow prep Preparation of Fatty Acid-BSA Conjugates treatment Treatment with Oleic Acid or Palmitic Acid prep->treatment culture Cell Culture and Seeding culture->treatment harvest Cell Harvest and RNA Isolation treatment->harvest analysis Gene Expression Analysis (qPCR, Microarray, RNA-seq) harvest->analysis data Data Analysis and Pathway Identification analysis->data

Experimental workflow for fatty acid treatment and gene expression analysis.

oleic_acid_pathway OA Oleic Acid AMPK AMPK OA->AMPK Activates SIRT1 SIRT1 OA->SIRT1 Activates PPAR PPARs OA->PPAR Activates MyoD_MyoG MyoD/MyoG Expression OA->MyoD_MyoG Induces PGC1a PGC1α AMPK->PGC1a Activates FAO_genes Fatty Acid Oxidation Gene Expression PGC1a->FAO_genes Induces SIRT1->PGC1a Deacetylates/ Activates PPAR->FAO_genes Induces

Simplified signaling pathways activated by oleic acid.

palmitic_acid_pathway PA Palmitic Acid TLR4 TLR4 PA->TLR4 Activates ER_stress ER Stress PA->ER_stress Induces MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activates Inflammatory_genes Inflammatory Gene Expression (e.g., TNF-α) NFkB->Inflammatory_genes Induces JNK JNK ER_stress->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Promotes

Simplified signaling pathways activated by palmitic acid.

References

A Comparative Guide to Biomarkers for Nut Consumption: Evaluating Palmitodiolein and Other Key Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential biomarkers for assessing nut consumption, with a focus on Palmitodiolein as a candidate, alongside other established and emerging markers. The objective is to offer a clear, data-driven resource for researchers and professionals in drug development and nutritional science to inform their study design and biomarker selection.

Introduction

Accurate assessment of dietary intake is crucial in nutritional research and clinical trials. Self-reported dietary data are often subject to bias and inaccuracies. Therefore, the identification and validation of objective biomarkers of food consumption are of paramount importance. Nuts are a food group of significant interest due to their association with various health benefits. Consequently, reliable biomarkers for nut intake are needed to strengthen the evidence from observational studies and to monitor compliance in intervention trials.

This guide evaluates this compound (a triacylglycerol) as a potential biomarker for nut consumption and compares it with other candidate biomarkers for specific nuts, including α-linolenic acid, selenium, and urolithins.

Data Presentation: Comparison of Nut Consumption Biomarkers

The following table summarizes the key characteristics of this compound and selected alternative biomarkers for nut consumption.

BiomarkerType of MarkerPrimary Nut AssociationMatrixKey Validation ParametersAdvantagesLimitations
This compound (POO) Triacylglycerol (Lipid)General nut consumption (proposed)Plasma/SerumSpecificity: Low (present in various vegetable oils) Dose-Response: Not well-established for specific nut intake Time-Response: Likely reflects recent high-fat mealsReflects dietary fat intake.Low specificity for nut consumption. Levels are influenced by the intake of other fats and overall metabolic state. Lack of direct validation studies.
α-Linolenic Acid (ALA) Polyunsaturated Fatty AcidWalnutsPlasma/ErythrocytesSpecificity: Good for walnuts among nuts Dose-Response: Established in several studies Time-Response: Reflects dietary intake over weeks to monthsWell-validated biomarker for walnut intake. Associated with cardiovascular health benefits.Also present in other foods like flaxseed and canola oil, requiring dietary context.
Selenium MineralBrazil nutsPlasma/Serum/ErythrocytesSpecificity: Excellent for Brazil nuts Dose-Response: Strong, linear relationship observed Time-Response: Reflects intake over several weeksHighly specific and sensitive to Brazil nut consumption.Only applicable to Brazil nuts. Baseline selenium status of the individual can influence the response.
Urolithins Polyphenol MetabolitesWalnuts, Pecans, PomegranatesUrine/PlasmaSpecificity: Good for ellagitannin-rich foods Dose-Response: Established Time-Response: Reflects recent intake (hours to days)Reflects the metabolism of nut-derived polyphenols. May capture inter-individual differences in gut microbiota.Not specific to a single nut type. Production is dependent on individual gut microbiome composition ("metabotypes").

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biomarker studies. Below are outlines of typical experimental protocols for the quantification of the discussed biomarkers.

Quantification of this compound and other Triacylglycerols in Plasma/Serum

This protocol provides a general workflow for the analysis of triacylglycerols (TAGs) using liquid chromatography-mass spectrometry (LC-MS), which is a common method for lipidomic analysis.

a. Sample Preparation:

  • Lipid Extraction: Plasma or serum samples (typically 10-50 µL) are subjected to lipid extraction using a solvent system such as chloroform/methanol (B129727) (2:1, v/v) or methyl tert-butyl ether (MTBE). An internal standard, such as a non-endogenous triacylglycerol (e.g., triheptadecanoin), is added prior to extraction for quantification.

  • Phase Separation: After vortexing and centrifugation, the organic phase containing the lipids is collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent (e.g., isopropanol/acetonitrile) for LC-MS analysis.

b. LC-MS Analysis:

  • Chromatographic Separation: The lipid extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 or C30 reversed-phase column is typically used to separate different TAG species based on their hydrophobicity. The mobile phase usually consists of a gradient of aqueous and organic solvents (e.g., acetonitrile, isopropanol, with additives like ammonium (B1175870) formate).

  • Mass Spectrometry Detection: The eluent from the LC system is introduced into a mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap mass spectrometer) equipped with an electrospray ionization (ESI) source. Data is acquired in positive ion mode, often using both full scan mode to detect all ions and tandem MS (MS/MS) mode to fragment specific ions for structural identification.

c. Data Analysis:

  • Peak Identification and Integration: The chromatographic peaks corresponding to different TAG species, including this compound (m/z for [M+NH4]+ ≈ 878.8), are identified based on their retention time and accurate mass. Peak areas are integrated using specialized software.

  • Quantification: The concentration of this compound is calculated by comparing its peak area to that of the internal standard.

Quantification of α-Linolenic Acid in Plasma/Erythrocytes

This protocol describes the standard method for fatty acid analysis using gas chromatography (GC).

a. Sample Preparation:

  • Lipid Extraction: Lipids are extracted from plasma or erythrocyte membranes using a chloroform/methanol mixture.

  • Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by incubation with a reagent such as boron trifluoride in methanol or methanolic HCl. This reaction converts the fatty acids from their glycerol (B35011) backbone into volatile methyl esters.

  • Extraction of FAMEs: The FAMEs are then extracted into an organic solvent like hexane.

b. GC Analysis:

  • Injection and Separation: The FAMEs extract is injected into a gas chromatograph equipped with a capillary column (e.g., a fused silica (B1680970) column coated with a polar stationary phase). The different FAMEs are separated based on their boiling points and polarity.

  • Detection: A flame ionization detector (FID) is commonly used for detection.

c. Data Analysis:

  • Peak Identification: FAME peaks are identified by comparing their retention times with those of known standards.

  • Quantification: The amount of each fatty acid, including α-linolenic acid, is expressed as a percentage of the total fatty acids identified.

Quantification of Selenium in Plasma/Serum

This protocol outlines the measurement of selenium using inductively coupled plasma mass spectrometry (ICP-MS).

a. Sample Preparation:

  • Digestion: Plasma or serum samples are diluted with a diluent containing a detergent and an internal standard (e.g., rhodium). For total selenium, a more aggressive acid digestion may be required.

b. ICP-MS Analysis:

  • Nebulization and Ionization: The diluted sample is introduced into the ICP-MS via a nebulizer, where it is converted into a fine aerosol. The aerosol is then passed through a high-temperature argon plasma, which atomizes and ionizes the selenium.

  • Mass Analysis and Detection: The selenium ions are separated from other ions based on their mass-to-charge ratio by a mass analyzer and then detected.

c. Data Analysis:

  • Quantification: The concentration of selenium is determined by comparing the signal intensity of the sample to a calibration curve prepared from selenium standards of known concentrations.

Quantification of Urolithins in Urine

This protocol describes the analysis of urolithin metabolites using UHPLC-MS/MS.

a. Sample Preparation:

  • Enzymatic Hydrolysis: Urine samples are often treated with β-glucuronidase/sulfatase to hydrolyze the conjugated forms of urolithins to their free forms.

  • Solid-Phase Extraction (SPE): The hydrolyzed urine is then passed through an SPE cartridge to clean up the sample and concentrate the urolithins.

  • Elution and Reconstitution: The urolithins are eluted from the SPE cartridge with an organic solvent, which is then evaporated and the residue reconstituted in a suitable solvent for UHPLC-MS/MS analysis.

b. UHPLC-MS/MS Analysis:

  • Chromatographic Separation: The sample is injected into a UHPLC system with a reversed-phase column to separate the different urolithin metabolites.

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for sensitive and specific detection of the target urolithins.

c. Data Analysis:

  • Quantification: The concentration of each urolithin is determined using a calibration curve constructed from authentic standards.

Mandatory Visualization

General Workflow for Biomarker Validation

The following diagram illustrates the typical logical workflow for validating a dietary biomarker.

biomarker_validation_workflow cluster_discovery Phase 1: Discovery cluster_validation Phase 2: Analytical & Clinical Validation cluster_application Phase 3: Application start Hypothesis Generation (e.g., this compound from nuts) discovery Untargeted Metabolomics (Observational/Intervention Studies) start->discovery candidate Candidate Biomarker Identification discovery->candidate analytical Analytical Method Validation (Accuracy, Precision, Linearity) candidate->analytical dose_response Dose-Response Studies analytical->dose_response specificity Specificity Assessment (vs. other foods) dose_response->specificity time_course Time-Course Studies (Kinetics) specificity->time_course population Population Studies (Epidemiology) time_course->population intervention Use in Intervention Trials (Compliance Monitoring) population->intervention end Validated Biomarker intervention->end Established Biomarker

A generalized workflow for the discovery, validation, and application of a dietary biomarker.

Metabolic Pathway of Dietary Triacylglycerols

This diagram illustrates the general metabolic pathway of dietary triacylglycerols like this compound.

TAG_Metabolism cluster_ingestion Intestinal Lumen cluster_absorption Enterocyte cluster_circulation Circulation cluster_liver Liver Dietary_TAG Dietary Triacylglycerols (e.g., this compound) MAG_FFA Monoacylglycerol (MAG) + Free Fatty Acids (FFA) Dietary_TAG->MAG_FFA Pancreatic Lipase Reesterified_TAG Re-esterified Triacylglycerols MAG_FFA->Reesterified_TAG Re-esterification Chylomicrons Chylomicrons Reesterified_TAG->Chylomicrons Assembly Circulating_Chylomicrons Circulating Chylomicrons Chylomicrons->Circulating_Chylomicrons Secretion into Lymph Lipolysis Lipoprotein Lipase (LPL) Circulating_Chylomicrons->Lipolysis Tissue_Uptake Tissue Uptake (Adipose, Muscle) Lipolysis->Tissue_Uptake Chylomicron_Remnants Chylomicron Remnants Lipolysis->Chylomicron_Remnants Liver_Uptake Hepatic Uptake Chylomicron_Remnants->Liver_Uptake

Simplified metabolic fate of dietary triacylglycerols from ingestion to circulation and tissue uptake.

Conclusion

The validation of this compound as a specific biomarker for nut consumption is currently not well-established in the scientific literature. While it is a component of the lipid profile of many nuts, its presence in other common dietary fats limits its specificity. Lipidomic studies have identified other lipid species that may serve as part of a biomarker panel for nut intake, but further validation is required.

In contrast, biomarkers such as α-linolenic acid for walnuts, selenium for Brazil nuts, and urolithins for walnuts and other ellagitannin-rich nuts are more specific and have undergone more rigorous validation. The choice of biomarker will ultimately depend on the specific type of nut being investigated, the study design, and the available analytical resources. For assessing general nut consumption, a multi-biomarker approach, potentially including a panel of lipids and other metabolites, is likely to be more robust than a single marker. Further research is needed to identify and validate novel, specific biomarkers for a wider range of nuts.

Palmitodiolein vs. Cholesterol: A Comparative Guide to Their Effects on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of palmitodiolein and cholesterol on the fluidity of cellular membranes. By examining their distinct molecular structures and modes of interaction with the lipid bilayer, we delineate their contrasting impacts on this critical physiological parameter. This document synthesizes available experimental insights and theoretical principles to offer a comprehensive overview for researchers in cellular biology and drug development.

Introduction: The Critical Role of Membrane Fluidity

The fluidity of the cell membrane is a fundamental property that governs a vast array of cellular processes, including signal transduction, nutrient transport, and cell-cell interactions. It is primarily determined by the lipid composition of the bilayer. Two molecules that can significantly influence this property are the endogenous sterol, cholesterol, and various exogenous lipids, such as the triglyceride this compound. While both are lipidic in nature, their effects on membrane fluidity are markedly different, stemming from their disparate structures and how they integrate into the membrane.

Molecular Structures and Membrane Interaction

A molecule's effect on membrane fluidity is intrinsically linked to its structure and its ability to interact with the phospholipid bilayer.

This compound is a triglyceride composed of a glycerol (B35011) backbone esterified with one saturated fatty acid (palmitic acid) and two unsaturated fatty acids (oleic acid). Due to its bulky and non-amphipathic nature, this compound does not intercalate between membrane phospholipids (B1166683) in the same manner as cholesterol. Instead, triglycerides have very low solubility within the phospholipid bilayer.[1][2][3][4] At concentrations above this low threshold, they are likely to phase-separate and form distinct domains or "blisters" within the hydrophobic core of the membrane.[4]

Cholesterol , in contrast, is an amphipathic molecule with a rigid, planar steroid ring structure, a hydrophilic hydroxyl head group, and a short, flexible hydrocarbon tail. This structure allows cholesterol to orient itself within the phospholipid bilayer, with its hydroxyl group interacting with the polar head groups of phospholipids and its steroid ring and tail associating with the fatty acid chains.

Comparative Effects on Membrane Fluidity

The distinct ways in which this compound and cholesterol interact with the lipid bilayer lead to fundamentally different effects on membrane fluidity.

This compound: A Disruptive Influence

Given that this compound is a triglyceride, its primary effect on a phospholipid membrane is not one of subtle modulation but rather of significant disruption, particularly at higher concentrations. The presence of two unsaturated oleic acid chains would theoretically increase fluidity by introducing kinks that disrupt the orderly packing of adjacent phospholipid tails. Conversely, the single saturated palmitic acid chain would favor a more ordered, less fluid state.

However, the overriding factor is the low miscibility of triglycerides in phospholipid bilayers. The formation of separate triglyceride-rich domains or lenses within the membrane would lead to localized changes in membrane properties rather than a uniform alteration of fluidity. The interface between these domains and the surrounding phospholipid bilayer would likely be a region of significant disorder and altered fluidity.

Cholesterol: A Bidirectional Regulator

Cholesterol's effect on membrane fluidity is famously concentration and temperature-dependent, acting as a "fluidity buffer".

  • At high temperatures (above the lipid phase transition temperature): Cholesterol's rigid steroid ring restricts the movement of the phospholipid fatty acid chains, thereby decreasing membrane fluidity and increasing mechanical stability.

  • At low temperatures (below the lipid phase transition temperature): By inserting itself between phospholipids, cholesterol disrupts the tight packing of the fatty acid chains, preventing the membrane from solidifying and thus increasing membrane fluidity.

This dual functionality is crucial for maintaining optimal membrane fluidity across a range of physiological conditions.

Quantitative Data Summary

Direct quantitative comparative data for this compound's effect on membrane fluidity is scarce in the literature due to its nature as a triglyceride not typically found as a structural component of membranes. However, we can summarize the well-documented effects of cholesterol and the inferred effects of the fatty acid components of this compound.

ParameterThis compoundCholesterolSupporting Evidence
Primary Interaction Phase separation into droplets/lenses within the bilayer coreIntercalation between phospholipids[1][2][3][4]
Effect on Fluidity (High Temp) Likely localized disruption; overall effect complex and concentration-dependent. The two oleic acid chains would tend to increase fluidity.Decreases fluidity by restricting acyl chain motion.[5]
Effect on Fluidity (Low Temp) Likely localized disruption; overall effect complex.Increases fluidity by preventing acyl chain packing.[5]
Membrane Ordering Does not order the membrane in the same way as cholesterol; may induce disorder at domain interfaces.Increases the order of phospholipid acyl chains (ordering effect).[5][6][7]

Experimental Protocols

The following are generalized methodologies for key experiments used to assess membrane fluidity.

Fluorescence Anisotropy

Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in anisotropy corresponds to an increase in membrane fluidity.

Protocol Outline:

  • Probe Selection: Lipophilic probes such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or trimethylammonium-DPH (TMA-DPH) are commonly used.

  • Liposome Preparation: Prepare unilamellar vesicles (liposomes) with the desired lipid composition (e.g., with and without the test compound).

  • Probe Incorporation: Incubate the liposomes with the fluorescent probe to allow its incorporation into the bilayer.

  • Measurement: Use a fluorometer equipped with polarizers to measure the fluorescence anisotropy (r) at a specific temperature. The anisotropy is calculated from the intensities of the emitted light polarized parallel (I||) and perpendicular (I⊥) to the direction of the polarized excitation light.

  • Data Analysis: Compare the anisotropy values of the control liposomes with those containing the test compound.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat changes that occur in a sample as it is heated or cooled. It can be used to determine the phase transition temperature (Tm) of a lipid bilayer, which is related to its fluidity.

Protocol Outline:

  • Sample Preparation: Prepare multilamellar vesicles (MLVs) with the desired lipid composition.

  • DSC Measurement: Load the sample and a reference (buffer) into the DSC instrument.

  • Thermal Scan: Heat the sample at a constant rate over a defined temperature range that includes the expected phase transition.

  • Data Analysis: The Tm is identified as the peak of the endothermic transition in the thermogram. A shift in Tm or a broadening of the transition peak upon addition of a compound indicates an alteration of membrane fluidity and packing.

Signaling Pathways and Experimental Workflows

The fluidity of the cell membrane can influence the activity of membrane-bound proteins and, consequently, cellular signaling pathways. For instance, alterations in membrane fluidity can affect the dimerization and activation of receptor tyrosine kinases or the function of ion channels.

Below are diagrams illustrating the general workflow for assessing the impact of a compound on membrane fluidity and a conceptual diagram of how membrane fluidity can influence a generic signaling pathway.

G cluster_0 Experimental Workflow: Membrane Fluidity Assessment A Prepare Liposomes (Control vs. +Compound) B Incorporate Fluorescent Probe (e.g., DPH) A->B C Measure Fluorescence Anisotropy B->C D Analyze Data: Compare Anisotropy Values C->D E Conclusion on Membrane Fluidity D->E

Caption: Workflow for Fluorescence Anisotropy Measurement.

G cluster_1 Influence of Membrane Fluidity on Signaling Fluidity Membrane Fluidity Receptor Membrane Receptor (e.g., RTK) Fluidity->Receptor affects conformation & diffusion Signaling Downstream Signaling Cascade Receptor->Signaling activates Response Cellular Response Signaling->Response

Caption: Membrane Fluidity and Cell Signaling.

Conclusion

References

A Comparative Analysis of Palmitodiolein Uptake in Key Metabolic Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the cellular uptake of Palmitodiolein, a common triglyceride, across three principal cell lines central to metabolic research: adipocytes (fat cells), hepatocytes (liver cells), and enterocytes (intestinal cells). While direct comparative studies on this compound are limited, this document synthesizes existing data on triglyceride and fatty acid metabolism to provide a predictive framework for its uptake and subsequent signaling pathways. The information herein is intended to support the design of experimental studies and the development of therapeutic agents targeting lipid metabolism.

Quantitative Data Summary

Due to the absence of direct quantitative comparisons of this compound uptake in the selected cell lines, this table provides a qualitative and predictive comparison based on the known roles of these cells in lipid metabolism. The uptake efficiency is inferred from the primary functions of each cell type in processing dietary and circulating triglycerides.

Cell Line ModelPrimary Function in Lipid MetabolismPredicted this compound Uptake EfficiencyKey Uptake Mechanisms
3T3-L1 (Adipocytes) Storage of excess energy as triglycerides.High Lipoprotein lipase (B570770) (LPL)-mediated hydrolysis of triglycerides into fatty acids and monoacylglycerols, followed by fatty acid transporter (e.g., CD36, FATP) mediated uptake.
HepG2 (Hepatocytes) Central processing of dietary and circulating lipids, synthesis and secretion of lipoproteins.Moderate to High Uptake of triglyceride-rich lipoprotein remnants via receptor-mediated endocytosis. Direct uptake of fatty acids released by hepatic lipase.
Caco-2 (Enterocytes) Absorption of dietary fats.Very High (Apical side) Initial breakdown of dietary triglycerides by pancreatic lipase in the gut lumen. Uptake of resulting free fatty acids and monoacylglycerols. Re-esterification back into triglycerides for packaging into chylomicrons.

Experimental Protocols

Researchers can adapt the following established methodologies to quantify the cellular uptake of this compound. The choice of method will depend on the specific research question and available resources.

Radiolabeled this compound Uptake Assay

This method offers high sensitivity and is considered a gold standard for quantifying lipid uptake.

Methodology:

  • Preparation of Radiolabeled this compound: Synthesize or procure this compound labeled with a radioactive isotope, such as [³H] or [¹⁴C], on one of the fatty acid chains or the glycerol (B35011) backbone.

  • Cell Culture: Culture 3T3-L1, HepG2, or Caco-2 cells to confluence in appropriate multi-well plates. For Caco-2 cells, culture on permeable supports is recommended to differentiate between apical and basolateral uptake.

  • Incubation: Prepare an incubation medium containing the radiolabeled this compound complexed with albumin or as part of a lipoprotein-like emulsion. Remove the culture medium from the cells, wash with phosphate-buffered saline (PBS), and add the incubation medium.

  • Uptake Measurement: Incubate the cells for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. To stop the uptake, place the plates on ice and wash the cells multiple times with ice-cold PBS containing a high concentration of non-labeled this compound or a fatty acid-free albumin solution to remove non-internalized lipids.

  • Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Normalization: Measure the total protein concentration in a parallel set of wells using a BCA or Bradford assay to normalize the radioactivity counts per milligram of protein.

Fluorescent this compound Uptake Assay

This method provides a safer alternative to radiolabeling and allows for visualization of lipid uptake.

Methodology:

  • Preparation of Fluorescently-Labeled this compound: Utilize a fluorescently tagged version of this compound or one of its constituent fatty acids (e.g., BODIPY-labeled palmitate).

  • Cell Culture: As described for the radiolabeled assay.

  • Incubation: Prepare an incubation medium with the fluorescently-labeled this compound.

  • Uptake Measurement: After incubation for desired time points, wash the cells thoroughly with ice-cold PBS.

  • Quantification:

    • Fluorometric Measurement: Lyse the cells and measure the fluorescence intensity of the lysate using a microplate reader.

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity on a per-cell basis using a flow cytometer.

    • Fluorescence Microscopy: Visualize the cellular uptake and subcellular localization of the fluorescent lipid using a fluorescence microscope.

  • Data Normalization: Normalize fluorescence intensity to protein concentration or cell number.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The uptake of this compound, primarily through its constituent fatty acids after extracellular hydrolysis, can trigger several key signaling pathways involved in lipid metabolism and cellular regulation.

Signaling_Pathways cluster_extracellular Extracellular Space cluster_cell Intracellular Space This compound This compound LPL Lipoprotein Lipase (LPL) This compound->LPL Hydrolysis FFA Free Fatty Acids (e.g., Palmitate, Oleate) LPL->FFA MAG Monoacylglycerol LPL->MAG CD36 CD36/FATP FFA->CD36 Transport MAG->CD36 Transport Intracellular_FFA Intracellular Free Fatty Acids CD36->Intracellular_FFA SREBP1c SREBP-1c Intracellular_FFA->SREBP1c Activation PPARg PPARγ Intracellular_FFA->PPARg Activation Beta_Oxidation β-Oxidation (Energy Production) Intracellular_FFA->Beta_Oxidation Insulin_Signaling Insulin Signaling (PI3K/Akt) Intracellular_FFA->Insulin_Signaling Modulation Lipogenesis Lipogenesis (Triglyceride Synthesis) SREBP1c->Lipogenesis Upregulation PPARg->Lipogenesis Upregulation

This compound Uptake and Downstream Signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of this compound uptake.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (3T3-L1, HepG2, Caco-2) Incubation Incubate Cells with Labeled this compound Cell_Culture->Incubation Labeled_this compound Prepare Labeled this compound (Radiolabeled or Fluorescent) Labeled_this compound->Incubation Time_Points Collect Samples at Various Time Points Incubation->Time_Points Washing Wash Cells to Remove Non-Internalized Lipid Time_Points->Washing Lysis Cell Lysis Washing->Lysis Quantification Quantify Uptake (Scintillation Counting or Fluorometry) Lysis->Quantification Normalization Normalize Data (to Protein Concentration) Quantification->Normalization Comparison Compare Uptake Across Cell Lines Normalization->Comparison

Validating Palmitodiolein as a Calibration Standard in Lipidomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount for advancing our understanding of cellular metabolism and disease. In the field of lipidomics, the use of appropriate calibration standards is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of Palmitodiolein (POO), a mixed-acyl triglyceride, as a potential calibration standard against established alternatives, supported by available experimental data and detailed methodologies.

The ideal internal standard in lipidomics should be a substance that is chemically similar to the analytes of interest but easily distinguishable by mass spectrometry, and it should not be naturally present in the samples being analyzed.[1] While isotopically labeled lipids and odd-chain lipids are commonly employed, the validation of naturally occurring, yet non-endogenous in specific matrices, mixed-acyl triglycerides like this compound presents a cost-effective and accessible alternative.

Comparative Analysis of Calibration Standards

The selection of a suitable calibration standard is a critical step in quantitative lipidomics. The most common types of internal standards used for triglyceride analysis are isotopically labeled triglycerides and triglycerides with odd-numbered fatty acid chains. This compound, a triglyceride composed of one palmitic acid and two oleic acid moieties, offers a potential alternative.

Standard TypePrincipleAdvantagesDisadvantagesSuitability of this compound
Isotopically Labeled Triglycerides Incorporation of heavy isotopes (e.g., ¹³C, ²H) into the lipid structure.Co-elutes with the endogenous analyte, correcting for matrix effects and ionization suppression. Considered the "gold standard" for accuracy.High cost and limited commercial availability for all triglyceride species.N/A
Odd-Chain Triglycerides (e.g., Triheptadecanoin) Utilizes triglycerides with fatty acids not typically found in biological samples.Commercially available and cost-effective. Easily distinguishable by mass from endogenous even-chain triglycerides.May not perfectly mimic the ionization and fragmentation behavior of all endogenous triglycerides, especially those with varying degrees of unsaturation.As a mixed-acyl triglyceride with common fatty acids, its primary advantage would be cost and availability if it is not endogenous to the sample matrix.
This compound (POO) A naturally occurring mixed-acyl triglyceride.Potentially low cost and readily available from natural sources.May be endogenous in certain samples, leading to analytical interference. Its fragmentation behavior as a mixed-acyl triglyceride can be more complex than that of tri-odd-chain standards. Requires thorough validation for each specific application.

Experimental Data and Performance

While direct, comprehensive validation studies for this compound as a universal calibration standard are not widely published, we can infer its potential performance based on the mass spectrometric behavior of similar triglycerides.

Mass Spectrometry and Fragmentation Pattern

In liquid chromatography-mass spectrometry (LC-MS) analysis of triglycerides, tandem mass spectrometry (MS/MS) is crucial for structural elucidation. The fragmentation of triglycerides upon collision-induced dissociation (CID) typically involves the neutral loss of fatty acids. The relative abundance of the resulting fragment ions can provide information about the fatty acid composition and their positions on the glycerol (B35011) backbone.

For a mixed-acyl triglyceride like this compound (POO - Palmitic, Oleic, Oleic), the expected fragmentation pattern would involve the loss of palmitic acid (C16:0) and oleic acid (C18:1). Studies on similar triglycerides have shown that the loss of fatty acids from the sn-1 and sn-3 positions of the glycerol backbone is generally more favorable and results in more abundant fragment ions compared to the loss from the sn-2 position.

In a study analyzing cocoa butter, the co-elution of this compound (POO) and Palmitoyl-linoleoyl-stearoyl-glycerol (PLS) was observed. The tandem mass spectrum of the sodium adducts of these co-eluting triglycerides revealed fragment ions corresponding to the neutral loss of the constituent fatty acids, allowing for their differentiation.[2] This indicates that with appropriate chromatographic separation and MS/MS analysis, the characteristic fragmentation of this compound can be utilized for its identification and quantification.

Hypothetical Fragmentation of [this compound + NH₄]⁺

Precursor Ion (m/z)Fatty Acid LostFragment Ion (m/z)Relative Abundance
876.8 (C₅₅H₁₀₂O₆ + NH₄)⁺Palmitic Acid (C16:0)603.5High
876.8 (C₅₅H₁₀₂O₆ + NH₄)⁺Oleic Acid (C18:1)577.5High

Note: This table is illustrative and based on general fragmentation rules for triglycerides. Actual relative abundances would need to be determined experimentally.

Experimental Protocols

The validation of this compound as a calibration standard requires a rigorous experimental workflow. The following protocol outlines the key steps for such a validation study.

Lipid Extraction

A standard lipid extraction method, such as the Folch or Bligh-Dyer method, should be employed to extract lipids from the biological matrix of interest.

Liquid Chromatography Separation

Reverse-phase liquid chromatography (RPLC) is commonly used for the separation of triglycerides. A C18 or C30 column can be utilized to separate different triglyceride species based on their hydrophobicity. Gradient elution with a mobile phase system, such as acetonitrile/isopropanol, is typically employed.

Mass Spectrometry Analysis

Mass spectrometric analysis should be performed using an instrument capable of high-resolution and tandem mass spectrometry (e.g., Q-TOF or Orbitrap). Data should be acquired in positive ion mode, often with the detection of ammonium (B1175870) or sodium adducts.

Method Validation

The validation of the analytical method should follow established guidelines and assess the following parameters:

  • Linearity: A calibration curve should be constructed by analyzing a series of known concentrations of this compound. The linear range and the coefficient of determination (R²) should be determined.

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the measurements should be evaluated by analyzing quality control samples at different concentrations.

  • Specificity: The ability of the method to differentiate this compound from other co-eluting lipids should be demonstrated through chromatographic resolution and specific MS/MS transitions.

  • Matrix Effect: The influence of the sample matrix on the ionization of this compound should be assessed by comparing the response of the standard in pure solvent versus in a matrix extract.

  • Recovery: The efficiency of the lipid extraction procedure for this compound should be determined.

Visualizations

Experimental Workflow for Validating this compound

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_data Data Analysis Sample Biological Sample Spike Spike with this compound Standard Sample->Spike Extract Lipid Extraction (Folch/Bligh-Dyer) Spike->Extract LC LC Separation (RPLC) Extract->LC Recovery Recovery Extract->Recovery MS MS Analysis (MS/MS) LC->MS Linearity Linearity MS->Linearity Accuracy Accuracy & Precision MS->Accuracy Specificity Specificity MS->Specificity Matrix Matrix Effect MS->Matrix Quant Quantification of Endogenous Lipids MS->Quant

Caption: Workflow for validating this compound as a calibration standard.

Logical Relationship of Calibration Standard Selection

G cluster_ideal Ideal Standard cluster_practical Practical Alternatives cluster_considerations Key Considerations Isotope Isotopically Labeled Cost Cost Isotope->Cost Availability Availability Isotope->Availability OddChain Odd-Chain Lipids OddChain->Cost Behavior Analytical Behavior OddChain->Behavior MixedAcyl Mixed-Acyl Lipids (e.g., this compound) MixedAcyl->Cost Endogenous Endogenous Presence MixedAcyl->Endogenous MixedAcyl->Behavior

Caption: Factors influencing the choice of a lipidomics calibration standard.

Conclusion

The validation of this compound as a calibration standard in lipidomics presents a promising avenue for accessible and cost-effective quantitative analysis. While it may not possess all the ideal characteristics of isotopically labeled standards, its utility in specific applications where it is not endogenously present is significant. Rigorous experimental validation, including the characterization of its fragmentation pattern and the assessment of key analytical performance metrics, is essential before its adoption in routine lipidomics workflows. This guide provides the foundational information and a methodological framework for researchers to objectively evaluate the suitability of this compound for their specific analytical needs.

References

Palmitodiolein Levels: A Comparative Analysis in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Palmitodiolein levels in healthy individuals versus those with various disease states, supported by experimental data. The information is intended to facilitate research and development efforts in diagnostics and therapeutics.

Quantitative Data Summary

This compound, a triglyceride with the notation TG(52:2), and other related triglyceride species have been observed at altered levels in certain disease states compared to healthy controls. The following table summarizes quantitative data from a lipidomic analysis of plasma in patients with non-small cell lung cancer (NSCLC) versus healthy individuals. While direct data for a wide range of diseases remains limited, this study provides valuable insight into the dysregulation of specific triglycerides in a cancer context.

AnalyteDisease StateHealthy Control (Relative Abundance)Diseased State (Relative Abundance)Fold Change (Diseased vs. Healthy)p-valueReference
TG(52:2) (this compound) Non-Small Cell Lung CancerNot explicitly statedSignificantly Increased>2<0.05[1]
TG(50:2) Non-Small Cell Lung CancerNot explicitly statedSignificantly Increased>2<0.05[1][2]
TG(52:5) Non-Small Cell Lung CancerNot explicitly statedSignificantly Increased>2<0.05[1][2]
TG(54:6) Non-Small Cell Lung CancerNot explicitly statedSignificantly Increased>2<0.05[1][2]

Note: The exact concentrations of this compound were not provided in the referenced study; however, a significant increase of over two-fold was reported in the plasma of NSCLC patients.[1]

Alterations in Other Disease States

  • Metabolic Syndrome: Patients with metabolic syndrome consistently show elevated levels of total plasma triglycerides.[3][4] This is a hallmark of the condition, which also includes central obesity, high blood pressure, and impaired glucose metabolism.[5] Lipidomic studies have revealed that specific triglyceride species are altered in metabolic syndrome, pointing to a complex dysregulation of lipid metabolism.[6]

  • Inflammatory Diseases: Chronic inflammatory diseases are often associated with changes in lipid profiles.[7] While research is ongoing to delineate the specific roles of individual triglyceride species, the interplay between lipid metabolism and inflammation is a critical area of investigation.[8][9][10][11]

  • Cancer: Beyond lung cancer, various other cancers have been associated with altered serum lipid profiles, including elevated triglyceride levels.[12][13][14] These changes may reflect the metabolic reprogramming that cancer cells undergo to support their rapid growth and proliferation.

Experimental Protocols

The quantification of specific triglyceride species like this compound in biological samples is typically performed using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology: Quantification of Triglyceride Species in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • Objective: To extract lipids from the plasma matrix and remove interfering substances.

  • Procedure:

    • A small volume of human plasma (e.g., 10-50 µL) is used.

    • Proteins are precipitated by adding a solvent such as isopropanol (B130326), followed by centrifugation to pellet the precipitated proteins.

    • The supernatant containing the lipids is collected.

    • An internal standard, a triglyceride species not naturally abundant in the sample (e.g., a deuterated or odd-chain triglyceride), is added to the sample to allow for accurate quantification.

    • The lipid extract is then diluted in an appropriate solvent for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Separation:

  • Objective: To separate the different lipid species in the extract before they enter the mass spectrometer.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or C30 reversed-phase column is commonly used for separating triglycerides based on their hydrophobicity (determined by the length and degree of unsaturation of their fatty acid chains).

  • Mobile Phase: A gradient of two or more solvents (e.g., a mixture of water, acetonitrile, and isopropanol with additives like ammonium (B1175870) formate) is used to elute the lipids from the column.

3. Tandem Mass Spectrometry (MS/MS) Detection and Quantification:

  • Objective: To identify and quantify the specific triglyceride species.

  • Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to ionize the triglyceride molecules.

  • Detection:

    • Full Scan: To obtain an overview of all the ions present in the sample.

    • Product Ion Scan (MS/MS): A specific precursor ion (the ionized triglyceride of interest) is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern provides structural information about the fatty acid composition of the triglyceride.

    • Multiple Reaction Monitoring (MRM): This is a highly sensitive and specific method for quantification. A specific precursor ion and a specific product ion for each triglyceride species are monitored. The intensity of the signal is proportional to the amount of the analyte in the sample.

  • Quantification: The concentration of each triglyceride species is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve generated using known concentrations of authentic standards.

Visualizations

experimental_workflow Experimental Workflow for Triglyceride Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample protein_precipitation Protein Precipitation (e.g., with Isopropanol) plasma->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection (Lipid Extract) centrifugation->supernatant_collection internal_standard Addition of Internal Standard supernatant_collection->internal_standard dilution Dilution for Analysis internal_standard->dilution lc_separation Liquid Chromatography (LC Separation) dilution->lc_separation esi Electrospray Ionization (ESI) lc_separation->esi ms_detection Mass Spectrometry (MS/MS Detection) esi->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis signaling_pathway Simplified Pathway of Altered Triglyceride Metabolism in Disease cluster_disease_state Disease State (e.g., Cancer, Metabolic Syndrome) cluster_cellular_effects Cellular Effects cluster_systemic_effects Systemic Effects metabolic_reprogramming Metabolic Reprogramming increased_lipogenesis Increased de novo Lipogenesis metabolic_reprogramming->increased_lipogenesis increased_tgs Increased Intracellular Triglycerides (TGs) (including this compound) increased_lipogenesis->increased_tgs lipid_droplets Lipid Droplet Accumulation increased_tgs->lipid_droplets signaling_alterations Altered Cell Signaling (e.g., Pro-survival, Proliferation) increased_tgs->signaling_alterations inflammation Inflammation increased_tgs->inflammation circulating_tgs Increased Circulating Triglycerides increased_tgs->circulating_tgs disease_progression Disease Progression signaling_alterations->disease_progression inflammation->disease_progression circulating_tgs->disease_progression

References

Palmitodiolein: A Potential Biomarker for Olive Oil Consumption Explored

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental evidence positions palmitodiolein as a promising, yet not definitive, biomarker for olive oil consumption. This guide offers a comparative analysis of this compound against other potential biomarkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a specific triacylglycerol (TAG) molecule, has emerged as a candidate biomarker for verifying the consumption of olive oil. Its presence and concentration in blood plasma following ingestion could offer a more direct measure of dietary intake than traditional self-reporting methods. This guide provides a comprehensive comparison of this compound with alternative biomarkers, presenting the available scientific evidence, experimental protocols, and a critical evaluation of their respective strengths and weaknesses.

This compound in the Context of Dietary Fats

Triacylglycerols are the primary chemical form of dietary fats in foods and of fat storage in the body. The specific combination of fatty acids attached to the glycerol (B35011) backbone of a TAG molecule is characteristic of the fat's source. Olive oil is particularly rich in oleic acid, a monounsaturated fatty acid. This compound consists of a glycerol backbone with one palmitic acid and two oleic acid molecules. Its isomers, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and palmitoyl-dioleoyl-glycerol (POO), are of particular interest.

A study investigating the postprandial triacylglycerol composition of human triacylglycerol-rich lipoproteins after an olive oil-rich meal found that the proportion of POO was maintained in the lipoprotein fraction 2 hours after ingestion, reflecting the composition of the consumed olive oil.[1] This suggests that the presence of specific TAGs like POO in the blood can be directly linked to the consumption of certain dietary fats.

Comparative Analysis of Biomarkers for Olive Oil Consumption

The utility of a biomarker is determined by its sensitivity, specificity, and the reliability of its detection method. Here, we compare this compound (represented by its isomer POO) with other proposed biomarkers for olive oil intake.

Biomarker CategorySpecific Biomarker(s)MatrixKey AdvantagesKey Limitations
Triacylglycerols This compound (POO, PPO isomers)Plasma/Serum- Directly reflects the chemical composition of ingested fat.- Can be quantified with high precision using mass spectrometry.- Present in other vegetable oils, albeit at different concentrations.- Postprandial levels can be influenced by individual metabolism.
Polyphenols Hydroxytyrosol (B1673988), Tyrosol and their metabolitesUrine/Plasma- Highly specific to olives and olive oil.- Well-established analytical methods for detection.- Concentration can vary significantly depending on the type of olive oil (e.g., extra virgin vs. refined).- Rapid metabolism and excretion may limit the detection window.

Table 1: Comparison of Potential Biomarkers for Olive Oil Consumption

This compound as a Biomarker

The primary advantage of using this compound as a biomarker is that it is a direct component of the ingested food. Its concentration in postprandial plasma is likely to be proportional to the amount of olive oil consumed. However, the specificity of this compound to olive oil is not absolute. While olive oil has a characteristic TAG profile, this compound is also present in other vegetable oils, which could lead to false-positive results if not carefully interpreted in the context of the overall TAG profile.

Hydroxytyrosol and Tyrosol as Biomarkers

Hydroxytyrosol, tyrosol, and their metabolites are phenolic compounds that are highly specific to olives and, by extension, olive oil.[2] Their presence in urine or plasma is a strong indicator of olive oil consumption. Studies have shown a dose-dependent increase in the urinary excretion of these compounds after olive oil intake.[1] One study suggests that 24-hour urinary tyrosol may be a better biomarker for sustained, moderate olive oil consumption than hydroxytyrosol.[1] The main limitation of these biomarkers is that their concentration is highly dependent on the quality of the olive oil, with extra virgin olive oil containing significantly higher levels of polyphenols than refined olive oil.

Experimental Protocols

Accurate and reliable quantification of these biomarkers is essential for their validation and use in clinical and research settings. The following sections detail the methodologies for the analysis of triacylglycerols and polyphenol metabolites.

Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of triacylglycerols, including this compound, in human plasma or serum.

1. Sample Preparation (Lipid Extraction):

  • To 100 µL of plasma or serum, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex for 1 minute.

  • Add 200 µL of 0.9% NaCl solution.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of isopropanol.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.

    • Mobile Phase B: 10 mM ammonium formate in 90:10 (v/v) isopropanol:acetonitrile.

    • Gradient: A linear gradient from 30% to 90% B over 15 minutes, hold at 90% B for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound isomers (e.g., POO and PPO) and an internal standard. The exact m/z values will depend on the adduct ion formed (e.g., [M+NH4]+).

3. Data Analysis:

  • Quantify the peak areas of the MRM transitions for this compound isomers and the internal standard.

  • Generate a calibration curve using standards of known concentrations.

  • Calculate the concentration of this compound in the samples based on the calibration curve.

Experimental_Workflow_TAGs cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma/Serum Sample Extraction Lipid Extraction (Chloroform:Methanol) Plasma->Extraction Drydown Nitrogen Evaporation Extraction->Drydown Reconstitution Reconstitution (Isopropanol) Drydown->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Peak Area Quantification MS->Quantification Calibration Calibration Curve Quantification->Calibration Concentration Concentration Calculation Calibration->Concentration

Figure 1: Experimental workflow for the quantification of triacylglycerols in plasma.

Quantification of Hydroxytyrosol and Tyrosol in Urine by GC-MS

This protocol describes a gas chromatography-mass spectrometry (GC-MS) method for the analysis of hydroxytyrosol and tyrosol in human urine.

1. Sample Preparation (Hydrolysis and Extraction):

  • To 1 mL of urine, add an internal standard and β-glucuronidase/sulfatase to hydrolyze the conjugated metabolites.

  • Incubate at 37°C for 2 hours.

  • Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analytes.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness.

  • Derivatize the dried residue with a silylating agent (e.g., BSTFA with 1% TMCS) to make the analytes volatile for GC analysis.

2. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A capillary column suitable for polyphenol analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the derivatized hydroxytyrosol, tyrosol, and the internal standard.

3. Data Analysis:

  • Quantify the peak areas of the selected ions.

  • Generate a calibration curve using derivatized standards.

  • Calculate the concentration of hydroxytyrosol and tyrosol in the urine samples.

Signaling_Pathway_Biomarker_Comparison cluster_ingestion Dietary Intake cluster_absorption Absorption & Metabolism cluster_biomarkers Biomarker Measurement OliveOil Olive Oil Consumption TAGs Triacylglycerols (including this compound) OliveOil->TAGs Polyphenols Polyphenols (Hydroxytyrosol, Tyrosol) OliveOil->Polyphenols PlasmaTAGs Plasma Triacylglycerols TAGs->PlasmaTAGs Metabolites Polyphenol Metabolites Polyphenols->Metabolites UrineMetabolites Urinary Metabolites Metabolites->UrineMetabolites

Figure 2: Logical relationship of olive oil consumption and measurable biomarkers.

Conclusion and Future Directions

This compound, as a component of the triacylglycerol profile, holds promise as a biomarker for olive oil consumption. Its direct relationship with dietary intake is a significant advantage. However, its lack of absolute specificity necessitates a comprehensive analysis of the entire TAG profile to confidently attribute its presence to olive oil consumption.

In contrast, urinary hydroxytyrosol and tyrosol offer high specificity for olive oil. The choice of biomarker will ultimately depend on the specific research question and the resources available. For studies requiring a highly specific marker, urinary polyphenols may be preferable. For a more comprehensive understanding of fat absorption and metabolism following olive oil consumption, the analysis of the plasma triacylglycerol profile, including this compound, is invaluable.

Future research should focus on head-to-head comparison studies that evaluate both triacylglycerol profiles and polyphenol metabolites in the same individuals after consuming various types of oils. Such studies would provide the necessary data to establish the relative sensitivity and specificity of these biomarkers and to develop robust, validated methods for assessing dietary olive oil intake in research and clinical settings.

References

Safety Operating Guide

Navigating the Disposal of Palmitodiolein: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of Palmitodiolein, ensuring the well-being of laboratory personnel and the protection of our ecosystem. While specific regulations may vary by institution and locality, the following operational plan is based on established best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines. While some sources indicate that glycerol-based compounds may not be classified as hazardous, it is best practice to treat all chemical waste as hazardous until a formal determination is made by an authorized safety officer.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., Nitrile rubber)

  • A lab coat

Ventilation: Ensure that all handling of this compound waste is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it into a designated, labeled waste container. Do not allow the product to enter drains.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process to ensure safety and compliance. This involves proper segregation, containment, labeling, and transfer of the waste material.

1. Waste Characterization and Segregation:

The first crucial step is to determine if the this compound waste is considered hazardous. Unless explicitly classified as non-hazardous by your institution's Environmental Health and Safety (EHS) office, it should be managed as hazardous waste.[1]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible chemicals can react violently or produce hazardous gases.[3]

  • Segregation: Store this compound waste separately from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

2. Container Selection and Management:

Proper containment is essential to prevent leaks and environmental contamination.

  • Compatible Containers: Use containers that are chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or other approved plastic containers are generally preferred.[4][5] The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[3][5]

  • Headspace: Do not fill the waste container to the brim. Leave at least one inch of headspace to allow for expansion of the contents.[3]

  • Closed Containers: Keep the waste container securely capped at all times, except when adding waste.[1][3]

3. Labeling:

Clear and accurate labeling is a critical regulatory requirement.

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Content Information: Clearly write the full chemical name ("this compound") and any other components of the waste mixture. Avoid using abbreviations or chemical formulas.

4. Storage in a Satellite Accumulation Area (SAA):

Designate a specific location in the laboratory for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4][5]

  • Containment: It is good practice to store waste containers in secondary containment to prevent the spread of potential leaks.

  • Inspections: Conduct weekly inspections of the SAA to check for leaks and ensure proper container management.[3]

5. Arranging for Disposal:

Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[3][4] Never dispose of this compound or any other laboratory chemical down the sink or in the regular trash.[1][6]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Palmitodiolein_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE C Characterize Waste (Treat as Hazardous) A->C B Work in a Ventilated Area B->C D Select Compatible Container C->D Segregate E Label Container Correctly D->E F Store in Designated SAA E->F G Container Full or Time Limit Reached F->G H Arrange for EHS Pickup G->H I Proper Disposal by Licensed Facility H->I

References

Essential Safety and Logistics for Handling Palmitodiolein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure and compliant work environment. This guide provides essential, immediate safety and logistical information for the handling of Palmitodiolein, a triacylglycerol found in vegetable oils. Adherence to these procedural, step-by-step guidelines will minimize risk and support the integrity of your research.

Personal Protective Equipment (PPE)

While this compound is generally considered to have low acute toxicity, it is classified by some suppliers as a combustible solid, posing a slight fire hazard when exposed to heat or flame.[1] Therefore, a comprehensive PPE strategy is crucial to mitigate risks of exposure and physical hazards.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.[2]Protects against splashes and airborne particles.ANSI Z87.1 marked[2]
Skin Protection Nitrile gloves and a buttoned lab coat.[3][4]Prevents skin contact with the substance.EN 374 (Gloves)
Respiratory Protection A NIOSH-approved N95 respirator is recommended, especially when handling the powder form where dust may be generated.Protects against inhalation of fine particles.NIOSH approved

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound will ensure minimal exposure and maintain the quality of the product.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store in a cool, dry, well-ventilated area away from heat sources and open flames.[1]

  • Keep the container tightly sealed to prevent contamination.[1]

Step 2: Preparation and Handling

  • All handling of this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is recommended, particularly when working with larger quantities or when there is a potential for aerosol or dust generation.[3]

  • Before beginning work, ensure all required PPE is correctly worn.

  • Avoid creating dust when handling the solid form.

  • Use spark-proof tools and avoid sources of ignition in the vicinity.[3]

Step 3: Spill Management

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.

  • For liquid spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.

  • Clean the spill area thoroughly with soap and water.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. Although it is not broadly classified as a hazardous waste, it should not be disposed of in the regular trash or poured down the drain without consulting your institution's Environmental Health and Safety (EHS) department.[5][6][7]

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Method
Unused this compound Dispose of as non-hazardous chemical waste through your institution's hazardous waste program.[7]
Contaminated Materials (e.g., gloves, absorbent pads) Place in a sealed, labeled bag and dispose of as non-hazardous solid waste. Do not place in laboratory trash cans that will be handled by custodial staff.[6]
Empty Containers If "RCRA empty" (no freestanding liquid), deface the label and dispose of in the regular trash. If not completely empty, dispose of as chemical waste.[7]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagrams have been created.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Inspect Container B Don Appropriate PPE A->B C Work in Ventilated Area B->C D Weigh/Measure this compound C->D E Perform Experiment D->E F Segregate Waste E->F G Dispose of Waste per Protocol F->G H Clean Work Area G->H

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

This compound Disposal Decision Tree A Is the waste contaminated with a hazardous substance? B Is the waste liquid or solid? A->B No C Dispose as Hazardous Waste A->C Yes D Consult EHS for Sewer Disposal Approval B->D Liquid E Dispose as Non-Hazardous Solid Chemical Waste B->E Solid

Caption: A decision tree to guide the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmitodiolein
Reactant of Route 2
Reactant of Route 2
Palmitodiolein

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.